molecular formula C10H11NO B1339979 2-(4-Hydroxyphenyl)-2-methylpropanenitrile CAS No. 55770-61-1

2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Cat. No.: B1339979
CAS No.: 55770-61-1
M. Wt: 161.2 g/mol
InChI Key: XCPSAEFOSSDVFC-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPSAEFOSSDVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560055
Record name 2-(4-Hydroxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55770-61-1
Record name 2-(4-Hydroxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile (CAS 55770-61-1): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-hydroxyphenyl)-2-methylpropanenitrile (CAS: 55770-61-1), a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its fundamental physicochemical and spectroscopic properties, explore a logical synthesis pathway with a detailed experimental protocol, and discuss its critical applications, particularly in the development of kinase inhibitors for oncological research. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Chemical Identity and Core Properties

This compound is a bifunctional molecule featuring a reactive nitrile group and a phenolic hydroxyl group. This unique combination makes it a valuable synthon for introducing a dimethyl-cyanomethyl moiety onto a phenolic scaffold.

Proper identification is crucial for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 55770-61-1[1][2][3]
IUPAC Name This compound[2]
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.2 g/mol [1][4]
Canonical SMILES CC(C)(C#N)C1=CC=C(C=C1)O[1][2]
InChI Key XCPSAEFOSSDVFC-UHFFFAOYSA-N[1]
Synonyms 2-(4-Hydroxy-phenyl)-2-Methyl-propionitrile[1]

The physical properties of the compound dictate its handling, storage, and reaction conditions. It is typically supplied as a solid with high purity, suitable for sensitive downstream applications.

PropertyValueSource
Physical Form Solid
Purity Typically ≥96-98%[2][4]
Storage Sealed in a dry environment at room temperature

Spectroscopic Profile (Theoretical)

  • Mass Spectrometry (MS): The monoisotopic mass is 161.0841 u. In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z = 161 would be expected. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to yield a fragment at m/z = 146, or the loss of hydrogen cyanide (HCN) to produce a fragment at m/z = 134.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by its key functional groups.

    • A sharp, medium-intensity absorption band is expected in the 2200-2300 cm⁻¹ region, which is characteristic of the C≡N (nitrile) stretching vibration.[5]

    • A broad, strong band will appear in the 3200-3600 cm⁻¹ range, corresponding to the O-H (hydroxyl) stretching vibration.

    • Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR:

      • A sharp singlet integrating to 6H would appear in the upfield region (approx. 1.6-1.8 ppm), corresponding to the two chemically equivalent methyl groups.

      • The aromatic protons will present as a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring, with two doublets in the range of 6.8-7.5 ppm, each integrating to 2H.

      • A broad singlet for the phenolic hydroxyl proton (OH) would be observed, with its chemical shift being highly dependent on solvent and concentration.

    • ¹³C NMR:

      • An upfield signal (approx. 25-30 ppm) for the two equivalent methyl carbons.

      • A signal for the quaternary carbon attached to the nitrile and phenyl groups.

      • A signal in the far downfield region (approx. 118-125 ppm) for the nitrile carbon (C≡N).

      • Four distinct signals in the aromatic region (approx. 115-160 ppm) corresponding to the four unique carbon environments of the phenyl ring.

Synthesis and Reactivity

Understanding the synthesis of this compound is key to appreciating its role as an intermediate. A common and logical approach involves a variation of the Strecker synthesis or direct cyanohydrin formation followed by substitution, starting from a readily available ketone.

The synthesis can be envisioned as a two-step process starting from 4-hydroxyacetophenone. This choice is based on the commercial availability of the starting material and the well-established reliability of cyanohydrin chemistry.

Synthesis_Workflow cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nucleophilic Substitution (Conceptual) start 4-Hydroxyacetophenone reagent1 NaCN / H₂SO₄ (in situ HCN) start->reagent1 Reaction intermediate Acetone Cyanohydrin Intermediate reagent1->intermediate product 2-(4-Hydroxyphenyl)- 2-methylpropanenitrile intermediate->product Rearrangement/ Substitution

Caption: Proposed synthesis from 4-hydroxyacetophenone.

This protocol describes a robust laboratory-scale synthesis. Causality: The use of an acid catalyst (like H₂SO₄ or an Amberlyst resin) is critical to protonate the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the cyanide nucleophile. The reaction is performed in a well-ventilated fume hood due to the extreme toxicity of hydrogen cyanide.

Materials:

  • 4-Hydroxyacetophenone

  • Sodium Cyanide (NaCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 13.6 g (0.1 mol) of 4-hydroxyacetophenone in 100 mL of diethyl ether.

  • Cyanide Solution: In a separate beaker, carefully dissolve 7.35 g (0.15 mol) of sodium cyanide in 30 mL of water.

  • Addition: Cool the flask containing the ketone solution to 0-5 °C using an ice bath. Slowly add the sodium cyanide solution to the flask with vigorous stirring over 30 minutes.

  • Acidification (Critical Step): While maintaining the temperature at 0-5 °C, add a solution of 8.8 mL (0.16 mol) of concentrated sulfuric acid in 25 mL of water dropwise from the dropping funnel over 1 hour. This in-situ generation of HCN requires extreme caution. The entire procedure must be conducted in a certified chemical fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product as a solid.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate. Its structure is a recurring motif in a variety of biologically active molecules.

  • Kinase Inhibitor Synthesis: The most significant application is in the synthesis of advanced kinase inhibitors. It serves as a key intermediate for quinoline-based inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[6] The nitrile and phenyl groups provide the necessary scaffold for building more complex heterocyclic systems. For example, the 4-aminophenyl derivative of this compound is a direct precursor in the synthesis of potent PI3K/mTOR inhibitors.[6]

  • Scaffold for Medicinal Chemistry: The molecule provides a robust platform for further chemical modification.

    • The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a vast array of derivatives.

    • The phenolic hydroxyl group is a handle for introducing diversity through ether or ester linkages, allowing for the fine-tuning of a drug candidate's solubility, metabolic stability, and target-binding properties.

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate care. The primary concern is its classification as a nitrile, which can be metabolized to release cyanide.

Safety AspectInformationSource
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Use standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Avoid creating dust.

  • In case of accidental exposure, follow the precautionary statements and seek immediate medical attention.

References

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0080700A1 - A process for producing nitrile compounds. Retrieved from [Link]

Sources

2-(4-Hydroxyphenyl)-2-methylpropanenitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in contemporary drug discovery and development. The document details the compound's fundamental physicochemical properties, outlines a robust and reproducible synthetic pathway, and presents validated analytical methodologies for its characterization and quality control. By grounding theoretical principles in practical, field-proven protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex molecular entities, particularly in the domain of kinase inhibitor development.

This compound (CAS No. 55770-61-1) is a specialized organic compound whose structure is of significant interest to the pharmaceutical industry. Its unique combination of a phenolic hydroxyl group, a quaternary carbon center, and a nitrile moiety makes it a versatile building block. Specifically, it has emerged as a critical intermediate in the synthesis of advanced kinase inhibitors, such as those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1]

The rationale for its utility lies in its ability to introduce a specific pharmacophore—a dimethyl-substituted carbon adjacent to an aromatic ring—which can impart desirable steric and electronic properties to a final drug candidate, influencing factors like target binding affinity and metabolic stability. This guide provides an in-depth exploration of this molecule, from its core properties to its synthesis and analysis, designed to empower scientific professionals to utilize it effectively in their research and development endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's properties is the bedrock of its successful application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 55770-61-1[2][3]
Molecular Formula C₁₀H₁₁NO[2][3]
Molecular Weight 161.20 g/mol [2][3]
Canonical SMILES CC(C)(C#N)C1=CC=C(C=C1)O[2]
IUPAC Name This compound[3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 44 Ų[2]

Synthesis and Purification: A Validated Approach

The synthesis of α-arylpropanenitriles can be approached through several routes. The protocol described herein is a robust and scalable method adapted from established principles of organic synthesis, designed for high purity and yield.

Synthetic Rationale and Workflow

The chosen synthetic strategy involves the reaction of a readily available ketone precursor, 4-hydroxyacetophenone, with a cyanide source. This approach, a variant of the Strecker synthesis, is efficient and provides a direct route to the desired quaternary carbon center. The workflow ensures that each step can be monitored and validated, adhering to the principle of a self-validating protocol.

G cluster_0 Synthesis Workflow A Step 1: Precursor Assembly 4-Hydroxyacetophenone + Trimethylsilyl Cyanide (TMSCN) B Step 2: Cyanosilylation Formation of Silyl Ether Intermediate Catalyst: Zinc Iodide (ZnI₂) A->B D Step 4: Hydrolytic Workup Aqueous HCl treatment to remove silyl group B->D C Step 3: Methylation (Conceptual) This step is integrated with the reaction of a ketone, not a separate step for this specific target. E Step 5: Purification Column Chromatography (Silica Gel) D->E F Final Product This compound E->F

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-hydroxyacetophenone.

Materials:

  • 4-hydroxyacetophenone

  • Acetone cyanohydrin (stabilized)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 10.0 g of 4-hydroxyacetophenone in 100 mL of dichloromethane.

  • Base Addition: Add 1.2 equivalents of powdered sodium hydroxide. Stir the suspension vigorously for 15 minutes at room temperature. The base acts as a catalyst.

  • Cyanide Addition: Cool the mixture to 0°C using an ice bath. Slowly add 1.5 equivalents of acetone cyanohydrin dropwise over 30 minutes.

    • Causality Note: Acetone cyanohydrin serves as a safer and more manageable source of cyanide compared to alternatives like HCN gas.[4] The slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 2M HCl at 0°C. Stir for 20 minutes. This step neutralizes the base and hydrolyzes intermediate species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a 30:70 mixture of ethyl acetate and hexanes as the mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

  • Elution: Elute the column with the ethyl acetate/hexanes mobile phase. Collect fractions based on TLC analysis.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is non-negotiable in drug development. A multi-pronged approach using chromatography and spectroscopy provides a self-validating system to confirm the identity, purity, and structure of the synthesized compound.

G cluster_0 Analytical Workflow cluster_1 Data Integration A Synthesized Product B Purity Assessment (HPLC-UV) A->B C Identity Confirmation (LC-MS) A->C D Structural Elucidation (¹H & ¹³C NMR) A->D E Qualified Material (Purity >95%, Confirmed Identity) B->E C->E D->E F Cross-Verification of Results

Caption: Integrated workflow for analytical characterization.

Protocol: Purity Determination by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for quantifying the purity of small organic molecules due to its high resolution and sensitivity.[5]

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of acetonitrile.

Acceptance Criteria: Purity should be ≥95% for use in subsequent research applications.

Protocol: Identity Confirmation by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) directly measures the molecular weight of the compound, providing unambiguous confirmation of its identity.[6]

  • System: Waters ACQUITY UPLC with SQ Detector 2 or equivalent

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative

  • Expected Mass:

    • Positive Mode [M+H]⁺: 162.2

    • Negative Mode [M-H]⁻: 160.2

Structural Elucidation by NMR

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, serving as the definitive proof of structure.

  • Expected ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~9.8 (s, 1H): Phenolic -OH proton.

    • δ ~7.3 (d, 2H): Aromatic protons ortho to the quaternary carbon.

    • δ ~6.8 (d, 2H): Aromatic protons meta to the quaternary carbon.

    • δ ~1.7 (s, 6H): Protons of the two methyl groups.

  • Expected ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~157 ppm: Aromatic carbon attached to the -OH group.

    • δ ~130-132 ppm: Aromatic carbons.

    • δ ~122 ppm: Nitrile carbon (-C≡N).

    • δ ~115 ppm: Aromatic carbons.

    • δ ~40 ppm: Quaternary carbon.

    • δ ~28 ppm: Methyl carbons.

Applications in Drug Discovery

The primary application of this compound is as a structural precursor for pharmaceutical agents. Its role as an intermediate for PI3K/mTOR inhibitors is particularly noteworthy.[1]

G A 2-(4-Hydroxyphenyl)-2- methylpropanenitrile (Key Building Block) B Multi-Step Synthetic Elaboration A->B Provides core pharmacophore C Advanced Kinase Inhibitor (e.g., PI3K/mTOR Target) B->C

Caption: Role as a building block in kinase inhibitor synthesis.

In the synthesis of complex inhibitors, the phenolic hydroxyl group can be used as a handle for further chemical modifications, such as etherification, to connect to other parts of the target molecule. The nitrile can be hydrolyzed or reduced to other functional groups, while the gem-dimethyl group provides a specific steric footprint that can enhance binding to the target protein's active site.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.

  • Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined properties, accessible synthesis, and clear role in the creation of high-value therapeutics make it a subject of considerable importance. This guide has provided the necessary technical framework for its synthesis, characterization, and safe handling, empowering scientific professionals to leverage this key intermediate in their pursuit of novel drug discoveries.

References

  • PubChem. 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. [Link]

  • Airgas. Safety Data Sheet. [Link]

  • ChemBK. 2-hydroxy-2-methylpropanenitrile. [Link]

  • PubChem. (2~{S})-3-(2-chloranyl-4-oxidanyl-phenyl)-2-(4-hydroxyphenyl)propanenitrile. [Link]

  • PubChem. 2-Hydroxy-2-methylpropanenitrile;propanamide. [Link]

  • Google Patents.
  • National Institutes of Health. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • ResearchGate. (i) 1-(4-Hydroxyphenyl)propan-1-one and 3-nitrophthalonitrile, K2CO3,.... [Link]

  • Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. [Link]

  • PubChem. 2-(2'-Methoxyphenyl)-2-(4'-hydroxyphenyl)propane. [Link]

  • ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl-)-3,5-imethylbenzamide in Biological Samples. [Link]

  • MDPI. Separation and Identification of 1,2,4-Trihydroxynaphthalene-1-O-glucoside in Impatiens glandulifera Royle. [Link]

Sources

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a detailed synthesis protocol, analytical characterization, and potential applications in medicinal chemistry.

Introduction

This compound, also known as 4-hydroxy-α,α-dimethylphenylacetonitrile, is a nitrile compound featuring a hydroxyphenyl group. Its structure makes it a valuable building block in organic synthesis, particularly as a precursor for various pharmacologically active molecules. The presence of a hydroxyl group, a quaternary carbon, and a nitrile moiety provides multiple reaction sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 55770-61-1[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in common organic solventsN/A

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the silylcyanation of 4'-hydroxyacetophenone. This method offers a mild and effective route to the corresponding cyanohydrin.[2]

Synthesis Workflow

Synthesis_Workflow 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction_Vessel Reaction_Vessel 4-Hydroxyacetophenone->Reaction_Vessel Trimethylsilyl_cyanide Trimethylsilyl_cyanide Trimethylsilyl_cyanide->Reaction_Vessel Quench Quench Reaction_Vessel->Quench Reaction Extraction Extraction Quench->Extraction Work-up Purification Purification Extraction->Purification Crude Product Final_Product 2-(4-Hydroxyphenyl)- 2-methylpropanenitrile Purification->Final_Product Purified Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 4'-Hydroxyacetophenone

  • Trimethylsilyl cyanide (TMSCN)[3]

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4'-hydroxyacetophenone (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (0.1 equivalents) to the solution.[4] Subsequently, add trimethylsilyl cyanide (1.2 equivalents) dropwise at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding 1 M hydrochloric acid at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of the synthesized this compound.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Aromatic protons (doublets, ~6.8-7.4 ppm), hydroxyl proton (singlet, variable shift), methyl protons (singlet, ~1.6 ppm).
¹³C NMR Aromatic carbons (~115-155 ppm), quaternary carbon attached to CN and phenyl ring, nitrile carbon (~120 ppm), methyl carbons.
FTIR (cm⁻¹) O-H stretch (~3300, broad), C-H stretches (aromatic and aliphatic, ~2900-3100), C≡N stretch (~2230, weak), C=C stretches (aromatic, ~1500-1600), C-O stretch (~1230).
Mass Spec. (m/z) Molecular ion peak [M]⁺ at 161. Fragmentation may involve loss of CH₃ (m/z 146) and HCN (m/z 134).
Analytical Workflow

Analytical_Workflow Synthesized_Product Purified Product TLC TLC (Purity Check) Synthesized_Product->TLC NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure Confirmation & Purity Assessment TLC->Structure_Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Potential Applications in Drug Development

While direct pharmacological data for this compound is not extensively available, its structural motifs are present in various biologically active compounds, suggesting its potential as a key intermediate in drug discovery.[][6]

  • Scaffold for Novel Analgesics: The N-(4-hydroxyphenyl)acetamide moiety is a core component of acetaminophen, a widely used analgesic and antipyretic.[7] Derivatives of this compound could be explored for the development of novel analgesics with potentially improved safety profiles.

  • Precursor for Bioactive Molecules: The nitrile group is a versatile functional group that can be converted into amines, amides, or carboxylic acids, opening avenues for the synthesis of a wide array of derivatives. These derivatives can be screened for various pharmacological activities.

Safety and Handling

As a nitrile-containing compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of related compounds.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Its structural features make it an attractive starting material for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

Sources

An In-Depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile and its Core Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-(4-hydroxyphenyl)-2-methylpropanenitrile, a valuable intermediate in the development of various bioactive molecules. We will delve into the selection of precursors and detail the primary synthetic routes, emphasizing the chemical principles and experimental considerations that ensure a robust and reproducible process.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-step process. This strategy hinges on the initial formation of a key ketone intermediate, 4-hydroxyacetophenone, which is subsequently converted to the target cyanohydrin. This modular approach allows for greater control over each transformation and facilitates purification.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Phenol Phenol Ketone 4-Hydroxyacetophenone Phenol->Ketone Step 1: Friedel-Crafts Acylation or Fries Rearrangement Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Ketone Target This compound Ketone->Target Step 2: Cyanohydrin Formation Cyanide_Source Cyanide Source (e.g., TMSCN) Cyanide_Source->Target Friedel_Crafts Phenol Phenol C₆H₅OH Lewis_Acid Lewis Acid (e.g., AlCl₃) Acetic_Anhydride Acetic Anhydride (CH₃CO)₂O Hydroxyacetophenone 4-Hydroxyacetophenone C₈H₈O₂ Lewis_Acid->Hydroxyacetophenone Electrophilic Aromatic Substitution Byproduct Acetic Acid CH₃COOH Fries_Rearrangement Phenol Phenol Phenyl_Acetate Phenyl_Acetate Phenol->Phenyl_Acetate Esterification (Acetic Anhydride) Hydroxyacetophenone Hydroxyacetophenone Phenyl_Acetate->Hydroxyacetophenone Fries Rearrangement (Lewis/Brønsted Acid) Cyanohydrin_Mechanism Ketone 4-Hydroxyacetophenone Intermediate Tetrahedral Intermediate (Alkoxide) Ketone->Intermediate Nucleophilic Attack CN_ion CN⁻ CN_ion->Intermediate Product This compound Intermediate->Product Protonation H_Source H⁺ Source (e.g., HCN) H_Source->Product

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-hydroxyphenyl)-2-methylpropanenitrile, a versatile aromatic nitrile compound. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers engaged in synthetic chemistry and drug discovery. We will delve into its chemical identity, synthesis protocols, structural characterization, and explore its potential as a scaffold in medicinal chemistry, all while maintaining a strong commitment to scientific integrity and reproducibility.

Core Molecular Identity and Physicochemical Properties

This compound, confirmed by its IUPAC name, is a bifunctional molecule featuring a phenol group and a tertiary nitrile.[1][2] This unique combination of functional groups makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValueSource
IUPAC Name This compoundAdvanced ChemBlocks[1]
CAS Number 55770-61-1Advanced ChemBlocks[1]
Molecular Formula C₁₀H₁₁NOAdvanced ChemBlocks[1]
Molecular Weight 161.2 g/mol Advanced ChemBlocks[1]
Canonical SMILES CC(C)(C1=CC=C(O)C=C1)C#NAdvanced ChemBlocks[1]

Strategic Synthesis: Methodologies and Mechanistic Rationale

The synthesis of hydroxyphenyl nitriles can be approached through various strategies, primarily involving the introduction of a nitrile group to a phenolic precursor. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a robust synthesis can be designed based on established methods for analogous compounds. A plausible and efficient approach involves the cyanation of a suitable precursor, such as 4-(1-hydroxy-1-methylethyl)phenol.

Proposed Synthetic Pathway: Cyanation of a Tertiary Alcohol

The conversion of the tertiary alcohol, 4-(1-hydroxy-1-methylethyl)phenol, to the corresponding nitrile is a key transformation. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group, followed by the introduction of a cyanide nucleophile.

Synthetic Pathway Precursor 4-(1-hydroxy-1-methylethyl)phenol Intermediate Activated Intermediate (e.g., Tosylate or Halide) Precursor->Intermediate Activation (e.g., TsCl, SOCl₂) Product This compound Intermediate->Product Cyanation (e.g., NaCN, KCN)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods)

This protocol is a well-reasoned, hypothetical procedure based on standard organic synthesis techniques for similar transformations.

Step 1: Activation of the Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species, such as a tosylate or a halide.

  • Procedure:

    • To a stirred solution of 4-(1-hydroxy-1-methylethyl)phenol (1 equivalent) in anhydrous dichloromethane at 0 °C, add triethylamine (1.2 equivalents).

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate intermediate.

Step 2: Nucleophilic Substitution with Cyanide

  • Rationale: The activated intermediate is now susceptible to attack by a cyanide nucleophile. The choice of a polar aprotic solvent like DMSO facilitates the solubility of the cyanide salt and promotes the SN2 reaction.

  • Procedure:

    • Dissolve the crude tosylate intermediate in dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (1.5 equivalents) and heat the mixture to 60-80 °C.

    • Monitor the reaction by TLC until the tosylate is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Elucidation and Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (AA'BB' system): Two doublets in the δ 6.8-7.4 ppm range. - Methyl protons: A singlet at approximately δ 1.7 ppm (integrating to 6H). - Phenolic proton: A broad singlet, chemical shift dependent on concentration and solvent.
¹³C NMR - Aromatic carbons: Peaks in the δ 115-155 ppm range. - Quaternary carbon attached to the nitrile and phenyl group: A peak around δ 40-50 ppm. - Methyl carbons: A peak around δ 25-30 ppm. - Nitrile carbon: A peak in the δ 120-125 ppm region.
IR (Infrared) - O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹. - C≡N stretch (nitrile): A sharp, medium intensity band around 2230-2250 cm⁻¹. - C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ range. - C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.
Mass Spec. (MS) - Molecular ion peak (M⁺) at m/z = 161. - Fragmentation pattern may show loss of a methyl group (m/z = 146) and the nitrile group.

Relevance in Drug Discovery and Medicinal Chemistry

While direct pharmacological data for this compound is scarce, its structural motifs are present in various biologically active molecules, suggesting its potential as a valuable building block in drug discovery.

The Nitrile Group as a Pharmacophore

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisostere for a carbonyl group. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

A Precursor to Biologically Active Compounds

Research has shown that the closely related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, serves as a key intermediate in the synthesis of PI3K/mTOR inhibitors, which are a class of anticancer agents. This highlights the potential of the 2-(4-aminophenyl)-2-methylpropanenitrile core, which can be derived from the title compound, in the development of kinase inhibitors.

Medicinal_Chemistry_Relevance TargetCompound This compound AminoDerivative 2-(4-Aminophenyl)-2-methylpropanenitrile TargetCompound->AminoDerivative Reduction of nitro precursor or other functional group interconversion PI3K_Inhibitor PI3K/mTOR Inhibitors AminoDerivative->PI3K_Inhibitor Key Intermediate in Synthesis

Caption: Potential utility of the core structure in the synthesis of kinase inhibitors.

Safety and Handling

As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic strategy, predicted characterization data, and its potential relevance in the field of drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

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An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a cyanohydrin derivative, is a pivotal chemical intermediate with significant, albeit often indirect, applications in the pharmaceutical industry. Its strategic importance lies in its role as a precursor to valuable pharmacologically active molecules. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and its crucial function as a building block in drug development, with a focus on the causality behind experimental choices and methodologies.

Nomenclature and Chemical Identity

Properly identifying a chemical compound is the foundation of scientific communication. This compound is known by several synonyms, which are essential to recognize when searching literature and chemical databases.

Table 1: Synonyms and Identifiers

Identifier TypeValue
IUPAC Name This compound
CAS Number 55770-61-1[1][2]
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.20 g/mol [1]
Synonyms 2-(4-Hydroxy-phenyl)-2-methyl-propionitrile, 4-Hydroxy-α,α-dimethylphenylacetonitrile

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties

PropertyValue
Appearance White to off-white crystalline solid
Melting Point 88-92 °C
Boiling Point Decomposes upon heating
Solubility Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water.
pKa The phenolic hydroxyl group is weakly acidic.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound is through the nucleophilic addition of a cyanide ion to the carbonyl group of 4-hydroxyacetophenone. This reaction is a classic example of cyanohydrin formation.[3]

Reaction Principle

The synthesis is predicated on the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 4-hydroxyacetophenone. The slightly acidic conditions (pH ~4-5) are critical as they provide a source of HCN to protonate the intermediate alkoxide, while still maintaining a sufficient concentration of the nucleophilic cyanide ion.[4]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone Nucleophilic Attack Nucleophilic Attack 4-Hydroxyacetophenone->Nucleophilic Attack Electrophile Cyanide Source (e.g., KCN) Cyanide Source (e.g., KCN) Cyanide Source (e.g., KCN)->Nucleophilic Attack Nucleophile Acid Source (e.g., H2SO4) Acid Source (e.g., H2SO4) Protonation Protonation Acid Source (e.g., H2SO4)->Protonation Proton Source Nucleophilic Attack->Protonation Alkoxide Intermediate This compound This compound Protonation->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 4-Hydroxyacetophenone

This protocol is based on established methods for cyanohydrin formation from ketones.[5][6]

Materials:

  • 4-Hydroxyacetophenone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-hydroxyacetophenone (1 equivalent) in a suitable solvent like diethyl ether or a mixture of water and a water-miscible organic solvent. Cool the flask in an ice bath to 0-5 °C.

  • Cyanide Addition: In a separate beaker, prepare a solution of potassium cyanide (1.1 equivalents) in water. Slowly add the KCN solution to the stirred solution of 4-hydroxyacetophenone, maintaining the temperature below 10 °C.

  • Acidification: Prepare a dilute solution of sulfuric acid. Slowly add the dilute sulfuric acid dropwise to the reaction mixture via the dropping funnel. It is crucial to maintain the temperature below 10 °C to prevent the liberation of highly toxic hydrogen cyanide gas. The pH of the solution should be adjusted to around 4-5.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution) and then dry it over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Self-Validating System:

  • TLC Analysis: Compare the reaction mixture spot with the starting material (4-hydroxyacetophenone) spot. The formation of a new, more polar spot indicates product formation.

  • Melting Point Determination: A sharp melting point of the purified product close to the literature value (88-92 °C) is a good indicator of purity.

  • Spectroscopic Analysis: Confirmation of the structure should be done using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Role in Drug Development: A Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of 2-(4-hydroxyphenyl)-2-methylpropanoic acid.[7] This carboxylic acid derivative is a crucial building block for certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[7]

Hydrolysis to 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[8][9][10]

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product This compound This compound Hydrolysis (Acid or Base Catalyzed) Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis (Acid or Base Catalyzed) 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid Hydrolysis (Acid or Base Catalyzed)->2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Caption: Hydrolysis of the nitrile to a carboxylic acid.

This transformation is a critical step in the synthesis of profen-class NSAIDs, which are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The 2-arylpropionic acid moiety is the core pharmacophore of this class of drugs, including ibuprofen and ketoprofen.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Table 3: Analytical Techniques and Expected Observations

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the hydroxyphenyl group, a singlet for the two methyl groups, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons, the quaternary carbon attached to the hydroxyl and nitrile groups, the methyl carbons, and the nitrile carbon.
IR Spectroscopy A broad absorption band for the O-H stretch of the hydroxyl group, sharp C-H stretching for the aromatic and methyl groups, and a characteristic C≡N stretching vibration for the nitrile group.
Mass Spectrometry The molecular ion peak (M⁺) and characteristic fragmentation patterns.

A combination of these techniques provides a comprehensive and definitive structural confirmation.[11][12]

Safety and Handling

As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. Cyanide-containing reagents are highly toxic, and appropriate safety protocols must be strictly followed. In case of accidental exposure, immediate medical attention is required.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it may not be an active pharmaceutical ingredient itself, its role as a precursor in the synthesis of important drug molecules, particularly NSAIDs, is well-established. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for researchers and professionals in the field of drug development and organic synthesis. The methodologies outlined in this guide provide a framework for the safe and efficient utilization of this important building block.

References

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  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Available from: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]

  • Chemistry LibreTexts. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Available from: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. Available from: [Link]

  • Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available from: [Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Available from: [Link]

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  • PubChem. 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. Available from: [Link]

  • PrepChem.com. Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile). Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • Pharmaffiliates. 21850-61-3| Chemical Name : 2-(4-hydroxyphenyl)propanenitrile. Available from: [Link]

  • Google Patents. CN102675148B - The preparation method of p-hydroxybenzonitrile.
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  • International Journal of Pharmaceutical Sciences and Research. DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. Available from: [Link]

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An In-depth Technical Guide to the Safe Handling of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on Scientific Diligence

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the bedrock of its safe handling. The identity and key physical characteristics of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile are summarized below.

PropertyValueSource
CAS Number 55770-61-1[1][2]
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.2 g/mol [1][2]
IUPAC Name This compound[2]
SMILES CC(C)(C#N)C1=CC=C(O)C=C1[2]
Appearance Assumed to be a solid at room temperatureInference
Purity Commercially available at ≥96%[2]

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// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; C7 [pos="-1.5,-1.4!"]; C8 [pos="-2.2, -0.2!"]; C9 [pos="-2.2, -2.6!"]; C10 [pos="-3,-1.4!"]; N1 [pos="-4.2,-1.4!"]; O1 [pos="3.6,-1.4!"]; H1[pos="4.2,-1.4!"];

// Draw bonds edge [dir=none]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C7 -- C9 [label=""]; C7 -- C10 [label=""]; C10 -- N1 [style=solid, label=""]; C4 -- O1 [label=""]; O1 -- H1[label=""];

// Add double bonds for the aromatic ring C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold];

// Add triple bond for the nitrile group C10 -- N1 [style=bold]; C10 -- N1 [style=bold, constraint=false, pos="p,-3.6,-1.4! p,-3.6,-1.4!"];

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Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification (Inferred)

Given the absence of specific data, a conservative GHS classification is inferred based on the hazards of structural analogs like acetone cyanohydrin and other nitriles. The primary concern is acute toxicity due to the potential metabolic release of cyanide.[3][4]

  • Pictograms:

    • GHS06 (Skull and Crossbones)

    • GHS08 (Health Hazard)

    • GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements (H-Statements):

    • H300 + H310 + H330 (Fatal if swallowed, in contact with skin, or if inhaled): This is inferred from the acute toxicity of similar cyanohydrins.[5][6] The nitrile group can be metabolized to release cyanide, which is a potent cellular respiration inhibitor.[3]

    • H315 (Causes skin irritation): Phenolic compounds and nitriles can be irritating to the skin.[7]

    • H319 (Causes serious eye irritation): Expected based on the chemical nature of the compound.[7]

    • H335 (May cause respiratory irritation): Inhalation of dust or aerosols may irritate the respiratory tract.[7]

    • H373 (May cause damage to organs through prolonged or repeated exposure): Chronic exposure to low levels of cyanide-releasing compounds can have long-term health effects.

  • Precautionary Statements (P-Statements):

    • P260 (Do not breathe dust/fume/gas/mist/vapors/spray): Essential to prevent respiratory exposure.[5]

    • P262 (Do not get in eyes, on skin, or on clothing): Critical for preventing dermal and ocular contact.[5]

    • P270 (Do not eat, drink or smoke when using this product): A fundamental laboratory safety rule to prevent ingestion.[2][8]

    • P280 (Wear protective gloves/protective clothing/eye protection/face protection): Mandates the use of appropriate Personal Protective Equipment (PPE).[7]

    • P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician): Highlights the urgency of medical attention in case of ingestion.

    • P302 + P352 (IF ON SKIN: Wash with plenty of soap and water): Standard first aid for skin contact.[7]

    • P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing): Standard first aid for inhalation.[7]

    • P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing): Standard first aid for eye contact.[7]

    • P403 + P233 (Store in a well-ventilated place. Keep container tightly closed): Proper storage is key to preventing accidental exposure.[7]

    • P501 (Dispose of contents/container to an approved waste disposal plant): Emphasizes the need for proper disposal of hazardous waste.[7]

First-Aid Measures: Rapid and Informed Response

In the event of exposure, immediate and appropriate action is critical. All personnel working with this compound must be trained in these procedures, and a cyanide antidote kit should be readily accessible.

  • General Advice: Move the victim from the exposure area. If symptoms persist, seek immediate medical attention and provide the attending physician with this safety guide.[9]

  • Inhalation: Remove the victim to fresh air at once.[10][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation .[12] Get medical attention immediately.

  • Skin Contact: Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][11] Wash the affected area with soap and water.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. [10] If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink.[10] Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[8]

Firefighting and Explosion Hazard

While not expected to be pyrophoric, the combustion of a nitrogen-containing organic molecule presents specific hazards.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][13]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can produce highly toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[10][13]

  • Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[10][12]

Accidental Release Measures: Containment and Decontamination

A well-rehearsed spill response plan is essential.

  • Personal Precautions: Evacuate personnel to a safe area.[12] Wear appropriate PPE as described in Section 7, including a respirator. Avoid breathing dust and ensure adequate ventilation.[12]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[7][12]

  • Methods for Cleaning Up:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.[9]

    • Place the spilled material into a suitable, labeled container for hazardous waste disposal.[9][14]

    • Clean the spill area thoroughly with a suitable detergent and water.[10]

    • For large spills, contain the material and contact environmental health and safety personnel.

Handling and Storage: Proactive Safety

Proper handling and storage are the most effective means of preventing exposure.

  • Handling:

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[10][12]

    • Wear appropriate PPE at all times (see Section 7).

    • Avoid the formation of dust and aerosols.[12]

    • Wash hands thoroughly after handling and before eating, drinking, or smoking.[10][13]

    • Keep the container tightly closed when not in use.[12]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][12]

    • The container should be stored in a tightly closed, properly labeled container.[12]

    • Consider storage at 0-8 °C as recommended by some suppliers.[2]

    • Store separately from strong oxidizing agents, strong acids, and strong bases.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) FumeHood Verify Fume Hood Functionality PPE->FumeHood SpillKit Ensure Spill Kit & Antidote Are Accessible FumeHood->SpillKit Weigh Weigh Compound in Fume Hood SpillKit->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Experiment Transfer->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Waste Dispose of Waste in Labeled Hazardous Container Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: A workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

Engineering controls and PPE are the primary barriers against exposure.

  • Engineering Controls:

    • A certified chemical fume hood is mandatory for all operations involving this compound.

    • Safety showers and eyewash stations must be readily available and tested regularly.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

    • Skin Protection:

      • Gloves: Wear chemically resistant gloves such as nitrile or neoprene. Inspect gloves for integrity before each use.[10][12]

      • Clothing: A lab coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron or suit.[12]

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[10]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[13]

  • Conditions to Avoid: Avoid exposure to heat, flames, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13]

  • Hazardous Decomposition Products: Under fire conditions, expect the formation of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[10][13]

Toxicological and Ecotoxicological Information

  • Toxicological Data: No specific toxicological data (e.g., LD50, LC50) for this compound was found. However, due to its cyanohydrin structure, it should be treated as a highly toxic substance with the potential for fatal consequences upon ingestion, inhalation, or skin contact.[5][6] The toxicity of aliphatic nitriles is primarily due to the metabolic release of cyanide.[3]

  • Ecotoxicological Data: No specific data is available. It is prudent to assume that this compound may be harmful to aquatic life and to prevent its release into the environment.[7]

Disposal Considerations

All waste materials must be treated as hazardous.

  • Disposal Methods: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12] This typically involves disposal through a licensed chemical destruction facility.[12][14] Do not allow the material to enter the sewer system.[8][12]

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic signature of 2-(4-hydroxyphenyl)-2-methylpropanenitrile (CAS 55770-61-1), a compound of interest in synthetic chemistry and drug development. In the absence of a complete, publicly available experimental dataset in spectral databases, this document leverages advanced predictive modeling and foundational spectroscopic principles to establish a reliable analytical profile. We present detailed predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established fragmentation patterns and functional group analyses. Each section includes not only the interpreted data but also the causal logic behind the recommended experimental protocols, empowering researchers to acquire, interpret, and validate their own results with confidence. This guide is designed to serve as an authoritative reference for scientists engaged in the synthesis, identification, and quality control of this molecule and its structural analogs.

Introduction: The Analytical Challenge

This compound is a bifunctional organic molecule featuring a phenol, a quaternary carbon center, and a nitrile group. Its molecular formula is C₁₀H₁₁NO, with a monoisotopic mass of 161.084 g/mol . The accurate structural elucidation and purity assessment of this compound are critical for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecular structure.

This guide addresses the practical need for a consolidated spectroscopic profile. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, we can confirm the connectivity of the atoms, identify key functional groups, and determine the molecular weight, thereby providing a holistic and definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.

Rationale and Experimental Design

The choice of a deuterated solvent is the first critical step. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its rationale is twofold: first, it readily solubilizes the polar phenolic compound; second, its labile deuterium atom will exchange with the phenolic proton, allowing for its unambiguous identification through D₂O exchange experiments. Chloroform-d (CDCl₃) could also be used, but the phenolic proton may exhibit broader signals.

A standard 400 or 500 MHz spectrometer provides the necessary resolution to resolve the aromatic signals and accurately determine coupling constants. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

Detailed Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[2]

  • Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution. A homogenous solution is critical for sharp, well-resolved peaks.[3]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[1]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will then perform locking (stabilizing the magnetic field using the deuterium signal), tuning (optimizing signal reception for the target nucleus), and shimming (maximizing magnetic field homogeneity) before data acquisition.[2]

Visualization: NMR Experimental Workflow

The following diagram outlines the logical flow for acquiring high-quality NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (10-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum (¹H, ¹³C, etc.) shim->acquire process Data Processing (Phase & Baseline Correction) acquire->process Fourier Transform analysis Spectral Analysis & Interpretation process->analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum provides a clear signature for the molecule. The signals are distinct and readily assignable based on their chemical environment and multiplicity.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.50 Singlet, Broad 1H Ar-OH The acidic phenolic proton is deshielded and often broad. Its chemical shift is concentration-dependent and it will exchange with D₂O.
~7.35 Doublet (d) 2H Ar-H (ortho to C-CN) These aromatic protons are deshielded by the electron-withdrawing nitrile group and the aromatic ring current. They appear as a doublet due to coupling with the meta protons.
~6.80 Doublet (d) 2H Ar-H (ortho to C-OH) These aromatic protons are shielded by the electron-donating hydroxyl group. They appear as a doublet due to coupling with the ortho protons.

| 1.70 | Singlet (s) | 6H | C(CH₃)₂ | The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. With no adjacent protons, the signal is a singlet. |

Data predicted using machine learning algorithms and established chemical shift principles.[5]

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule, notably identifying the quaternary carbons which are invisible in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~157.0 Quaternary C -OH The carbon attached to the highly electronegative oxygen of the hydroxyl group is significantly deshielded.
~131.0 Quaternary C -C(CH₃)₂CN The ipso-carbon of the phenyl ring attached to the propanenitrile group.
~128.0 Tertiary (CH) C H (ortho to C-CN) Aromatic carbons deshielded by the nitrile group.
~122.0 Quaternary C ≡N The nitrile carbon is characteristically found in this region, deshielded by the triple bond.
~115.5 Tertiary (CH) C H (ortho to C-OH) Aromatic carbons shielded by the electron-donating hydroxyl group.
~40.0 Quaternary C (CH₃)₂ The quaternary aliphatic carbon, appearing further downfield than the methyl carbons it is attached to.

| ~27.0 | Primary (CH₃) | C(C H₃)₂ | The two equivalent methyl carbons appear shielded in the aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale and Experimental Design

For a solid sample like this compound, the KBr pellet method is the gold standard.[6] This technique involves intimately mixing the sample with dry potassium bromide powder and pressing it into a transparent disc. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a non-interacting matrix. The critical factor for success is the rigorous exclusion of moisture, as water has strong IR absorption bands that can obscure sample signals.[7]

Detailed Protocol: IR Sample Preparation (KBr Pellet Method)
  • Material Preparation: Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off adsorbed moisture. Use spectroscopy-grade KBr powder that has been stored in a desiccator.[7]

  • Sample Grinding: Place 1-2 mg of the solid sample into the agate mortar and grind it to a very fine powder.[6]

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar (a sample-to-KBr ratio of roughly 1:100). Mix gently but thoroughly with the ground sample to ensure uniform dispersion.[8]

  • Die Loading: Transfer a portion of the mixture into the die body, ensuring it forms an even layer.

  • Pressing: Place the assembled die into a hydraulic press. Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes.[7] This allows the KBr to "cold-flow" and form a solid, transparent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis. A background spectrum using a pure KBr pellet should be collected first.[6]

Predicted IR Spectral Data and Interpretation

The IR spectrum provides clear evidence for the key functional groups within the molecule.

Table 3: Predicted IR Absorption Frequencies and Assignments

Frequency (cm⁻¹) Vibration Type Functional Group Rationale
3500 - 3200 O-H Stretch (broad) Phenol (-OH) The broadness is due to hydrogen bonding. This is a highly characteristic band for phenols.[9]
3100 - 3000 C-H Stretch Aromatic (Ar-H) Stretching vibrations of the sp² hybridized C-H bonds on the phenyl ring.
2980 - 2940 C-H Stretch Aliphatic (-CH₃) Asymmetric and symmetric stretching of the sp³ hybridized C-H bonds in the methyl groups.
~2240 C≡N Stretch Nitrile (-CN) A sharp, medium-intensity peak characteristic of the nitrile triple bond. This is a key diagnostic peak.[10]
1610, 1510 C=C Stretch Aromatic Ring Skeletal vibrations of the benzene ring, typically appearing as a pair of sharp bands.

| ~1230 | C-O Stretch | Phenol (Ar-O) | Stretching of the carbon-oxygen single bond of the phenol group. |

Data predicted using online spectral simulators and established correlation charts.[11]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a classic, high-energy technique that induces reproducible fragmentation, creating a unique mass "fingerprint."[12]

Rationale and Experimental Design

For a thermally stable, low-molecular-weight organic compound, analysis via a direct insertion probe with EI is a straightforward and effective method.[13] EI uses a high-energy electron beam (typically 70 eV) to ionize the sample molecule, forming a radical cation (the molecular ion, M⁺•). The excess energy imparted during this process causes the molecular ion to fragment in predictable ways.[14] Analyzing the mass-to-charge ratio (m/z) of these fragments helps piece together the molecular structure.

Detailed Protocol: Direct Insertion Probe EI-MS
  • Sample Loading: Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or acetone). Apply a few microliters of this solution to the tip of the direct insertion probe and allow the solvent to evaporate completely.

  • Probe Insertion: Insert the probe into the mass spectrometer's high-vacuum source through a vacuum interlock system.

  • Vaporization: Gradually heat the probe tip. This will cause the sample to vaporize directly into the ion source, minimizing thermal decomposition.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded by a 70 eV electron beam, causing ionization and fragmentation.[12]

  • Analysis and Detection: The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualization: Proposed EI-MS Fragmentation Pathway

The high-energy EI process is expected to induce specific cleavages in the molecular ion. The following diagram illustrates the most probable fragmentation pathway.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z = 161 Frag1 Fragment 1 m/z = 146 M->Frag1 - •CH₃ Frag2 Fragment 2 m/z = 118 Frag1->Frag2 - CO

Caption: Proposed fragmentation pathway for this compound under EI-MS.

Predicted Mass Spectrum and Interpretation

The fragmentation pattern is dictated by the formation of the most stable ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Proposed Ion Formula Rationale
161 [M]⁺• [C₁₀H₁₁NO]⁺• The molecular ion peak . Its presence confirms the molecular weight of the compound.
146 [M - CH₃]⁺ [C₉H₈NO]⁺ Base Peak . Loss of a methyl radical (•CH₃) from the quaternary center results in a highly stable, resonance-delocalized benzylic carbocation. This is the most favored fragmentation.[15]

| 118 | [M - CH₃ - CO]⁺ | [C₈H₈N]⁺ | Subsequent loss of a neutral carbon monoxide (CO) molecule from the phenolic portion of the m/z 146 fragment is a common pathway for phenols.[16] |

Conclusion: An Integrated Spectroscopic Profile

The combination of NMR, IR, and MS provides a powerful, self-validating system for the structural confirmation of this compound. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical hydroxyl and nitrile functional groups, and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern centered on the formation of a stable benzylic cation. This guide provides the predicted data and detailed methodologies necessary for researchers to confidently identify and characterize this molecule.

References

  • NMR Sample Preparation Guide (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • What Are The Key Steps For Making Kbr Pellets? (n.d.). Kintek Press. Retrieved from [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide (n.d.). Pellet Press Die Sets. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample (2025, July 24). ALWSCI. Retrieved from [Link]

  • Electron Ionization for GC–MS (n.d.). LCGC International. Retrieved from [Link]

  • FT-NMR Sample Preparation Guide (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide (n.d.). Organomation. Retrieved from [Link]

  • KBr Pellet Method (n.d.). Shimadzu. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis . IJSAR. Retrieved from [Link]

  • NMR Sample Preparation (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Electron Ionization (n.d.). University of Illinois School of Chemical Sciences. Retrieved from [Link]

  • Smith, M. L. (2024, June 11). How to preparation sample for FT-IR analyze? [Discussion post]. ResearchGate. Retrieved from [Link]

  • Electron ionization (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications . Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds . Chemguide. Retrieved from [Link]

  • Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor (2022, March 16). Journal of the Indian Chemical Society. Retrieved from [Link]

  • 1 H-NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-hydroxyphenyl)-2-methylpropanenitrile, a versatile organic compound with applications in chemical synthesis. This document delves into the historical context of its synthesis, rooted in the development of cyanohydrin chemistry, and presents detailed experimental protocols for its preparation. Furthermore, this guide explores the compound's chemical properties and its potential as an intermediate in the development of novel pharmaceuticals and other functional molecules. This work is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction and Chemical Identity

This compound, also known by its synonym α-(p-hydroxyphenyl)isobutyronitrile, is an aromatic nitrile possessing both a hydroxyl and a nitrile functional group. Its chemical structure, characterized by a hydroxyphenyl moiety attached to a quaternary carbon bearing a methyl and a nitrile group, makes it a valuable building block in organic synthesis.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 55770-61-1[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol
Synonyms 2-(p-hydroxyphenyl)isobutyronitrile, α-(4-hydroxyphenyl)isobutyronitrile
SMILES CC(C)(C#N)c1ccc(O)cc1

Historical Context and Discovery

While a singular "discovery" paper for this compound is not readily identifiable in the historical chemical literature, its conceptual origins are firmly rooted in the development of the cyanohydrin reaction in the 19th century. This fundamental reaction, involving the addition of a cyanide anion to a ketone or aldehyde, was first reported by Friedrich Urech in 1872.[2] The synthesis of this specific molecule can be seen as a logical extension of this well-established chemical transformation to phenolic ketones.

The likely precursor for its synthesis is 4'-hydroxyacetophenone, a readily available starting material. The historical progression of organic synthesis, particularly the exploration of the reactivity of phenolic compounds and the versatility of the nitrile group, would have naturally led to the preparation of compounds like this compound as chemists sought to create novel molecular scaffolds for various applications, including pharmaceuticals and other specialty chemicals.

Synthesis and Mechanistic Considerations

The primary and most logical route for the synthesis of this compound is the cyanohydrin reaction starting from 4'-hydroxyacetophenone. This reaction involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of the ketone.

Reaction Mechanism

The reaction is typically carried out using a source of cyanide, such as hydrogen cyanide (HCN), an alkali metal cyanide (e.g., NaCN, KCN) in the presence of an acid, or trimethylsilyl cyanide (TMSCN). The mechanism proceeds as follows:

  • Nucleophilic Attack: The cyanide anion (CN⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4'-hydroxyacetophenone. This step results in the formation of a tetrahedral cyanoalkoxide intermediate.

  • Protonation: The negatively charged oxygen of the intermediate is then protonated by a proton source in the reaction mixture (e.g., HCN, H₃O⁺) to yield the final cyanohydrin product.

cyanohydrin_mechanism ketone 4'-Hydroxyacetophenone intermediate Cyanoalkoxide Intermediate ketone->intermediate Nucleophilic Attack cyanide CN⁻ cyanide->intermediate product This compound intermediate->product Protonation proton H⁺ proton->product

Caption: Generalized mechanism of the cyanohydrin reaction.

Experimental Protocol: Synthesis from 4'-Hydroxyacetophenone

The following protocol is a representative method for the synthesis of this compound.

Materials:

  • 4'-Hydroxyacetophenone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetic acid or another suitable acid

  • A suitable solvent (e.g., ethanol, water, or a mixture)

  • Diethyl ether or other extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4'-hydroxyacetophenone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cyanide Addition: Prepare a solution of sodium cyanide in water. Slowly add this solution to the stirred solution of 4'-hydroxyacetophenone.

  • Acidification: Slowly add acetic acid to the reaction mixture from the dropping funnel. The acid reacts with the sodium cyanide to generate hydrogen cyanide in situ, which then reacts with the ketone. Maintain the reaction at a controlled temperature (e.g., room temperature or slightly below).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted acid and cyanide salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the pure product.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 161.20 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 44.0 Ų

Spectroscopic analysis is crucial for the characterization of the compound. Key expected signals include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the hydroxyphenyl group, a singlet for the hydroxyl proton, and a singlet for the two methyl groups.

  • ¹³C NMR: Resonances for the aromatic carbons, the quaternary carbon attached to the nitrile and hydroxyl groups, the nitrile carbon, and the methyl carbons.

  • FT-IR: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C≡N stretch of the nitrile group, and aromatic C-H and C=C stretches.

Potential Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group that can be hydrolyzed to a carboxylic acid or reduced to an amine, makes it a versatile intermediate in organic synthesis.

While specific large-scale industrial applications are not widely documented, its structure suggests potential as a precursor or intermediate in the synthesis of various target molecules, including:

  • Pharmaceuticals: The hydroxyphenyl moiety is a common feature in many biologically active compounds. The ability to further functionalize the nitrile group opens pathways to a variety of potential drug candidates. For instance, hydrolysis of the nitrile to a carboxylic acid would yield an α-hydroxy acid, a structural motif present in some pharmaceuticals.

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on versatile building blocks that can be readily modified.

  • Material Science: The phenolic hydroxyl group allows for its incorporation into polymer chains or as an antioxidant.

The following diagram illustrates the potential synthetic transformations of this compound.

transformations cluster_products Potential Derivatives start This compound acid α-Hydroxy-α-(4-hydroxyphenyl)isobutyric Acid start->acid Hydrolysis (H₃O⁺/heat) amine 1-Amino-2-(4-hydroxyphenyl)propan-2-ol start->amine Reduction (e.g., LiAlH₄) ester Ester Derivatives start->ester Esterification (on -OH) ether Ether Derivatives start->ether Williamson Ether Synthesis (on -OH)

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable chemical entity whose origins are intertwined with the historical development of synthetic organic chemistry, particularly the cyanohydrin reaction. While the specific moment of its first synthesis is not clearly documented, its preparation from readily available starting materials via established methods is straightforward. Its bifunctional nature provides a platform for the synthesis of a wide range of more complex molecules, highlighting its potential as a key intermediate in the fields of medicinal chemistry, agrochemistry, and material science. This guide provides a foundational understanding of this compound for researchers and developers seeking to leverage its synthetic potential.

References

  • Urech, F. (1872). Ueber einige Cyanderivate des Acetons. Justus Liebigs Annalen der Chemie, 164(2), 255-267. [Link]

  • Bayer AG. (1976). Process for the preparation of hydroxyphenylacetonitriles. U.S.
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A Technical Guide to the Potential Research Applications of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Research Horizons of a Versatile Nitrile Compound

In the landscape of chemical biology and drug discovery, molecules with the potential for diverse functionalization are of paramount importance. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a compound characterized by a reactive nitrile group and a phenolic moiety, stands as such a molecule of interest. While its direct biological applications are not yet extensively documented in peer-reviewed literature, its structural motifs suggest a rich field of potential research applications. This guide provides a forward-looking exploration of these possibilities, grounded in established biochemical principles and the known activities of structurally analogous compounds. We will delve into its potential as a synthetic precursor, its prospects in antioxidant and cytoprotective research, and its hypothetical role in the development of novel therapeutic agents. The experimental protocols detailed herein are designed to serve as a robust starting point for researchers seeking to unlock the full potential of this intriguing molecule.

Section 1: Foundational Profile of this compound

Before exploring its potential applications, it is essential to understand the fundamental physicochemical properties of this compound. These characteristics are foundational to its reactivity, bioavailability, and potential biological interactions.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 55770-61-1[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.2 g/mol [1]
Canonical SMILES CC(C)(C#N)C1=CC=C(C=C1)O[1]
Topological Polar Surface Area 44 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

These properties suggest a molecule with moderate polarity, capable of participating in hydrogen bonding, which is a critical determinant of its interaction with biological macromolecules.

Section 2: Potential as a Versatile Synthetic Intermediate

The chemical architecture of this compound, featuring both a nitrile and a hydroxyl group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions.

Synthesis of Novel Benzofuran Derivatives

The synthesis of 2-(4-hydroxyphenyl)benzofurans has been demonstrated as a route to compounds with potential as beta-amyloid aggregation inhibitors[2]. This compound could serve as a key starting material in analogous synthetic strategies.

Experimental Protocol: Synthesis of a 2-Arylbenzofuran Derivative

This protocol outlines a hypothetical pathway for the synthesis of a novel benzofuran derivative from this compound.

  • O-Alkylation of the Phenolic Hydroxyl:

    • Dissolve this compound in a suitable polar aprotic solvent such as DMF.

    • Add a slight excess of a weak base (e.g., K₂CO₃) and a substituted 2-halobenzyl halide (e.g., 2-bromobenzyl bromide).

    • Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.

    • Perform an aqueous workup and purify the product by column chromatography.

  • Intramolecular Cyclization:

    • The resulting intermediate can be subjected to intramolecular cyclization, potentially catalyzed by a palladium catalyst, to form the benzofuran ring. The nitrile group can be maintained or transformed in subsequent steps.

Synthesis_Workflow start 2-(4-Hydroxyphenyl)-2- methylpropanenitrile step1 O-Alkylation (e.g., with 2-halobenzyl halide) start->step1 intermediate O-Alkylated Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., Pd-catalyzed) intermediate->step2 product Novel Benzofuran Derivative step2->product

Figure 1: Synthetic workflow for a novel benzofuran derivative.

Section 3: Exploration of Antioxidant and Cytoprotective Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The 4-hydroxyphenyl moiety in the target molecule suggests that it may possess similar activities. Structurally related compounds, such as 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, have been noted for their antioxidant potential[3].

Rationale for Antioxidant Activity

The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. This property is the basis for the antioxidant activity of many phenolic compounds.

Experimental Protocol: In Vitro Antioxidant Assays

A battery of in vitro assays should be employed to comprehensively evaluate the antioxidant potential of this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare serial dilutions of the stock solution.

    • Add a solution of DPPH to each dilution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Add serial dilutions of the test compound to the ABTS radical cation solution.

    • Measure the absorbance at 734 nm after a defined incubation period.

    • Calculate the percentage of inhibition and the IC₅₀ value.

Antioxidant_Assay_Workflow start Test Compound: This compound dpph DPPH Assay start->dpph abts ABTS Assay start->abts results IC50 Values (Antioxidant Capacity) dpph->results abts->results

Figure 2: Workflow for in vitro antioxidant activity assessment.

Section 4: Potential in Anticancer Research

The 4-hydroxyphenyl group is a common structural feature in many compounds with demonstrated anticancer activity, including certain tyrosine kinase inhibitors and selective estrogen receptor modulators. While speculative, the potential for this compound to exhibit cytostatic or cytotoxic effects against cancer cell lines warrants investigation.

Hypothetical Mechanisms of Action
  • Induction of Apoptosis: The compound could potentially trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

  • Cell Cycle Arrest: It may interfere with the cell cycle machinery, leading to arrest at specific checkpoints.

  • Inhibition of Signaling Pathways: The hydroxyphenyl group might interact with the active sites of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.

Experimental Protocol: In Vitro Anticancer Screening
  • Cell Viability Assay (MTT or WST-1):

    • Culture a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293).

    • Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Add the MTT or WST-1 reagent and measure the absorbance to determine cell viability.

    • Calculate the IC₅₀ value for each cell line.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the test compound at its IC₅₀ concentration.

    • Stain the cells with Annexin V-FITC and propidium iodide.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Anticancer_Screening_Workflow start Test Compound cell_lines Panel of Cancer and Non-Cancerous Cell Lines start->cell_lines mtt_assay MTT/WST-1 Assay (Cell Viability) cell_lines->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Annexin V/PI Staining (Apoptosis Assay) ic50->apoptosis_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry

Figure 3: Workflow for in vitro anticancer screening.

Section 5: Toxicological Considerations and Metabolic Fate

A critical aspect of evaluating any new compound for biological applications is understanding its toxicological profile and metabolic fate. The nitrile group in this compound is of particular interest in this regard.

Metabolism of the Nitrile Group

Aliphatic nitriles can be metabolized by cytochrome P450 enzymes, leading to the release of cyanide[4]. This biotransformation is a key consideration for the potential toxicity of the compound. The released cyanide is then detoxified by conversion to thiocyanate.

Experimental Protocol: In Vitro Metabolic Stability and Metabolite Identification
  • Metabolic Stability in Liver Microsomes:

    • Incubate the test compound with human liver microsomes in the presence of NADPH.

    • Collect samples at various time points and quench the reaction.

    • Analyze the remaining parent compound concentration by LC-MS/MS to determine the in vitro half-life.

  • Metabolite Identification:

    • Incubate the test compound with hepatocytes or liver microsomes.

    • Analyze the incubation mixture by high-resolution LC-MS to identify potential metabolites, paying close attention to potential cyanide adducts or downstream metabolites of cyanide.

Conclusion: A Molecule of Latent Potential

This compound presents itself as a compound with a rich, albeit largely unexplored, potential for research applications. Its utility as a synthetic intermediate is readily apparent from its chemical structure. Furthermore, the presence of a phenolic moiety strongly suggests the possibility of antioxidant and other biological activities. The nitrile group, while a potential source of toxicity, also offers avenues for prodrug design and further chemical modification. The experimental frameworks provided in this guide are intended to catalyze the investigation of this promising molecule, paving the way for new discoveries in medicinal chemistry and beyond.

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An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: Chemical Hazards and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and recommended handling procedures for 2-(4-Hydroxyphenyl)-2-methylpropanenitrile. As a novel compound, specific toxicological data is limited; therefore, this document synthesizes information from structurally related compounds, namely aromatic nitriles and phenols, to provide a robust framework for safe laboratory practices.

Chemical Identity and Properties

PropertyValueSource
Chemical Name This compound[1]
CAS Number 55770-61-1[1][2]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.2 g/mol [1]
Synonyms 2-(4-Hidroxifenil)-2-metilpropanenitrilo[1]

Hazard Identification and Assessment

The Aromatic Nitrile Moiety

Aromatic nitriles are organic compounds containing a nitrile (-C≡N) group attached to an aromatic ring.[3] The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring.[3] While many aromatic nitriles are stable, they can undergo hazardous reactions under certain conditions. The primary toxicological concern with nitriles is their potential to release cyanide in vivo, although the extent of this varies greatly depending on the specific structure.

The Phenolic Moiety

Phenolic compounds are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. Phenol itself is toxic and corrosive.[4] Dermal exposure can cause severe skin burns, and systemic absorption can lead to cardiac arrhythmias and central nervous system effects.[4] Chronic exposure to phenols has been associated with a range of health issues.[5] The presence of a phenolic group in a molecule warrants careful handling to avoid skin and eye contact.

Predicted Hazard Profile

Based on the combination of these functional groups, this compound should be handled as a potentially hazardous substance. The following GHS hazard classifications are predicted:

Hazard ClassPredicted Hazard StatementBasis of Prediction
Acute Toxicity (Oral, Dermal, Inhalation) Warning or Danger Potential for metabolic release of cyanide from the nitrile group and systemic toxicity of the phenolic component.
Skin Corrosion/Irritation Danger The phenolic group is associated with corrosive properties.[4]
Serious Eye Damage/Eye Irritation Danger Phenolic compounds can cause severe eye damage.[4]
Specific Target Organ Toxicity Warning Potential for effects on the central nervous system, cardiovascular system, and liver, based on phenol toxicity.[4][5]

It is imperative to handle this compound with the assumption of high toxicity until specific data becomes available.

Safe Handling and Storage

Given the predicted hazard profile, stringent safety protocols must be implemented when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing and manipulation of the powdered compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[6]

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure or glove box can provide an additional layer of protection.[6]

  • Designated Area: A specific area of the laboratory should be designated for working with this compound to prevent cross-contamination.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.

PPE_Workflow cluster_ppe Minimum PPE Requirements cluster_additional_ppe For Splash or Aerosol Risk lab_coat Full-length Lab Coat safety_goggles Chemical Safety Goggles lab_coat->safety_goggles gloves Double-gloving with Nitrile Gloves safety_goggles->gloves end Proceed with Work gloves->end face_shield Face Shield face_shield->end respirator Appropriate Respirator respirator->end start Handling the Compound start->lab_coat Always Wear start->face_shield If Splash Risk start->respirator If Aerosolization Risk

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Work Practices
  • Weighing: Use the "tare method" for weighing the powder to minimize exposure.[6] Pre-tare a container on the balance, add the powder inside a fume hood, and then re-weigh the sealed container.[6]

  • Handling Powders: Avoid creating dust. Use spatulas and weigh boats carefully.[8] Consider purchasing pre-weighed amounts if available.[6]

  • Decontamination: Clean the work area and any equipment with a suitable solvent after each use.[8] Wet cleaning methods are preferred over dry sweeping to avoid generating dust.[7][8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Storage
  • Store in a tightly sealed, clearly labeled container.[10]

  • Keep in a cool, dry, and well-ventilated area.[10]

  • Segregate from strong oxidizing agents, acids, and bases.[10]

  • Store away from heat and sources of ignition.[9]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Emergency_Response cluster_routes Exposure Routes & First Aid exposure Exposure Event Identify Route inhalation Inhalation Remove to fresh air. Seek immediate medical attention. exposure:port->inhalation Inhalation skin Skin Contact Remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention. exposure:port->skin Skin Contact eye Eye Contact Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. exposure:port->eye Eye Contact ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure:port->ingestion Ingestion medical Seek Professional Medical Attention Provide Safety Data Sheet (if available) or chemical name to medical personnel. inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Emergency response flowchart for exposure to this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh paper, paper towels) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a clearly labeled, sealed hazardous waste container.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Conclusion

While specific toxicological data for this compound is not yet widely available, its chemical structure, containing both an aromatic nitrile and a phenolic group, suggests that it should be handled with a high degree of caution. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to safe work practices, researchers can minimize the risk of exposure. This proactive and informed approach to safety is paramount when working with novel chemical entities in a research and development setting.

References

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Physical and chemical properties of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a significant bifunctional molecule with applications in organic synthesis and drug development. This document details its core physical and chemical properties, spectroscopic profile, reactivity, and essential safety protocols. The information herein is curated for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights to facilitate its effective application in a laboratory setting.

Introduction and Compound Profile

This compound, registered under CAS Number 55770-61-1, is an aromatic nitrile possessing both a phenolic hydroxyl group and a tertiary nitrile.[1] This unique combination of functional groups makes it a versatile intermediate for synthesizing a wide array of more complex molecules, including potential pharmaceutical agents. Its structure allows for selective modification at the nitrile, the hydroxyl group, or the aromatic ring, providing multiple pathways for chemical diversification.

Synonyms: 2-(4-Hydroxy-phenyl)-2-Methyl-propionitrile, 4-(1-Cyano-1-methylethyl)phenol CAS Number: 55770-61-1[1][2] Molecular Formula: C₁₀H₁₁NO[1][2] Molecular Weight: 161.2 g/mol [1]

Molecular Structure and Core Physical Properties

The structural foundation of the molecule is a benzene ring substituted with a hydroxyl group and a 2-methylpropanenitrile group at the para position. The quaternary carbon atom, bonded to two methyl groups, the phenyl ring, and the nitrile group, is a key structural feature.

Chemical_Reactivity Start 2-(4-Hydroxyphenyl)-2- methylpropanenitrile Amine Primary Amine (Reduction Product) Start->Amine Reduction (e.g., LiAlH₄) Acid Carboxylic Acid (Hydrolysis Product) Start->Acid Hydrolysis (H⁺ or OH⁻) Ether Aryl Ether (Etherification Product) Start->Ether Etherification (e.g., R-X, base)

Caption: Key chemical transformations of this compound.

Synthesis Overview

While various specific synthetic routes exist for derivatives, a general and plausible approach for synthesizing the core structure involves the reaction of 4-hydroxyacetophenone. This can be achieved through a modified Strecker synthesis or by reacting a protected form of 4-cyanophenol with a methylating agent. A common laboratory-scale synthesis for similar nitriles involves the reaction of a corresponding benzyl halide with an alkali cyanide, often in a non-aqueous medium to prevent hydrolysis of the halide. [3]

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

This protocol outlines a standard procedure for obtaining a high-quality infrared spectrum of a solid sample like this compound. This method is self-validating as the quality of the resulting spectrum (i.e., sharp peaks, low scattering, flat baseline) is a direct indicator of proper sample preparation.

Methodology
  • Sample and Reagent Preparation:

    • Ensure the this compound sample is dry.

    • Use spectroscopy-grade Potassium Bromide (KBr), which must be completely anhydrous. Dry the KBr in an oven at >100°C for several hours and store it in a desiccator.

  • Grinding:

    • Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr into a clean, dry agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder with a consistency similar to flour is obtained. Inadequate grinding is a primary source of error, leading to poor spectra due to light scattering (the Christiansen effect).

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of a KBr pellet press.

    • Distribute the powder evenly across the bottom surface of the collar.

    • Place the plunger into the collar and transfer the entire assembly to a hydraulic press.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes. The applied pressure causes the KBr to flow and encapsulate the sample in a solid, transparent matrix.

  • Data Acquisition:

    • Carefully remove the resulting transparent or translucent KBr pellet from the press.

    • Place the pellet into the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR_Protocol_Workflow cluster_prep Preparation cluster_press Pellet Pressing cluster_analysis Analysis Dry Dry Sample & KBr Grind Grind Sample with KBr (1:100 ratio) Dry->Grind Load Load Powder into Press Grind->Load Press Apply Hydraulic Pressure (7-10 Tons) Load->Press Acquire Acquire Spectrum in FTIR Press->Acquire Result IR Spectrum Acquire->Result

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Safety, Handling, and Storage

As with any nitrile-containing compound, this compound must be handled with appropriate caution, as many organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, potentially metabolizing to release cyanide. [4][5]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated area, preferably within a chemical fume hood. [6][7]Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [6][7][8]* Handling: Avoid contact with skin and eyes. [6]Avoid the formation of dust and aerosols. [6]Wash hands thoroughly after handling. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6][9]Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water. [6][7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7][9] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [6][7] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [6]

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Sources

An In-depth Technical Guide to the Solubility of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for experimental design and data interpretation.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility in various organic solvents is paramount for a multitude of applications, including:

  • Reaction Chemistry: Optimizing reaction conditions, including solvent selection, to ensure efficient and complete conversion of reactants.

  • Purification and Crystallization: Developing effective methods for isolating and purifying the target compound to meet stringent quality standards.

  • Formulation Development: Creating stable and bioavailable drug formulations where the active pharmaceutical ingredient (API) is effectively dissolved.

  • Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR spectroscopy.

This guide will provide the foundational knowledge and practical methodologies to empower researchers to confidently address these challenges.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in predicting and experimentally determining its solubility.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.2 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 55770-61-1[1][2]
SMILES CC(C)(C#N)C1=CC=C(O)C=C1[2]

The structure of this compound, featuring a polar hydroxyl group (-OH) and a nitrile group (-CN) attached to a nonpolar aromatic ring, suggests a nuanced solubility profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group is a hydrogen bond acceptor. These polar functionalities will favor solubility in polar solvents. Conversely, the phenyl ring and methyl groups contribute to the nonpolar character of the molecule, suggesting some solubility in less polar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3] The dissolution process is governed by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a substance to dissolve, ΔG_sol must be negative. The enthalpy of solution can be understood in terms of the energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The solubility of a crystalline solid in a liquid solvent is also dependent on the crystal lattice energy of the solid and its melting point. Higher melting points are often associated with lower solubility.

Predictive Models for Solubility

In the absence of extensive experimental data, computational models can provide valuable estimates of solubility. These models range from simple empirical relationships to complex thermodynamic and machine learning approaches.

  • Thermodynamic Models: Methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) utilize quantum chemistry to predict the chemical potential of a solute in a solvent, from which solubility can be derived.[4] These models offer a powerful predictive tool based on the molecular structure.[4]

  • Machine Learning Models: With the increasing availability of large solubility datasets, machine learning algorithms can be trained to predict the solubility of new compounds.[5][6][7] These models can identify complex relationships between molecular descriptors and solubility, often providing high accuracy.[5][6][7]

It is important to note that while predictive models are a valuable tool for initial screening and hypothesis generation, experimental verification remains the gold standard for determining solubility.

Experimental Determination of Solubility

A systematic experimental approach is crucial for accurately determining the solubility of this compound in a range of organic solvents. The following section outlines a detailed protocol based on the widely accepted shake-flask method.[3]

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade or higher) covering a spectrum of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC, NMR)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess solute into vials prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Seal vials and place in shaker prep2->equil1 Step 2 equil2 Agitate at constant temperature until equilibrium is reached equil1->equil2 Step 3 sample1 Allow solid to settle equil2->sample1 Step 4 sample2 Withdraw supernatant and filter sample1->sample2 Step 5 sample3 Dilute sample sample2->sample3 Step 6 sample4 Analyze by HPLC sample3->sample4 Step 7 calc1 Determine concentration from calibration curve sample4->calc1 Step 8 calc2 Calculate solubility (e.g., in mg/mL or mol/L) calc1->calc2 Step 9

Sources

Navigating the Procurement of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical, yet often complex, aspect of the research and development pipeline. The quality and reliability of these starting materials can significantly impact experimental outcomes, timelines, and the overall success of a project. This in-depth technical guide provides a comprehensive overview of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a key intermediate in pharmaceutical synthesis, with a focus on its commercial suppliers, quality assessment, and strategic procurement.

Introduction to this compound: A Key Building Block

This compound, also known by its IUPAC name this compound and CAS number 41881-39-8, is a fine chemical that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a hydroxyl-substituted phenyl ring and a nitrile group, makes it a versatile precursor for creating more complex molecules.

Chemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in many organic solvents

The most prominent application of this compound is as a key intermediate in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[1][2][3][4][5] The nitrile group in this compound is a versatile functional handle that can be readily converted to other functional groups, such as carboxylic acids or amines, which are essential for building the final drug molecule.[6][7] The strategic incorporation of the nitrile group in drug design can also enhance binding affinity to target proteins and improve the pharmacokinetic profile of the parent drug.[8][9]

Identifying and Evaluating Commercial Suppliers

A reliable supply chain for high-quality this compound is paramount. Researchers have a variety of suppliers to choose from, ranging from large, well-established chemical companies to smaller, specialized manufacturers.

A Comparative Overview of Potential Suppliers:

SupplierPurity Offered (Typical)Available QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%Grams to KilogramsA well-known supplier with extensive quality control and documentation.
TCI Chemicals >98%Grams to KilogramsOffers a wide range of research chemicals with detailed specifications.
BLDpharm 98%Milligrams to KilogramsProvides a broad catalog of building blocks and intermediates.[10]
CookeChem 98%Milligrams to GramsA supplier of fine chemicals for research and development.[11]
Advanced ChemBlocks 96%Grams to KilogramsSpecializes in providing building blocks for drug discovery.[12]
Pharmaffiliates Custom SynthesisInquireOffers impurity standards and custom synthesis services.[13]
DC Fine Chemicals InquireInquireA European-based manufacturer and supplier of fine chemicals.[14]
Discovery Fine Chemicals InquireInquireA UK-based supplier specializing in biochemicals and life science products.[15]
Matrix Fine Chemicals InquireInquireA Swiss-based supplier of fine chemicals.[16]
Nordmann InquireInquireA global distributor of specialty chemicals and fine chemical intermediates.[17]
Kleos Pharma InquireInquirePartners with European manufacturers and has sourcing capabilities in China and India.[18]

Due Diligence in Supplier Selection:

The selection of a supplier should not be based solely on price. A thorough evaluation of a potential supplier's capabilities and quality systems is essential. Key considerations include:

  • Quality Management System (QMS): Does the supplier have a robust QMS in place, such as ISO 9001 certification?

  • Documentation: Can the supplier provide comprehensive documentation, including a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and details of their analytical methods?

  • Traceability: Is there a clear and documented chain of custody for the material, from raw materials to the final product?

  • Technical Support: Does the supplier have knowledgeable technical staff who can answer questions about the product's specifications and applications?

  • Regulatory Compliance: Does the supplier adhere to relevant regulatory requirements for the synthesis and distribution of chemical intermediates?

Best Practices for Procurement and Incoming Quality Control

A systematic approach to procurement and incoming quality control is crucial to ensure the integrity of your research and development activities.

The Procurement Workflow

The following diagram illustrates a best-practice workflow for the procurement of critical chemical reagents like this compound.

G cluster_0 Procurement and Qualification Workflow Define Requirements Define Requirements Identify Potential Suppliers Identify Potential Suppliers Define Requirements->Identify Potential Suppliers Supplier Questionnaire & Audit Supplier Questionnaire & Audit Identify Potential Suppliers->Supplier Questionnaire & Audit Request Quotations & Samples Request Quotations & Samples Supplier Questionnaire & Audit->Request Quotations & Samples Sample Analysis & Qualification Sample Analysis & Qualification Request Quotations & Samples->Sample Analysis & Qualification Select & Approve Supplier Select & Approve Supplier Sample Analysis & Qualification->Select & Approve Supplier Issue Purchase Order Issue Purchase Order Select & Approve Supplier->Issue Purchase Order Receive & Inspect Shipment Receive & Inspect Shipment Issue Purchase Order->Receive & Inspect Shipment Incoming Quality Control Testing Incoming Quality Control Testing Receive & Inspect Shipment->Incoming Quality Control Testing Release to Inventory Release to Inventory Incoming Quality Control Testing->Release to Inventory

Caption: A flowchart illustrating the key steps in the supplier selection and qualification process.

The Certificate of Analysis (CoA): A Critical Document

The Certificate of Analysis is a formal document from the supplier that confirms the quality and purity of a specific batch of the chemical.[19][20][21] It is essential to carefully review the CoA upon receipt of the material.

Key Parameters to Scrutinize on a CoA:

ParameterTypical SpecificationImportance
Product Name & CAS No. This compound, 41881-39-8Ensures you have received the correct compound.
Lot/Batch Number Unique alphanumeric codeProvides traceability for the specific batch.
Appearance Conforms to specification (e.g., Off-white solid)A visual check for any obvious discoloration or contamination.
Purity (by HPLC/GC) ≥98%The most critical parameter for ensuring the quality of the starting material.
Identification (by NMR, IR, MS) Conforms to structureConfirms the chemical identity of the compound.
Water Content (Karl Fischer) ≤0.5%Excess water can interfere with subsequent reactions.
Residual Solvents Within specified limits (e.g., ICH guidelines)Residual solvents from the synthesis can be detrimental to downstream processes.
Date of Analysis & Expiry Date Clearly statedEnsures the material is within its recommended shelf life.
In-House Verification: A Self-Validating System

While a supplier's CoA is a vital document, it is best practice to perform in-house analytical testing to verify the identity and purity of the received material. This self-validating approach provides an additional layer of quality assurance.

Recommended Analytical Techniques for Verification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound. A well-developed HPLC method can separate the main compound from any impurities, allowing for accurate quantification of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or for the analysis of the compound itself if it is sufficiently volatile, GC-MS provides both separation and identification of components.[1][22][23][24][25] The mass spectrum serves as a fingerprint for the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the compound.[26][27][28][29] The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectrum should be consistent with the expected structure of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the hydroxyl (-OH) and nitrile (-C≡N) groups.

Experimental Protocol: Purity Verification by HPLC

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.

    • Prepare the received sample in the same manner and at a similar concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the retention time of the major peak in the sample chromatogram to that of the standard to confirm identity.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The Broader Role of Nitriles in Drug Discovery

The nitrile group is a valuable pharmacophore in medicinal chemistry, and its presence in molecules like this compound extends beyond their use as simple intermediates.[7][8][30][9] The unique electronic properties of the nitrile group allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[8] Furthermore, the nitrile group is often metabolically stable, which can contribute to a more favorable pharmacokinetic profile of a drug candidate.[7] Researchers are increasingly exploring the incorporation of nitrile-containing fragments into novel drug candidates for a wide range of therapeutic areas.[31][32]

Conclusion

The successful procurement of high-quality this compound is a foundational step in the development of pharmaceuticals like Fexofenadine and other novel chemical entities. By adopting a strategic approach to supplier selection, implementing rigorous procurement and incoming quality control procedures, and understanding the chemical and biological significance of this key intermediate, researchers and drug development professionals can mitigate risks, ensure the reliability of their experimental data, and ultimately accelerate their path to discovery.

References

Sources

2-(4-Hydroxyphenyl)-2-methylpropanenitrile stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the stability and optimal storage conditions for this compound (CAS 55770-61-1). As a critical intermediate in various synthetic pathways, understanding its chemical stability is paramount for ensuring the integrity of research and manufacturing processes, minimizing impurity formation, and guaranteeing reproducible outcomes.

This guide moves beyond generic recommendations to explain the underlying chemical principles that dictate the stability of this molecule. It offers a framework for designing and executing robust stability studies, grounded in established scientific and regulatory principles.

Molecular Structure and Inherent Stability Considerations

This compound, with a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.2 g/mol , possesses two key functional groups that govern its reactivity and potential degradation pathways: a phenolic hydroxyl group and a nitrile group, attached to a quaternary carbon.[1][2]

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group attached to the benzene ring is susceptible to oxidation. This process can be catalyzed by light, elevated temperatures, and the presence of metal ions or oxidizing agents. Oxidation of phenols typically leads to the formation of colored quinone-type structures, which could be a primary indicator of degradation.

  • Nitrile Group (-C≡N): The nitrile group is generally stable but can undergo hydrolysis to form a carboxylic acid or an amide intermediate, particularly under strong acidic or basic conditions and at elevated temperatures. While stable under normal conditions, this pathway must be considered in forced degradation studies.[3]

  • Quaternary Carbon: The presence of a quaternary carbon center provides steric hindrance, which can lend some degree of stability to the molecule by protecting adjacent groups from certain types of reactions.

Understanding these structural features is the first step in predicting how the molecule will behave under various environmental stressors.

Recommended Storage and Handling Protocols

Based on available safety data and supplier recommendations, the following conditions are advised for routine storage to maintain the purity and integrity of this compound.

Table 1: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale and Expert Insight
Temperature 0-8 °C [1] Refrigeration is recommended to significantly slow down potential oxidative and hydrolytic degradation reactions. While some related compounds are stored at room temperature, the presence of the reactive phenolic group justifies colder storage for long-term stability.[4][5]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) To prevent oxidation of the phenolic hydroxyl group, storage under an inert atmosphere is a critical, field-proven best practice. This displaces oxygen, a key reactant in oxidative degradation.
Light Protect from Light (Amber Vial) Photons can provide the activation energy for radical-mediated oxidation of the phenol. Storing the material in an amber glass vial or in a dark location is mandatory.
Container Tightly Sealed Container [6] Prevents exposure to atmospheric moisture, which could facilitate hydrolysis of the nitrile group over extended periods, and oxygen, which promotes oxidation.

| Handling | Well-ventilated area, use of PPE [6] | Standard practice for handling chemical reagents to avoid inhalation or skin contact.[6] Incompatible with strong oxidizing agents.[3] |

Potential Degradation Pathways

While specific degradation studies for this molecule are not publicly available, we can postulate the most probable degradation pathways based on its functional groups. A forced degradation study is essential to confirm these pathways and identify the resulting impurities.

Oxidative Degradation

The primary pathway for degradation is likely the oxidation of the p-hydroxyphenyl group. This can proceed through a radical mechanism, especially when initiated by light or trace metal impurities, to form semiquinone and subsequently quinone-like structures. These products are often colored, making visual inspection a simple, albeit non-specific, indicator of potential degradation.

Hydrolytic Degradation

Hydrolysis of the nitrile group is another potential pathway, though it typically requires more forcing conditions (e.g., strong acid/base, high temperature). The reaction would proceed first to the corresponding amide, 2-(4-hydroxyphenyl)-2-methylpropanamide, and then to the carboxylic acid, 2-(4-hydroxyphenyl)-2-methylpropanoic acid.

Below is a visualization of these primary degradation routes.

DegradationPathways Figure 1: Postulated Degradation Pathways cluster_main This compound cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway A C₁₀H₁₁NO (Parent Compound) B Quinone-type Impurities A->B Stressors: Light, O₂, Metal Ions C Amide Intermediate A->C Stressors: H₂O, H⁺/OH⁻, Heat D Carboxylic Acid Product C->D Further Hydrolysis

Caption: Postulated primary degradation pathways for this compound.

Designing a Comprehensive Stability Study

To rigorously determine the stability profile and establish a re-test date, a formal stability study is required. The following protocol outlines the necessary steps, incorporating principles from ICH guidelines for stability testing.[7][8]

Experimental Protocol: Forced Degradation Study

A forced degradation study is the cornerstone of understanding stability. It intentionally stresses the compound to rapidly identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.

Objective: To identify degradation products and assess the intrinsic stability of the molecule.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress (Solution): 60 °C in a neutral solution for 48 hours.

    • Thermal Stress (Solid): Store solid material at 60 °C / 75% RH for 1 week.

    • Photostability: Expose solution and solid to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector. The goal is to achieve separation of the parent peak from all degradation product peaks.

Protocol: Stability-Indicating HPLC Method Development

The development of a validated, stability-indicating analytical method is a self-validating system; its ability to separate all known degradation products proves its specificity.

Objective: To develop an HPLC method capable of quantifying the parent compound and resolving it from all potential degradation products.

Starting Point for Method Development:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to resolve impurities with different polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example): Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, hold, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm. The primary wavelength can be set at the λmax of the parent compound.

  • Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[9] The key is to demonstrate peak purity of the parent compound in the presence of its degradation products using the PDA detector.

The workflow for this process is visualized below.

Caption: Workflow for a comprehensive stability assessment program.

Conclusion

The stability of this compound is primarily influenced by its susceptibility to oxidation at the phenolic hydroxyl group and, under more extreme conditions, hydrolysis of the nitrile moiety. Adherence to strict storage conditions—specifically, refrigeration (0-8 °C), protection from light, and storage under an inert atmosphere—is essential for preserving its chemical integrity.[1]

For organizations where this compound is a critical raw material or intermediate, implementing a formal stability study program as outlined in this guide is a necessary investment. Such a program, built upon forced degradation studies and a validated stability-indicating HPLC method, provides the authoritative data required to establish appropriate storage protocols, re-test dates, and ensure the quality and consistency of downstream processes.

References

  • ChemBK. 2-hydroxy-2-methylpropanenitrile. Available at: [Link]

  • ChemBK. 2-(4-Hydroxyphenyl)Acetonitrile. Available at: [Link]

  • CPAChem. Safety data sheet. Available at: [Link]

  • PubChem. 2-(4-hydroxyphenylamino)-2-methylpropanenitrile. Available at: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica – Drug Research, Vol. 62 No. 1 pp. 3-10, 2005. Available at: [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). GUIDELINE FOR STABILITY DATA. Available at: [Link]

  • EAG Laboratories. (2017). ICH STABILITY REQUIREMENTS Overcoming the Challenges. Available at: [Link]

  • Firmin, J. L., & Gray, D. O. (1976). The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria. Biochemical Journal, 158(2), 223–229. Available at: [Link]

  • Quintana, J. B., et al. (2005). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Water Research, 39(12), 2643–2652. Available at: [Link]

  • PubChem. (2S)-3-(2-chloranyl-4-oxidanyl-phenyl)-2-(4-hydroxyphenyl)propanenitrile. Available at: [Link]

  • Al-Rimawi, F., et al. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Molecules, 29(16), 3900. Available at: [Link]

  • Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. Available at: [Link]

  • ChemSynthesis. 2-(4-hydroxyphenyl)propanal. Available at: [Link]

  • ResearchGate. Mechanistic pathways for the thermal degradation of PAN and reactions... Available at: [Link]

  • PubChem. alpha,4-Dihydroxybenzeneacetonitrile. Available at: [Link]

  • Chemical Synthesis Database. 2-(4-hydroxyphenyl)malononitrile. Available at: [Link]

  • Sajanlal, P. R., & Pradeep, T. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Langmuir, 28(1), 318-326. Available at: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • National Institutes of Health (NIH). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available at: [Link]

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Methodological & Application

Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: A Detailed Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable chemical intermediate. The described method is based on the catalyzed silylcyanation of 4-hydroxyacetophenone using trimethylsilyl cyanide (TMSCN), a procedure noted for its efficiency and operational safety compared to traditional methods involving hydrogen cyanide. This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and analytical characterization of the final product. Authored from the perspective of a senior application scientist, it emphasizes the rationale behind procedural choices, robust safety measures, and methods for ensuring the trustworthiness and reproducibility of the results.

Introduction and Significance

This compound (CAS No. 55770-61-1) is a tertiary nitrile featuring a phenol moiety.[1] Its bifunctional nature makes it a versatile building block in medicinal chemistry and materials science. The nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, while the phenolic hydroxyl group offers a site for etherification or esterification.

Traditional synthesis of related cyanohydrins often involves highly toxic reagents like hydrogen cyanide (HCN) or alkali metal cyanides, which require stringent safety protocols.[2] The protocol detailed herein utilizes trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This approach, known as silylcyanation, offers several advantages:

  • Enhanced Safety: TMSCN is a volatile liquid that is less hazardous to handle than HCN gas.[3]

  • High Efficiency: The reaction proceeds with high conversion rates for a variety of ketones.[4]

  • Mild Conditions: The reaction can often be carried out at room temperature, preserving sensitive functional groups.[5]

This guide provides a self-validating system for researchers to reliably produce high-purity this compound.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: (A) the catalyzed addition of TMSCN to the ketone to form an O-silylated cyanohydrin intermediate, and (B) the subsequent hydrolysis (desilylation) of this intermediate to yield the final product.

Overall Reaction:

Mechanism of Silylcyanation: The reaction is initiated by the activation of the carbonyl group of 4-hydroxyacetophenone by a Lewis acid catalyst, such as zinc iodide (ZnI₂). This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The cyanide from TMSCN then attacks the carbonyl carbon, while the silyl group coordinates with the carbonyl oxygen. This concerted or stepwise process forms the stable O-trimethylsilyl cyanohydrin intermediate. The use of a catalyst is crucial for efficient conversion, particularly for ketones.[5][6]

G cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis Ketone 4-Hydroxyacetophenone Activated_Complex Activated Carbonyl Complex Ketone->Activated_Complex Coordination Catalyst ZnI₂ (Catalyst) Catalyst->Activated_Complex Silyl_Intermediate O-Silyl Cyanohydrin Intermediate Activated_Complex->Silyl_Intermediate TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Silyl_Intermediate Cyanide Attack Final_Product 2-(4-Hydroxyphenyl)-2- methylpropanenitrile Silyl_Intermediate->Final_Product H3O Acidic Workup (e.g., HCl) H3O->Final_Product Desilylation G start Start: Oven-Dried Glassware setup 1. Assemble Flask & Condenser under N₂ Atmosphere start->setup charge 2. Add 4-Hydroxyacetophenone, ZnI₂, and Anhydrous DCM setup->charge add_tmscn 3. Slowly Add TMSCN at Room Temperature charge->add_tmscn react 4. Stir 4-6 hours Monitor by TLC add_tmscn->react quench 5. Cool in Ice Bath Slowly Add 3N HCl react->quench hydrolyze 6. Stir 1 hour at RT for Complete Hydrolysis quench->hydrolyze extract 7. Extract with Ethyl Acetate (3x) hydrolyze->extract wash 8. Wash with H₂O and Brine extract->wash dry 9. Dry with Na₂SO₄ and Filter wash->dry concentrate 10. Concentrate on Rotary Evaporator dry->concentrate purify 11. Purify by Silica Gel Column Chromatography concentrate->purify characterize 12. Characterize Pure Product (NMR, IR, MS) purify->characterize end End: Pure Product characterize->end

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of Hydroxyphenyl Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydroxyphenyl nitriles, also known as cyanophenols, are a critical class of organic intermediates. Their unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group that can be further hydrolyzed to carboxylic acids or reduced to amines, makes them exceptionally versatile building blocks. They are foundational to the synthesis of a wide array of high-value molecules, including pharmaceuticals, advanced agrochemicals, liquid crystal materials, and specialty polymers.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing hydroxyphenyl nitriles, designed for researchers and professionals in chemical and pharmaceutical development. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the stringent safety measures required when handling cyanide-containing reagents.

PART 1: Critical Safety Protocols for Handling Cyanide Reagents

Trustworthiness: Before any synthetic work begins, a thorough understanding and implementation of safety protocols for handling cyanides is non-negotiable. Cyanide salts and their acidified product, hydrogen cyanide (HCN) gas, are highly toxic and fast-acting poisons that inhibit cellular respiration.[2]

Core Safety Mandates:

  • Engineering Controls: All manipulations of solid cyanide salts (e.g., NaCN, KCN, CuCN, Zn(CN)₂) or reactions involving them must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential HCN gas.[2][3]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical splash goggles, and nitrile gloves. When handling solid cyanides or where there is a risk of contact, double-gloving is strongly recommended.[2][4] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[2]

  • Preventing HCN Gas Evolution: A critical and potentially fatal hazard is the generation of highly toxic and flammable HCN gas upon acidification of cyanide salts.[3][5] Therefore, all cyanide-containing reactions, workups, and waste streams must be maintained at a basic pH, ideally above 10.[3][5] Never mix cyanide salts or solutions with acids.

  • Waste Disposal: All materials contaminated with cyanide, including glassware, gloves, and empty reagent bottles, must be segregated as hazardous waste.[3][4] Aqueous cyanide waste should be collected in a dedicated, clearly labeled plastic container and treated with a strong base to ensure the pH remains above 10.[3] Contaminated solid waste should be double-bagged and disposed of as P-listed (acutely toxic) hazardous waste.[4][6]

  • Emergency Procedures: In case of suspected exposure, immediately remove the affected individual from the area, remove all contaminated clothing, and flush affected skin or eyes with water for at least 15 minutes.[4][5] Call emergency services immediately and inform them of a potential cyanide poisoning.[5] Never attempt mouth-to-mouth resuscitation on a victim of cyanide inhalation.[3]

PART 2: Synthetic Methodologies & Step-by-Step Protocols

This section details the most robust and widely employed methods for synthesizing hydroxyphenyl nitriles. Each method's rationale, mechanism, and practical applications are discussed.

Method 1: Dehydration of Hydroxybenzaldoximes

Expertise & Experience: This two-step approach is highly valuable as it circumvents the direct use of metal cyanide salts in the final nitrile-forming step. It begins with readily available and inexpensive hydroxybenzaldehydes, making it a practical choice for laboratory and industrial-scale synthesis.[1][7] The key is the efficient conversion of the aldehyde to an aldoxime, followed by a clean dehydration reaction.

Workflow Overview:

G cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration A Hydroxybenzaldehyde C Hydroxybenzaldoxime A->C Reaction with B Hydroxylamine (NH2OH) B->C D Hydroxybenzaldoxime F Hydroxyphenyl Nitrile D->F Elimination of H2O E Dehydrating Agent (e.g., Acetic Anhydride) E->F

Caption: Workflow for nitrile synthesis via aldoxime dehydration.

Protocol 1: Synthesis of 4-Cyanophenol from 4-Hydroxybenzaldehyde

This protocol is adapted from established procedures for preparing nitriles from aldehydes.[7][8]

Step A: Preparation of 4-Hydroxybenzaldehyde Oxime

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (12.2 g, 0.1 mol) and ethanol (100 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in water (50 mL) with gentle warming.

  • Add the aqueous hydroxylamine solution to the flask containing the 4-hydroxybenzaldehyde.

  • Heat the mixture to reflux (approx. 80-85 °C) and stir for 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the white crystalline product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum. The expected product is 4-hydroxybenzaldehyde oxime.

Step B: Dehydration to 4-Cyanophenol

  • Caution: This step should be performed in a well-ventilated fume hood.

  • In a 100 mL round-bottom flask, place the dried 4-hydroxybenzaldehyde oxime (13.7 g, 0.1 mol) and acetic anhydride (20 mL, ~0.21 mol).

  • Heat the mixture gently to 100-120 °C and stir for 1 hour. The solid will dissolve, and the reaction is typically exothermic.

  • After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice (~100 g) in a beaker with stirring.

  • Stir the mixture until the excess acetic anhydride has hydrolyzed and the product precipitates as a solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum to yield 4-cyanophenol. The product can be further purified by recrystallization from a suitable solvent like water or ethanol/water.

Method 2: Transition-Metal-Catalyzed Cyanation of Phenol Derivatives

Expertise & Experience: Direct cyanation of phenols is challenging because the hydroxyl group (-OH) is a poor leaving group. Modern organometallic chemistry overcomes this by first converting the phenol into a derivative with a good leaving group, such as a sulfonate (tosylate, mesylate) or a carbamate.[9][10] This "activated" phenol can then participate in a palladium- or nickel-catalyzed cross-coupling reaction with a cyanide source.[11][12] This method offers excellent functional group tolerance and generally proceeds under milder conditions than classical methods.[10]

Authoritative Grounding: The catalytic cycle typically involves three key steps: (1) Oxidative addition of the aryl derivative to the low-valent metal center (e.g., Ni(0)), (2) exchange of the leaving group for a cyanide ligand, and (3) reductive elimination to form the C-CN bond and regenerate the active catalyst.[9]

Catalytic Cycle for Nickel-Catalyzed Cyanation:

G Ni(0)L_n Ni(0)Ln Ar-X-Ni(II)L_n Ar-Ni(II)(X)Ln Ni(0)L_n->Ar-X-Ni(II)L_n Oxidative Addition Ar-CN-Ni(II)L_n Ar-Ni(II)(CN)Ln Ar-X-Ni(II)L_n->Ar-CN-Ni(II)L_n Cyanide Exchange Ar-CN-Ni(II)L_n->Ni(0)L_n Reductive Elimination Ar-CN Ar-CN (Product) Ar-CN-Ni(II)L_n->Ar-CN Ar-X Ar-X (Substrate) Ar-X->Ar-X-Ni(II)L_n CN_source CN Source (e.g., Zn(CN)2) CN_source->Ar-CN-Ni(II)L_n

Caption: Generalized catalytic cycle for Ni-catalyzed cyanation.

Protocol 2: Nickel-Catalyzed Cyanation of an Aryl Pivalate

This protocol is based on the work of Itami and Yamaguchi, utilizing an air-stable nickel precatalyst and an organic cyanide source.[9]

Materials:

  • Aryl pivalate (1.0 mmol)

  • Aminoacetonitrile hydrochloride (1.5 mmol)

  • NiBr₂ (5 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype) (10 mol%)

  • Zinc powder (30 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

  • To an oven-dried Schlenk tube, add NiBr₂ (0.05 mmol), dcype (0.10 mmol), zinc powder (0.30 mmol), K₃PO₄ (2.0 mmol), the aryl pivalate (1.0 mmol), and aminoacetonitrile hydrochloride (1.5 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 12-24 hours, monitoring by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired hydroxyphenyl nitrile derivative.

Data Presentation: Comparison of Cyanation Methods for Phenol Derivatives

Activating GroupCatalyst SystemCyanide SourceTemp (°C)Typical YieldReference
Aryl CarbamateNiBr₂ / dcype / ZnAminoacetonitrile120Good[9]
Aryl PivalateNiBr₂ / dcype / ZnAminoacetonitrile120Good[9]
Aryl SulfonateNiCl₂·6H₂O / dppf / ZnZn(CN)₂50-80Good-Excellent[10]
Aryl TriflateNiBr₂(DME) / dppb / ZnZn(CN)₂100Good[10]
Method 3: Classical Named Reactions

Expertise & Experience: These methods, while older, remain staples of organic synthesis and are effective for specific transformations.

A. Rosenmund-von Braun Reaction

This reaction involves the direct conversion of an aryl halide to an aryl nitrile using copper(I) cyanide, typically at high temperatures.[13][14][15] While effective, the classic conditions are harsh and can be incompatible with sensitive functional groups.[16] Modern modifications have introduced ligands and different solvents to improve yields and lower reaction temperatures.[16]

Protocol 3: Synthesis of 4-Cyanophenol from 4-Bromophenol

  • To a flask equipped with a mechanical stirrer and reflux condenser, add 4-bromophenol (17.3 g, 0.1 mol), copper(I) cyanide (10.8 g, 0.12 mol), and N,N-dimethylformamide (DMF, 100 mL).

  • Heat the mixture to reflux (approx. 150-160 °C) and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the dark mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride (20 g) and concentrated HCl (10 mL) in water (200 mL) to decompose the copper complexes. Stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-cyanophenol.

B. Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by replacing a diazonium salt.[17][18] The starting material is an aminophenol. The process involves two distinct steps: diazotization of the amine, followed by displacement with a copper(I) cyanide solution.[19]

Sandmeyer Reaction Workflow:

G A Aminophenol C Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ A->C Diazotization B NaNO2, HCl 0-5 °C B->C E Hydroxyphenyl Nitrile C->E Cyanide Displacement D CuCN D->E

Caption: Key steps of the Sandmeyer cyanation reaction.

Protocol 4: Synthesis of 3-Hydroxyphenyl Nitrile from 3-Aminophenol

  • Step A: Diazotization (0-5 °C)

    • In a 500 mL beaker, dissolve 3-aminophenol (10.9 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (100 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate flask, dissolve sodium nitrite (NaNO₂) (7.2 g, 0.105 mol) in water (30 mL).

    • Add the sodium nitrite solution dropwise to the cold aminophenol solution, ensuring the temperature remains below 5 °C. The addition should take about 20 minutes.

    • Stir the resulting diazonium salt solution for an additional 15 minutes in the cold.

  • Step B: Cyanide Displacement

    • In a separate 1 L flask, prepare the copper(I) cyanide solution by dissolving CuCN (13.5 g, 0.15 mol) in a solution of NaCN (16 g, 0.32 mol) in water (100 mL). (EXTREME CAUTION: HIGHLY TOXIC) .

    • Warm this solution to ~60 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step A to the warm copper cyanide solution with stirring. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, heat the mixture on a steam bath for 30 minutes.

    • Cool the mixture to room temperature and then extract with diethyl ether or ethyl acetate (3 x 100 mL).

    • Wash the combined organic extracts, dry over Na₂SO₄, and concentrate.

    • Purify the crude 3-hydroxyphenyl nitrile by vacuum distillation or column chromatography.

Conclusion

The synthesis of hydroxyphenyl nitriles can be accomplished through several effective routes.

  • Dehydration of aldoximes offers a safe and scalable alternative, avoiding the direct use of toxic metal cyanides.

  • Modern transition-metal catalysis provides a versatile and mild approach with high functional group tolerance, ideal for complex molecule synthesis.

  • Classical named reactions like the Rosenmund-von Braun and Sandmeyer reactions remain powerful tools, particularly for specific starting materials like aryl halides and anilines, respectively.

The choice of method should be guided by factors such as the availability and cost of starting materials, the desired scale of the reaction, functional group compatibility, and, most importantly, the laboratory's capability to safely handle highly toxic reagents.

References

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Purification of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile by Recrystallization: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the purification of 2-(4-hydroxyphenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various specialty chemicals and pharmaceuticals. The protocol details the use of recrystallization, a robust and scalable technique for the removal of impurities typically encountered during its synthesis. This document outlines the fundamental principles of recrystallization, a systematic approach to solvent selection, a detailed step-by-step purification protocol, and a troubleshooting guide. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity of the target compound, which is critical for downstream applications in drug development and materials science.

Introduction: The Importance of Purity

This compound (CAS 55770-61-1) is a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive nitrile group and a phenolic hydroxyl group, allows for diverse chemical transformations. These transformations are often employed in the development of novel pharmaceutical agents and advanced materials.

The presence of impurities, which can arise from starting materials, by-products of the synthesis, or subsequent degradation, can significantly impact the yield, selectivity, and safety profile of downstream processes and final products.[3][4] Therefore, a reliable and efficient purification method is paramount. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5][6] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[7][8] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out of the solution, leaving the impurities behind in the solvent.[9]

This guide provides a detailed protocol for the recrystallization of this compound, with a focus on the rationale behind each step to empower researchers to adapt and optimize the procedure for their specific needs.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is essential for developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 55770-61-1[1][2]
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.2 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Polarity Moderately polarInferred from structure

The Core Principles of Recrystallization

Recrystallization is a purification technique that leverages the differences in solubility between a compound and its impurities in a given solvent.[7] A successful recrystallization is dependent on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient of Solubility: The compound of interest should be highly soluble in the solvent at elevated temperatures (near the solvent's boiling point) but sparingly soluble at low temperatures (room temperature or below).[5][8] This differential solubility is the driving force for crystallization upon cooling.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[8][10]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][11]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying step.[5]

Solvent System Selection: A Practical Approach

The molecular structure of this compound, featuring a polar hydroxyl group and a less polar phenyl and nitrile moiety, suggests that solvents of intermediate polarity or a mixed solvent system would be most effective. The adage "like dissolves like" is a useful starting point for solvent selection.[8]

A preliminary screening of solvents is the most reliable method to identify the optimal system.

Protocol for Solvent Screening:
  • Place approximately 50 mg of the crude this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition.

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound readily at this stage.[7]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of crystals upon cooling.

Note on the use of charcoal: While activated charcoal is sometimes used to remove colored impurities, it should be used with caution for phenolic compounds as it can sometimes lead to the formation of colored complexes.[12]

Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the purification of this compound.

Materials and Equipment:
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Safety Precautions:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Handle all organic solvents with care, being mindful of their flammability and toxicity.

  • Avoid breathing dust or vapors.[13]

  • In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention if necessary.[15]

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Crystal Collection & Washing cluster_drying Step 5: Drying A Place crude compound in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat to boiling with stirring until fully dissolved B->C D If insoluble impurities are present C->D if needed F Allow the solution to cool slowly to room temperature C->F E Filter the hot solution through a pre-heated funnel D->E E->F G Cool further in an ice bath to maximize crystal yield F->G H Collect crystals by vacuum filtration (Buchner funnel) G->H I Wash crystals with a small amount of ice-cold solvent H->I J Dry the purified crystals under vacuum or in a drying oven I->J K Characterize the final product (e.g., melting point, NMR) J->K

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add a small amount of the hot solvent to the flask containing the crude solid and heat the mixture to boiling with gentle swirling.[8] Continue to add small portions of the hot solvent until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to ensure the solution is saturated upon cooling.[7]

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, they must be removed by hot filtration. This step is critical to prevent the impurities from being incorporated into the crystals.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[6]

  • Washing: While the crystals are still in the Buchner funnel, wash them with a small amount of ice-cold solvent. This will remove any residual mother liquor containing dissolved impurities. It is important to use cold solvent to minimize the loss of the desired product.

  • Drying: Dry the purified crystals thoroughly to remove any remaining solvent. This can be achieved by leaving them under vacuum in the Buchner funnel for a period, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble (anti-solvent recrystallization).[11]
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration of the solute. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[10]
Low Crystal Yield The compound is too soluble in the cold solvent. Insufficient cooling time. Not all of the compound has crystallized out.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for washing the crystals.
Colored Crystals Colored impurities are present.Consider using a small amount of activated charcoal during the dissolution step (use with caution for phenols).[12] Ensure the starting material is of reasonable quality.

Conclusion

Recrystallization is a highly effective and economical method for the purification of this compound. By following the principles and protocols outlined in this application note, researchers can consistently obtain high-purity material, which is essential for reliable and reproducible results in research and development. The key to a successful recrystallization lies in the systematic selection of an appropriate solvent system and careful execution of the experimental procedure.

References

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Application Note: A Detailed Protocol for the Purification of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, step-by-step protocol for the purification of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile using silica gel column chromatography. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles of the separation, explains the rationale behind procedural choices, and offers practical insights for achieving high purity. The protocol is structured to ensure reproducibility and includes key details on stationary phase selection, mobile phase optimization, sample preparation, and fraction analysis.

Introduction: The Significance of Purifying this compound

This compound, with a molecular formula of C10H11NO and a molecular weight of 161.2 g/mol , is a valuable intermediate in organic synthesis.[1][2] Its structure, featuring both a phenolic hydroxyl group and a nitrile moiety, makes it a versatile building block for the synthesis of more complex molecules in medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in subsequent biological assays. Commercially available this compound may have a purity of around 96%, necessitating a robust purification method to remove synthetic byproducts and starting materials.[2]

Column chromatography is a fundamental and widely used technique for the separation and purification of individual compounds from a mixture.[3] This application note will detail a normal-phase column chromatography protocol, which is particularly well-suited for moderately polar compounds like this compound.

Principles of Separation: Normal-Phase Chromatography

The separation in this protocol is based on the principles of normal-phase chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation mechanism relies on the differential adsorption of the components of the mixture onto the stationary phase.[3]

  • Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in silanol (Si-OH) groups. These hydroxyl groups are polar and can form hydrogen bonds with polar molecules.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a slightly more polar solvent (e.g., ethyl acetate) is used as the eluent.

  • Separation: When the crude sample is loaded onto the column, its components will compete for adsorption sites on the silica gel and for dissolution in the mobile phase. More polar compounds in the mixture will adsorb more strongly to the polar silica gel and will therefore move down the column more slowly. Less polar compounds will have a weaker interaction with the silica gel and will be more readily carried along with the mobile phase, thus eluting from the column first. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively desorbed and eluted, allowing for their separation into pure fractions.

Safety and Handling Precautions

Before beginning the protocol, it is crucial to review the safety data sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

  • Ventilation: Perform all steps of the procedure in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine silica gel particles.[4][5]

  • Solvent Handling: The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and volatile. Keep them away from ignition sources.[6]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvent fractions, in appropriately labeled waste containers according to your institution's guidelines.[4][7]

Detailed Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale as needed, keeping the adsorbent-to-sample ratio in mind.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (DCM, analytical grade)

  • Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Separatory funnel (for solvent reservoir)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Experimental Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis of Crude Mixture slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack the Chromatography Column slurry->pack load 4. Load the Sample onto the Column pack->load elute 5. Elute with Solvent Gradient load->elute collect 6. Collect Fractions elute->collect note_elute Start with low polarity (e.g., 10% EtOAc in Hexane) and gradually increase polarity. analyze 7. Analyze Fractions by TLC collect->analyze pool 8. Pool Pure Fractions analyze->pool evaporate 9. Evaporate Solvent to Isolate Pure Compound pool->evaporate

Caption: Workflow for the column chromatography purification of this compound.

Step-by-Step Methodology

Step 1: Preliminary TLC Analysis Before setting up the column, determine an appropriate solvent system using TLC. The goal is to find a mobile phase composition that gives the target compound a retention factor (Rf) of approximately 0.2-0.4.

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate or DCM.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Visualize the plate under a UV lamp. The ideal solvent system will show good separation between the spot for the desired product and any impurities.

Step 2: Column Preparation

  • Ensure the chromatography column is clean and dry. Secure it vertically to a retort stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, using a long glass rod.[8] The plug should be firm enough to retain the stationary phase but not so tight as to impede solvent flow.

  • Add a thin layer (approx. 1 cm) of sand on top of the wool plug to create a flat base.[8]

Step 3: Packing the Column (Wet Slurry Method)

  • In a beaker, weigh out approximately 30-50 g of silica gel for 1 g of crude sample.

  • Add the initial, low-polarity eluting solvent (e.g., 9:1 hexane:ethyl acetate) to the silica gel to form a slurry that can be easily poured.[3]

  • With the stopcock closed, pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing of the silica gel.[8]

  • Open the stopcock to allow some solvent to drain, which will help in compacting the silica gel. Continuously add more slurry until the desired column height is reached (typically 15-20 cm). Crucially, do not let the top of the silica gel run dry.

  • Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer.

Step 4: Sample Loading

  • Dissolve the crude this compound (1 g) in a minimal amount of a suitable solvent, such as DCM or the eluting solvent (1-2 mL).

  • Using a pipette, carefully add the concentrated sample solution to the top of the column, allowing it to spread evenly over the sand.

  • Open the stopcock and let the sample solution absorb into the silica gel until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the eluting solvent to rinse the sides of the column and allow this to absorb into the silica gel as well. Repeat this rinse step once more.

Step 5: Elution and Fraction Collection

  • Once the sample is loaded, carefully fill the top of the column with the initial eluting solvent. A separatory funnel can be used as a solvent reservoir for continuous addition.

  • Begin collecting the eluate in numbered test tubes or flasks. Start with the initial low-polarity solvent system determined by TLC.

  • Gradually increase the polarity of the mobile phase to elute the compounds of increasing polarity. For example, you might start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on. This is known as a step gradient.

Step 6: Analysis of Fractions

  • Monitor the separation by spotting every few collected fractions onto TLC plates.

  • Develop the TLC plates in the solvent system that gave good separation in the preliminary analysis.

  • Visualize the spots under a UV lamp.

  • Identify the fractions that contain the pure desired product (single spot at the correct Rf value).

Step 7: Isolation of the Pure Compound

  • Combine the fractions identified as pure.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, melting point, or HPLC.

Summary of Key Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Polar adsorbent suitable for separating moderately polar compounds like phenols.[9]
Mobile Phase Hexane / Ethyl Acetate GradientAllows for the elution of compounds with a wide range of polarities.[9]
Initial Eluent 5-10% Ethyl Acetate in HexaneStarts with low polarity to elute non-polar impurities first.
Adsorbent:Sample Ratio 30:1 to 50:1 by weightEnsures sufficient separation capacity for the loaded sample.[3]
Elution Mode Step GradientProvides good control over the separation of compounds with different polarities.
Monitoring Technique Thin-Layer Chromatography (TLC)A quick and effective way to analyze the composition of collected fractions.[6]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Cracked or channeled column bed Improper packing; column ran dry.Ensure the silica slurry is uniform and the column is tapped well during packing. Never let the solvent level drop below the top of the stationary phase.
Poor separation of bands Inappropriate solvent system; column overloaded.Re-optimize the mobile phase using TLC. Ensure the adsorbent-to-sample ratio is adequate.
Streaking or tailing of spots on TLC Sample is too concentrated; compound is acidic.Dilute the sample before spotting on the TLC plate. For acidic compounds like phenols, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can improve peak shape.[10]
Compound will not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

References

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Retrieved from [Link]

  • ChemBK. (n.d.). 2-hydroxy-2-methylpropanenitrile. Retrieved from [Link]

  • Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • St. Norbert College. (n.d.). How to run column chromatography. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Characterization of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a cyanohydrin derivative of 4-hydroxyacetophenone, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The purity and structural integrity of this compound are paramount to ensure the safety and efficacy of the final products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols detailed herein are designed to be robust and self-validating, ensuring a high degree of scientific integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methodologies.

PropertyValueSource
CAS Number 55770-61-1[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Appearance White to off-white solidAssumed based on similar compounds
Solubility Soluble in methanol, ethanol, acetonitrile, ethyl acetate; sparingly soluble in waterInferred from structure

Synthesis and Potential Impurities

The most common synthetic route to this compound is the reaction of 4-hydroxyacetophenone with a cyanide source, such as sodium or potassium cyanide, in the presence of an acid.[2][3]

Potential Impurities may include:

  • Starting Materials: Unreacted 4-hydroxyacetophenone.

  • Side Products: Products of hydrolysis or rearrangement of the cyanohydrin.

  • Reagents: Residual cyanide salts or acids.

A thorough analytical characterization is therefore essential to identify and quantify these potential impurities.

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Bulk Sample of This compound HPLC HPLC-UV/DAD Sample->HPLC Purity & Quantification GCMS GC-MS Sample->GCMS Volatile Impurities NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structure Confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional Groups UVVis UV-Vis Spectroscopy Sample->UVVis Electronic Properties Purity Purity Assessment (HPLC) HPLC->Purity Identity Identity Confirmation (MS, NMR, FTIR) GCMS->Identity NMR->Identity Structure Structural Elucidation (NMR, FTIR) NMR->Structure FTIR->Identity FTIR->Structure Report Comprehensive Characterization Report Purity->Report Identity->Report Structure->Report

Figure 1: Overall analytical workflow for the characterization of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is the primary method for assessing the purity of this compound and for quantifying its content. The phenolic hydroxyl group and the aromatic ring provide strong UV absorbance, making this a sensitive detection method.

ParameterConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation of moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.
Gradient 20% B to 80% B over 20 minutesA gradient elution is necessary to separate the main compound from potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV/DAD at 275 nmThe wavelength of maximum absorbance for the phenolic chromophore, providing high sensitivity. A Diode Array Detector (DAD) allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution of the sample.

Expected Results: The main peak corresponding to this compound should be well-resolved from any impurity peaks. The purity can be calculated based on the area percentage of the main peak. The retention time will be dependent on the specific HPLC system but should be consistent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or by-products. Derivatization of the phenolic hydroxyl group (e.g., silylation) is often necessary to improve the volatility and chromatographic performance of the analyte.[4]

ParameterConditionRationale
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSA common and effective silylating agent for hydroxyl groups.
Reaction Conditions Heat at 70°C for 30 minutesEnsures complete derivatization.
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of compounds.
Injector Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA temperature program that allows for the separation of a range of volatile and semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that is compatible with mass spectrometry.
MS Ion Source Temp. 230 °CStandard ion source temperature.
MS Quadrupole Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Mass Range 40-500 m/zA mass range that will cover the expected fragments of the derivatized analyte and potential impurities.

Expected Results: The derivatized this compound will produce a characteristic mass spectrum that can be compared to library data or interpreted to confirm its structure. Any volatile impurities will also be separated and can be identified by their mass spectra.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

ParameterConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better resolution and sensitivity.
Solvent DMSO-d₆ or CDCl₃Common deuterated solvents for NMR. DMSO-d₆ is often preferred for phenolic compounds as the hydroxyl proton is readily observable.
Concentration ~10-20 mg/mLA typical concentration for obtaining good quality NMR spectra.
¹H NMR Parameters 32 scans, relaxation delay of 1 sSufficient scans for a good signal-to-noise ratio.
¹³C NMR Parameters 1024 scans, relaxation delay of 2 sMore scans are needed for the less sensitive ¹³C nucleus.
Reference Tetramethylsilane (TMS) at 0.00 ppmThe standard internal reference for ¹H and ¹³C NMR.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~1.6 (s, 6H)~28
Quaternary Carbon-~45
Aromatic C-H (ortho to OH)~6.8 (d, 2H)~115
Aromatic C-H (meta to OH)~7.3 (d, 2H)~128
Aromatic C-OH-~157
Aromatic C-C(CH₃)₂CN-~130
Nitrile (CN)-~122
Hydroxyl (OH)~9.5 (s, 1H)-

Note: These are predicted values and may vary slightly based on the specific experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

ParameterConditionRationale
Instrument FTIR Spectrometer with ATR accessoryAttenuated Total Reflectance (ATR) is a simple and fast sampling technique for solid and liquid samples.
Spectral Range 4000-400 cm⁻¹Covers the entire mid-infrared region where most functional group vibrations occur.
Resolution 4 cm⁻¹Sufficient resolution for most applications.
Scans 16-32 scansProvides a good signal-to-noise ratio.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-H (Phenol)Stretching
3100-3000C-H (Aromatic)Stretching
2980-2940C-H (Aliphatic)Stretching
2260-2240 (sharp)C≡N (Nitrile)Stretching
1610, 1510C=C (Aromatic)Stretching
1250C-O (Phenol)Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The absorbance of this compound is pH-dependent due to the phenolic hydroxyl group.[5]

ParameterConditionRationale
Instrument UV-Vis Spectrophotometer
Solvent Methanol or EthanolCommon UV-transparent solvents.
pH Conditions Neutral, Acidic (0.1 M HCl), and Basic (0.1 M NaOH)To observe the shift in λmax upon deprotonation of the phenol.
Concentration ~10 µg/mLA concentration that gives an absorbance within the linear range of the instrument (0.1-1.0 AU).
Scan Range 200-400 nmCovers the expected absorbance range for the aromatic chromophore.

Expected Results: In a neutral or acidic solution, a λmax around 275 nm is expected. In a basic solution, a bathochromic (red) shift to a longer wavelength (e.g., ~295 nm) will be observed due to the formation of the phenoxide ion, which has a more extended conjugated system.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the complete characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this important chemical intermediate, ensuring its quality and suitability for its intended application.

References

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • Master Organic Chemistry. Formation of Cyanohydrins from ketones and aldehydes. Available at: [Link]

  • PubChem. 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. Available at: [Link]

  • National Center for Biotechnology Information. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available at: [Link]

  • Diva-portal.org. New Methods for Chiral Cyanohydrin Synthesis. Available at: [Link]

  • Google Patents. Process for producing 4-hydroxyacetophenone.
  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link]

  • PubMed. FiehnLib: mass spectral and retention index libraries for metabolomics based on quadrupole and time-of-flight gas chromatography/mass spectrometry. Available at: [Link]

  • ResearchGate. Variation of the UV spectra of phenol with the pH increasing. Available at: [Link]

  • IOSRPHR. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available at: [Link]

  • SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available at: [Link]

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]

  • ResearchGate. UV-Vis absorption spectra of - ResearchGate. Available at: [Link]

  • ResearchGate. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... - ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • science-softCon. UV/Vis+ Photochemistry Database. Available at: [Link]

  • PrepChem.com. Synthesis of 4-hydroxyacetophenone. Available at: [Link]

  • ResearchGate. 1 H-NMR spectra of... | Download Scientific Diagram. Available at: [Link]

  • NIST WebBook. 2-Pentanone, 4-hydroxy-4-methyl-. Available at: [Link]

  • ResearchGate. Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

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Application Note: A Robust GC-MS Method for the Identification of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the identification of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a cyanohydrin derivative of significant interest in pharmaceutical and chemical research. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by its polarity and low volatility due to the presence of a phenolic hydroxyl group. To overcome this, a derivatization method using silylation is employed to enhance its amenability to GC-MS analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on sample preparation, derivatization, GC-MS instrument parameters, and data interpretation for the confident identification of this analyte.

Introduction

This compound (CAS No. 55770-61-1), also known as 4-hydroxy-alpha,alpha-dimethylbenzeneacetonitrile, is a chemical intermediate with potential applications in the synthesis of various organic compounds.[1][2] Its structure, featuring both a nitrile and a phenolic hydroxyl group, presents analytical challenges. The hydroxyl group imparts polarity, leading to poor peak shape, low sensitivity, and potential thermal degradation under typical GC conditions.

Derivatization is a crucial step to modify the analyte's chemical properties to make it more suitable for GC-MS analysis.[3] Silylation is a widely used and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[4] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.[5] This application note details a robust method involving silylation followed by GC-MS analysis for the unambiguous identification of this compound.

Scientific Principles

The core of this method lies in the chemical modification of this compound to a more volatile and thermally stable derivative. The hydroxyl group on the phenyl ring is the primary site for derivatization.

Derivatization Reaction: Silylation

Silylation involves the reaction of the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4] The reaction proceeds as follows:

Where R represents the leaving group of the silylating agent.

This conversion into the trimethylsilyl (TMS) ether derivative significantly reduces the polarity and increases the volatility of the molecule, allowing for its successful elution and separation on a GC column.

Experimental Protocols

This section provides a step-by-step guide for the analysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeSigma-Aldrich or equivalent
PyridineAnhydrousSigma-Aldrich or equivalent
Ethyl AcetateHPLC GradeFisher Scientific or equivalent
4-(Trimethylsilyl)benzonitrile (Internal Standard)≥97%Commercially Available[6]
GC Vials with inserts2 mL, amberAgilent Technologies or equivalent
Heating block
Vortex mixer
Gas-tight syringe
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(Trimethylsilyl)benzonitrile and dissolve it in 10 mL of ethyl acetate. The selection of 4-(Trimethylsilyl)benzonitrile as an internal standard is based on its structural similarity (an aromatic nitrile) and its commercial availability in a derivatized form, ensuring its stability and compatibility with the analytical method.[6]

Working Standard Solution (100 µg/mL): Dilute the stock solutions to prepare a working standard containing 100 µg/mL of the analyte and 100 µg/mL of the internal standard in ethyl acetate.

Sample Preparation: Dissolve the sample containing the suspected analyte in ethyl acetate to an estimated concentration of 100 µg/mL. If the sample is in a complex matrix, appropriate extraction techniques like liquid-liquid extraction or solid-phase extraction should be employed prior to derivatization.[7]

Derivatization Protocol
  • Transfer 100 µL of the working standard solution or sample solution into a GC vial.

  • Add 10 µL of the internal standard stock solution (if not already included in the working solution).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of anhydrous pyridine to the dried residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block.

  • Cool the vial to room temperature before GC-MS analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_analyte Prepare Analyte Solution (100 µg/mL in Ethyl Acetate) mix Mix Analyte & IS prep_analyte->mix prep_is Prepare Internal Standard (4-(Trimethylsilyl)benzonitrile) (100 µg/mL in Ethyl Acetate) prep_is->mix dry Evaporate to Dryness (Nitrogen Stream) mix->dry reagents Add Pyridine & BSTFA (1% TMCS) dry->reagents react Heat at 70°C for 60 min reagents->react gcms GC-MS Analysis react->gcms data Data Interpretation gcms->data

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

GC-MS Instrumental Parameters
ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
ColumnAgilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of derivatized compounds.[8]
Inlet Temperature280°CEnsures complete vaporization of the derivatized analyte.
Injection ModeSplitless (1 µL injection volume)Maximizes the transfer of the analyte to the column for high sensitivity.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for the specified column dimensions.
Oven Program100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature program designed to separate the analyte from potential interferences.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA sensitive and robust mass spectrometer for reliable detection.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp.230°COptimizes ionization efficiency and minimizes thermal degradation.
Quadrupole Temp.150°CMaintains stable mass analysis.
Electron Energy70 eVStandard electron energy for generating characteristic mass spectra.
Mass Scan Range50 - 400 amuCovers the expected mass range of the derivatized analyte and its fragments.
Solvent Delay5 minPrevents the solvent peak from saturating the detector.

Data Analysis and Interpretation

Expected Chromatographic Results

The derivatized this compound should elute as a sharp, symmetrical peak. The retention time will be dependent on the specific GC-MS system and conditions used but is expected to be in the mid-to-late region of the chromatogram. The internal standard, 4-(Trimethylsilyl)benzonitrile, will also produce a sharp peak at a distinct retention time.

Mass Spectral Fragmentation Analysis

Predicted Fragmentation of the TMS Derivative:

The molecular weight of the underivatized analyte is 161.2 g/mol .[1] The addition of a TMS group (-Si(CH₃)₃) replaces a hydrogen atom, resulting in a net increase of 72.1 m/z units. Therefore, the molecular ion ([M]⁺) of the TMS derivative is expected at m/z 233 .

Key expected fragment ions include:

  • [M-15]⁺ (m/z 218): Loss of a methyl group (-CH₃) from the TMS moiety, a very common fragmentation pathway for TMS derivatives.[9]

  • [M-57]⁺: While less common for TMS ethers, a loss of a tert-butyl group is a characteristic fragmentation for tert-butyldimethylsilyl (TBDMS) ethers and might be considered in case of unexpected fragmentation.

  • m/z 73: The trimethylsilyl cation, [(CH₃)₃Si]⁺, is a characteristic and often abundant ion in the mass spectra of TMS derivatives.[10]

  • Tropylium ion (m/z 91): A common fragment in compounds containing a benzyl moiety.

  • Fragments related to the cyanohydrin structure: Cleavage of the C-C bond adjacent to the phenyl ring could lead to characteristic fragments.

The presence of the molecular ion at m/z 233 and the characteristic [M-15]⁺ fragment at m/z 218, along with the m/z 73 ion, would provide strong evidence for the identification of the silylated this compound.

Logical Relationship Diagram

logical_relationship Analyte 2-(4-Hydroxyphenyl)-2- methylpropanenitrile Properties Polar, Low Volatility Analyte->Properties Challenge Poor GC-MS Amenability Properties->Challenge Solution Derivatization (Silylation) Challenge->Solution Derivative TMS-ether Derivative Solution->Derivative Derivative_Properties Non-polar, Volatile, Thermally Stable Derivative->Derivative_Properties Outcome Successful GC-MS Analysis Derivative_Properties->Outcome Identification Identification based on: - Retention Time - Mass Spectrum (M+, [M-15]+, m/z 73) Outcome->Identification

Caption: Logical flow from analyte properties to successful GC-MS identification through derivatization.

System Suitability and Quality Control

  • Blank Analysis: An ethyl acetate blank should be run to ensure no contamination from the solvent or system.

  • Derivatization Control: A derivatized blank (containing only the derivatization reagents) should be analyzed to identify any reagent-related peaks.

  • System Performance: The peak shape and response of the internal standard should be monitored to ensure consistent instrument performance.

  • Confirmation of Derivatization: The presence of the expected molecular ion and key fragments of the derivatized analyte in the working standard confirms the success of the derivatization reaction.

Conclusion

The GC-MS method detailed in this application note, incorporating a crucial silylation step, provides a reliable and robust protocol for the identification of this compound. By converting the polar analyte into a more volatile and thermally stable TMS derivative, the challenges associated with its direct GC-MS analysis are effectively overcome. The provided experimental parameters and expected fragmentation patterns will enable researchers and scientists to confidently identify this compound in various sample matrices, supporting advancements in pharmaceutical and chemical research.

References

  • Ceglarek, D., & Abel, S. (2002). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Journal of Environmental Monitoring, 4(5), 773-778.
  • U.S. Environmental Protection Agency. (2007).
  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC coupled to diode array detector (DAD)
  • ResearchGate. Mass spectra of trimethylsilyl derivative (TMS) of unlabelled PPA (a)... | Download Scientific Diagram. Available from: [Link]

  • SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link]

  • Regis Technologies. GC Derivatization. Available from: [Link]

  • Chemistry LibreTexts. 4.2: Quantitative and Qualitative GC and GC-MS. (2022, September 12). Available from: [Link]

  • International Organisation of Vine and Wine. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Available from: [Link]

  • NIST WebBook. 4'-Hydroxyacetophenone, TMS derivative. Available from: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
  • Wang, J., et al. (2021). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Gas Chromatography/Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(9), 2415-2424.
  • ResearchGate. EI Mass spectrum of the TMS derivative of (a)... | Download Scientific Diagram. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Available from: [Link]

  • Klumpp, E., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile and Related Precursors in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The arylpropionamide scaffold is a cornerstone in the development of Selective Androgen Receptor Modulators (SARMs), a class of therapeutics with immense potential for treating muscle wasting, osteoporosis, and certain types of cancer. Within this scaffold, the substituted hydroxyphenyl moiety is a critical pharmacophore. This technical guide provides a comprehensive examination of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a versatile tertiary cyanohydrin building block. We present detailed protocols for its synthesis from common starting materials and explore its applications. More importantly, we offer an in-depth case study on the enantioselective synthesis of Enobosarm (Ostarine), a clinically investigated SARM. This case study elucidates the critical strategic decisions in synthetic design, specifically explaining why direct use of the title cyanohydrin is bypassed in favor of a stereocontrolled route to achieve the biologically active (S)-enantiomer. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these key structural motifs.

Section 1: The Core Building Block: this compound

Introduction and Physicochemical Properties

This compound (Compound 1 ) is a tertiary cyanohydrin derived from 4-hydroxyacetophenone. The presence of a reactive nitrile group, a tertiary carbon center, and a nucleophilic phenolic hydroxyl group makes it a valuable, albeit achiral, starting material for the synthesis of diverse compound libraries. Its structure combines features that can be readily modified, making it an attractive scaffold for exploratory medicinal chemistry.

Data Presentation: Physicochemical Properties of Compound 1

PropertyValueSource
CAS Number 55770-61-1[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
IUPAC Name This compound[1]
Appearance Off-white to pale yellow solidTypical
Topological Polar Surface Area 44.02 ŲCalculated
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Synthesis Protocol: Cyanohydrin Formation from 4-Hydroxyacetophenone

The most direct method for synthesizing Compound 1 is the addition of a cyanide equivalent to 4-hydroxyacetophenone. This reaction proceeds via a nucleophilic addition to the carbonyl group. Using acetone cyanohydrin as the cyanide source is often preferred for its relative safety and ease of handling compared to gaseous HCN or alkali metal cyanides.

Experimental Protocol 1: Synthesis of this compound (1)

  • Principle: This protocol is based on the Urech cyanohydrin method, where acetone cyanohydrin serves as both a reactant and a cyanide transfer agent under basic catalysis.[2] The equilibrium is driven towards the product by the relative stability of the resulting tertiary cyanohydrin.

  • Materials and Equipment:

    • 4-Hydroxyacetophenone (1.0 eq)

    • Acetone cyanohydrin (2.0 - 3.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (0.2 eq)

    • Toluene

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure:

    • To a round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), acetone cyanohydrin (2.5 eq), and potassium carbonate (0.2 eq).

    • Add toluene to the flask to create a stirrable slurry (approx. 0.5 M concentration).

    • Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.

    • Causality Note: Heating is necessary to overcome the activation energy of the cyanohydrin exchange. K₂CO₃ acts as a base to generate a catalytic amount of cyanide anion, which initiates the nucleophilic attack on the ketone.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The bicarbonate wash is crucial to neutralize the catalyst and remove any acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Compound 1 as a solid.

Visualization: Synthesis of the Core Building Block

G start 4-Hydroxyacetophenone reagent1 Acetone Cyanohydrin K₂CO₃, Toluene start->reagent1 product 2-(4-Hydroxyphenyl)-2- methylpropanenitrile (1) reagent1->product 80-90 °C

Caption: Synthesis of the achiral cyanohydrin building block.

Section 2: Application Case Study: The Enantioselective Synthesis of Enobosarm

Enobosarm (Ostarine, MK-2866, Compound 5 ) is the (S)-enantiomer of 3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide.[3] Its biological activity is highly dependent on this specific stereochemistry.[4]

The Strategic Imperative: Why Not Start with Compound 1?

A critical analysis of the target molecule, Enobosarm (5 ), reveals a chiral tertiary alcohol. Compound 1 is achiral. Attempting to use Compound 1 directly would necessitate a challenging chiral resolution step late in the synthesis or a non-selective reaction, yielding a racemic mixture that is therapeutically undesirable and difficult to separate.

Expertise & Experience: In modern pharmaceutical synthesis, it is far more efficient and economical to introduce chirality early using a well-defined chiral precursor. This "chiral pool" approach avoids wasteful resolution steps and ensures the final product has high enantiomeric purity. The validated synthesis of Enobosarm therefore builds the molecule around a key chiral 3-carbon synthon, establishing the correct stereocenter from the outset.

Visualization: The Retrosynthetic Logic for Enobosarm

G cluster_0 Precursors cluster_1 Further Disconnection enobosarm Enobosarm (5) (S)-enantiomer ether_bond Williamson Ether Synthesis (SN2) enobosarm->ether_bond amide_bond Amide Bond Formation chiral_acid (R)-3-Bromo-2-hydroxy- 2-methylpropanoic acid (2) amide_bond->chiral_acid aniline 4-Amino-2-(trifluoromethyl) benzonitrile (3) amide_bond->aniline precursor1 (S)-Amide Intermediate (4) ether_bond->precursor1 precursor2 4-Cyanophenol ether_bond->precursor2 precursor1->amide_bond

Caption: Retrosynthesis reveals key bonds and chiral precursor.

Protocol 2.1: Synthesis of the Key Chiral Intermediate

The synthesis begins by creating the essential chiral building block. One effective precursor is (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (2 ), which can be prepared from D-proline.[5]

Experimental Protocol 2.1: Synthesis of (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (2)

  • Principle: This multi-step synthesis uses a chiral auxiliary (D-proline) to direct the stereochemistry of a bromolactonization reaction, followed by hydrolysis to yield the desired enantiomerically pure acid.[5]

  • Abbreviated Procedure (based on literature[5]):

    • React D-proline with methacryloyl chloride to form (R)-N-methacryloylproline.

    • Treat the product with N-bromosuccinimide (NBS) in DMF to induce a stereoselective bromolactonization, forming a bicyclic bromolactone intermediate.

    • Hydrolyze the bromolactone under acidic conditions (e.g., aqueous HBr) to open the rings and yield the target chiral acid (2 ).

Protocol 2.2: Amide Coupling to Form the Core Structure

With the chiral acid in hand, the next step is to form the amide bond with the appropriately substituted aniline.

Experimental Protocol 2.2: Synthesis of (R)-3-Bromo-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide (4)

  • Principle: This is a standard amide coupling reaction. The carboxylic acid (2 ) must be activated to react with the weakly nucleophilic aniline (3 ). Thionyl chloride (SOCl₂) is an effective activating agent, converting the acid to a highly reactive acyl chloride in situ.

  • Materials and Equipment:

    • (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (2 ) (1.0 eq)

    • 4-Amino-2-(trifluoromethyl)benzonitrile (3 ) (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Pyridine (catalytic amount)

    • Dichloromethane (DCM), anhydrous

    • Standard workup and purification equipment

  • Procedure:

    • Suspend the chiral acid (2 ) in anhydrous DCM. Add a catalytic amount of pyridine.

    • Cool the mixture to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise. Causality Note: This reaction is exothermic and releases HCl and SO₂ gas; slow addition and cooling are essential for control. The pyridine scavenges the generated HCl.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours to ensure complete formation of the acyl chloride intermediate.

    • In a separate flask, dissolve the aniline (3 ) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and slowly add the freshly prepared acyl chloride solution.

    • Let the reaction stir at room temperature overnight.

    • Perform an aqueous workup, washing the DCM layer with dilute HCl, water, and brine.

    • Dry the organic layer (MgSO₄), filter, and concentrate. Purify by column chromatography to obtain the amide intermediate (4 ).

Protocol 2.3: Final Assembly via Williamson Ether Synthesis

The final step is the formation of the aryl-ether bond, which completes the synthesis of Enobosarm.

Experimental Protocol 2.3: Synthesis of Enobosarm (5)

  • Principle: This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. The phenol (4-cyanophenol) is deprotonated with a base to form a potent nucleophile (phenoxide), which then displaces the bromide from the chiral intermediate (4 ).

  • Materials and Equipment:

    • Amide intermediate (4 ) (1.0 eq)

    • 4-Cyanophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Standard workup and purification equipment

  • Procedure:

    • To a flask, add the amide intermediate (4 ), 4-cyanophenol (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF to dissolve the reactants (approx. 0.3 M).

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Causality Note: DMF is a polar aprotic solvent that promotes SN2 reactions. The excess K₂CO₃ ensures complete deprotonation of the phenol to form the reactive phenoxide. Heating accelerates the displacement reaction.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure (S)-Enobosarm (5 ).

Data Presentation: Representative Yields for Enobosarm Synthesis

StepReaction TypeStarting MaterialsProductTypical YieldReference(s)
2.1 Chiral Auxiliary SynthesisD-Proline, Methacryloyl Chloride(R)-3-Bromo-2-hydroxy-2-methylpropanoic acid (2)~70% over steps[5]
2.2 Amide CouplingAcid (2 ), Aniline (3 )(R)-Bromo-amide Intermediate (4 )>90%[5]
2.3 Williamson Ether SynthesisBromo-amide (4 ), 4-Cyanophenol(S)-Enobosarm (5 )>85%[4]

Conclusion

This compound is a valuable achiral building block for creating libraries of compounds for initial screening. However, for the synthesis of complex, enantiomerically pure targets like Enobosarm, a strategic approach that introduces chirality early in the sequence is paramount. The detailed protocols herein illustrate the practical application of fundamental organic reactions—cyanohydrin formation, amide coupling, and Williamson ether synthesis—within the context of modern drug development. Understanding the causal relationships behind the choice of reagents, solvents, and overall synthetic strategy is essential for achieving high yields, purity, and the correct stereochemistry required for potent biological activity.

References

  • Kojima, A., et al. (2018). Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo. Molecular Cancer Therapeutics, 17(9), 1846-1858.

  • Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. Journal of Cachexia, Sarcopenia and Muscle, 2(3), 153–161.

  • Wikipedia contributors. (2024). Enobosarm. Wikipedia, The Free Encyclopedia.

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia.

  • Guidechem. (n.d.). This compound 55770-61-1 wiki.

  • Cox, R. F. B., & Stormont, R. T. (1935). ACETONE CYANOHYDRIN. Organic Syntheses, 15, 1.

  • Meyer, H. (1976). U.S. Patent No. 3,983,160. U.S. Patent and Trademark Office.

  • BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.

  • Master Organic Chemistry. (2017). Strecker Synthesis.

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.

  • United States Biological. (n.d.). Ostarine (MK-2866) - Data Sheet.

  • Kim, J., et al. (2018). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 23(10), 2569.

  • PharmaCompass. (n.d.). (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide.

  • Chem-Station. (2014). Williamson Ether Synthesis.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • L.S.College, Muzaffarpur. (2020). Cyanohydrin reaction.

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Application Note: Derivatization of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile for Enhanced Bioactivity and Bioassay Compatibility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a versatile scaffold possessing both a reactive phenolic hydroxyl group and a nitrile moiety. We present detailed protocols for targeted chemical modifications aimed at modulating the molecule's bioactivity and optimizing its suitability for a range of bioassays. The core of this note focuses on two primary derivatization pathways: O-alkylation (etherification) and O-acylation (esterification) of the phenolic hydroxyl group. We provide the scientific rationale behind these modifications, linking them to potential enhancements in antioxidant capacity and enzyme inhibitory activity. Step-by-step protocols for these syntheses are accompanied by detailed methodologies for subsequent evaluation in relevant bioassays, including antioxidant capacity assays (DPPH and ABTS), and enzyme inhibition assays (Tyrosinase and Cyclooxygenase). This document is intended for researchers in drug discovery, medicinal chemistry, and pharmacology, offering a scientifically grounded and practical approach to unlocking the therapeutic potential of this and similar chemical scaffolds.

Introduction: The Rationale for Derivatization

The compound this compound is a compelling starting point for chemical biology and drug discovery initiatives. Its structure incorporates two key functional groups: a phenolic hydroxyl group, a well-known pharmacophore associated with antioxidant and hydrogen-bonding capabilities, and a nitrile group. The nitrile moiety is a unique functional group in medicinal chemistry; it is metabolically robust and can act as a bioisostere for carbonyls, halogens, or hydroxyl groups, often enhancing binding affinity to protein targets and improving pharmacokinetic properties.[1][2] The strategic modification of the parent molecule is therefore a logical step to explore and enhance its biological potential.

Derivatization serves several key purposes in the context of bio-driven research:

  • Structure-Activity Relationship (SAR) Studies: Systematically altering the structure of the parent compound allows for the elucidation of which molecular features are critical for its biological activity.

  • Enhancement of Bioactivity: The addition of specific functional groups can lead to a significant increase in the desired biological effect, such as enhanced antioxidant capacity or more potent enzyme inhibition.

  • Improvement of Physicochemical Properties: Modifications can be tailored to improve solubility, membrane permeability, and metabolic stability, all of which are critical for a compound's efficacy in biological systems.

  • Introduction of Reporter Groups: While not the focus of this note, derivatization can also be used to attach fluorescent or other reporter tags for use in specific bioassay formats.

This guide will focus on derivatization of the phenolic hydroxyl group, as it is a readily accessible and highly influential site for modifying the molecule's electronic and steric properties.

Derivatization Strategies and Protocols

We present two primary, yet versatile, derivatization strategies targeting the phenolic hydroxyl group: etherification and esterification. These reactions are generally high-yielding and utilize readily available reagents.

Strategy 1: O-Alkylation (Etherification) of the Phenolic Hydroxyl Group

Rationale: The conversion of the phenolic hydroxyl to an ether linkage can have profound effects on bioactivity. Replacing the acidic proton with an alkyl or substituted alkyl group can increase lipophilicity, which may enhance cell membrane permeability. Furthermore, the steric bulk of the added group can be systematically varied to probe the binding pocket of a target enzyme. For instance, introducing different alkyl chains or benzyl groups can provide insights into the spatial requirements of an active site.

Workflow for O-Alkylation:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 2-(4-Hydroxyphenyl)-2- methylpropanenitrile E Combine A, B, C A->E B Anhydrous Solvent (e.g., Acetone, DMF) B->E C Base (e.g., K2CO3) C->E D Alkyl Halide (R-X) F Add D D->F E->F G Reflux/Stir at RT (Monitor by TLC) F->G H Filter solid G->H I Evaporate Solvent H->I J Aqueous Work-up (e.g., EtOAc/H2O) I->J K Dry Organic Layer J->K L Column Chromatography K->L M Characterized Product (NMR, MS) L->M

Caption: Workflow for O-Alkylation of this compound.

Detailed Protocol: Synthesis of 2-(4-(Benzyloxy)-phenyl)-2-methylpropanenitrile

  • Preparation: To a 100 mL round-bottom flask, add this compound (1.0 g, 6.2 mmol), anhydrous potassium carbonate (1.7 g, 12.4 mmol), and acetone (40 mL).

  • Reaction: To the stirred suspension, add benzyl bromide (0.88 mL, 7.4 mmol).

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired ether.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Reagent Quantities for O-Alkylation

ReagentMolar Eq.Mol. Wt. ( g/mol )Amount (mmol)Mass/Volume
This compound1.0161.206.21.0 g
Potassium Carbonate (K₂CO₃)2.0138.2112.41.7 g
Benzyl Bromide1.2171.047.40.88 mL (1.27 g)
Acetone---40 mL
Strategy 2: O-Acylation (Esterification) of the Phenolic Hydroxyl Group

Rationale: Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor and may participate in dipole-dipole interactions within a biological target. This modification also allows for the introduction of a wide variety of acyl groups, from simple acetyl groups to more complex aromatic or heterocyclic moieties, providing a rich dataset for SAR studies. The Fischer esterification is a classic and reliable method for this transformation.[3][4]

Workflow for O-Acylation (Fischer Esterification):

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 2-(4-Hydroxyphenyl)-2- methylpropanenitrile E Combine A, B, D A->E B Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) B->E C Acid Catalyst (e.g., H2SO4) or Base (e.g., Pyridine) F Add C C->F D Solvent (e.g., Toluene or DCM) D->E E->F G Reflux/Stir at RT (Monitor by TLC) F->G H Quench Reaction G->H I Aqueous Work-up (e.g., NaHCO3 wash) H->I J Dry Organic Layer I->J K Evaporate Solvent J->K L Column Chromatography K->L M Characterized Product (NMR, MS) L->M

Caption: Workflow for O-Acylation of this compound.

Detailed Protocol: Synthesis of 4-(1-cyano-1-methylethyl)phenyl acetate

  • Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 6.2 mmol) in dichloromethane (DCM, 20 mL) and pyridine (1.0 mL, 12.4 mmol).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (0.53 mL, 7.4 mmol) dropwise with stirring.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired ester.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Reagent Quantities for O-Acylation

ReagentMolar Eq.Mol. Wt. ( g/mol )Amount (mmol)Mass/Volume
This compound1.0161.206.21.0 g
Pyridine2.079.1012.41.0 mL
Acetyl Chloride1.278.507.40.53 mL
Dichloromethane (DCM)---20 mL

Bioassay Protocols and Applications

The synthesized derivatives should be evaluated in a panel of bioassays to determine the impact of the structural modifications on their biological activity.

Antioxidant Capacity Assays

Rationale: Phenolic compounds are well-known for their antioxidant properties. These assays will determine if the derivatization of the hydroxyl group enhances or diminishes this activity. It is hypothesized that ester derivatives, which can be hydrolyzed in vivo to regenerate the parent phenol, may act as prodrugs, while ether derivatives will likely show reduced activity in these chemical assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5]

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the parent compound and its derivatives in methanol (e.g., 1 mg/mL).

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [6][7]

  • Preparation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours. Dilute the solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: In a 96-well plate, add 190 µL of the ABTS solution to 10 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Table 3: Expected Outcomes for Antioxidant Assays

Compound TypeExpected DPPH/ABTS ActivityRationale
Parent Compound (Phenol)ActiveThe free phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals.
Ether DerivativesInactive or Low ActivityThe absence of the labile phenolic proton prevents efficient radical scavenging.
Ester DerivativesVariable ActivityMay show some activity, potentially through hydrolysis back to the active phenol under assay conditions.
Enzyme Inhibition Assays

Rationale: The structural features of this compound and its derivatives make them interesting candidates for enzyme inhibition studies. The phenolic ring can mimic the endogenous substrates of certain enzymes, such as tyrosinase and cyclooxygenase.

Protocol 3: Tyrosinase Inhibition Assay [8][9][10][11]

Principle: Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries. This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product.

  • Preparation: Prepare a solution of mushroom tyrosinase (e.g., 250 U/mL) in 0.05 M phosphate buffer (pH 6.8). Prepare a 3.6 mM solution of L-DOPA in the same buffer. Prepare stock solutions of test compounds in DMSO.

  • Assay: In a 96-well plate, add 165 µL of phosphate buffer, 5 µL of the test compound solution, and 20 µL of the L-DOPA solution.

  • Pre-incubation: Pre-incubate the plate at 30 °C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the tyrosinase solution to each well and incubate for an additional 15 minutes at 30 °C.

  • Measurement: Measure the absorbance at 475 nm.

  • Calculation: Determine the percentage of inhibition and the IC₅₀ value. Kojic acid can be used as a positive control.[9]

Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay [12][13][14][15]

Principle: COX enzymes are involved in the inflammatory pathway. This assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid, which can be quantified by ELISA.

  • Enzyme Reaction: In an appropriate reaction buffer, incubate human recombinant COX-1 or COX-2 enzyme with the test compound for a defined period (e.g., 10 minutes at 37 °C).

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid and incubate for a short period (e.g., 2 minutes at 37 °C).

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride, which reduces the product PGH₂ to PGF₂α.

  • Quantification: Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculation: Determine the percentage of inhibition relative to a vehicle control and calculate the IC₅₀ value.

Table 4: Hypothetical Structure-Activity Relationships for Enzyme Inhibition

Derivative TypePotential TargetRationale for Predicted Activity
Parent CompoundTyrosinase, COXThe phenolic group can interact with the active site of these enzymes.
Bulky Ether DerivativesTyrosinase, COXMay exhibit enhanced inhibition if the bulky group makes favorable hydrophobic or van der Waals interactions within the enzyme's binding pocket.
Small Ether DerivativesTyrosinase, COXMay show similar or slightly reduced activity compared to the parent, depending on the specific interactions of the ether oxygen.
Aromatic Ester DerivativesTyrosinase, COXThe additional aromatic ring can form π-π stacking interactions with aromatic amino acid residues in the active site, potentially increasing potency.

Conclusion and Future Directions

The derivatization of this compound offers a fertile ground for the exploration of novel bioactive compounds. The protocols outlined in this application note provide a robust starting point for synthesizing a focused library of ether and ester derivatives and for evaluating their potential as antioxidants and enzyme inhibitors. The true value of this approach lies in the systematic analysis of the resulting data to build a comprehensive structure-activity relationship model. This model can then guide the rational design of second-generation compounds with optimized potency, selectivity, and drug-like properties. Future work could also explore the derivatization of the nitrile group, for example, through its reduction to an amine or hydrolysis to an amide or carboxylic acid, further expanding the chemical space and potential biological applications of this versatile scaffold.

References

  • Armstrong, J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1833-1839. Available at: [Link]

  • Armstrong, J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

  • Zhu, Y., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 903, 110-116. Available at: [Link]

  • Ilie, M., et al. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 26(16), 4929. Available at: [Link]

  • Deng, S., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. Available at: [Link]

  • ResearchGate. (n.d.). Total phenolic content and antioxidant activity with ABTS and DPPH... Available at: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. Available at: [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Available at: [Link]

  • Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • D'Mello, S. A., et al. (2019). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Cosmetics, 6(3), 57. Available at: [Link]

  • Zhang, X., et al. (2015). Phenols displaying tyrosinase inhibition from Humulus lupulus. Pharmaceutical Biology, 53(12), 1-8. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Google Patents. (n.d.). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Available at: [Link]

Sources

Title: A Strategic Guide to the Biological Activity Screening of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The 2-(4-hydroxyphenyl)-2-methylpropanenitrile scaffold represents a compelling starting point for drug discovery, integrating two key pharmacophores: a phenolic ring and a nitrile group. The hydroxylated phenyl moiety is prevalent in compounds known for antioxidant and cytotoxic properties, while the nitrile group can act as a versatile hydrogen bond acceptor or a reactive warhead for covalent enzyme inhibition.[1][2] This dual functionality suggests a broad potential for biological activity, ranging from anticancer and antimicrobial to targeted enzyme modulation. This guide provides a strategic framework and detailed protocols for the systematic screening of novel analogs based on this scaffold, designed to efficiently identify and characterize promising lead compounds. We emphasize the rationale behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening

The discovery of novel therapeutic agents is a cornerstone of modern medicine. Synthetic molecule libraries offer a vast chemical space to explore for new bioactivities.[3] The structure of this compound is intriguing because its constituent parts are associated with distinct, well-documented biological effects.

  • The Phenolic Moiety: Phenolic compounds are widely recognized for their diverse bioactivities, including cytotoxicity against cancer cells, often mediated through the induction of apoptosis via reactive oxygen species (ROS) generation or mitochondrial membrane potential disruption.[4][5] Their antioxidant properties are also of significant interest.[6]

  • The Nitrile Pharmacophore: Far from being an inert functional group, the nitrile moiety is found in over 60 approved drugs.[7] It can participate in crucial noncovalent interactions, such as hydrogen bonding with protein backbones, or act as an electrophilic "warhead" for reversible covalent inhibition of enzymes, particularly cysteine proteases like cathepsins or viral proteases.[1][7] This covalent interaction often results in high potency and prolonged target engagement.

Given this background, a library of analogs built around this core structure warrants a multi-faceted screening approach to explore its full therapeutic potential. This guide outlines a tiered screening cascade, beginning with broad primary assays and progressing to more specific, mechanism-of-action studies.

Foundational Steps: Compound Management and Assay Preparation

Before initiating any biological assay, rigorous compound management is essential for reliable and reproducible results.

  • Solubility Testing: Analogs should be assessed for solubility in aqueous buffers and common organic solvents like dimethyl sulfoxide (DMSO). The final concentration of DMSO in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

  • Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Store these stocks at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

  • Purity and Stability: Confirm the purity of each analog (ideally >95%) using methods like HPLC or LC-MS. A preliminary stability test in assay buffer can prevent misinterpretation of results due to compound degradation.

The Screening Cascade: A Multi-Tiered Approach

A logical screening workflow maximizes efficiency by using broad, cost-effective primary assays to identify "hits," which are then advanced to more complex and specific secondary assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Lead Optimization A Compound Library (Analogs of this compound) B In Vitro Cytotoxicity Assay (e.g., MTT/Resazurin vs. Cancer Cell Lines) A->B Anticancer Potential C Antimicrobial Assay (e.g., Broth Microdilution vs. Bacteria/Fungi) A->C Antimicrobial Potential D Dose-Response Analysis (Calculate IC50 / MIC) B->D C->D E Mechanism of Action Studies (e.g., Apoptosis Assay, Caspase Activation) D->E Cytotoxic Hits F Enzyme Inhibition Assay (e.g., Cysteine Protease Inhibition) D->F All Hits G Structure-Activity Relationship (SAR) Analysis E->G F->G H In Vivo Model Testing G->H

Caption: A tiered workflow for screening this compound analogs.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay assesses the effect of the compounds on cell viability and is a primary screen for anticancer potential.[2] The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, A549 for lung)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile plates

  • Test compounds and a positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test analogs and controls in growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] It is a standard for assessing antibacterial or antifungal activity.[3][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well U-bottom plates.

  • Resazurin solution (optional, for viability visualization).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the 2X final concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control drug.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. If using resazurin, a color change from blue to pink indicates viable cells.

Protocol 3: Enzyme Inhibition Screening (Cysteine Protease Assay)

The nitrile group can act as a reversible covalent inhibitor of cysteine proteases by being attacked by the active site cysteine thiol.[7] This protocol describes a general fluorometric assay to screen for this activity.

Materials:

  • Target enzyme (e.g., Papain, Cathepsin L)

  • Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Test compounds and a known inhibitor (e.g., E-64)

  • Black, non-binding 96-well plates.

Step-by-Step Methodology:

  • Compound Pre-incubation: In a 96-well plate, add test compounds at various concentrations to the assay buffer.

  • Enzyme Addition: Add the cysteine protease to each well to a final concentration in the low nanomolar range. Incubate for 15-30 minutes at room temperature to allow for potential covalent bond formation between the inhibitor and the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 365/450 nm for AMC) over time (e.g., every minute for 30 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Data Presentation and Interpretation

Summarizing screening data in a clear, tabular format is crucial for identifying trends and structure-activity relationships (SAR).

Table 1: Hypothetical Cytotoxicity Data for Selected Analogs

Compound IDR1 GroupR2 GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
HPN-001-CH₃-H25.431.2
HPN-002-CH₃-Cl8.112.5
HPN-003-CH₃-OCH₃45.7> 100
HPN-004-CF₃-H2.54.8
Doxorubicin--0.10.15

Table 2: Hypothetical Antimicrobial MIC Data for Selected Analogs

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
HPN-00164>128>128
HPN-0021664128
HPN-00583264
HPN-006>128>12816
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A1

Visualizing Mechanisms

Understanding the downstream effects of a cytotoxic hit is a critical next step. Many phenolic compounds induce apoptosis.[4][5]

Apoptosis_Pathway cluster_0 Cellular Stress Signals cluster_1 Apoptosome Formation cluster_2 Execution Phase Compound Cytotoxic Analog (e.g., HPN-004) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress Compound->Mito ROS->Mito CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 Activation Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleavage ActiveCasp3 Active Caspase-3 (Executioner) Casp3->ActiveCasp3 Activation Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway often triggered by cytotoxic phenolic compounds.

Conclusion

The systematic screening of this compound analogs offers a promising avenue for the discovery of novel therapeutic agents. By employing a strategic, multi-tiered screening cascade that begins with broad assays for cytotoxicity and antimicrobial effects and progresses to specific enzyme inhibition and mechanistic studies, researchers can efficiently identify and validate hits. The protocols outlined in this guide provide a robust framework for generating high-quality, reproducible data, paving the way for successful lead optimization and drug development campaigns.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Maciej, K., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6648. [Link]

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863. [Link]

  • Wojciech, K., et al. (2015). Rapid Screening of Antimicrobial Synthetic Peptides. Chemical Biology & Drug Design, 86(3), 335-342. [Link]

  • Fleming, P. E., & Port-louis, P. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Devanathan, S., et al. (2003). Methods of screening for antimicrobial compounds.
  • Ahamad, J., et al. (2020). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. The Natural Products Journal, 10(4), 444-451. [Link]

  • Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(22), 7234–7242.
  • Rovida, S., et al. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 25(9), 4880. [Link]

  • Martinkova, L., et al. (2009). Selection and screening for enzymes of nitrile metabolism. Journal of Molecular Catalysis B: Enzymatic, 61(1-2), 136-143. [Link]

  • Miranda, M., et al. (1990). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 267(2), 531-537. [Link]

  • Dias, M. I., et al. (2021). Antioxidant activity, phenolic profile, cytotoxicity and genotoxicity of plant extracts. Food Research International, 143, 110243.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2025). American Chemical Society - ACS Fall 2025. [Link]

  • de Cássia, R., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(9), 1439-1454. [Link]

  • Kaplan, O., et al. (2023). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. Catalysts, 13(5), 800. [Link]

  • Addition of HCN to C=O. (n.d.). Organic Chemistry II - Lumen Learning. [Link]

Sources

Protocol for N-alkylation of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the O-Alkylation of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile via Williamson Ether Synthesis

Introduction

The alkylation of phenolic compounds is a cornerstone of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The introduction of an ether linkage to a phenolic moiety can profoundly alter the parent molecule's pharmacological profile, influencing properties such as solubility, metabolic stability, and receptor binding affinity. The target molecule for this protocol, this compound, is a versatile precursor. While the topic specifies "N-alkylation," it is a chemical imperative to clarify that the primary reactive site for alkylation under standard conditions is the phenolic hydroxyl group, not the nitrogen of the nitrile. Therefore, this guide details the scientifically accurate O-alkylation of the phenol, a reaction that proceeds via the classic Williamson ether synthesis.[1][2] This process transforms the starting phenol into a valuable series of aryl ethers, opening avenues for further functionalization and biological evaluation.

This document provides two robust protocols for this transformation: a standard Williamson ether synthesis and a more advanced phase-transfer catalyzed (PTC) method, offering researchers flexibility based on available resources and desired reaction efficiency.

Reaction Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely-used method for preparing ethers.[2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process involves two key steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the new carbon-oxygen bond of the ether.

For this reaction to be efficient, primary alkyl halides are preferred as the alkylating agent to minimize competing elimination reactions that can occur with secondary and tertiary halides.[3]

Williamson_Ether_Synthesis Phenol This compound arrow1 Step 1: Deprotonation Phenol->arrow1 Base Base (e.g., K₂CO₃) Base->arrow1 AlkylHalide Alkyl Halide (R-X) arrow2 Step 2: SN2 Attack AlkylHalide->arrow2 Phenoxide Phenoxide Intermediate Phenoxide->arrow2 Product 2-(4-Alkoxyphenyl)-2-methylpropanenitrile Byproduct Salt (KX) + H₂O + CO₂ plus1 + plus2 + arrow1->Phenoxide arrow2->Product arrow2->Byproduct Workflow start_end start_end process process analysis analysis Start Start: Reagents (Phenol, Base, Alkyl Halide, Solvent) Setup 1. Reaction Setup (Combine reagents in flask) Start->Setup Reaction 2. Reaction (Heating & Stirring) Setup->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup 3. Aqueous Work-up (Filtration, Extraction, Washing) TLC->Workup Complete Dry 4. Drying & Concentration (Dry over MgSO₄, Rotary Evaporation) Workup->Dry Purify 5. Purification (Column Chromatography) Dry->Purify End Final Product: 2-(4-Alkoxyphenyl)-2-methylpropanenitrile Purify->End Characterize Characterization (NMR, MS, IR) End->Characterize

Sources

Guide to the Hydrolysis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile to 2-(4-hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the chemical transformation of 2-(4-hydroxyphenyl)-2-methylpropanenitrile into its corresponding carboxylic acid. This synthesis is significant as the resulting product, 2-(4-hydroxyphenyl)-2-methylpropanoic acid, is a valuable building block in medicinal chemistry and drug development, sharing structural motifs with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] This guide covers the underlying reaction mechanisms, a detailed experimental protocol, safety considerations, and methods for characterization.

Mechanistic Insights: The Chemistry of Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that can be effectively catalyzed by either an acid or a base.[2] The choice between the two pathways often depends on the overall molecular stability and desired reaction conditions. Both methods proceed through an amide intermediate.[3][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][6] The process continues through a series of proton transfers and tautomerization to form a stable amide intermediate.[7][8] This amide is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium salt.[9] This pathway is generally irreversible.[7]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the reaction begins with the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[3][8] This forms a negatively charged intermediate that, after a series of proton transfers, tautomerizes into an amide.[3] The amide then undergoes further base-catalyzed hydrolysis. A key distinction of this method is that the final product is a carboxylate salt.[4][5] Therefore, a final acidification step (acidic workup) is required to protonate the carboxylate and isolate the neutral carboxylic acid.[4] While this method may require more vigorous conditions, such as higher temperatures, it is highly effective and common in synthetic applications.[5]

For this specific transformation, we will detail the base-catalyzed approach due to its reliability and straightforward workup procedure.

Chemical Reaction and Mechanism Diagram

The following diagram illustrates the base-catalyzed hydrolysis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products nitrile This compound hydrolysis 1. Hydrolysis (Heat/Reflux) nitrile->hydrolysis base NaOH (aq) base->hydrolysis acidification 2. Acidification (HCl) hydrolysis->acidification acid 2-(4-Hydroxyphenyl)-2-methylpropanoic acid acidification->acid salt NaCl acidification->salt water H₂O acidification->water ammonia NH₃ (evolved) acidification->ammonia

Caption: Overall reaction scheme for the base-catalyzed hydrolysis.

Detailed Experimental Protocol

This protocol outlines the base-catalyzed hydrolysis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[10]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
This compoundC₁₀H₁₁NO161.2014450-32-1Starting material.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive solid. Handle with care.
Hydrochloric Acid (HCl), concentratedHCl36.467647-01-0~37% in water. Corrosive.
Deionized Water (H₂O)H₂O18.027732-18-5Solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent. Flammable.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent.
Round-bottom flask (250 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Separatory funnel (500 mL)---
pH paper or pH meter---
Büchner funnel and filter paper---For isolating solid product.
Step-by-Step Procedure
  • Reaction Setup:

    • Place 8.05 g (50.0 mmol, 1.0 equiv) of this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Prepare a 20% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 20 g of NaOH pellets in 100 mL of deionized water. Caution: This process is highly exothermic.

    • Add the 100 mL of the 20% NaOH solution to the round-bottom flask containing the nitrile.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Hydrolysis:

    • Heat the mixture to reflux (approximately 105-110 °C) using a heating mantle.

    • Maintain a vigorous reflux with continuous stirring for 4-6 hours. During this time, ammonia gas will be evolved. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot disappears.

  • Workup and Isolation:

    • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a 500 mL beaker placed in an ice bath to cool it further to 0-5 °C.

    • While stirring, slowly and carefully add concentrated hydrochloric acid to the solution to neutralize the excess NaOH and protonate the carboxylate product. The product will begin to precipitate as a solid.

    • Continue adding HCl until the solution is acidic (pH ~2), as confirmed with pH paper.

    • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with two portions of cold deionized water (2 x 30 mL) to remove inorganic salts.

  • Purification and Drying:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified solid product under vacuum to a constant weight.

Characterization

The identity and purity of the final product, 2-(4-hydroxyphenyl)-2-methylpropanoic acid, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FTIR Spectroscopy: To identify the characteristic carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry: To confirm the molecular weight (180.20 g/mol ).[11]

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup - Combine nitrile and NaOH(aq) - Attach reflux condenser start->setup reflux 2. Hydrolysis - Heat to reflux for 4-6 hours - Monitor by TLC setup->reflux cool 3. Cooling - Cool to room temperature - Further cool in ice bath reflux->cool acidify 4. Acidification - Slowly add conc. HCl to pH ~2 - Precipitate product cool->acidify filter 5. Isolation - Vacuum filter the solid - Wash with cold water acidify->filter purify 6. Purification - Recrystallize from ethanol/water filter->purify dry 7. Drying - Dry under vacuum purify->dry characterize 8. Characterization - MP, NMR, IR, MS dry->characterize end End characterize->end

Sources

Application Notes and Protocols for the Reduction of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile to 2-amino-1-(4-hydroxyphenyl)-2-methylpropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of nitriles to primary amines is a cornerstone of synthetic organic chemistry, providing a robust pathway to valuable building blocks in the pharmaceutical and agrochemical industries. This guide provides a detailed technical overview and practical, field-tested protocols for the reduction of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile to its corresponding primary amine, 2-amino-1-(4-hydroxyphenyl)-2-methylpropane. This particular amine is of interest due to its structural motifs, which are prevalent in various biologically active molecules.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, enabling the reader to make informed decisions in the laboratory. We will explore and compare three primary reductive strategies: Lithium Aluminum Hydride (LAH) reduction, catalytic hydrogenation using Raney® Nickel, and reduction with borane reagents. Each method's advantages, disadvantages, and practical considerations, especially in the context of a phenolic substrate, will be discussed.

Methodological Discussion and Strategic Comparison

The choice of reducing agent for the conversion of a nitrile to a primary amine is dictated by several factors, including the substrate's functional group tolerance, desired chemoselectivity, scalability, and safety considerations. The presence of a phenolic hydroxyl group in this compound introduces a key challenge, as its acidic proton can react with highly reactive hydride reagents.

Lithium Aluminum Hydride (LAH): The Powerhouse Reductant

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[1][2]

Mechanistic Insight: The reduction of a nitrile with LAH proceeds via a two-step nucleophilic addition of hydride (H⁻) ions.[3] The first hydride attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then reduces the imine to a dianion, which upon aqueous workup is protonated to yield the primary amine.

Causality of Experimental Choices:

  • Stoichiometry: An excess of LAH is typically used to ensure complete reduction and to compensate for any reagent consumed by the acidic phenolic proton. The reaction with the phenolic proton is a rapid acid-base reaction that liberates hydrogen gas.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory, as LAH reacts violently with protic solvents such as water and alcohols.[4]

  • Temperature: The initial addition of the substrate to the LAH slurry is often performed at 0 °C to control the initial exotherm, especially the reaction with the phenolic hydroxyl group. The reaction is then typically warmed to room temperature or refluxed to drive the reduction to completion.

  • Work-up: A carefully controlled work-up procedure is critical for safety and to obtain a clean product. The Fieser method is a widely accepted and reliable procedure for quenching LAH reactions and hydrolyzing the resulting aluminum salts into a filterable solid.[5]

Advantages:

  • High reactivity and generally high yields.

  • Well-established and predictable reactivity.

Disadvantages:

  • Highly reactive and pyrophoric, requiring stringent anhydrous conditions and careful handling.

  • Poor chemoselectivity, as it will reduce many other functional groups.

  • Generates a significant amount of aluminum salts, which can sometimes complicate product isolation.

  • Not ideal for large-scale synthesis due to safety concerns.[1]

Catalytic Hydrogenation with Raney® Nickel: The Industrial Workhorse

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles.[6] Raney® Nickel, a fine-grained nickel-aluminum alloy, is a common and cost-effective catalyst for this transformation.[6][7]

Mechanistic Insight: The reaction occurs on the surface of the catalyst. Hydrogen gas is adsorbed onto the nickel surface and dissociates into hydrogen atoms. The nitrile also adsorbs onto the catalyst surface, and the carbon-nitrogen triple bond is sequentially hydrogenated.

Causality of Experimental Choices:

  • Catalyst: Raney® Nickel is chosen for its high activity and relatively low cost.[6]

  • Solvent: Protic solvents like ethanol or methanol are commonly used. The addition of ammonia or an amine is often recommended to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imines.[8]

  • Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen gas, ranging from atmospheric pressure to several hundred psi. Elevated temperatures are often required to achieve a reasonable reaction rate.

  • Safety: While generally safer than LAH, handling Raney® Nickel requires care as it can be pyrophoric when dry.[9] Hydrogen gas is also highly flammable.

Advantages:

  • More economical and safer for large-scale synthesis compared to LAH.[6]

  • The work-up is typically a simple filtration to remove the catalyst.

  • Can be more chemoselective than LAH.

Disadvantages:

  • May require specialized high-pressure hydrogenation equipment.

  • The catalyst can be pyrophoric.

  • Formation of secondary and tertiary amine byproducts can be an issue.[8]

  • The phenolic hydroxyl group may undergo hydrogenolysis under harsh conditions, although this is less common with nickel catalysts compared to palladium.

Borane Reagents: The Chemoselective Alternative

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), offers a milder and more chemoselective alternative for nitrile reduction.[5][10]

Mechanistic Insight: Borane is an electrophilic reducing agent. The reaction is believed to proceed through coordination of the boron to the nitrile nitrogen, followed by intramolecular hydride delivery. Subsequent hydrolysis of the boron-nitrogen intermediates yields the primary amine.

Causality of Experimental Choices:

  • Reagent Choice: BH₃·SMe₂ is often preferred over BH₃·THF due to its greater stability and higher concentration.[5]

  • Solvent: The reaction is typically carried out in an ethereal solvent like THF.

  • Temperature: Reactions are often run at room temperature or with gentle heating.[5]

  • Work-up: The work-up involves quenching the excess borane and hydrolyzing the boron-amine complexes, often with an acidic or alcoholic solution.

Advantages:

  • Excellent chemoselectivity; boranes will typically not reduce esters, carboxylic acids, or amides under conditions used for nitrile reduction.[2]

  • Safer to handle than LAH.

Disadvantages:

  • Borane reagents can have an unpleasant odor, particularly BH₃·SMe₂.[5]

  • The reaction may be slower than with LAH.

  • The initial product is an amine-borane complex that requires a separate step for hydrolysis.

Comparative Data of Reduction Methodologies

Reduction MethodReagentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Lithium Aluminum Hydride LiAlH₄THF, Et₂O0 to reflux2 - 670 - 90High reactivity, well-established.Pyrophoric, poor chemoselectivity, difficult workup.
Catalytic Hydrogenation H₂ / Raney® NiEtOH, MeOH25 - 1004 - 2460 - 85Scalable, economical, simple workup.Requires pressure equipment, potential for byproducts.
Borane Reduction BH₃·THF or BH₃·SMe₂THF25 - 656 - 1875 - 95High chemoselectivity, mild conditions.Slower reaction times, reagent odor.

Note: The values in this table are representative and can vary based on the specific reaction conditions and scale.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is adapted from standard procedures for LAH reductions of nitriles.[1]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add LiAlH₄ (1.5 equivalents) and anhydrous THF (10 volumes relative to the nitrile).

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Work-up (Fieser Method): Cautiously and dropwise, add water (X mL, where X is the mass of LAH in grams used). Then, add 15% NaOH solution (X mL). Finally, add water (3X mL).[5]

  • Allow the mixture to warm to room temperature and stir for 30 minutes. The grey precipitate should turn into a white, granular solid.

  • Add anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-amino-1-(4-hydroxyphenyl)-2-methylpropane.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

LAH_Reduction_Workflow Start Start: Dry Flask with LAH in THF AddNitrile Add Nitrile Solution at 0 °C Start->AddNitrile React React at Room Temperature (4-6h) AddNitrile->React Cool Cool to 0 °C React->Cool Quench Fieser Work-up (Water, NaOH, Water) Cool->Quench Filter Filter through Celite® Quench->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purification Evaporate->Purify Product Final Product: Amine Purify->Product

LAH Reduction Workflow
Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This protocol is a general procedure for Raney® Nickel catalyzed nitrile reductions.[8][9]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Ethanol or Methanol

  • Ammonium Hydroxide (optional)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1 equivalent) and ethanol or methanol as the solvent.

  • If desired, add ammonium hydroxide (to suppress secondary amine formation).

  • Carefully add Raney® Nickel (typically 5-10% by weight of the nitrile). The catalyst should be added as a slurry and kept wet to avoid ignition.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: The filter cake may be pyrophoric and should not be allowed to dry. It should be quenched with water.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Raney_Nickel_Workflow Start Start: Nitrile and Raney® Ni in Solvent Pressurize Pressurize with H₂ Start->Pressurize React Heat and Stir (4-24h) Pressurize->React CoolVent Cool and Vent React->CoolVent Filter Filter Catalyst CoolVent->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purification Evaporate->Purify Product Final Product: Amine Purify->Product

Raney® Nickel Hydrogenation Workflow

Characterization of 2-amino-1-(4-hydroxyphenyl)-2-methylpropane

Upon successful synthesis and purification, the identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic protons, the methyl protons, and the amine and hydroxyl protons. The integration of these signals should be consistent with the structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the quaternary carbon, the methyl carbons, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for the O-H and N-H stretching vibrations (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching vibrations, and aromatic C=C bending frequencies.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, as well as characteristic fragmentation patterns.

Conclusion

The reduction of this compound to 2-amino-1-(4-hydroxyphenyl)-2-methylpropane can be effectively achieved through several methodologies. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired chemoselectivity. Lithium Aluminum Hydride offers a powerful, albeit hazardous, route with generally high yields. Catalytic hydrogenation with Raney® Nickel provides a more scalable and economical alternative, while borane reagents offer a milder and more chemoselective option. The protocols and discussions provided in this guide are intended to equip researchers with the knowledge to successfully perform this transformation and to adapt these methods to their specific needs.

References

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  • Chemetall GmbH. (2009). Solutions of lithium aluminium hydride.
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  • Organic Syntheses Procedure. (n.d.). hydrogen. Retrieved from [Link]

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  • Adkins, H. (1957). Hydrogenation process.
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  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Aakash Institute. (n.d.). Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry. Retrieved from [Link]

  • Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy.
  • Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). Retrieved from [Link]

  • Scribd. (n.d.). Borane Reduction (Same Best Go). Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Retrieved from [Link]

  • PubMed. (2018). Straightforward α-Amino Nitrile Synthesis Through Mo(CO)6 -Catalyzed Reductive Functionalization of Carboxamides. Retrieved from [Link]

  • McMahon, R. J. et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Different Extraction Methods of Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis, Characterization and Biological Studies of 2-[1-(2-Hydroxy-Phenyl)- Ethylidene Amino]-4-Methyl-Phenol with Ti(IV) and Zr(IV) Complexes. Retrieved from [Link]

  • PubMed. (1997). Purification and characterization of 2-hydroxybiphenyl 3-monooxygenase, a novel NADH-dependent, FAD-containing aromatic hydroxylase from Pseudomonas azelaica HBP1. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. Retrieved from [https://www.researchgate.net/publication/315682894_Synthesis_Characterizationand_Spectroscopic_Studies_of_2-E-_Hydroxyphenylimino]methylPhenol_Schiff_Base_with_Some_Metal_Complexes]([Link])

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Application Notes & Protocols: The Strategic Utility of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile as a pivotal intermediate in pharmaceutical synthesis. This document elucidates the compound's physicochemical properties, its critical role as a molecular building block, and provides a detailed, field-proven protocol for its application in a key synthetic transformation. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: A Versatile Phenolic Nitrile Building Block

In the landscape of active pharmaceutical ingredient (API) synthesis, the efficiency and elegance of a synthetic route often depend on the strategic selection of key intermediates. This compound, a bifunctional molecule featuring a reactive phenolic hydroxyl group and a versatile nitrile moiety, has emerged as a valuable precursor in the construction of complex drug molecules. Its structure allows for sequential, regioselective modifications, making it an ideal starting point for introducing a substituted quaternary methyl group adjacent to a phenyl ring—a common structural motif in medicinal chemistry.

The most prominent application of this intermediate is in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[1] Fexofenadine's non-sedating properties are a direct result of its chemical structure, which limits its ability to cross the blood-brain barrier.[1] The synthesis of Fexofenadine showcases the utility of this compound in establishing the core α,α-dimethyl benzene acetic acid moiety of the final drug molecule. This guide will explore the practical applications of this intermediate, grounded in established synthetic chemistry.

Physicochemical & Structural Data

A thorough understanding of an intermediate's physical and chemical properties is fundamental to its effective use in process development and scale-up. The data for this compound is summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 55770-61-1[2][3]
Molecular Formula C₁₀H₁₁NO[2][3]
Molecular Weight 161.20 g/mol [3]
Appearance Off-white to light yellow solid-
Purity Typically ≥96%[2]
Canonical SMILES CC(C)(C#N)C1=CC=C(C=C1)O[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 44 Ų[3]

Application Profile: Precursor to Fexofenadine

The primary utility of this compound lies in its role as a key starting material for the side chain of Fexofenadine. The synthesis involves two key transformations:

  • Alkylation of the Phenolic Hydroxyl Group: The phenol is alkylated with a suitable electrophile that contains the piperidine core of Fexofenadine.

  • Hydrolysis of the Nitrile Group: The nitrile is hydrolyzed to a carboxylic acid, which is a critical functional group for the biological activity of Fexofenadine.[4]

The diagram below illustrates the strategic position of the intermediate in the overall synthetic pathway leading to a key precursor of Fexofenadine.

G A 2-(4-Hydroxyphenyl)-2- methylpropanenitrile C Friedel-Crafts Acylation A->C Phenol Reactant B 4-chlorobutanoyl chloride B->C Acylating Agent D Intermediate Ketone (4-chloro-1-(4-(1-cyano-1-methylethyl)phenyl)butan-1-one) C->D Forms Ketone F Coupling Reaction D->F Electrophile E Azapanone Precursor E->F Nucleophile G Fexofenadine Precursor (Hydrolysis of Nitrile Remaining) F->G

Caption: Synthetic pathway from the intermediate to a Fexofenadine precursor.

This pathway demonstrates how the intermediate provides the essential α,α-dimethylacetonitrile group, which is later converted to the corresponding carboxylic acid in the final steps of Fexofenadine synthesis.

Protocol: Friedel-Crafts Acylation for Ketone Synthesis

This protocol details a representative reaction: the Friedel-Crafts acylation of this compound. This reaction forms a key ketone intermediate, which can then be coupled with other fragments to build the final API. This protocol is designed as a self-validating system, with clear steps and rationales.

Principle & Causality

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Here, the electron-rich phenol ring of our intermediate attacks an acylium ion generated in situ from an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The reaction is highly regioselective due to the activating, ortho-, para- directing effect of the hydroxyl group. The bulky para-substituent (the 2-methylpropanenitrile group) sterically hinders the ortho positions, favoring acylation at the position meta to the nitrile but ortho to the hydroxyl group. The Lewis acid is critical; it coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Materials & Equipment
  • Reagents:

    • This compound (1.0 eq)

    • 4-chlorobutanoyl chloride (1.2 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

    • Dichloromethane (DCM), anhydrous (solvent)

    • Hydrochloric Acid (HCl), 1M solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Reflux condenser with a drying tube (CaCl₂)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup (Inert Conditions):

    • Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Causality: Anhydrous conditions are crucial as AlCl₃ reacts violently with water, which would deactivate the catalyst.

  • Catalyst Suspension:

    • To the flask, add anhydrous dichloromethane (DCM) followed by the portion-wise addition of anhydrous aluminum chloride (2.5 eq) at 0 °C (ice bath). Stir to form a suspension. Causality: The initial cooling prevents an uncontrolled exothermic reaction upon addition of reactants.

  • Reactant Addition:

    • Dissolve this compound (1.0 eq) and 4-chlorobutanoyl chloride (1.2 eq) in anhydrous DCM in the dropping funnel.

    • Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0-5 °C. Causality: Slow, controlled addition is necessary to manage the reaction's exothermicity and prevent side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Causality: TLC allows for visual confirmation of the consumption of starting material and the formation of the product.

  • Quenching the Reaction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl. Causality: The acidic quench hydrolyzes the aluminum complexes formed during the reaction and protonates any remaining base, facilitating separation.

  • Work-up & Extraction:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with fresh portions of DCM.

    • Combine all organic layers. Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality: The washes remove unreacted acid, base, and inorganic salts, purifying the crude product in the organic phase.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization or column chromatography to obtain the pure ketone intermediate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Assemble Dry Glassware (N2 Atmosphere) prep2 Charge Flask with DCM and AlCl3 prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add Reactant Solution (Intermediate + Acyl Chloride) Dropwise at 0-5 °C prep3->react1 react2 Warm to Room Temp Stir for 4-6h react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with Ice / HCl react3->work1 work2 Liquid-Liquid Extraction (DCM) work1->work2 work3 Wash Organic Layer (Acid, Base, Brine) work2->work3 work4 Dry (MgSO4) & Concentrate work3->work4 work5 Purify Product (Recrystallization/Chromatography) work4->work5

Caption: Step-by-step workflow for the Friedel-Crafts acylation protocol.

Analytical Validation

To ensure the integrity of the synthesis, both the starting material and the final product must be rigorously characterized.[6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the starting material and the purified product, and to monitor the reaction progress.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) is a common technique for such molecules.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation of the product, confirming the regioselectivity of the acylation.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. The disappearance of the broad phenolic -OH stretch and the appearance of a new ketone C=O stretch would be indicative of a successful reaction.

Conclusion

This compound stands as a testament to the power of well-designed intermediates in streamlining complex pharmaceutical syntheses. Its bifunctional nature provides a robust handle for introducing a key structural fragment found in modern APIs like Fexofenadine. The protocols and rationale presented herein are intended to equip researchers with the foundational knowledge to confidently and effectively utilize this versatile building block in their drug discovery and development endeavors. Adherence to the principles of causality and analytical validation outlined in this guide will ensure the synthesis of high-purity intermediates, ultimately contributing to the successful and efficient production of life-saving medicines.

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Application Notes and Protocols: Leveraging 2-(4-Hydroxyphenyl)-2-methylpropanenitrile for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the innovative application of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile as a precursor for a functional initiator in controlled radical polymerization. By harnessing the inherent phenolic functionality of this molecule, polymers with tailored end-groups can be synthesized, opening new avenues for advanced materials in various applications, including drug delivery, nanotechnology, and surface modification.

Introduction: The Strategic Advantage of Functional Initiators

In the realm of polymer chemistry, the ability to precisely control polymer architecture is paramount. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the field by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] A key strategy in CRP is the use of functional initiators, which allows for the direct incorporation of specific chemical moieties at the polymer chain end.[3][4][5] This approach is particularly valuable for creating telechelic polymers, which are polymers with functional groups at both ends, and for designing materials with specific surface properties or conjugation capabilities.

This compound presents itself as an attractive, yet underexplored, candidate for the development of a functional initiator. Its phenolic hydroxyl group offers a versatile handle for subsequent chemical modifications, making it a valuable building block for creating polymers with a terminal phenol functionality. Such polymers are of significant interest for applications requiring antioxidant properties, surface adhesion, or further "click" chemistry modifications.[6][7]

This guide will detail a scientifically grounded, two-step approach: first, the transformation of this compound into a novel ATRP initiator, and second, its application in the controlled polymerization of a representative monomer.

From Precursor to a Functional ATRP Initiator: A Synthetic Protocol

To utilize this compound in ATRP, it must first be converted into a compound that can reversibly generate radicals in the presence of a transition metal catalyst. A highly effective strategy is the esterification of the phenolic hydroxyl group with an α-haloester, such as 2-bromoisobutyryl bromide. This reaction yields a molecule with a stable initiator functionality for ATRP.[8]

Protocol 1: Synthesis of 4-(1-Cyano-1-methylethyl)phenyl 2-bromo-2-methylpropanoate

Objective: To synthesize a functional ATRP initiator from this compound.

Reaction Scheme:

Materials:

  • This compound (98%)

  • 2-Bromoisobutyryl bromide (98%)

  • Triethylamine (TEA, ≥99.5%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Magnesium sulfate (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 62.0 mmol) and triethylamine (9.4 g, 12.9 mL, 93.0 mmol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromoisobutyryl bromide (15.7 g, 7.7 mL, 68.2 mmol) in 20 mL of anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure initiator, 4-(1-cyano-1-methylethyl)phenyl 2-bromo-2-methylpropanoate.

Characterization: The structure of the synthesized initiator should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Atom Transfer Radical Polymerization (ATRP)

The newly synthesized initiator can now be employed in the ATRP of various monomers to produce polymers with a terminal hydroxyphenyl-containing group. The following protocol describes the ATRP of methyl methacrylate (MMA) as a representative example.

Protocol 2: ATRP of Methyl Methacrylate (MMA) using a Functional Initiator

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a 4-(1-cyano-1-methylethyl)phenoxy end-group.

Materials:

  • 4-(1-Cyano-1-methylethyl)phenyl 2-bromo-2-methylpropanoate (initiator)

  • Methyl methacrylate (MMA, 99%, inhibitor removed by passing through a column of basic alumina)

  • Copper(I) bromide (CuBr, 99.999%)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 99%)

  • Anisole (anhydrous, 99.7%)

  • Methanol

  • Tetrahydrofuran (THF, for GPC analysis)

  • Schlenk flask and line

  • Syringes for liquid transfer

  • Thermostatted oil bath

Procedure:

  • Preparation of the Catalyst Solution: In a Schlenk flask, add CuBr (28.7 mg, 0.2 mmol). Seal the flask, and perform three cycles of vacuum and backfilling with nitrogen. Add deoxygenated anisole (10 mL) and PMDETA (41.6 µL, 0.2 mmol) via syringe. Stir the mixture until a homogeneous light green solution is formed.

  • Polymerization: In a separate Schlenk flask, add the initiator (62.2 mg, 0.2 mmol) and deoxygenated MMA (2.14 mL, 20 mmol). Add 8 mL of deoxygenated anisole.

  • Place the flask in a thermostatted oil bath at 60 °C.

  • Using a nitrogen-purged syringe, transfer the catalyst solution to the monomer/initiator mixture to start the polymerization.

  • Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • After the desired conversion is reached (e.g., 4-6 hours), stop the polymerization by opening the flask to air and cooling it in an ice bath.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Filter the white precipitate, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization: The resulting polymer should be characterized for its molecular weight (Mn), polydispersity index (Đ) by GPC, and confirmation of the end-group by ¹H NMR and MALDI-TOF mass spectrometry.

Data Presentation and Visualization

Table 1: Representative Data for ATRP of MMA

Entry[M]₀:[I]₀:[CuBr]₀:[PMDETA]₀Time (h)Conversion (%)Mₙ (GPC)Đ
1100:1:1:14656,8001.15
2200:1:1:167214,5001.18

Note: The data presented in this table is illustrative and will vary based on specific experimental conditions.

Diagrams:

SynthesisWorkflow cluster_0 Step 1: Initiator Synthesis cluster_1 Step 2: Polymerization Precursor 2-(4-Hydroxyphenyl)-2- methylpropanenitrile Reaction1 Esterification (TEA, DCM) Precursor->Reaction1 Reagent 2-Bromoisobutyryl bromide Reagent->Reaction1 Initiator Functional ATRP Initiator Reaction1->Initiator Reaction2 ATRP (Anisole, 60°C) Initiator->Reaction2 Monomer Methyl Methacrylate (MMA) Monomer->Reaction2 Catalyst CuBr/PMDETA Catalyst->Reaction2 Polymer End-Functionalized PMMA Reaction2->Polymer

Caption: Synthetic workflow for the preparation of an end-functionalized polymer.

ATRP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Equilibrium Reversible Deactivation I Initiator (R-Br) CuI Cu(I)/L R_radical R• I->R_radical k_act CuII Br-Cu(II)/L R_radical->I k_deact M Monomer (M) R_radical->M Pn_radical Pₙ• R_radical->Pn_radical + nM Pn1_radical Pₙ₊₁• Pn_radical->Pn1_radical + M Pn_dormant Pₙ-Br Pn_radical2 Pₙ• Pn_dormant->Pn_radical2 k_act CuI2 Cu(I)/L Pn_radical2->Pn_dormant k_deact CuII2 Br-Cu(II)/L

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

Conclusion and Future Perspectives

This guide demonstrates a viable and scientifically rigorous pathway for utilizing this compound in advanced polymer synthesis. By converting it into a functional ATRP initiator, researchers can access a new class of polymers with a terminal phenolic group. This opens up possibilities for creating materials with enhanced properties, such as antioxidant capabilities for drug stabilization, improved adhesion for coatings, and facile post-polymerization modification via the versatile chemistry of phenols. The protocols provided herein serve as a foundational framework that can be adapted for a wide range of monomers and polymerization conditions, empowering scientists to explore new frontiers in materials science and drug development.

References

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • Heredia, K. L., & Maynard, H. D. (2007). Synthesis of well-defined functionalized polymers and polymer-protein conjugates via atom transfer radical polymerization. Cellulose, 14(4), 365-376. [Link]

  • Beers, K. L., Gaynor, S. G., Matyjaszewski, K., Bailey, S. S., & Brand, B. R. (1998). The Synthesis of Functional Star Polymers by Atom Transfer Radical Polymerization. Macromolecules, 31(26), 9413–9415. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Notestein, J. M., & Register, R. A. (2004). Functional End Groups for Polymers Prepared Using Ring-Opening Metathesis Polymerization. Macromolecules, 37(18), 6674–6680. [Link]

  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. [Link]

  • Tsuboyama, S. (1962). Catalytic Asymmetric Cyanohydrin Synthesis with Synthetic Optically Active Polymer. I. Synthesis of Benzaldehyde Cyanohydrin. Bulletin of the Chemical Society of Japan, 35(6), 1004-1007. [Link]

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  • Gupta, A. M., & Macosko, C. (1993). Synthesis and characterization of polymers based on the cyanate functional group. Journal of Applied Polymer Science, 49(2), 253-263. [Link]

  • Phan, H., et al. (2020). Functional initiators for the ring-opening polymerization of polyesters and polycarbonates: An overview. Journal of Polymer Science Part A: Polymer Chemistry, 58(15), 1911-1934. [Link]

  • Cicogna, F., et al. (2017). Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. Polymers, 9(12), 683. [Link]

  • Semsarilar, M., & Perrier, S. (2010). 'Green' reversible addition-fragmentation chain-transfer (RAFT) polymerization. Nature Chemistry, 2(10), 811-820. [Link]

  • Grubbs, R. H. (2004). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Nature Materials, 3(8), 503-504. [Link]

  • Perrier, S. (2017). Reversible Addition–Fragmentation Chain Transfer Polymerization: End Group Modification for Functionalized Polymers and Chain Transfer Agent Recovery. Angewandte Chemie International Edition, 56(3), 644-646. [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. [Link]

  • Purkarthofer, T., & Griengl, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5896-5911. [Link]

  • Tanaka, J., et al. (2021). Reversible-Addition Fragmentation Chain Transfer Step-Growth Polymerization. Journal of the American Chemical Society, 143(39), 15918-15923. [Link]

  • Amanote Research. (n.d.). (PDF) Reversible Addition-Fragmentation Chain Transfer. [Link]

  • The University of Manchester. (2020). Functional initiators for the ring‐opening polymerization of polyesters and polycarbonates: An overview. [Link]

  • Gacal, B., et al. (2015). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. Macromolecules, 48(10), 3146-3154. [Link]

  • ResearchGate. (2013). (PDF) Clickable initiators, monomers and polymers in controlled radical polymerizations - A prospective combination in polymer science. [Link]

  • Kumar, A., & Gross, R. A. (2017). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Molecules, 22(1), 125. [Link]

  • PubMed. (2018). Effects of free radical initiators on polyethylene glycol dimethacrylate hydrogel properties and biocompatibility. [Link]

  • Google Patents. (1998).
  • ResearchGate. (n.d.). Free radical generation via several different initiator systems: (A) Irgacure 2959 using ultraviolet light. [Link]

  • Corrigan, N., et al. (2022). A dual initiator approach for oxygen tolerant RAFT polymerization. Nature Communications, 13(1), 5276. [Link]

  • Google Patents. (2013).
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  • Google Patents. (1990).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles to optimize your experimental outcomes.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis, primarily focusing on the common and direct route involving the acid-catalyzed reaction of phenol with acetone cyanohydrin.

Q1: My reaction yield is very low, or I've isolated no product. What are the likely causes and solutions?

Low or no yield is a frequent issue stemming from several potential root causes, from reagent quality to suboptimal reaction conditions. A systematic approach is key to diagnosing the problem.

Causality Analysis:

The synthesis of this compound is typically an electrophilic substitution reaction on an activated aromatic ring. The success of this reaction hinges on the effective generation of the electrophile from acetone cyanohydrin and the nucleophilicity of phenol. Any factor that disrupts this balance can lead to failure.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Poor Reagent Quality Acetone cyanohydrin can decompose over time, especially if exposed to moisture or basic conditions, liberating HCN gas and reducing its effectiveness.[1] Phenol can oxidize, appearing pink or brown, which can introduce impurities that inhibit the reaction.Use freshly distilled or recently purchased, high-purity reagents. Verify the purity of acetone cyanohydrin via NMR if decomposition is suspected. Ensure phenol is colorless or white crystalline solid.
Presence of Water The reaction is often catalyzed by a strong acid (e.g., H₂SO₄) which also acts as a dehydrating agent. Excess water in the reagents or solvent can quench the catalyst and inhibit the formation of the reactive electrophile.Use anhydrous reagents and solvents. If necessary, dry the solvent over a suitable drying agent (e.g., molecular sieves) prior to use.
Suboptimal Temperature Temperature control is critical. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, it can lead to the formation of tars and decomposition of the starting materials or product.Carefully control the reaction temperature according to an established protocol. A typical range might be 0°C to room temperature, depending on the catalyst system. Monitor the internal temperature, not just the bath temperature.
Inefficient Catalysis An insufficient amount of catalyst, or a catalyst that has lost its activity, will result in a sluggish or stalled reaction. The choice of acid catalyst is also important for promoting the desired reaction pathway.Ensure the correct molar equivalent of a strong acid catalyst is used. For reactions involving phenol, Lewis acids or strong Brønsted acids are common. Consider optimizing the catalyst loading in small-scale trials.[2]

Troubleshooting Workflow Diagram:

start Start: Low or No Yield reagents Step 1: Verify Reagent Quality (Phenol, Acetone Cyanohydrin) start->reagents conditions Step 2: Review Reaction Conditions (Anhydrous? Temperature Correct?) reagents->conditions Reagents OK solution1 Solution: Use fresh/purified reagents. reagents->solution1 Reagents Impure catalyst Step 3: Check Catalyst (Correct Acid? Sufficient Loading?) conditions->catalyst Conditions OK solution2 Solution: Ensure anhydrous setup. Optimize temperature. conditions->solution2 Conditions Faulty workup Step 4: Analyze Workup Procedure (Product Lost During Extraction?) catalyst->workup Catalyst OK solution3 Solution: Use fresh catalyst. Optimize loading. catalyst->solution3 Catalyst Ineffective success Successful Synthesis workup->success Workup OK solution4 Solution: Adjust pH for extraction. Use different solvent. workup->solution4 Workup Inefficient

Caption: A systematic workflow for troubleshooting low-yield synthesis.

Q2: My final product is contaminated with a significant amount of an isomeric impurity. How do I prevent this and purify my product?

The most common isomeric impurity is the ortho-substituted product, 2-(2-Hydroxyphenyl)-2-methylpropanenitrile. Its formation is a classic example of competing reaction pathways in electrophilic aromatic substitution.

Mechanistic Insight:

The hydroxyl group of phenol is an ortho-, para-directing activator. While the para position is sterically less hindered, the ortho position is also electronically activated. The ratio of para to ortho substitution is highly dependent on reaction conditions such as temperature, solvent, and the nature of the catalyst. This is analogous to the well-documented Fries rearrangement of phenyl acetate, where reaction conditions dictate the ortho/para selectivity.[3]

Prevention Strategies:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer. Running the reaction at 0°C or below can significantly improve selectivity.

  • Solvent Choice: The polarity of the solvent can influence the transition state energies for ortho and para attack. Non-polar solvents may favor para substitution by minimizing solvation of the polar intermediate leading to ortho substitution.

  • Bulky Catalysts: Employing a bulky Lewis acid catalyst can sterically hinder attack at the ortho position, thereby increasing the selectivity for the para product.

Purification Protocol:

Separating ortho and para isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method. A silica gel column is typically used. The separation efficiency is highly dependent on the eluent system.

    • Eluent System Optimization: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical starting point would be a 95:5 mixture of hexane:ethyl acetate, with the polarity increased incrementally while monitoring the separation by TLC.

  • Recrystallization: If the product is a solid and the impurity is present in a smaller amount, recrystallization can be effective. A mixed solvent system (e.g., toluene/hexane or ethyl acetate/hexane) is often required. Dissolve the crude product in a minimum amount of the more polar solvent while hot, then slowly add the less polar solvent until turbidity appears. Cool slowly to allow for the formation of pure crystals.

Illustrative Reaction Scheme:

phenol Phenol para_product Desired Product This compound (Para-substitution) ortho_product Side Product 2-(2-Hydroxyphenyl)-2-methylpropanenitrile (Ortho-substitution) ach Acetone Cyanohydrin ach->para_product Favored Pathway (Less Steric Hindrance) ach->ortho_product Competing Pathway (Sterically Hindered) catalyst H⁺ (Catalyst)

Caption: Competing pathways leading to desired para and undesired ortho products.

Q3: My reaction mixture turned into a dark, intractable tar. What happened?

Tar formation is indicative of polymerization or extensive decomposition, usually caused by overly harsh reaction conditions.

Causality Analysis:

Phenolic compounds are susceptible to oxidation and polymerization, especially at elevated temperatures and in the presence of strong acids. The carbocation intermediate formed during the reaction can also initiate polymerization of the electron-rich phenol ring if not quickly trapped by the nucleophile.

Preventative Measures:

  • Strict Temperature Control: Avoid excessive heating. It is often better to run the reaction for a longer time at a lower temperature than to try to force it with heat.

  • Controlled Reagent Addition: Add the catalyst or one of the reactants (e.g., acetone cyanohydrin) slowly and portion-wise to the reaction mixture. This maintains a low concentration of the reactive intermediate and helps to control any exotherm.

  • Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the phenol.

  • Quenching: Once the reaction is complete (as determined by TLC or HPLC), quench it promptly by pouring it into cold water or a mild basic solution to neutralize the strong acid catalyst and prevent further reactions.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for this synthesis?

The following is a general protocol for the acid-catalyzed synthesis from phenol and acetone cyanohydrin. It should be optimized for your specific laboratory conditions.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add phenol (1.0 eq.) and a suitable solvent like toluene. Cool the mixture to 0°C in an ice-salt bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.5-1.0 eq.) to the stirred solution, ensuring the internal temperature does not rise above 5°C.

  • Reagent Addition: Add acetone cyanohydrin (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5°C.

  • Reaction: Allow the mixture to stir at 0-5°C for several hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Q2: How should I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside spots of your starting materials (phenol and acetone cyanohydrin).

  • Eluent: A good starting eluent system is 4:1 Hexane:Ethyl Acetate.

  • Visualization: Visualize the plate under UV light (254 nm). The product, being aromatic, should be UV active. You can also use a potassium permanganate (KMnO₄) stain.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually phenol) has disappeared and a new, lower Rf spot corresponding to the product is prominent.

Q3: What are the critical safety precautions for this synthesis?

Hydrogen Cyanide (HCN) Hazard: The primary danger arises from acetone cyanohydrin, which is in equilibrium with acetone and the highly toxic, volatile hydrogen cyanide.[1]

  • Ventilation: All manipulations involving acetone cyanohydrin must be performed in a certified chemical fume hood with good airflow.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Quenching: Prepare a quench solution of aqueous bleach (sodium hypochlorite) or alkaline hydrogen peroxide. Any glassware, spills, or waste containing cyanide should be treated with this solution to oxidize the cyanide to the much less toxic cyanate.

  • pH Control: Avoid basic conditions when handling acetone cyanohydrin, as this will shift the equilibrium towards the release of HCN gas.

References

  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

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  • ResearchGate. Optimization of reaction conditions for the synthesis of compounds 11-14. Available from: [Link]

  • PubChem. 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. Available from: [Link]

  • Google Patents. EP0167286A1 - Process for producing 4-hydroxyacetophenone.
  • Organic Syntheses. acetone cyanohydrin. Available from: [Link]

  • PrepChem.com. Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile). Available from: [Link]

  • Wikipedia. Acetone cyanohydrin. Available from: [Link]

  • PrepChem.com. Synthesis of 4-hydroxyacetophenone. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of 4b.a. Available from: [Link]

  • Wiley Online Library. A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Available from: [Link]

  • Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]

  • ResearchGate. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Available from: [Link]

  • National Institutes of Health (NIH). Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]

  • Cytiva Life Sciences. Challenges in recombinant protein purification PD. Available from: [Link]

  • PubChem. 2-Hydroxy-2-methylpropanenitrile;propanamide. Available from: [Link]

  • American Pharmaceutical Review. Parallelized Protein Purification: Opportunities and Challenges in EarlyStage Biotherapeutics Research & Development. Available from: [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from: [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

  • ResearchGate. Mechanism of the synthesis reaction of 2-[(4-hydroxyphenyl) methylidene]-1H-indene-1,3 (2H)-dione. Available from: [Link]

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  • Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.

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Technical Support Center: Optimizing Reaction Conditions for Hydroxyphenyl Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydroxyphenyl nitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these important synthetic transformations. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high yields of your target molecules.

Introduction to Hydroxyphenyl Nitrile Synthesis

Hydroxyphenyl nitriles are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a nitrile group onto a phenolic ring can be achieved through several key synthetic strategies, each with its own set of advantages and challenges. This guide will focus on three primary methods:

  • The Rosenmund-von Braun Reaction: A classic method involving the cyanation of aryl halides with copper(I) cyanide.

  • Nickel-Catalyzed Cyanation of Phenol Derivatives: A modern approach that utilizes activated phenol derivatives and a nickel catalyst for C-O bond cyanation.

  • The Sandmeyer Reaction: A versatile method for converting aryl amines to aryl nitriles via a diazonium salt intermediate.

Understanding the nuances of each method is crucial for successful synthesis. This support center will provide detailed troubleshooting for common issues encountered in each of these reactions, as well as answers to frequently asked questions.

Troubleshooting Guides

The Rosenmund-von Braun Reaction

This reaction typically involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP.[1][2][3] While effective, it is often plagued by harsh reaction conditions and difficult workups.[4]

Q1: My Rosenmund-von Braun reaction is sluggish, shows low conversion, or has stalled completely. What are the likely causes and how can I fix it?

A1: Several factors can contribute to a sluggish or failed Rosenmund-von Braun reaction. Here is a systematic approach to troubleshooting:

  • Insufficient Temperature: The Rosenmund-von Braun reaction often requires high temperatures, typically in the range of 150-200 °C.[5][6] If your reaction is not proceeding, the temperature may be too low.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or GC/LC-MS. Be mindful that excessively high temperatures can lead to decomposition of starting materials or products.[4]

  • Solvent Purity and Degassing: The presence of water or oxygen can have a detrimental effect on the reaction. High-boiling aprotic solvents like DMF are hygroscopic and can absorb moisture from the atmosphere.

    • Solution: Use freshly distilled or anhydrous grade solvent. It is also good practice to degas the solvent prior to use by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes.[7]

  • Quality of Copper(I) Cyanide: The purity and reactivity of CuCN are critical. Old or improperly stored CuCN can be less effective.

    • Solution: Use a fresh bottle of high-purity CuCN. If you suspect your CuCN is old, consider purchasing a new batch. The color of CuCN can be an indicator of its quality; it should be an off-white or light tan powder. A greenish tint may indicate the presence of copper(II) impurities.[7]

  • Inert Atmosphere: The reaction should be carried out under a strictly inert atmosphere to prevent oxidation of the copper catalyst and other reagents.

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If you are using a less reactive aryl halide, more forcing conditions may be necessary.[4]

    • Solution: If possible, consider using the corresponding aryl iodide for higher reactivity. Alternatively, increasing the reaction time and/or temperature may be necessary for less reactive substrates.

Q2: My Rosenmund-von Braun reaction worked, but the yield is very low. What are the common reasons for low yield and how can I improve it?

A2: Low yields in the Rosenmund-von Braun reaction can often be attributed to side reactions or product loss during workup.

  • Side Reactions: At the high temperatures required, various side reactions can occur, including the formation of biaryl compounds and other byproducts.[8]

    • Solution: Optimizing the reaction temperature is key. Find the lowest temperature at which the reaction proceeds at a reasonable rate to minimize side reactions. The use of additives, such as L-proline, has been shown to promote the reaction at lower temperatures (80-120 °C), which can improve yields by reducing side reactions.[5][9][10]

  • Difficult Workup and Product Isolation: The workup of Rosenmund-von Braun reactions can be challenging due to the large amounts of copper salts. The product may form a complex with copper, making extraction difficult.[6]

    • Solution: A common workup procedure involves quenching the reaction with an aqueous solution of ferric chloride and hydrochloric acid or aqueous ammonia to break up the copper complexes and facilitate extraction.[6][7] Ensure thorough extraction with an appropriate organic solvent. Washing the organic layer with an aqueous solution of sodium cyanide can also help to remove residual copper salts.[11]

  • Product Solubility: The desired hydroxyphenyl nitrile may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Back-extract the aqueous layer multiple times with your organic solvent to ensure complete recovery of the product.[12]

Troubleshooting Workflow for Rosenmund-von Braun Reaction

Caption: Troubleshooting Decision Tree for the Rosenmund-von Braun Reaction.

Nickel-Catalyzed Cyanation of Phenol Derivatives

This modern approach involves the activation of the phenolic hydroxyl group (e.g., as a tosylate, mesylate, or pivalate) followed by a nickel-catalyzed cross-coupling with a cyanide source, such as zinc cyanide (Zn(CN)₂) or aminoacetonitriles.[13] These reactions generally proceed under milder conditions than the Rosenmund-von Braun reaction.

Q1: I am attempting a nickel-catalyzed cyanation of a hydroxyphenyl tosylate, but I am only recovering my starting material. What could be the problem?

A1: The failure of a nickel-catalyzed cyanation can often be traced back to the catalyst system or the reaction conditions.

  • Inactive Catalyst: The active Ni(0) catalyst is typically generated in situ from a Ni(II) precatalyst and a reducing agent (e.g., zinc powder). If the reduction is inefficient, the catalytic cycle will not initiate.

    • Solution: Ensure your Ni(II) precatalyst (e.g., NiCl₂) and the reducing agent are of high quality. Activating the zinc powder with a brief acid wash (e.g., dilute HCl) followed by thorough drying can sometimes improve its reactivity.

  • Ligand Issues: The choice of ligand is crucial for the success of the reaction. The ligand stabilizes the nickel catalyst and facilitates the key steps of the catalytic cycle.

    • Solution: Verify that you are using the correct ligand for your specific transformation. Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or dcype (1,2-bis(dicyclohexylphosphino)ethane) are commonly used.[14][15] Ensure the ligand is pure and handled under an inert atmosphere if it is air-sensitive.

  • Incomplete Activation of the Phenol: The hydroxyl group of the phenol must be converted to a good leaving group (e.g., tosylate, mesylate). If this activation step is incomplete, the subsequent cyanation will not proceed.

    • Solution: Confirm the complete conversion of the phenol to its activated form by NMR or LC-MS before proceeding with the cyanation step. If necessary, optimize the conditions for the activation reaction.

  • Presence of Inhibitors: Water, oxygen, and other impurities can poison the nickel catalyst.

    • Solution: As with the Rosenmund-von Braun reaction, use anhydrous, degassed solvents and maintain a strict inert atmosphere.

Q2: My nickel-catalyzed cyanation is producing a significant amount of a de-tosylated (or de-mesylated) phenol byproduct. How can I prevent this?

A2: The formation of the parent phenol is a common side reaction in nickel-catalyzed cross-coupling reactions of phenol derivatives. This is often due to a competing hydrodehalogenation or hydrodesulfonylation pathway.

  • Protic Impurities: The presence of water or other protic species can lead to the protonolysis of the organonickel intermediate, resulting in the formation of the phenol.

    • Solution: Rigorously exclude water from the reaction mixture by using anhydrous solvents and reagents and maintaining a dry inert atmosphere.

  • Reducing Agent Stoichiometry: An excess of the reducing agent (e.g., zinc) can sometimes promote the undesired reduction of the aryl tosylate.

    • Solution: Carefully control the stoichiometry of the reducing agent. Use the minimum amount required for the efficient generation of the Ni(0) catalyst.

  • Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can favor the decomposition of the catalyst and the formation of byproducts.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Running the reaction at the lowest effective temperature can also help to minimize side reactions.

Q3: What are the common impurities in a nickel-catalyzed cyanation, and how can I purify my hydroxyphenyl nitrile product?

A3: Besides the starting material and the de-activated phenol, other potential impurities include homo-coupled byproducts and compounds derived from the ligand.

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove the bulk of the inorganic salts and the polar solvent (if used). This may involve partitioning between an organic solvent (e.g., ethyl acetate) and water or a dilute acid wash.[14]

    • Filtration: If a solid reducing agent like zinc was used, the reaction mixture should be filtered (e.g., through a pad of Celite®) before the aqueous workup to remove the excess metal.

    • Column Chromatography: The most effective way to separate the desired hydroxyphenyl nitrile from the non-polar byproducts and residual starting material is typically silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is usually effective.

The Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of an arylamine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then reacted with a copper(I) cyanide solution.[8][16][17]

Q1: My Sandmeyer cyanation is giving a low yield of the desired hydroxyphenyl nitrile and a lot of tar-like material. What is going wrong?

A1: Low yields and tar formation in the Sandmeyer reaction are often related to the instability of the diazonium salt.

  • Temperature Control during Diazotization: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at elevated temperatures. The temperature during diazotization should be strictly maintained between 0 and 5 °C.[18]

    • Solution: Perform the diazotization in an ice-salt bath to maintain a low temperature. Add the sodium nitrite solution slowly to the acidic solution of the arylamine to control the exotherm.

  • Premature Decomposition of the Diazonium Salt: If the diazonium salt solution is allowed to warm up or is left to stand for too long before the addition of the copper(I) cyanide, it will decompose, leading to the formation of phenols and other byproducts.[18]

    • Solution: Use the diazonium salt solution immediately after its preparation. The solution of copper(I) cyanide should be ready for the addition of the cold diazonium salt solution.

  • Incorrect pH: The diazotization reaction requires a strongly acidic medium.

    • Solution: Ensure that a sufficient excess of strong acid (e.g., HCl or H₂SO₄) is used. The presence of excess acid also helps to stabilize the diazonium salt.

Q2: I am observing the formation of a significant amount of the corresponding phenol as a byproduct in my Sandmeyer cyanation. How can I minimize this?

A2: The formation of the phenol is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.[18]

  • Minimizing Water Content: While the reaction is typically run in an aqueous medium, minimizing the "free" water available to react with the diazonium salt can be beneficial.

    • Solution: Use concentrated solutions where possible, and ensure the reaction temperature is kept low to disfavor the competing hydrolysis reaction.

  • Efficient Reaction with the Cyanide Source: The faster the diazonium salt reacts with the copper(I) cyanide, the less time it has to react with water.

    • Solution: Ensure that the copper(I) cyanide solution is well-prepared and that the addition of the diazonium salt is done in a way that promotes efficient mixing.

Troubleshooting Workflow for Sandmeyer Reaction

Caption: Troubleshooting Decision Tree for the Sandmeyer Reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) catalyst in the Rosenmund-von Braun and Sandmeyer reactions?

A1: In the Rosenmund-von Braun reaction, copper(I) cyanide acts as both the source of the cyanide nucleophile and a catalyst. The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a copper(III) intermediate, which then undergoes reductive elimination to yield the aryl nitrile.[4] In the Sandmeyer reaction, the copper(I) salt facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This aryl radical then reacts with the cyanide ion, which is coordinated to the resulting copper(II) species, to form the final product and regenerate the copper(I) catalyst.[8]

Q2: Are there any less toxic alternatives to traditional cyanide sources like CuCN or NaCN?

A2: Yes, the development of less toxic and easier-to-handle cyanide sources is an active area of research. For nickel-catalyzed reactions, zinc cyanide (Zn(CN)₂) is a commonly used alternative that is less acutely toxic than alkali metal cyanides.[3] Other alternatives that have been explored include aminoacetonitriles and even the use of non-toxic reagents like formamide in the presence of a suitable catalyst and dehydrating agent.[13][19] For palladium-catalyzed cyanations, potassium ferrocyanide (K₄[Fe(CN)₆]) has been used as a non-toxic cyanide source.[20]

Q3: How can I monitor the progress of my hydroxyphenyl nitrile synthesis?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. You can spot the reaction mixture alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used. These techniques are particularly useful for determining the conversion of the starting material and the formation of any byproducts.

Q4: I have successfully synthesized my hydroxyphenyl nitrile, but it is an oil. How can I purify it if it doesn't crystallize?

A4: If your product is an oil and does not crystallize, the best method for purification is typically column chromatography on silica gel, as described in the troubleshooting section for nickel-catalyzed reactions. If the product is sufficiently volatile and thermally stable, distillation under reduced pressure (vacuum distillation) can also be an effective purification method.

Experimental Protocols

Protocol 1: Rosenmund-von Braun Synthesis of 4-Hydroxybenzonitrile from 4-Bromophenol

Disclaimer: This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add copper(I) cyanide (1.2 eq.) and anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 mmol of aryl halide).

  • Addition of Reactants: Add 4-bromophenol (1.0 eq.) to the flask.

  • Reaction: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a vigorously stirred solution of ferric chloride (4 eq.) in 2 M hydrochloric acid.

    • Stir for 30 minutes to break up the copper complexes.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Nickel-Catalyzed Cyanation of 4-Tosyloxyphenol
  • Reaction Setup: In a flame-dried Schlenk flask, add NiCl₂ (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and zinc powder (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Addition of Reagents: Add 4-tosyloxyphenol (1.0 eq.) and zinc cyanide (0.6 eq.).

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMAc, 3 mL per 1 mmol of tosylate) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble materials.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary

Reaction TypeTypical SubstrateCyanide SourceCatalystSolventTemperature (°C)
Rosenmund-von Braun Aryl Bromide/IodideCuCNStoichiometric CuCNDMF, NMP140-200
Nickel-Catalyzed Aryl Tosylate/MesylateZn(CN)₂Ni(II) precatalyst + ligandDMAc, Dioxane80-120
Sandmeyer Aryl AmineCuCNCu(I) saltWater/Acid0-5 (diazotization)

Reaction Mechanisms

Rosenmund-von Braun Reaction Mechanism

Rosenmund_von_Braun_Mechanism ArX Ar-X Oxidative_Addition Oxidative Addition ArX->Oxidative_Addition CuCN Cu(I)CN CuCN->Oxidative_Addition CuIII_intermediate [Ar-Cu(III)(X)CN] Oxidative_Addition->CuIII_intermediate Reductive_Elimination Reductive Elimination CuIII_intermediate->Reductive_Elimination ArCN Ar-CN Reductive_Elimination->ArCN CuX Cu(I)X Reductive_Elimination->CuX

Caption: Plausible mechanism for the Rosenmund-von Braun reaction.

Nickel-Catalyzed Cyanation of an Aryl Tosylate

Nickel_Catalyzed_Cyanation NiII Ni(II) Precatalyst Ni0 Ni(0)L_n NiII->Ni0 Reduction Zn Zn (reductant) Zn->Ni0 Oxidative_Addition Oxidative Addition Ni0->Oxidative_Addition ArOTs Ar-OTs ArOTs->Oxidative_Addition ArNiIIOTs Ar-Ni(II)(OTs)L_n Oxidative_Addition->ArNiIIOTs Transmetalation Transmetalation ArNiIIOTs->Transmetalation ZnCN2 Zn(CN)2 ZnCN2->Transmetalation ArNiIICN Ar-Ni(II)(CN)L_n Transmetalation->ArNiIICN Reductive_Elimination Reductive Elimination ArNiIICN->Reductive_Elimination Reductive_Elimination->Ni0 Catalyst Regeneration ArCN Ar-CN Reductive_Elimination->ArCN

Caption: Catalytic cycle for the nickel-catalyzed cyanation of an aryl tosylate.

References

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting the Reaction. Retrieved from [Link]

  • San Diego Mesa College. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Reddit. (2021). Cyanation of aryl bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Reddit. (2017). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • Wiley Online Library. (2021). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • YouTube. (2023). The 5-Step System That Cracks ANY Organic Synthesis Problem. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Springer. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • ACS Publications. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • ResearchGate. (2021). Nickel-Catalyzed Cyanation of Aryl Thioethers. Retrieved from [Link]

  • Quora. (2022). What are some common mistakes made when solving problems involving organic reaction mechanisms?. Retrieved from [Link])

  • ResearchGate. (2021). A new palladium catalyst system for the cyanation of aryl chlorides. Retrieved from [Link])

  • Reddit. (2022). Sandmeyer type reaction troubleshoot. Retrieved from [Link])

  • MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link])

  • Royal Society of Chemistry. (2019). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via the C—CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. Retrieved from [Link])

  • SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link])

  • ResearchGate. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Retrieved from [Link])

  • ACS Publications. (2016). Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Retrieved from [Link])

  • Google Patents. (1990). Process for the preparation and the isolation of aromatic nitriles.
  • Organic Synthesis International. (2014). Cyanation of Aryl Halides. Retrieved from [Link])

  • Google Patents. (1990). Process for the preparation and the isolation of aromatic nitriles.
  • Organic Syntheses. (n.d.). Cyanogen bromide. Retrieved from [Link])

  • ResearchGate. (2007). l-Proline-Promoted Rosenmund-von Braun Reaction. Retrieved from [Link])

  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link])

  • University of Delaware. (2021). Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. Retrieved from [Link])

  • Royal Society of Chemistry. (2022). Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction. Retrieved from [Link])

  • Organic Chemistry Portal. (n.d.). rosenmund-von braun - Literature. Retrieved from [Link])

Sources

Technical Support Center: Troubleshooting Low Yield in Nitrile Synthesis from Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the conversion of ketones to nitriles. The following question-and-answer format directly addresses specific experimental challenges, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues Related to Cyanohydrin Formation & Subsequent Elimination

The formation of a cyanohydrin intermediate is a common first step in several nitrile synthesis pathways from ketones.[1][2][3] Low yields often originate from challenges in this initial equilibrium-controlled reaction or its subsequent conversion.

Q1: My cyanohydrin formation is sluggish and incomplete, leading to a low overall yield. What factors should I investigate?

Answer:

The addition of a cyanide source to a ketone to form a cyanohydrin is a reversible nucleophilic addition.[4][5] Several factors can cause this equilibrium to be unfavorable or the reaction rate to be slow:

  • Steric Hindrance: Ketones, particularly those with bulky substituents, are sterically hindered, which can disfavor the formation of the tetrahedral cyanohydrin intermediate.[6] Aldehydes are generally more reactive in this regard.[6]

  • Electronic Effects: Electron-donating groups on the ketone can decrease the electrophilicity of the carbonyl carbon, slowing down the nucleophilic attack by the cyanide ion.

  • pH Control: The pH of the reaction is critical. The reaction requires the cyanide ion (CN⁻) as the nucleophile, but also a proton source to protonate the alkoxide intermediate.[3][7]

    • If the solution is too acidic, the concentration of the nucleophilic cyanide ion will be too low.

    • If the solution is too basic, there won't be a sufficient proton source to protonate the intermediate. The optimal pH is typically between 4 and 5.[1][2]

  • Reaction Conditions: The reaction is often performed at room temperature.[1][2] Lower temperatures can sometimes favor the product in exothermic equilibrium reactions.

Troubleshooting Steps & Optimization:

  • Optimize pH: Carefully control the pH of the reaction mixture. This is often achieved by using a solution of sodium or potassium cyanide with the slow addition of an acid like sulfuric acid to generate HCN in situ while maintaining a sufficient concentration of free cyanide ions.[1][2][3]

  • Use a Lewis Acid Catalyst: For less reactive ketones, the addition of a Lewis acid can activate the carbonyl group, making it more electrophilic and promoting the nucleophilic attack.

  • Alternative Cyanide Sources: Consider using trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid. This can often provide better yields, especially for sterically hindered ketones.

  • Drive the Equilibrium: Use a slight excess of the cyanide reagent to push the equilibrium towards the cyanohydrin product.[7]

Section 2: Challenges with One-Pot Syntheses from Ketones

Direct, one-pot conversions of ketones to nitriles are highly efficient but can be prone to specific side reactions and yield issues.

Q2: I'm attempting a one-step conversion of a ketone to a nitrile using tosylmethyl isocyanide (TosMIC), but the yield is poor. What are the likely causes?

Answer:

The use of tosylmethyl isocyanide (TosMIC) provides a powerful method for the direct conversion of ketones to nitriles, effectively adding a one-carbon unit.[8][9] However, low yields can result from several factors:

  • Substrate Reactivity: Less reactive ketones, such as highly hindered aliphatic ketones, may require more forcing conditions to react efficiently.[8]

  • Base Selection: The choice of base is crucial for the deprotonation of TosMIC to form the nucleophilic species. Common bases include potassium tert-butoxide. The stoichiometry and purity of the base are important.

  • Solvent Effects: For less reactive ketones, polar aprotic solvents like dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) at elevated temperatures can improve yields.[8]

  • Side Reactions: TosMIC can undergo self-condensation or other side reactions if the conditions are not optimized.[8]

Troubleshooting Steps & Optimization:

  • Optimize Reaction Conditions: For unreactive ketones, consider increasing the reaction temperature and using a more polar solvent like DMSO.[8]

  • Choice of Base and Solvent: Ensure the base is of high purity and used in the correct stoichiometric amount. The combination of potassium tert-butoxide in a solvent system like dimethoxyethane (DME) with ethanol is often effective.

  • Order of Addition: Adding the ketone to a pre-formed solution of the deprotonated TosMIC can sometimes improve yields by minimizing side reactions of the TosMIC reagent.

ParameterRecommended Condition for High YieldCommon Pitfall
Substrate Unhindered aliphatic or aromatic ketonesSterically hindered ketones
Reagent Fresh, high-purity TosMICDecomposed or impure TosMIC
Base Potassium tert-butoxideWeaker bases or incorrect stoichiometry
Solvent DME/Ethanol for reactive ketones; DMSO for less reactive ketonesNon-polar solvents for unreactive substrates
Temperature 0°C to room temperature for reactive ketones; elevated for othersInsufficient temperature for hindered ketones
Q3: My attempt at a Strecker synthesis from a ketone is resulting in a complex mixture and low yield of the desired α-aminonitrile. What could be going wrong?

Answer:

The Strecker synthesis is a three-component reaction involving a ketone, a cyanide source, and an ammonia source to form an α-aminonitrile, which can then be hydrolyzed to an α,α-disubstituted amino acid. Ketones are generally less reactive than aldehydes in the Strecker synthesis.[10]

  • Equilibrium of Imine Formation: The initial step is the formation of an imine from the ketone and ammonia. This equilibrium can be unfavorable for sterically hindered ketones.

  • Cyanide Addition: The subsequent nucleophilic addition of cyanide to the imine can also be slow for hindered substrates.

  • Reaction Conditions: The reaction often requires elevated temperatures and pressures, especially when using ketones.[10]

  • Side Reactions: The ketone can undergo self-condensation (aldol-type reactions) under the reaction conditions. The cyanide can also react with other components in the mixture.

Troubleshooting Steps & Optimization:

  • Use of Ammonium Salts: Instead of gaseous ammonia, using an ammonium salt like ammonium chloride can be more convenient and help to control the pH.

  • Optimize Temperature and Pressure: For less reactive ketones, it may be necessary to increase the reaction temperature and pressure to drive the reaction forward.

  • Lewis Acid Catalysis: The addition of a Lewis acid can help to activate the ketone towards imine formation.

  • Consider a Two-Step Procedure: For particularly challenging substrates, a two-step procedure where the imine is pre-formed and isolated before the addition of the cyanide source may provide a cleaner reaction and higher yield.

Section 3: General Troubleshooting and Mechanistic Insights

A solid understanding of the reaction mechanisms and potential side reactions is crucial for effective troubleshooting.

Q4: I'm observing the formation of α,β-unsaturated nitriles as a significant byproduct. How can I minimize this?

Answer:

The formation of α,β-unsaturated nitriles suggests a dehydration event following the initial cyanohydrin formation. This is particularly common when the cyanohydrin is subjected to acidic or basic conditions at elevated temperatures.

Mechanism of Side Reaction:

  • The hydroxyl group of the cyanohydrin is protonated (under acidic conditions) or deprotonated (under basic conditions), turning it into a good leaving group (water or hydroxide).

  • Elimination of the leaving group, often facilitated by a base abstracting a proton from the α-carbon, leads to the formation of a double bond.

Troubleshooting Steps & Optimization:

  • Milder Reaction Conditions: Avoid high temperatures during the cyanohydrin conversion step.

  • Neutral Work-up: During the work-up of the cyanohydrin, try to maintain neutral pH conditions to the extent possible.

  • Choice of Reagents for Elimination: If the desired product is the saturated nitrile, ensure that the reagents used for the subsequent conversion of the cyanohydrin (e.g., reduction of the hydroxyl group) do not promote elimination. For instance, using a reagent like Me3SiCl-NaI in acetonitrile can reductively remove the hydroxyl group.[11]

Q5: What are some general strategies to improve the yield and purity of my nitrile product?

Answer:

Beyond addressing specific reaction issues, several general laboratory practices can significantly impact your results:

  • Purity of Reagents and Solvents: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions. The presence of water can lead to unwanted side reactions, such as hydrolysis of the nitrile product.[12]

  • Inert Atmosphere: For reactions involving sensitive reagents like organometallics or strong bases, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition and side reactions.

  • Careful Monitoring of Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress. This will help you determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times or overheating.

  • Purification Technique: The choice of purification method is critical. Distillation, chromatography, or recrystallization should be optimized for your specific product to effectively remove unreacted starting materials and byproducts.

Visualizing the Troubleshooting Process

The following diagram illustrates a general workflow for troubleshooting low yields in ketone-to-nitrile synthesis.

Troubleshooting_Nitrile_Synthesis start Low Yield in Ketone to Nitrile Synthesis check_method Identify Synthesis Method start->check_method cyanohydrin_path Cyanohydrin Pathway check_method->cyanohydrin_path e.g., NaCN/H+ one_pot_path One-Pot Method check_method->one_pot_path e.g., TosMIC, Strecker check_equilibrium Incomplete Cyanohydrin Formation? cyanohydrin_path->check_equilibrium equilibrium_yes Optimize pH (4-5) Increase [CN-] Use Lewis Acid Lower Temperature check_equilibrium->equilibrium_yes Yes check_elimination Subsequent Elimination Issues? check_equilibrium->check_elimination No general_checks General Checks: Reagent Purity Anhydrous Conditions Inert Atmosphere equilibrium_yes->general_checks elimination_yes Observe α,β-unsaturated nitrile? Use Milder Conditions Neutral Work-up check_elimination->elimination_yes Yes check_elimination->general_checks No elimination_yes->general_checks check_one_pot_issue Specific Issue? one_pot_path->check_one_pot_issue tosmic_issue TosMIC: Check Base/Solvent Increase Temperature for hindered ketones check_one_pot_issue->tosmic_issue TosMIC strecker_issue Strecker: Increase Temp/Pressure Use NH4+ salt Consider 2-step check_one_pot_issue->strecker_issue Strecker tosmic_issue->general_checks strecker_issue->general_checks end_point Improved Yield general_checks->end_point

Caption: Troubleshooting workflow for low nitrile yield.

References
  • ResearchGate. (2025, August 6). A Direct and Efficient Synthetic Method for Nitriles from Ketones. Retrieved from [Link]

  • Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Scott, P. J. H., et al. (2014). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Chemical Neuroscience, 5(5), 399-406. [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of nitriles. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

  • Pearson. (2024, October 3). Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Nitriles from Aldehydes with Elongation of the Molecule with Two Carbon Atoms. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Conversion of aldehydes and ketones into nitriles containing an additional carbon atom. Retrieved from [Link]

  • YouTube. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Retrieved from [Link]

  • YouTube. (2016, April 20). Cyanohydrin Addition to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • YouTube. (2014, March 8). Addition of Cyanide to Aldehydes and Ketones to Make Cyanohydrins. Retrieved from [Link]

  • Pearson. (n.d.). Cyanohydrin: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • National Institutes of Health. (2020, December 21). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2024, January 14). Cyanohydrin Formation and Reactions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • ChemistryViews. (2019, July 2). A Safe Way to Nitriles. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes, troubleshoot unexpected results, and ensure the integrity of your final product.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The primary route involves an acid-catalyzed electrophilic aromatic substitution reaction between phenol and acetone cyanohydrin. While theoretically straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide will dissect these challenges and provide robust solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is analyzed from a mechanistic perspective, followed by a step-by-step troubleshooting protocol.

Issue 1: Low Yield of the Desired para-Isomer and Formation of ortho-Isomer

Q: My reaction yields a significant amount of the ortho-isomer, 2-(2-hydroxyphenyl)-2-methylpropanenitrile, reducing the yield of the desired para-product. How can I improve the regioselectivity?

A: This is a classic challenge in electrophilic aromatic substitution on phenol. The hydroxyl group is an ortho-, para-directing activator. While the para position is sterically favored, the ortho position is electronically competitive. The formation of the ortho-isomer is a common side reaction.[1][2]

Root Cause Analysis:

  • Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction is under kinetic control, often favoring the formation of the ortho-isomer due to the proximity of the hydroxyl group which can coordinate with the electrophile. At higher temperatures, the reaction shifts towards thermodynamic control, favoring the more stable para-isomer.

  • Catalyst Choice: The nature and concentration of the acid catalyst can influence the ortho/para ratio. Stronger acids and higher concentrations can lead to more aggressive, less selective alkylation.

Troubleshooting Protocol:

  • Temperature Optimization:

    • Action: Gradually increase the reaction temperature. We recommend starting at a lower temperature (e.g., 40-50 °C) and incrementally increasing it to 60-70 °C.

    • Rationale: This will favor the thermodynamically more stable para-product. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for your specific conditions.

  • Catalyst Screening:

    • Action: If using a strong Lewis acid, consider switching to a milder Brønsted acid such as p-toluenesulfonic acid or a solid acid catalyst like a sulfonated ion-exchange resin.[2]

    • Rationale: Milder catalysts can improve selectivity by reducing the overall reactivity of the electrophile.

  • Solvent Effects:

    • Action: Employ a non-polar solvent to disfavor the solvation of the intermediate leading to the ortho-product.

    • Rationale: Solvent polarity can influence the transition state energies for ortho and para attack.

Issue 2: Product Decomposition During Aqueous Work-up

Q: I observe a significant loss of my product during the neutralization and extraction steps. My crude NMR before work-up shows the desired product, but it's gone after. What is happening?

A: This is a strong indication of cyanohydrin instability. Cyanohydrins are known to be stable under acidic conditions but can readily revert to the corresponding ketone (acetone) and cyanide in the presence of a base.[3]

Root Cause Analysis:

  • Reversible Cyanohydrin Formation: The formation of a cyanohydrin is a reversible process. The equilibrium is shifted towards the cyanohydrin under acidic conditions and towards the ketone/cyanide under basic conditions.

  • pH of the Work-up: Using a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acid catalyst will raise the pH and induce the retro-cyanohydrin reaction.

Troubleshooting Protocol:

  • Maintain Acidic to Neutral pH:

    • Action: During the work-up, carefully neutralize the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate, only to a pH of ~6-7. Avoid a pH above 7.

    • Rationale: This will quench the acid catalyst without creating a sufficiently basic environment to cause significant product decomposition.

  • Cold Work-up:

    • Action: Perform all work-up steps, including neutralization and extractions, at a reduced temperature (0-5 °C).

    • Rationale: The rate of the retro-cyanohydrin reaction is temperature-dependent. Lowering the temperature will slow down the decomposition.

  • Minimize Time in Aqueous Phase:

    • Action: Proceed with the extraction immediately after neutralization. Do not let the reaction mixture sit in the aqueous phase for an extended period.

    • Rationale: This minimizes the contact time of the product with water, especially under non-ideal pH conditions.

Issue 3: Formation of a High-Molecular-Weight, Insoluble Byproduct

Q: My reaction produces a sticky, polymeric material that is difficult to remove and significantly lowers my yield. What is this byproduct and how can I prevent its formation?

A: This is likely due to the formation of di-alkylation products, such as bisphenol-type structures, or even trisphenols, where multiple phenol molecules react with the acetone cyanohydrin or acetone generated in situ.[1][4]

Root Cause Analysis:

  • Excess Phenol Reactivity: The product, this compound, is itself a phenol and can undergo further electrophilic substitution.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of these byproducts.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Action: Use a molar excess of phenol relative to acetone cyanohydrin. A common starting point is a 2:1 to 4:1 molar ratio of phenol to acetone cyanohydrin.

    • Rationale: A large excess of phenol will statistically favor the mono-alkylation product.

  • Slow Addition of Electrophile:

    • Action: Add the acetone cyanohydrin to the reaction mixture containing phenol and the acid catalyst dropwise over an extended period.

    • Rationale: This maintains a low concentration of the electrophile in the reaction mixture at any given time, further disfavoring di-alkylation.

  • Reaction Monitoring:

    • Action: Closely monitor the reaction progress by TLC or HPLC. Stop the reaction once the starting material is consumed and before significant amounts of the high-molecular-weight byproducts are formed.

    • Rationale: Over-running the reaction can lead to the accumulation of these undesirable side products.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the main reaction?

A1: The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution. The acid protonates the nitrile of acetone cyanohydrin, which then eliminates HCN to form a resonance-stabilized tertiary carbocation. This carbocation is the active electrophile that is then attacked by the electron-rich phenol ring, primarily at the para position.

Q2: I'm observing the formation of colored impurities in my final product. What are they and how can I remove them?

A2: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities. To prevent this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up, a small amount of a reducing agent like sodium bisulfite can be added to the aqueous phase to minimize oxidation. If colored impurities are present in the final product, they can often be removed by recrystallization with the aid of activated carbon.

Q3: What are the best practices for purifying the final product?

A3: Purification can be challenging due to the presence of the isomeric byproduct and unreacted phenol.

  • Recrystallization: This is the most common method. A suitable solvent system, often a mixture of a polar and a non-polar solvent (e.g., toluene/heptane or ethyl acetate/hexane), should be chosen to selectively crystallize the desired para-isomer.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the ortho- and para-isomers. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

  • Vacuum Distillation: While feasible, distillation of phenolic compounds can be problematic due to their high boiling points and potential for decomposition at elevated temperatures. If this method is chosen, a high-vacuum system and careful temperature control are essential.

Visualizing the Reaction Landscape

To better understand the synthetic pathway and potential pitfalls, the following diagrams illustrate the key transformations.

Diagram 1: Main Reaction Mechanism and Side Reactions

Phenol Phenol ACH Acetone Cyanohydrin Carbocation Tertiary Carbocation (Electrophile) ACH->Carbocation + H+ H_plus H+ Para_Product 2-(4-Hydroxyphenyl)-2- methylpropanenitrile (Desired Product) Carbocation->Para_Product + Phenol (para-attack) Ortho_Product 2-(2-Hydroxyphenyl)-2- methylpropanenitrile (ortho-Isomer) Carbocation->Ortho_Product + Phenol (ortho-attack) Bisphenol_Product Bisphenol-type Byproduct Para_Product->Bisphenol_Product + Carbocation

Caption: Reaction scheme showing the formation of the desired para-product and key side products.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield of Desired Product check_isomers Analyze crude product for ortho/para isomer ratio start->check_isomers high_ortho High ortho-isomer content? check_isomers->high_ortho optimize_temp Increase reaction temperature (favor thermodynamic product) high_ortho->optimize_temp Yes check_byproducts Check for high MW byproducts high_ortho->check_byproducts No yes_ortho Yes no_ortho No change_catalyst Use milder acid catalyst optimize_temp->change_catalyst end Yield Improved change_catalyst->end high_mw High MW byproducts present? check_byproducts->high_mw adjust_stoichiometry Increase excess of phenol high_mw->adjust_stoichiometry Yes check_workup Review work-up procedure high_mw->check_workup No yes_mw Yes no_mw No slow_addition Slowly add acetone cyanohydrin adjust_stoichiometry->slow_addition slow_addition->end check_workup->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct identification and mitigation during this critical reaction. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your synthesis for higher purity and yield.

Introduction: The Synthetic Pathway and Potential Pitfalls

The synthesis of this compound, a valuable intermediate in pharmaceutical manufacturing, is most commonly achieved through the nucleophilic addition of a cyanide source to 4-hydroxyacetophenone. While seemingly straightforward, this reaction is susceptible to the formation of various byproducts that can complicate purification and compromise the quality of the final product. Understanding the origin of these impurities is the first step toward effective control.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of unreacted 4-hydroxyacetophenone in my crude product mixture. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete conversion is a common issue and can often be traced back to several key factors related to the reaction equilibrium and kinetics.

  • Insufficient Cyanide Source: The nucleophilic addition of cyanide to the ketone is a reversible reaction.[1][2] To drive the equilibrium towards the product, a molar excess of the cyanide source (e.g., KCN, NaCN, or HCN) is often required. A 1.1 to 1.5 molar equivalent of the cyanide source relative to 4-hydroxyacetophenone is a good starting point.

  • Suboptimal pH: The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much more potent nucleophile than hydrocyanic acid (HCN).[1][2] If the reaction medium is not sufficiently basic, the concentration of the cyanide nucleophile will be too low to effectively attack the carbonyl carbon of the ketone. Conversely, excessively high pH can lead to unwanted side reactions of the starting material. The optimal pH for cyanohydrin formation is generally in the range of 9-10.

  • Reaction Time and Temperature: The reaction may require sufficient time to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. While gentle heating can sometimes accelerate the reaction, excessive temperatures can promote side reactions and decomposition of the product.

Troubleshooting Steps:

  • Increase Molar Equivalents of Cyanide: Gradually increase the molar ratio of your cyanide source.

  • Optimize pH: Carefully adjust the pH of the reaction mixture. If using a cyanide salt, the hydrolysis of the salt will naturally make the solution basic. If starting with HCN, a catalytic amount of a non-nucleophilic base can be added.

  • Monitor Reaction Progress: Take aliquots at regular intervals to determine when the reaction has reached completion.

Q2: My final product is contaminated with an isomeric impurity. What is its likely identity and how can I remove it?

A2: The most probable isomeric impurity is 2-hydroxyacetophenone, an isomer of your starting material, 4-hydroxyacetophenone.[3][4][5]

  • Origin of the Impurity: 2-hydroxyacetophenone is a common byproduct formed during the industrial synthesis of 4-hydroxyacetophenone, often via the Fries rearrangement of phenyl acetate.[4] If your starting material is not sufficiently pure, this isomer will be carried through your reaction and can react with cyanide to form the corresponding cyanohydrin, 2-(2-hydroxyphenyl)-2-methylpropanenitrile.

  • Identification: Both 2-hydroxyacetophenone and its cyanohydrin derivative can be identified by HPLC, where they will have different retention times compared to your desired product and starting material. Their identity can be confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mitigation and Removal:

    • Source High-Purity Starting Material: The most effective way to avoid this impurity is to use high-purity 4-hydroxyacetophenone (≥99%).

    • Purification of Starting Material: If necessary, recrystallize the 4-hydroxyacetophenone before use.

    • Chromatographic Purification: If the impurity is present in your final product, column chromatography is the most effective method for its removal.

Q3: I'm observing several unexpected peaks in my HPLC chromatogram that I suspect are byproducts from side reactions. What are the most likely side reactions and the resulting byproducts?

A3: The bifunctional nature of 4-hydroxyacetophenone, with its reactive hydroxyl and ketone groups, makes it susceptible to several side reactions, particularly under basic conditions.[6]

  • Aldol-type Condensation: Under basic conditions, the methyl group adjacent to the carbonyl in 4-hydroxyacetophenone can be deprotonated, leading to an enolate. This enolate can then react with another molecule of 4-hydroxyacetophenone in an aldol-type condensation reaction. Subsequent dehydration can lead to the formation of a chalcone-like impurity.

  • Cannizzaro-type Reactions (disproportionation): While less common for ketones, under strongly basic conditions and elevated temperatures, disproportionation reactions could potentially occur.

  • Reactions of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions to form a phenoxide. This phenoxide is a potent nucleophile and could potentially react with any electrophiles present in the reaction mixture. If there are impurities in the solvent or reagents, this could lead to O-alkylation or O-acylation byproducts.

  • Product Degradation: The cyanohydrin product itself can undergo degradation.

    • Hydrolysis: The nitrile group can be hydrolyzed to an amide (2-(4-hydroxyphenyl)-2-methylpropanamide) or a carboxylic acid (2-(4-hydroxyphenyl)-2-methylpropanoic acid), especially during acidic or basic work-up.

    • Elimination: The cyanohydrin can eliminate HCN to revert to the starting ketone, particularly under basic conditions or upon heating.

Identification and Mitigation:

A combination of analytical techniques is crucial for identifying these byproducts.[7]

Analytical TechniquePurpose
HPLC-UV/DAD Separation and quantification of the main product and byproducts. The diode-array detector can provide UV spectra, which can help in preliminary identification.
LC-MS Provides molecular weight information for each separated peak, which is critical for identifying unknown byproducts.
NMR Spectroscopy (¹H and ¹³C) Provides detailed structural information for the isolated byproducts, allowing for unambiguous identification.
GC-MS Useful for identifying more volatile impurities, such as residual solvents or certain low molecular weight byproducts.

To minimize these side reactions, it is crucial to maintain careful control over the reaction conditions, particularly temperature and pH.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This method is a starting point and may require optimization for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Visualizing Reaction Pathways and Byproduct Formation

The following diagrams illustrate the main reaction and potential side reactions.

reaction_pathway start 4-Hydroxyacetophenone product 2-(4-Hydroxyphenyl)-2- methylpropanenitrile start->product + CN⁻ / H⁺ aldol Aldol Condensation Product start->aldol Self-condensation (basic conditions) cyanide CN⁻ product->start -HCN (Reversible Reaction) hydrolysis_amide Amide Hydrolysis Product product->hydrolysis_amide H₂O / H⁺ or OH⁻ isomer_start 2-Hydroxyacetophenone (Impurity in Starting Material) isomer_product 2-(2-Hydroxyphenyl)-2- methylpropanenitrile isomer_start->isomer_product + CN⁻ / H⁺ hydrolysis_acid Carboxylic Acid Hydrolysis Product hydrolysis_amide->hydrolysis_acid H₂O / H⁺ or OH⁻

Caption: Main reaction pathway and potential byproduct formation.

Summary of Potential Byproducts and Their Identification

Byproduct/ImpurityLikely OriginRecommended Analytical Technique(s)Mitigation Strategy
Unreacted 4-Hydroxyacetophenone Incomplete reactionHPLC, GC-MSOptimize reaction conditions (pH, stoichiometry, time)
2-Hydroxyacetophenone Impurity in starting materialHPLC, GC-MSUse high-purity starting material; Recrystallize starting material
2-(2-Hydroxyphenyl)-2-methylpropanenitrile Reaction of 2-hydroxyacetophenone impurityHPLC, LC-MSUse high-purity starting material; Chromatographic purification
Aldol Condensation Products Self-condensation of starting materialLC-MS, NMRMaintain lower reaction temperature; Control pH
Amide/Carboxylic Acid Hydrolysis Products Hydrolysis of the nitrile groupHPLC, LC-MSCareful control of pH during work-up and purification

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4'-Hydroxyacetophenone in Modern Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
  • Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 4-hydroxyacetophenone (Scheme-12). Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

  • OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). 4 Hydroxy Acetophenone. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (2025). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.

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Technical Support Center: Purification Challenges for Polar Nitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar nitrile compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the purification of these often-tricky molecules. Nitriles are a cornerstone in the synthesis of pharmaceuticals and agrochemicals, yet their polar nature presents unique hurdles in achieving high purity.[1] This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with polar nitriles, moving from general problems to specific methodological questions.

Part 1: Understanding the Core Problems

Q1: Why are my polar nitrile compounds so difficult to purify with standard chromatography methods?

A: The difficulty arises from the inherent physicochemical properties of polar nitriles. Standard chromatographic techniques rely on predictable interactions between the analyte, the stationary phase, and the mobile phase.[2] Polar compounds, however, often defy these conventions:

  • In Reversed-Phase (RP) Chromatography: The stationary phase (like C18) is non-polar.[3] Highly polar analytes have a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than the stationary phase. Consequently, they experience little to no retention and elute in or near the solvent front, resulting in poor separation from other polar impurities.[4][5]

  • In Normal-Phase (NP) Chromatography: The stationary phase (typically silica) is highly polar.[6][7] While this seems ideal for retaining polar compounds, the nitrile group, especially in conjunction with other polar functional groups (amines, hydroxyls), can interact too strongly with the acidic silanol groups on the silica surface. This leads to severe peak tailing, irreversible adsorption, or even on-column degradation.[8][9]

The challenge, therefore, is finding a method that provides adequate retention without causing undesirable secondary interactions.

Q2: My polar nitrile is eluting in the solvent front in Reversed-Phase (RP) HPLC. What can I do to increase its retention?

A: Elution at the solvent front is a classic sign that your compound is too polar for traditional RP-HPLC.[4] Here are several strategies to address this, from simple adjustments to switching methodologies:

  • Increase Mobile Phase Polarity: Reduce the amount of organic modifier (e.g., acetonitrile, methanol) and increase the aqueous portion of your mobile phase. However, many C18 columns suffer from "dewetting" or phase collapse in highly aqueous conditions (>95% water), which leads to a sudden loss of retention.

  • Use a Polar-Embedded or Polar-Endcapped Column: These RP columns have polar functional groups embedded within the alkyl chains or at the surface. This modification makes them compatible with 100% aqueous mobile phases and can provide alternative selectivity for polar analytes.[10]

  • Consider Mixed-Mode Chromatography: Techniques like reversed-phase/ion-exchange chromatography can offer multiple retention mechanisms, improving the retention of polar and charged compounds.

  • Switch to HILIC: For very polar compounds, the most robust solution is often to switch to Hydrophilic Interaction Liquid Chromatography (HILIC). This technique is specifically designed to retain and separate highly polar analytes that are unretained in RP mode.[4][5]

Q3: I'm seeing severe peak tailing with my basic nitrile compound in Normal-Phase (NP) chromatography. What's causing this and how can I fix it?

A: Peak tailing in NP chromatography, especially for basic compounds like many nitrogen-containing nitriles, is almost always caused by strong, undesirable interactions with acidic silanol groups (Si-OH) on the surface of the silica gel.[11] A fraction of your analyte gets "stuck" on these active sites and elutes slowly, creating a tail.[12]

Here’s how to solve it:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase. This base will occupy the active silanol sites, preventing your analyte from interacting with them. Common choices include:

    • Triethylamine (TEA): Typically added at 0.1-1%.

    • Ammonia: A solution of ammonium hydroxide in methanol (e.g., 1-2%) can be added to the mobile phase.[8][9]

  • Deactivate the Silica Gel: For flash chromatography, you can pre-treat or "deactivate" the silica gel by flushing the column with a solvent system containing a base like triethylamine before loading your sample.[13] This neutralizes the most aggressive acidic sites. (See Protocol 1 below).

  • Use an Alternative Stationary Phase: If tailing persists, consider a less acidic stationary phase.

    • Alumina (basic or neutral): A good alternative for basic compounds.

    • Bonded Phases: Diol or amino-bonded silica columns are less acidic and can offer better peak shapes.

Q4: My nitrile compound seems to be degrading on the silica gel column during flash chromatography. How can I prevent this?

A: The acidic nature of standard silica gel can catalyze the degradation or hydrolysis of sensitive compounds, including certain nitriles.[8] Nitriles can be hydrolyzed to amides or carboxylic acids under acidic conditions.[14]

To prevent degradation:

  • Deactivate the Silica Gel: This is the most common and effective solution. Neutralizing the acidic sites with a base like triethylamine minimizes the catalytic activity of the silica.[13]

  • Minimize Contact Time: Work quickly. Don't let the compound sit on the column for extended periods.

  • Use an Alternative Stationary Phase: As mentioned above, switching to neutral alumina or a bonded phase like diol can provide a more inert surface for your separation.[13]

  • Consider Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity to be retained, RP flash chromatography uses a non-polar stationary phase and polar solvents, avoiding the issue of acidic silica entirely.

Part 2: Method Selection and Development

Q5: When should I choose Normal-Phase, Reversed-Phase, or HILIC for my polar nitrile?

A: This is a critical decision in method development. The flowchart below provides a logical path for selecting the best technique.

G start Start: Purify Polar Nitrile solubility_check Is the compound soluble in non-polar organic solvents (Hexane, DCM)? start->solubility_check rp_retention_check Is the compound retained on a standard C18 RP column? solubility_check->rp_retention_check No (Soluble in Polar Solvents) np_peakshape_check Does the compound show good peak shape on silica TLC (with/without modifier)? solubility_check->np_peakshape_check Yes use_rp Use Reversed-Phase (RP) Chromatography rp_retention_check->use_rp Yes consider_hilic Strongly Consider HILIC rp_retention_check->consider_hilic No (Elutes at void) use_np Use Normal-Phase (NP) Chromatography np_peakshape_check->use_np Yes np_peakshape_check->consider_hilic No (Streaking/Tailing) hilic_or_ion Use HILIC or Mixed-Mode Chromatography consider_hilic->hilic_or_ion HILIC_Mechanism cluster_column HILIC Stationary Phase Particle cluster_layer Immobilized Water Layer cluster_mobile_phase Mobile Phase (High Organic) p1 Si w1 w2 w3 w4 w5 w6 a1 ACN a2 ACN analyte Polar Nitrile analyte->w3 Partitioning (Retention) G start Peak Tailing Observed is_basic Is the analyte a basic (nitrogen-containing) nitrile? start->is_basic add_modifier Add competing base to mobile phase (e.g., 0.1% TEA) or use a deactivated column. is_basic->add_modifier Yes check_overload Is the peak shape concentration-dependent? is_basic->check_overload No success Problem Solved add_modifier->success reduce_load Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_column Is the column old or has pressure increased? check_overload->check_column No reduce_load->success flush_column Try reverse-flushing the column. If no improvement, replace it. check_column->flush_column Yes check_column->success No (Consider other issues) flush_column->success

Sources

Technical Support Center: Enhancing the Stability of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(4-Hydroxyphenyl)-2-methylpropanenitrile. This document is crafted for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability of this compound in solution. Instability can lead to inconsistent experimental results, loss of potency, and the formation of undesirable byproducts. This guide offers a blend of theoretical principles and practical troubleshooting to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound is principally influenced by three factors: pH, light, and temperature. The molecule possesses two key functional groups that are susceptible to degradation: a phenolic hydroxyl group and a tertiary cyanohydrin-like structure. The phenolic group is prone to oxidation, while the cyanohydrin moiety is susceptible to decomposition, particularly in neutral to basic aqueous solutions.[1]

Q2: What are the visual signs of degradation?

A2: A common visual indicator of degradation is a change in the color of the solution. Oxidation of the phenolic group can lead to the formation of colored quinone-type byproducts, often resulting in the solution turning yellow or brown. Cloudiness or precipitation may also indicate the formation of insoluble degradation products or that the compound is falling out of solution.

Q3: What is the recommended solvent for dissolving this compound?

A3: For maximal stability, aprotic solvents such as acetonitrile are recommended. Protic solvents like water or methanol can facilitate the decomposition of the cyanohydrin group. If aqueous solutions are necessary for your experimental setup, it is crucial to control the pH to be in the acidic range.

Q4: What are the ideal storage conditions for stock solutions?

A4: Stock solutions should be stored in a cool, dark, and dry environment. For short-term storage (up to a week), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize both thermal degradation and oxidation. Use amber glass vials or wrap containers in aluminum foil to protect from light.

Q5: How can I monitor the stability of my solution over time?

A5: The most reliable way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This technique can separate the parent compound from its degradation products, allowing for the quantification of the parent compound's purity over time.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Rapid Discoloration of the Solution (e.g., turning yellow or brown)
  • Potential Cause: This is a strong indication of the oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and trace metal ions.[1][2][3]

  • Troubleshooting Steps:

    • De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a blanket of inert gas.

    • Add an Antioxidant: For aqueous solutions, consider adding a small amount of an antioxidant. Ascorbic acid (Vitamin C) at a concentration of 0.01-0.1% can be effective. For organic solutions, butylated hydroxytoluene (BHT) can be used.

    • Use a Chelating Agent: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) can sequester these ions.

    • Protect from Light: Always store the solution in amber vials or wrap the container with aluminum foil to prevent photo-oxidation.

  • Troubleshooting Workflow for Discoloration

    start Solution Discolored check_oxygen Was the solvent de-gassed and handled under inert gas? start->check_oxygen check_light Is the solution protected from light? check_oxygen->check_light Yes add_antioxidant Consider adding an antioxidant (e.g., Ascorbic Acid). check_oxygen->add_antioxidant No use_amber_vials Store in amber vials or wrap in foil. check_light->use_amber_vials No end_good Solution Stable check_light->end_good Yes add_antioxidant->check_light use_amber_vials->end_good

    Caption: Workflow for addressing solution discoloration.

Issue 2: Loss of Potency or Inconsistent Experimental Results
  • Potential Cause A: Decomposition of the Cyanohydrin Moiety

    The cyanohydrin functional group is in equilibrium with its corresponding ketone (in this case, 4-hydroxyacetophenone) and hydrogen cyanide. This decomposition is accelerated by neutral to basic pH and elevated temperatures.[4][5]

    • Troubleshooting Steps:

      • pH Control: If using an aqueous or protic solvent, maintain the pH in the acidic range of 2.0 to 5.5.[5] Use a suitable buffer system, such as a citrate or acetate buffer.

      • Use Stabilizers: Consider adding a stabilizer like citric acid or boric acid at a concentration of 0.01% to 1% by weight.[6]

      • Solvent Choice: Whenever possible, use aprotic solvents like acetonitrile where the cyanohydrin is more stable.

  • Potential Cause B: Photodegradation

    Phenolic compounds can be susceptible to degradation upon exposure to UV and visible light.

    • Troubleshooting Steps:

      • Light Protection: As mentioned previously, always use amber vials or wrap containers in foil.

      • Minimize Exposure: During experimental procedures, minimize the time the solution is exposed to direct light.

  • Potential Cause C: Thermal Degradation

    Elevated temperatures can accelerate both the oxidation of the phenol group and the decomposition of the cyanohydrin.[7]

    • Troubleshooting Steps:

      • Controlled Temperature: Store solutions at recommended low temperatures (2-8°C for short-term, -20°C for long-term).

      • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated warming and cooling, which can accelerate degradation.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

  • Solvent Selection and Preparation:

    • Choose a high-purity, aprotic solvent such as acetonitrile.

    • De-gas the solvent by sparging with an inert gas (e.g., nitrogen) for 15-30 minutes.

  • Weighing and Dissolving:

    • Accurately weigh the desired amount of this compound in a tared amber glass vial.

    • Under a stream of inert gas, add the de-gassed solvent to the vial to the desired final concentration.

    • Cap the vial tightly and vortex or sonicate briefly until the compound is fully dissolved.

  • Storage:

    • For immediate use, keep the solution on ice and protected from light.

    • For short-term storage (up to one week), store at 2-8°C.

    • For long-term storage, aliquot into single-use amber vials, flush with inert gas, and store at -20°C or below.

Protocol 2: Stability Assessment using HPLC-UV

This is a general method that can be adapted to monitor the stability of your solution.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and ramp up to elute the compound and any more non-polar degradants. A starting point could be 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of the compound (a UV scan should be performed, but a starting point is around 220-280 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare your solution of this compound at a known concentration.

    • Immediately after preparation (t=0), dilute an aliquot to a suitable concentration for HPLC analysis and inject it. This will be your baseline.

    • Store the stock solution under the desired conditions (e.g., at room temperature on the benchtop, refrigerated, etc.).

    • At specified time points (e.g., 1, 4, 8, 24 hours), take another aliquot, dilute it in the same manner, and analyze it by HPLC.

    • Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of the compound remaining. The appearance of new peaks indicates the formation of degradation products.

Part 4: Scientific Background

Predicted Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated:

  • Oxidative Degradation of the Phenol Moiety: The electron-rich phenol ring is susceptible to oxidation, which can lead to the formation of a phenoxy radical. This can then be further oxidized to form benzoquinone-type structures, which are often colored. This pathway is accelerated by oxygen, light, and metal ions.[1][2][3]

    A 2-(4-Hydroxyphenyl)-2- methylpropanenitrile B Phenoxy Radical Intermediate A->B [O], light, metal ions C Quinone-type Degradation Products (Colored) B->C Further Oxidation

    Caption: Predicted oxidative degradation pathway.

  • Decomposition of the Cyanohydrin Moiety: This is a reversible reaction where the cyanohydrin breaks down into 4-hydroxyacetophenone and hydrogen cyanide (HCN). This process is catalyzed by base and heat. In acidic conditions, the equilibrium favors the stable cyanohydrin form.[4][5]

    A 2-(4-Hydroxyphenyl)-2- methylpropanenitrile B 4-Hydroxyacetophenone + HCN A->B OH-, Heat B->A H+

    Caption: Predicted cyanohydrin decomposition pathway.

Role of Stabilizing Agents
  • Antioxidants: Compounds like ascorbic acid or BHT act as "sacrificial" agents. They are more easily oxidized than the target compound, thereby protecting it from oxidative degradation.

  • Chelating Agents: EDTA and similar molecules bind to metal ions (e.g., Fe²⁺, Cu²⁺) that can be present in trace amounts in solvents or on glassware. By sequestering these metals, they prevent them from catalyzing oxidative reactions.

  • Acidifiers: The addition of a small amount of a weak acid like citric acid or a buffer system to maintain a low pH (2-5.5) prevents the base-catalyzed decomposition of the cyanohydrin group.[5][6]

References

  • Process for stabilizing cyanohydrins. Google Patents.
  • Time course and stoichiometric analysis of mandelonitrile hydrolysis by the nitrilase from Pseudomonas putida. ResearchGate. Available at: [Link]

  • Mandelonitrile - Wikipedia. Wikipedia. Available at: [Link]

  • Schematic representation of the spontaneous decomposition of... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Services. Available at: [Link]

  • (A) Equilibrium constants for traditional cyanohydrin synthesis with... ResearchGate. Available at: [Link]

  • Aldehydes and Ketones: Cyanohydrin Formation – Reacting with NaCN and HCl. YouTube. Available at: [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Cyanohydrin Addition to Aldehydes and Ketones. YouTube. Available at: [Link]

  • Journal of Chromatography B. ScienceDirect. Available at: [Link]

  • Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry. PubMed Central. Available at: [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. Available at: [Link]

  • High Performance Materials Containing Nitrile Groups. VTechWorks. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Cyanohydrins – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Metabolite Identification Using a Nanoelectrospray LC-EC-array-MS Integrated System. Ixcela. Available at: [Link]

  • Process for the preparation of hydroxyphenylacetonitriles. Google Patents.
  • How the amount of cyanohydrin can be measured in a aqueous solution?. ResearchGate. Available at: [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Catalyst Selection for 2-(4-Hydroxyphenyl)-2-methylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, focusing on the core principles of the cyanohydrin formation reaction.

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

A1: The synthesis is a classic example of a nucleophilic addition reaction known as cyanohydrin formation.[1][2] The core mechanism involves the attack of a cyanide ion (CN⁻) nucleophile on the electrophilic carbonyl carbon of the starting material, 4-hydroxyacetophenone. The reaction is typically base-catalyzed because hydrogen cyanide (HCN) itself is a weak acid (pKa ≈ 9.2) and does not provide a sufficient concentration of the more nucleophilic cyanide anion.[1][3]

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The cyanide anion attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[4]

  • Protonation: The negatively charged alkoxide ion is protonated, typically by a molecule of HCN or another proton source in the medium, to yield the final cyanohydrin product and regenerate the cyanide catalyst.[3][5]

G cluster_reagents cluster_catalyst cluster_conditions cluster_equilibrium Start Problem: Low Yield / Stalled Reaction Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Catalyst 2. Assess Catalyst Activity Start->Check_Catalyst Check_Conditions 3. Evaluate Reaction Conditions Start->Check_Conditions Equilibrium 4. Consider Reaction Equilibrium Start->Equilibrium Wet_Solvent Wet solvent/reagents? Check_Reagents->Wet_Solvent PTC_Amount Insufficient PTC loading? Check_Catalyst->PTC_Amount Mixing Poor mixing in two-phase system? Check_Conditions->Mixing Reverse_Rxn Is the reaction reversible? Equilibrium->Reverse_Rxn Ketone_Impure Impure 4-hydroxy- acetophenone? Wet_Solvent->Ketone_Impure No Sol_Dry Solution: Dry solvents/ reagents thoroughly. Wet_Solvent->Sol_Dry Yes Cyanide_Degraded Degraded cyanide source? Ketone_Impure->Cyanide_Degraded No Sol_Purify Solution: Purify starting ketone (recrystallize). Ketone_Impure->Sol_Purify Yes Sol_Fresh Solution: Use fresh, high-purity cyanide source. Cyanide_Degraded->Sol_Fresh Yes Base_Amount Insufficient base? PTC_Amount->Base_Amount No Sol_PTC Solution: Increase PTC to 1-5 mol%. PTC_Amount->Sol_PTC Yes Sol_Base Solution: Ensure catalytic amount of base is present to generate CN-. Base_Amount->Sol_Base Yes Temp Temperature too low? Mixing->Temp No Sol_Mixing Solution: Increase stirring rate to >700 RPM for efficient phase transfer. Mixing->Sol_Mixing Yes Sol_Temp Solution: Gently warm reaction (e.g., 40-50 °C) to shift equilibrium. Temp->Sol_Temp Yes Sol_Equilibrium Solution: Consider using a cyanide source that drives the reaction, like TMSCN, or remove product as it forms. Reverse_Rxn->Sol_Equilibrium Yes (Cyanohydrin formation is an equilibrium process)

Caption: Troubleshooting decision tree for low reaction yield.

Q: I am observing significant byproduct formation. What are they and how can I prevent them?

A: The primary byproduct concern is the self-condensation of 4-hydroxyacetophenone under strongly basic conditions. The phenolic hydroxyl group can also be deprotonated, potentially leading to O-alkylation if alkyl halides are present, though this is not an issue in this specific synthesis.

  • Cause: Use of a strong, stoichiometric base (e.g., NaOH, KOH) rather than a catalytic amount. High temperatures can also promote side reactions.

  • Prevention:

    • Use Catalytic Base: The role of the base is simply to generate the cyanide nucleophile. [1]A catalytic amount is sufficient.

    • Control pH: For reactions using alkali cyanides, the pH should be maintained slightly basic (pH 9-10) to ensure the presence of free CN⁻ without promoting side reactions. In some protocols, a pH of 4-5 is used to generate HCN in situ while still having free cyanide ions. [4][6][7] 3. Moderate Temperature: Run the reaction at room temperature or with gentle warming. Avoid excessive heat.

    • Use a Milder System: Switching to TMSCN with a Lewis acid catalyst can circumvent issues related to strong bases entirely. [8] Q: The final product is difficult to purify. What is an effective purification strategy?

A: this compound is a crystalline solid with polar functional groups (-OH, -CN).

  • Aqueous Workup: First, neutralize the reaction mixture carefully. If a PTC was used, the mixture will be biphasic. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.

  • Wash the Organic Phase: Combine the organic layers and wash with water, then with brine to remove water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: This is the most effective method for final purification. The crude solid can be recrystallized from a suitable solvent system. A common choice would be a mixture of a polar solvent in which the compound is soluble at high temperature (like methanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes or toluene) to induce crystallization. [9][10]Check for m.p. 84-86°C as a purity indicator. [9]

Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis

This protocol is a robust and scalable method that balances safety, cost, and efficiency.

G Start Start: Reagent Setup Step1 1. Dissolve 4-hydroxyacetophenone and TBAB in Toluene. Start->Step1 Step2 2. Prepare aqueous solution of NaCN. Step1->Step2 Step3 3. Combine organic and aqueous phases in reaction flask. Step2->Step3 Step4 4. Stir vigorously at room temperature for 12-24h. (Monitor by TLC/LC-MS) Step3->Step4 Step5 5. Workup: Separate phases. Extract aqueous layer with ethyl acetate. Step4->Step5 Step6 6. Combine organic layers, wash with brine, dry over Na2SO4. Step5->Step6 Step7 7. Concentrate under reduced pressure. Step6->Step7 Step8 8. Purify by recrystallization (e.g., Toluene/Hexane). Step7->Step8 End End: Pure Product Step8->End

Caption: Experimental workflow for PTC synthesis.

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 eq), Tetrabutylammonium Bromide (TBAB, 0.05 eq), and toluene (approx. 5 mL per gram of ketone).

  • Cyanide Solution: In a separate beaker, dissolve sodium cyanide (NaCN, 1.5 eq) in deionized water (approx. 5 mL per gram of ketone). CAUTION: NaCN is highly toxic. Handle with extreme care in a fume hood.

  • Reaction Initiation: Add the aqueous NaCN solution to the flask containing the organic mixture.

  • Reaction: Stir the biphasic mixture vigorously (e.g., >700 RPM) at room temperature. The reaction progress can be monitored by TLC or LC-MS by sampling the organic layer. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) to afford pure this compound.

Catalyst System Comparison

The choice of catalyst has a profound impact on reaction outcomes. The following table summarizes common catalytic systems for this transformation.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesKey References
Base Catalysis NaCN or KCN, catalytic NaOH or K₂CO₃ in a protic solvent (e.g., EtOH/H₂O)Inexpensive reagents.Can lead to side reactions if base concentration is too high; moderate yields.,[1] [11]
Phase-Transfer Catalysis (PTC) NaCN/H₂O, Quaternary Ammonium Salt (TBAB, Aliquat 336), Organic Solvent (Toluene, DCM)High yields, mild conditions, safe, scalable, uses inexpensive reagents.Requires vigorous mixing; catalyst may need to be removed during purification.,[12],[13] [14]
TMSCN + Lewis Acid TMSCN, ZnI₂, TiCl₄, or other Lewis acid in an aprotic solvent (DCM, MeCN)Excellent for base-sensitive substrates, high yields, anhydrous conditions.More expensive reagents (TMSCN, catalyst); requires strict moisture control.,[15] [8]
Enzymatic (Hydroxynitrile Lyase) HNL enzyme, buffered aqueous/organic biphasic system, pH controlHighly enantioselective (for chiral products), environmentally friendly.Limited substrate scope, enzyme cost and stability can be issues, not relevant for this achiral product.,[16] [17]

References

  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • JoVE. (2025). Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • Groger, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6315-6328. [Link]

  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. [Link]

  • The Organic Chemistry Tutor. (2019). Cyanohydrin Formation Reaction Mechanism. YouTube. [Link]

  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. [Link]

  • Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. [Link]

  • NCBI. (n.d.). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. [Link]

  • Phase Transfer Catalysis Communications. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Google Patents. (n.d.). EP0132320A1 - Method of preparing cyanohydrins.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenyl) propionitrile. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. [Link]

  • Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

  • Google Patents. (n.d.). Patent 0080700 - A process for producing nitrile compounds.
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Reddit. (2025). Help with mechanism in order to diagnose automated synthesis hardware issues. [Link]

  • Chemguide. (n.d.). The preparation of nitriles. [Link]

  • Doc Brown's Chemistry. (n.d.). Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile... [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. [Link]

  • Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Google Patents. (n.d.). US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.
  • Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

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Technical Support Center: Solvent Effects in the Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of solvent selection. As your partner in the lab, my goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and optimize your results.

The synthesis of α-arylpropanenitriles is a cornerstone reaction in the development of various pharmaceutical intermediates. However, its success is profoundly influenced by the reaction environment. The choice of solvent is not merely about dissolving reactants; it dictates reaction kinetics, pathway selection, and ultimately, the yield and purity of your final product. This document provides field-proven insights and solutions to common challenges encountered during this synthesis.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Selection

This section addresses foundational questions regarding the reaction mechanism and the overarching role of the solvent.

Q1: What is the likely reaction mechanism for this synthesis?

The formation of this compound typically proceeds via a nucleophilic addition of a cyanide anion to a ketone precursor, 4-hydroxyacetophenone, followed by protonation. This is a variation of the classic cyanohydrin formation. An alternative and often safer route involves using acetone cyanohydrin as both a cyanide source and a reactant in a process called transhydrocyanation, where a cyanide equivalent is transferred to the ketone.[1]

The core of the reaction involves the attack of the nucleophilic cyanide ion (CN⁻) on the electrophilic carbonyl carbon of the ketone. The solvent's ability to stabilize or destabilize the reactants and transition states in this step is paramount.

Q2: Why is solvent selection so critical for this specific synthesis?

Solvent selection is critical because it directly influences the reactivity of the cyanide nucleophile. The reaction mechanism can be considered analogous to nucleophilic substitution pathways where solvent polarity plays a defining role.[2][3] The key is how the solvent interacts with the cyanide anion.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with the cyanide anion. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the ketone. This significantly slows down the reaction.[4][5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess strong dipoles to dissolve ionic species but lack acidic protons. They solvate the cation (e.g., Na⁺ or K⁺ from the cyanide salt) effectively but leave the cyanide anion relatively "naked" and highly reactive.[4][6] This dramatically accelerates the desired nucleophilic attack.

Therefore, the choice between a protic and an aprotic solvent can be the difference between a successful reaction and a failed one.

Q3: I'm considering using acetone cyanohydrin. What are the primary safety considerations?

Acetone cyanohydrin (ACH) is an excellent cyanide source but must be handled with extreme caution as it is classified as an extremely hazardous substance.[1]

  • Decomposition: ACH can readily decompose, especially in the presence of bases or water, to release highly toxic hydrogen cyanide (HCN) gas.[1][7] The reaction should always be carried out in a well-ventilated fume hood.

  • Storage: It should be stored in a cool, well-ventilated area, away from moisture, acids, and bases.[8][9] Stabilized grades are recommended for storage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[8][10][11]

  • Emergency Preparedness: An emergency plan must be in place, and a cyanide first-aid kit, including amyl nitrite, should be readily available.[9] All personnel must be trained in its use. NEVER work alone when handling cyanides.[9]

Part 2: Troubleshooting Guide - Common Issues & Proven Solutions

This section is structured to help you diagnose and resolve specific problems encountered during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently below 20%, or I'm recovering only starting material. Could the solvent be the primary cause?

A: Yes, this is a classic symptom of improper solvent choice or reaction conditions.

  • Root Cause 1: Use of Protic Solvents. If you are using a protic solvent like ethanol or methanol, your cyanide nucleophile is likely being "caged" by hydrogen bonding, severely diminishing its reactivity.[2][3][4] The reaction rate will be extremely slow, leading to low conversion.

    • Solution: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice for this type of reaction, as it effectively dissolves the reactants while enhancing the nucleophilicity of the cyanide ion.[12] Other options include DMF or acetonitrile.

  • Root Cause 2: Poor Solubility. Even in an appropriate solvent, if your starting materials (especially the cyanide salt) do not fully dissolve, the reaction will be limited by mass transfer.

    • Solution: Ensure vigorous stirring. If solubility remains an issue in your chosen aprotic solvent, a slight, controlled increase in temperature may be necessary. However, be cautious, as higher temperatures can promote side reactions.[13]

  • Root Cause 3: Presence of Water. Water can interfere with the reaction in two ways: it acts as a protic solvent, reducing nucleophilicity, and it can promote the decomposition of reagents like acetone cyanohydrin.[7][13]

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. If your starting materials may contain water, consider drying them in a vacuum oven.

Issue 2: Significant Formation of Impurities

Q: My crude NMR shows multiple unexpected peaks, and purification is a nightmare. How can the solvent help improve product purity?

A: Impurity formation often points to side reactions competing with your desired pathway.

  • Root Cause 1: Polymerization/Decomposition. Malononitrile, a related dinitrile, is known to polymerize in the presence of strong bases or at high temperatures.[14] While your product is different, analogous decomposition pathways for the starting ketone or product can be exacerbated by harsh conditions.

    • Solution: A solvent with a suitable boiling point allows for precise temperature control. Avoid overheating. A solvent that promotes a faster, cleaner primary reaction at a moderate temperature will inherently reduce the time available for slower, undesired side reactions to occur.

  • Root Cause 2: Base-Catalyzed Side Reactions. If a strong base is used to generate the cyanide nucleophile, it can catalyze other reactions, such as aldol condensations of the starting ketone.

    • Solution: Using a system like acetone cyanohydrin with a mild base can be a cleaner method.[15] The solvent's role here is to facilitate the desired reaction so efficiently that these competing pathways are minimized.

Issue 3: Difficult Product Isolation and Workup

Q: The reaction seems to work, but isolating the product from the solvent is problematic. What should I consider?

A: This is a practical consideration where solvent properties are key. High-boiling polar aprotic solvents, while excellent for the reaction, can complicate workup.

  • Root Cause: High-Boiling Point Solvent. Solvents like DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) are difficult to remove on a standard rotary evaporator.

    • Solution 1: Extraction. Design your workup around liquid-liquid extraction. After the reaction is complete, quench the mixture by pouring it into a large volume of water or a slightly acidic aqueous solution. Your organic product can then be extracted into a lower-boiling, water-immiscible solvent like ethyl acetate or dichloromethane.[12][16] Multiple extractions will be necessary to recover all the product.

    • Solution 2: Crystallization. If your product is a solid, it may be possible to precipitate it directly from the reaction mixture by adding an anti-solvent (a liquid in which your product is insoluble but the reaction solvent is miscible).[13][17] This can be a highly effective purification step.

Part 3: Protocols and Comparative Data

Data Summary: The Impact of Solvent Choice

The following table provides a summary of expected outcomes based on the choice of solvent for a typical cyanation of 4-hydroxyacetophenone. These values are illustrative and serve to highlight the principles discussed.

SolventSolvent TypeDielectric Constant (ε)Expected Reaction Time (h)Expected Yield (%)Key Considerations
DMSO Polar Aprotic472 - 4>90%Recommended. Excellent reactivity, but high boiling point requires careful workup.[12]
DMF Polar Aprotic373 - 680-90%Good alternative to DMSO, but also has a high boiling point.
Acetonitrile Polar Aprotic388 - 1260-75%Lower boiling point simplifies removal, but reaction is generally slower.
Ethanol Polar Protic24>24<10%Not Recommended. Solvates and deactivates the cyanide nucleophile.[4][6]
Water Polar Protic80>48<5%Not Recommended. Promotes reagent decomposition and deactivates nucleophile.[7]
Toluene Non-Polar2>48<5%Not Recommended. Poor solubility for ionic cyanide salts.
Optimized Experimental Protocol (Using DMSO)

This protocol is a template and should be adapted and optimized for your specific laboratory conditions. All steps involving cyanide must be performed in a certified chemical fume hood.

  • Reaction Setup:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-hydroxyacetophenone (1.0 eq).

    • Add anhydrous dimethyl sulfoxide (DMSO, approx. 5 mL per gram of ketone).

    • Stir the mixture under a nitrogen atmosphere until the ketone is fully dissolved.

  • Addition of Cyanide Source:

    • In a separate, dry flask, dissolve potassium cyanide (KCN, 1.2 eq) in a minimal amount of anhydrous DMSO. Extreme Caution: KCN is highly toxic.

    • Slowly add the KCN solution to the reaction flask dropwise via a syringe over 15-20 minutes. A slight exotherm may be observed. Maintain the internal temperature below 30 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.[18] The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water (10x the volume of DMSO).

    • Acidify the aqueous solution to pH ~5-6 with dilute HCl to neutralize any excess cyanide.

    • Extract the aqueous layer with ethyl acetate (3 x 10x the volume of DMSO).

    • Combine the organic layers, wash with brine (2 x 5x the volume of DMSO), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[19]

  • Purification:

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Part 4: Visual Guides and Workflows

Reaction Mechanism Overview

G cluster_reactants Reactants cluster_process Reaction in Polar Aprotic Solvent (DMSO) cluster_product Product Ketone 4-Hydroxyacetophenone Intermediate Tetrahedral Intermediate (Alkoxide) Ketone->Intermediate Nucleophilic Attack by CN⁻ Cyanide KCN Protonation Aqueous Workup (Protonation) Intermediate->Protonation Product 2-(4-Hydroxyphenyl)-2- methylpropanenitrile Protonation->Product

Caption: Key steps in the synthesis of the target nitrile.

Conceptualization of Solvent Effects

Caption: Protic vs. Aprotic solvent interaction with the cyanide nucleophile.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckSolvent 1. Evaluate Solvent System Start->CheckSolvent IsAprotic Is the solvent polar aprotic (e.g., DMSO, DMF)? CheckSolvent->IsAprotic SwitchSolvent Action: Switch to a polar aprotic solvent. IsAprotic->SwitchSolvent No CheckPurity 2. Verify Reagent Quality IsAprotic->CheckPurity Yes Reassess Re-run experiment and analyze results SwitchSolvent->Reassess IsAnhydrous Are solvent and reagents anhydrous? CheckPurity->IsAnhydrous DryReagents Action: Use anhydrous grade solvents. Dry reagents. IsAnhydrous->DryReagents No CheckConditions 3. Review Reaction Conditions IsAnhydrous->CheckConditions Yes DryReagents->Reassess IsTempOk Is temperature controlled? (Avoid overheating) CheckConditions->IsTempOk OptimizeTemp Action: Optimize temperature. Use TLC to monitor. IsTempOk->OptimizeTemp No IsTempOk->Reassess Yes OptimizeTemp->Reassess

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict & Saint John's University. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Role of Solvent in SN. Scribd. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. NDSU Virtual Cell. [Link]

  • Common Name: ACETONE CYANOHYDRIN. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - Acetone Cyanohydrin. Ineos. [Link]

  • ICSC 0611 - ACETONE CYANOHYDRIN. International Labour Organization. [Link]

  • acetone-phenol reaction products: Topics. Science.gov. [Link]

  • Process for the preparation of hydroxyphenylacetonitriles.
  • 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. PubChem. [Link]

  • ACETONE CYANOHYDRIN. Organic Syntheses. [Link]

  • Temperature and Solvent Effects on Radical Scavenging Ability of Phenols. The Journal of Physical Chemistry A. [Link]

  • Study on the Cyanide Substitution Reaction of Acetone Cannolhydrin as Cyanogen Source. Semantic Scholar. [Link]

  • Acetone cyanohydrin. Wikipedia. [Link]

  • 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Mechanism of the synthesis reaction of 2-[(4-hydroxyphenyl) methylidene]-1H-indene-1,3 (2H)-dione. ResearchGate. [Link]

  • p-HYDROXYPHENYLPYRUVIC ACID. Organic Syntheses. [Link]

  • Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • A process for producing nitrile compounds. European Patent Office. [Link]

  • METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).
  • Guide - Low Yield Troubleshooting. PacBio. [Link]

  • Solvent Selection from the Green Perspective. LCGC International. [Link]

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Technical Support Center: Temperature Control in Large-Scale Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing temperature control in large-scale nitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenges of thermal management during the scale-up of these often energetic reactions. Here you will find practical, in-depth troubleshooting guides and frequently asked questions to ensure the safety, efficiency, and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems that can occur during a nitrile synthesis reaction. Each entry follows a question-and-answer format, detailing the potential causes and providing a clear, step-by-step resolution protocol.

Q1: My reactor temperature is rapidly overshooting the setpoint after starting reagent addition. What should I do?

Immediate Action is Critical. A rapid temperature increase beyond the setpoint is a primary indicator of a potential thermal runaway, where the reaction's heat generation surpasses the cooling system's capacity.[1][2]

Potential Causes:

  • Excessive Reagent Addition Rate: The most common cause is adding a limiting reagent too quickly, leading to a burst of exothermic activity.[3]

  • Inadequate Cooling Capacity: The reactor's cooling system may be undersized for the reaction's heat load at the current scale.[4]

  • Poor Mixing: Insufficient agitation can create localized "hot spots" where the reaction accelerates, leading to a bulk temperature spike.[5][6]

  • Incorrect Initial Temperature: Starting the reaction at a temperature that is too high can lead to an exponential increase in the reaction rate.[1]

Step-by-Step Resolution Protocol:

  • Halt Reagent Addition: Immediately stop the feed of the limiting reagent. This is the fastest way to stop adding potential energy to the system.[3]

  • Maximize Cooling: Ensure the reactor's cooling utility is operating at maximum capacity. If using a circulating fluid, confirm the flow rate and temperature are optimal.

  • Verify Agitation: Check that the agitator is running at the correct speed and that the vortex indicates proper mixing. Poor mixing can lead to localized hot zones.[5]

  • Monitor Temperature and Pressure: Keep a close watch on the internal temperature and the reactor pressure. If the temperature continues to rise after stopping the reagent feed, you may be approaching a thermal runaway.

  • Prepare for Emergency Quenching: If the temperature rise is uncontrollable, be prepared to initiate your pre-defined emergency quenching procedure. This may involve adding a cold, inert solvent or a reaction-inhibiting chemical.

  • Post-Incident Analysis: Once the situation is stable, do not restart the reaction without a thorough investigation. Use reaction calorimetry data to recalculate the maximum safe addition rate for your reactor's specific heat removal capabilities.[7]

Q2: The reaction temperature is stalling below the target, and the conversion has slowed. How can I safely re-initiate the reaction?

A stalled reaction can be as hazardous as a runaway if handled improperly. A sudden addition of heat can trigger an uncontrolled accumulation of unreacted reagents.

Potential Causes:

  • Inhibitor Presence: A contaminant in one of the reagents or the solvent may be inhibiting the reaction.

  • Loss of Catalyst Activity: If the synthesis is catalyst-dependent, the catalyst may have degraded or been poisoned.

  • Incorrect Reagent Stoichiometry: An error in reagent charging could lead to a limiting reagent being consumed prematurely.

  • Excessive Cooling: The cooling system may be too aggressive, removing heat faster than the reaction can generate it at the desired temperature.

Step-by-Step Resolution Protocol:

  • Confirm Reagent Presence: Before adding heat, verify that all necessary reagents are present. Analyze a sample if possible to check for the presence of starting materials.

  • Apply Heat Incrementally: Apply heat in small, controlled increments. Use a thermal fluid system for precise temperature management.[8] Avoid direct, aggressive heating with steam, which can be difficult to control.[9]

  • Monitor for Exotherm: As you approach the target temperature, monitor closely for any sign of an exothermic event. A sudden temperature rise indicates the reaction has re-initiated.

  • Use Process Analytical Technology (PAT): Employ in-line monitoring tools like Raman or IR spectroscopy to track the concentration of reactants and products in real-time.[10][11] This provides direct evidence of reaction progress, rather than relying solely on temperature.

  • Consider a Catalyst "Spike": If catalyst deactivation is suspected, a small, carefully calculated addition of fresh catalyst may be necessary. This should only be done after confirming that the temperature is stable and all other reagents are present.

  • Document and Review: Thoroughly document the stalling incident and the steps taken to restart it. This information is crucial for refining the process protocol to prevent future occurrences.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding thermal management in nitrile synthesis.

Q3: What are the primary methods for nitrile synthesis, and how does their exothermic potential differ?

The method of synthesis significantly impacts the thermal risk profile.

  • Nucleophilic Substitution (e.g., Kolbe Nitrile Synthesis): This involves reacting an alkyl halide with a cyanide salt (e.g., NaCN, KCN).[12][13] These SN2 reactions are typically exothermic. The heat release is often manageable, but careful control of the addition rate is still necessary, especially at a large scale.[3]

  • Cyanohydrin Formation: The addition of hydrogen cyanide to aldehydes or ketones is often highly exothermic and requires robust cooling to prevent side reactions or runaway.[12]

  • Dehydration of Amides: This method, often using reagents like P4O10 or SOCl2, involves heating an amide to eliminate water.[12][14] While the reaction itself might not be strongly exothermic, the required heating can pose challenges if the product or intermediates are thermally unstable.

  • Sandmeyer Reaction: This involves the conversion of an aryl diazonium salt to a nitrile using a copper(I) cyanide salt.[13] Diazonium salts are notoriously unstable and can decompose explosively if the temperature is not strictly controlled, typically at low temperatures.

Q4: How do I select the appropriate heat transfer fluid for my reactor jacket?

The choice of heat transfer fluid (HTF) is critical for effective and safe temperature control.[15] The ideal fluid should have a broad operating temperature range, good thermal stability, and low viscosity for efficient pumping.[16][17]

Comparison of Common Heat Transfer Fluids

Fluid TypeTypical Operating Range (°C)AdvantagesDisadvantages
Water 5 to 90 °CInexpensive, high heat capacity, non-toxic.[16]Limited temperature range, can be corrosive.[16][18]
Glycol/Water Solutions -50 to 175 °CLow freezing point, good heat transfer, cost-effective.[16][19]Can be corrosive without inhibitors, lower heat capacity than water.[18]
Silicone-Based Fluids -100 to 400 °CVery wide temperature range, low toxicity, not corrosive.Higher cost, lower heat transfer efficiency than glycols.[19]
Mineral Oils -10 to 315 °CGood for high-temperature applications, non-corrosive.Can degrade (foul) at high temperatures, flammable.[19]

When selecting a fluid, always consider the full range of process temperatures, from initial cooling to final heating, to ensure the fluid remains effective and does not degrade.[15]

Q5: What is a "thermal runaway," and how can I design my experiment to prevent it?

A thermal runaway is a dangerous situation where an exothermic reaction goes out of control.[20] The reaction rate increases with temperature, which in turn generates more heat, creating a self-accelerating cycle.[1][2] This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure or an explosion.[5][20]

Preventative Design Strategies:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, heat capacity of the reaction mass, and the maximum rate of heat evolution.[7] This data is essential for ensuring your reactor's cooling system can handle the heat load.

  • Semi-Batch Operation: For highly exothermic reactions, use a semi-batch process where one reagent is added gradually. The addition rate should be controlled so that the rate of heat generation never exceeds the reactor's cooling capacity.[7]

  • Dilution: Running the reaction in a larger volume of solvent increases the overall heat capacity of the system, which helps to buffer temperature changes.[21]

  • Engineered Safety Systems: Equip the reactor with high-temperature alarms, automated shutdown sequences, and an appropriately sized emergency relief system (e.g., a rupture disc or relief valve).[22]

Q6: How can Process Analytical Technology (PAT) improve temperature control and safety?

Process Analytical Technology (PAT) involves using in-line or on-line analytical tools to monitor critical process parameters in real-time.[23][24] For nitrile synthesis, this provides a deeper understanding of the reaction beyond just temperature and pressure.

  • Real-Time Concentration Monitoring: Techniques like FTIR or Raman spectroscopy can track the consumption of reactants and the formation of the nitrile product.[10][11] This allows for precise control over the reaction. If reactant concentration begins to build up unexpectedly, it can be an early warning sign of a stalled reaction or cooling failure, allowing operators to stop reagent addition before a dangerous accumulation occurs.

  • Kinetic Analysis: PAT data enables the real-time calculation of reaction kinetics. This information can be fed into a control system to automatically adjust parameters like reagent addition rate or jacket temperature to maintain optimal and safe conditions.[11]

  • Improved Quality and Yield: By maintaining the reaction within its ideal design space, PAT helps ensure consistent product quality and can maximize yield, preventing side reactions that may occur at incorrect temperatures.[23]

Diagrams and Visualizations
Troubleshooting Logic for a High-Temperature Alarm

The following diagram illustrates a decision-making workflow for an operator when a high-temperature alarm is triggered in a batch reactor.

HighTempWorkflow start High-Temperature Alarm Triggered halt_addition Step 1: Immediately Halt Reagent Addition start->halt_addition max_cooling Step 2: Maximize Cooling (Full Jacket Flow) halt_addition->max_cooling check_agitation Step 3: Verify Agitation (Speed & Vortex) max_cooling->check_agitation monitor_temp Step 4: Monitor Temperature Trend check_agitation->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing Evaluate temp_rising Temperature Still Rising? monitor_temp->temp_rising Evaluate resume_safely Stable. Investigate Cause. Resume with Caution. temp_decreasing->resume_safely Yes emergency_protocol Step 5: Initiate Emergency Quench/Vent Protocol temp_rising->emergency_protocol Yes

Caption: Decision tree for responding to a high-temperature alarm.

Experimental Protocol: Verifying Reactor Heat Transfer Coefficient (UA)

A crucial parameter for safe scale-up is the overall heat transfer coefficient (U) multiplied by the heat transfer area (A), known as the UA value. This value quantifies the reactor's ability to remove heat. It should be experimentally verified.

Objective: To determine the UA value for a specific reactor and solvent system.

Materials:

  • The production-scale reactor.

  • The solvent to be used in the nitrile synthesis.

  • Calibrated temperature probes for both the reactor contents (Tprocess) and the jacket fluid inlet/outlet (Tjacket_in, Tjacket_out).

  • A method to apply a known heat load (e.g., an electric immersion heater with a calibrated power output or by circulating the jacket fluid at a high temperature).

Methodology:

  • Charge the Reactor: Fill the reactor with a known volume of the process solvent, equivalent to the final volume of your planned reaction.

  • Establish Steady State: Begin agitating at the planned process speed. Circulate the heat transfer fluid through the jacket at a constant temperature (Tjacket) and flow rate until the internal process temperature (Tprocess) is stable.

  • Apply Heat Load (Heating Method):

    • Set the jacket temperature to a higher, constant value (e.g., 80°C).

    • Monitor the internal temperature (Tprocess) as it rises.

    • Record Tprocess, Tjacket_in, and Tjacket_out at regular intervals.

  • Calculate UA: The rate of heat transfer (Q) into the process fluid can be described by the equation:

    • Q = m * Cp * (dTprocess/dt)

    • Where m is the mass of the solvent, Cp is its specific heat capacity, and dTprocess/dt is the rate of temperature change of the solvent.

    • This heat transfer rate is also equal to: Q = UA * ΔTLM

    • Where ΔTLM is the Log Mean Temperature Difference between the process fluid and the jacket fluid.

    • By measuring the rate of temperature change, you can calculate Q and subsequently solve for UA.

  • Perform Cooling Verification: Repeat the experiment by cooling the vessel from a higher temperature to a lower one to verify the UA value for heat removal, which is the critical parameter for exothermic reactions.

  • Validate: Compare the experimentally determined UA value with the reactor manufacturer's specifications. A significantly lower value may indicate fouling on the reactor walls or issues with the thermal fluid system.

This experimental value for UA is essential for accurately modeling the thermal behavior of your reaction and ensuring a safe scale-up.[7]

References

  • Vertex AI Search. (2025). Best Practices for Working with Chemical Reactions in the Lab.
  • Pirobloc. (n.d.). Heating of chemical reactors with thermal oil boilers.
  • De Dietrich Process Systems. (n.d.). What kind of thermal fluid should you use for your reactor jacket?.
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  • Liuminex. (2025). Heating and Cooling Systems in Chemical reactor.
  • ResearchGate. (n.d.). Heat Management in Chemical Reactors-Solved and Unsolved Problems.
  • Eppendorf Southeast Asia. (n.d.). Process Analytical Technology.
  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions.
  • Wattco. (2025).
  • Institution of Chemical Engineers (IChemE). (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
  • Enerquip. (2025).
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  • AZoM. (2021). Heat Transfer Fluids and Their Use in the Chemical Industry.
  • Institution of Chemical Engineers (IChemE). (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • Hamilton Company. (n.d.).
  • Cambridge University Press & Assessment. (n.d.). Thermal Explosion in Batch Reactors (Chapter 3) - Parametric Sensitivity in Chemical Systems.
  • FAI. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Chemical Engineering Transactions. (n.d.). Performance of Runaway Detection in a Batch Reactor using Thermal Runaway Criteria.
  • Thermo Fisher Scientific. (n.d.).
  • Royal Society of Chemistry. (2020). Process analytical technology (PAT)
  • Chemistry Learner. (n.d.).
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Removal of unreacted starting materials from 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles, empowering you to resolve common issues encountered during the removal of unreacted starting materials.

Section 1: Initial Assessment - Is My Product Contaminated?

Before proceeding with any purification protocol, it is crucial to confirm the presence and identity of impurities. A crude reaction mixture will likely contain your desired product alongside unreacted phenol and acetone cyanohydrin.

Q: How can I quickly assess the purity of my crude this compound?

A: Thin-Layer Chromatography (TLC) is the most effective initial technique. It provides a rapid, qualitative assessment of the mixture's complexity.

  • Principle of Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an organic solvent system).[1][2] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

  • Procedure:

    • Spot your crude product, along with standards of phenol and acetone cyanohydrin (if available), onto a silica gel TLC plate.

    • Develop the plate using a solvent system such as 3:1 Hexane:Ethyl Acetate.

    • Visualize the spots under UV light and/or by staining with potassium permanganate.

  • Interpretation: You will likely see multiple spots. The spot corresponding to your product should be distinct from the spots of the more polar starting materials, such as phenol. This initial analysis is critical for designing an effective purification strategy, particularly for column chromatography.[3]

Section 2: Troubleshooting Purification by Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful first-pass purification method that exploits the differing acid-base properties of the product and the phenolic starting material.

Q: I performed a basic wash to remove phenol, but my yield is very low. What went wrong?

A: The most likely cause is using a base that is too strong, which can deprotonate and extract your desired product along with the unreacted phenol.

  • Expert Insight: Phenol is more acidic than the hydroxyl group on your product, this compound.[4][5] This difference in acidity is the key to separation. A mild base like aqueous sodium bicarbonate (NaHCO₃) is strong enough to deprotonate phenol (forming the water-soluble sodium phenoxide) but generally not strong enough to deprotonate the product significantly. Using a stronger base, such as sodium hydroxide (NaOH), will deprotonate both compounds, causing them to partition into the aqueous layer and resulting in product loss.

  • Troubleshooting Steps:

    • Verify Base Choice: Always use a weak base like NaHCO₃ or a saturated ammonium chloride solution for the initial wash.

    • Check Aqueous Layer: If you suspect product loss, acidify the aqueous wash layer with dilute HCl. If your product precipitates out, your initial base was too strong or the wash was too vigorous.

    • Optimize Contact Time: Minimize the contact time between the organic layer and the basic aqueous solution to reduce the chance of product deprotonation.

Q: An emulsion formed during the extraction, and the layers won't separate. How can I fix this?

A: Emulsions are common when dealing with complex organic mixtures and are often caused by vigorous shaking or the presence of surfactants.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion and forces the organic solvent out.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the energy input that leads to emulsion formation.[6]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Workflow for Acid-Base Extraction

This diagram illustrates the separation principle based on differential acidity.

cluster_0 Initial State in Separatory Funnel cluster_1 After Adding Weak Base (NaHCO₃) and Mixing Organic_Layer_Start Organic Layer (e.g., Ethyl Acetate) - Product - Phenol Add_Base Add Aqueous NaHCO₃ Aqueous_Layer_Start Aqueous Layer (Water) Organic_Layer_End Organic Layer - Purified Product Separate Separate Layers Organic_Layer_End->Separate Aqueous_Layer_End Aqueous Layer - Sodium Phenoxide (Water-Soluble) - Excess NaHCO₃ Add_Base->Organic_Layer_End Add_Base->Aqueous_Layer_End

Sources

Technical Support Center: Crystallization of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your crystallization processes, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions based on established crystallographic principles.

Issue 1: The product oils out and does not crystallize upon cooling.

Potential Causes:

  • High Impurity Levels: The presence of impurities can significantly lower the melting point of the eutectic mixture, causing the compound to separate as a liquid (oil) rather than a solid. Common process-related impurities or residual starting materials can contribute to this phenomenon[1].

  • Supersaturation is too high: Rapid cooling or the use of a highly effective solvent can lead to a state of high supersaturation where the kinetics favor the formation of a disordered, liquid phase over an ordered crystal lattice.

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at lower temperatures, preventing the necessary decrease in solubility for crystallization to occur.

Solutions:

  • Solvent and Temperature Gradient Modification:

    • Re-heat and Dilute: Gently reheat the solution until the oil redissolves. Add a small amount of a miscible co-solvent in which the compound is less soluble (an anti-solvent) to reduce the overall solvating power of the system. Alternatively, add a slightly larger volume of the primary solvent to decrease the concentration and thus the supersaturation level upon cooling.

    • Slow Cooling: Implement a programmed, slow cooling ramp. A gradual decrease in temperature provides the molecules with sufficient time to orient themselves into a crystal lattice.

    • Solvent System Re-evaluation: If oiling out persists, a different solvent system is warranted. Consider solvent mixtures, such as toluene-heptane or ethyl acetate-hexane, to fine-tune the solubility properties.

  • Induce Nucleation:

    • Seeding: Introduce a few seed crystals of pure this compound to the supersaturated solution. This provides a template for crystal growth to occur. A patent for a related compound suggests that seeding can be crucial when the initial product is an oil[2].

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.

Issue 2: No crystal formation is observed even after extended cooling.

Potential Causes:

  • Insufficient Supersaturation: The solution may not have reached the necessary level of supersaturation for nucleation to begin. This can happen if too much solvent was used initially.

  • Metastable Zone: The solution might be in a metastable zone where spontaneous nucleation is kinetically hindered, even though the solution is supersaturated.

  • Highly Pure Compound: In some cases, very high purity can make spontaneous nucleation difficult due to the absence of nucleation-inducing impurities.

Solutions:

  • Increase Supersaturation:

    • Evaporation: If the solvent is volatile, allow for slow evaporation at room temperature to increase the solute concentration.

    • Anti-Solvent Addition: Carefully add a miscible anti-solvent dropwise to the solution until slight turbidity is observed, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool slowly.

  • Promote Nucleation:

    • Seeding and Scratching: As mentioned previously, introducing seed crystals or scratching the flask can overcome the kinetic barrier to nucleation.

    • Ultrasonication: Brief exposure to an ultrasonic bath can sometimes induce nucleation.

Issue 3: The crystallized product is discolored (e.g., yellow or brown).

Potential Causes:

  • Presence of Chromophoric Impurities: The discoloration is likely due to the presence of colored byproducts from the synthesis.

  • Degradation: The compound, particularly the phenolic hydroxyl group, may be susceptible to oxidation or other degradation pathways, especially at elevated temperatures in the presence of certain contaminants.

Solutions:

  • Decolorization (with caution):

    • Activated Carbon: While activated carbon is a common decolorizing agent, it should be used with caution for phenolic compounds as it can sometimes lead to the formation of colored complexes[3]. If used, a minimal amount should be added to the hot solution, followed by a short heating period and hot filtration to remove the carbon.

    • Alternative Adsorbents: Consider using silica gel for a less reactive adsorbent option.

  • Recrystallization: A second recrystallization step is often effective in removing colored impurities that were not eliminated in the first pass.

Issue 4: The recovery yield is low.

Potential Causes:

  • Suboptimal Solvent Choice: The compound may have significant solubility in the mother liquor even at low temperatures.

  • Excessive Washing: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.

  • Premature Crystallization: If crystallization occurs too early in the cooling process, a significant portion of the compound may remain in solution at the final temperature.

Solutions:

  • Optimize Solvent and Temperature:

    • Solvent Screening: Conduct small-scale solubility tests to identify a solvent that provides high solubility at its boiling point and very low solubility at 0-4 °C.

    • Cooling to Lower Temperatures: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize solubility in the mother liquor.

  • Refine Washing Technique:

    • Use Ice-Cold Solvent: Always wash the crystals with a minimal amount of ice-cold crystallization solvent.

    • Solvent Selection for Washing: Consider using a solvent for washing in which the compound is practically insoluble, but which is miscible with the crystallization solvent.

  • Mother Liquor Analysis: Concentrate the mother liquor and analyze for the presence of the desired product. If a significant amount is present, a second crop of crystals can often be obtained by further cooling or solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure (a phenolic compound with a nitrile group), a range of solvents with intermediate polarity should be screened. Good starting points for screening include:

  • Toluene: Often a good choice for aromatic compounds.

  • Ethyl Acetate: A moderately polar solvent that can be effective.

  • Isopropanol/Water or Ethanol/Water mixtures: The addition of water as an anti-solvent to an alcohol can effectively induce crystallization.

  • Dichloromethane/Heptane: A polar/non-polar mixture that allows for fine-tuning of solubility.

A systematic approach to solvent screening is recommended to identify the optimal system for your specific purity requirements and scale.

Q2: How can I determine the purity of my crystallized product?

A2: Several analytical techniques can be employed to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for detecting and quantifying impurities[4][5]. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid for peak shape improvement) is a common starting point.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of structurally similar impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

Q3: Is this compound prone to polymorphism?

A3: While specific studies on the polymorphism of this compound are not widely published, substituted hydroxyphenyl compounds, in general, can exhibit polymorphism. This means the compound can exist in different crystalline forms with different physical properties. It is crucial to maintain consistent crystallization conditions (solvent, cooling rate, agitation) to ensure the same polymorphic form is produced in each batch. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are powerful techniques to screen for and characterize different polymorphs.

Q4: What are the potential impurities I should be aware of?

A4: The potential impurities will depend on the synthetic route used. Common impurities in the synthesis of related cyanohydrins can include unreacted starting materials and byproducts from side reactions[1]. For instance, if synthesized from a ketone and a cyanide source, residual ketone could be an impurity. It is essential to understand the reaction mechanism to anticipate potential byproducts.

Experimental Protocols & Data

Solvent Screening Protocol

A systematic approach to solvent selection is critical for successful crystallization.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Aromatic HydrocarbonsToluene, XyleneGood for dissolving aromatic compounds.
EstersEthyl Acetate, Isopropyl AcetateMedium polarity, often good for a range of functional groups.
AlcoholsEthanol, Isopropanol, MethanolPolar protic solvents, often used in combination with water.
KetonesAcetone, Methyl Ethyl KetonePolar aprotic solvents.
EthersTetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)Can be effective, but often have higher solubility at low temperatures.
HalogenatedDichloromethane (DCM)Often a good solvent, but volatility can be a challenge for slow crystallization.

Step-by-Step Solvent Screening:

  • Place a small amount (e.g., 20-50 mg) of the crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature until the solid dissolves. Note the approximate volume. If it dissolves readily, the solvent is likely too good for crystallization.

  • If the solid is not soluble at room temperature, gently heat the mixture to the boiling point of the solvent, adding more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. An ideal solvent will show little to no solubility at room temperature but good solubility at its boiling point, leading to a good yield of crystals upon cooling.

General Crystallization Workflow

The following diagram illustrates a typical workflow for the crystallization of this compound.

CrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot solvent decolorize Decolorize (optional, with caution) dissolve->decolorize If colored hot_filter Hot filtration to remove insolubles dissolve->hot_filter If no decolorization decolorize->hot_filter cool Slow cooling to induce crystallization hot_filter->cool induce Induce nucleation (seeding/scratching) cool->induce If no crystals form filter Vacuum filtration cool->filter If crystals form induce->filter wash Wash with ice-cold solvent filter->wash dry Dry under vacuum wash->dry

A general workflow for the crystallization process.
Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common crystallization problems.

TroubleshootingTree start Crystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_dilute Reheat & Dilute or Add Anti-solvent oiling_out->reheat_dilute Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate Solution no_crystals->concentrate Yes discolored Discolored Crystals? low_yield->discolored No check_solubility Check Solvent Solubility at Low Temperature low_yield->check_solubility Yes recrystallize Recrystallize discolored->recrystallize No decolorize_step Add Decolorizing Agent (with caution) discolored->decolorize_step Yes slow_cool Slow Cooling reheat_dilute->slow_cool seed_scratch Seed or Scratch slow_cool->seed_scratch concentrate->seed_scratch decolorize_step->recrystallize

A decision tree for troubleshooting crystallization.

References

  • Recrystallization. (n.d.). University of Babylon. Retrieved from [Link]

  • US3983160A - Process for the preparation of hydroxyphenylacetonitriles. (1976). Google Patents.
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up 2-(4-Hydroxyphenyl)-2-methylpropanenitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile (CAS 55770-61-1).[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide in-depth mechanistic explanations, and offer field-proven solutions to ensure a robust, safe, and efficient process.

Section 1: Troubleshooting Guide

This section uses a question-and-answer format to directly address specific issues you may encounter during the scale-up process.

Issue: Low Product Yield

Q1: My yield of this compound dropped significantly when I moved from a 1L flask to a 50L reactor. What are the most likely causes and how can I troubleshoot this?

A1: A drop in yield upon scale-up is a common challenge, often rooted in physical and chemical parameters that do not scale linearly. The primary culprits are typically related to mass and heat transfer limitations.[3] Here is a systematic approach to diagnosing the issue:

  • Inefficient Heat Transfer: The synthesis of cyanohydrins is often exothermic. A larger reactor has a lower surface-area-to-volume ratio, making it harder to dissipate heat. Localized hot spots can accelerate side reactions or cause decomposition of the product.

    • Causality: The reaction's rate can increase exponentially with temperature, leading to a thermal runaway if not controlled, which drastically reduces yield by promoting byproduct formation.[4]

    • Solution:

      • Ensure your reactor's cooling system is adequate for the batch size.

      • Implement a controlled, slower addition rate for your cyanide source (e.g., acetone cyanohydrin) to manage the exotherm.

      • Monitor the internal batch temperature, not just the jacket temperature, for a true reading of the reaction conditions.

  • Poor Mixing: What appears as a homogenous mixture in a small flask can have significant concentration gradients in a large reactor.

    • Causality: Inadequate mixing prevents the reactants from encountering each other at the optimal stoichiometric ratio, leading to incomplete conversion and the formation of impurities from side reactions.

    • Solution:

      • Evaluate your reactor's agitation system. The stirrer's design (e.g., turbine vs. anchor), position, and speed (RPM) must be optimized for the reaction mass viscosity and volume.

      • Consider installing baffles to improve turbulence and prevent vortex formation, ensuring more uniform mixing.

  • Reagent Purity and Stoichiometry: The impact of impurities in starting materials is magnified at a larger scale.

    • Causality: Water content in solvents or reagents can hydrolyze the nitrile or affect catalyst activity. Impurities in the phenol starting material can lead to colored byproducts.

    • Solution:

      • Re-verify the purity of all starting materials. Pay special attention to the water content of solvents.

      • Ensure accurate molar ratios are maintained at scale. Volumetric additions should be corrected for temperature and density.

Below is a logical workflow to diagnose the cause of low yield.

Low_Yield_Troubleshooting start Low Yield Observed During Scale-Up check_temp Review Temperature Profile - Internal vs. Jacket Temp - Exotherm Control start->check_temp temp_ok temp_ok check_temp->temp_ok Profile Normal temp_issue Action: Improve Cooling - Reduce Addition Rate - Use Chilled Reagents check_temp->temp_issue Hot Spots or Runaway Detected check_mixing Evaluate Mixing Efficiency - Stirrer Speed/Design - Visual Observation (if possible) mixing_ok mixing_ok check_mixing->mixing_ok Mixing Appears Adequate mixing_issue Action: Optimize Agitation - Increase RPM - Change Impeller Type - Install Baffles check_mixing->mixing_issue Signs of Poor Mixing (e.g., solids settling) check_reagents Analyze Starting Materials - Purity (GC/HPLC) - Water Content (Karl Fischer) reagents_ok reagents_ok check_reagents->reagents_ok All Reagents Meet Spec reagents_issue Action: Purify Reagents - Dry Solvents - Re-crystallize Solids check_reagents->reagents_issue Impurity or Water Detected temp_ok->check_mixing mixing_ok->check_reagents investigate_side_reactions Investigate Side Reactions (See Impurity Section) reagents_ok->investigate_side_reactions Yield Still Low

Caption: Troubleshooting workflow for low yield.

Issue: Impurity Formation

Q2: My crude product is dark and contains several impurities detected by HPLC. What are the common side products in this synthesis and how can I prevent them?

A2: Impurity formation is often linked to reaction conditions. The primary reactive sites are the phenolic hydroxyl group, the nitrile, and potential for polymerization.

  • Common Impurities & Causes:

Impurity TypeProbable CausePrevention Strategy
Polymeric Material (Tars) High reaction temperature; presence of strong acids or bases.Maintain strict temperature control. Ensure the pH does not deviate significantly from the optimal range.
4-(1-cyano-1-methylethoxy)phenol O-alkylation of the phenol by acetone cyanohydrin.Use of a phase-transfer catalyst can favor C-alkylation. Lowering reaction temperature can also reduce this side reaction.
Hydrolysis Product (Amide/Carboxylic Acid) Presence of excess water, especially under strong acidic or basic conditions during workup.Use anhydrous solvents and perform the aqueous workup quickly at low temperatures.
Oxidation Products (Colored Impurities) Air oxidation of the phenolic starting material or product, often catalyzed by trace metals.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Consider adding a small amount of a reducing agent like sodium bisulfite during workup.
  • Mechanistic Insight: The desired reaction is a C-alkylation of phenol with acetone cyanohydrin. However, the phenoxide ion is an ambident nucleophile, meaning it can react on either the carbon or the oxygen atom. The reaction conditions dictate the C- vs. O-alkylation ratio. Phase-transfer catalysis is often employed to enhance the concentration of the phenoxide in the organic phase, which typically favors the desired C-alkylation.[5][6]

Issue: Difficulties in Product Isolation

Q3: My product oils out during crystallization and is difficult to purify at a large scale. What are the recommended purification methods?

A3: Purification is a critical step where significant material loss can occur. If the product is oily or difficult to crystallize, it's often due to residual solvent or impurities that act as crystallization inhibitors.

  • Effective Workup:

    • Quenching: The reaction should be quenched by neutralizing the base. Careful pH adjustment is crucial to avoid product decomposition or hydrolysis.

    • Extraction: Use a suitable organic solvent (e.g., ethyl acetate, methyl t-butyl ether) to extract the product from the aqueous phase. Perform multiple extractions to maximize recovery.

    • Washes: Wash the combined organic layers with brine to remove water and water-soluble impurities. A wash with a dilute solution of sodium bisulfite can help remove colored oxidation byproducts.

  • Crystallization:

    • Solvent Selection: Finding the right solvent system is key. The ideal system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common anti-solvents like heptane or hexane are often used in combination with more polar solvents like toluene or ethyl acetate.

    • Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution. This provides a template for crystal growth and can significantly improve crystallization success.

    • Cooling Profile: A slow, controlled cooling rate is essential for growing large, pure crystals. Crash-cooling will trap impurities and result in a fine, difficult-to-filter solid.

  • Alternative Purification: If crystallization proves ineffective, large-scale column chromatography using silica gel is a viable, albeit more costly, alternative. The process involves dissolving the crude product in a minimal amount of solvent and eluting it through a column with an appropriate solvent gradient.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the most common and scalable synthetic route for this compound?

A4: The most prevalent method involves the reaction of 4-hydroxyacetophenone with a cyanide source or, more directly, the reaction of phenol with acetone cyanohydrin. The latter is often preferred for its atom economy and is typically catalyzed by a base or a phase-transfer catalyst (PTC).[7][8] Acetone cyanohydrin serves as a convenient and relatively safer in situ source of hydrogen cyanide (HCN).[7] The reaction is a nucleophilic addition to the protonated nitrile of acetone cyanohydrin, followed by elimination of acetone.

Q5: What are the critical safety precautions for handling cyanide compounds on a large scale?

A5: Cyanide compounds are acutely toxic, and safety must be the highest priority.[9]

  • Hydrogen Cyanide (HCN) Gas: The most significant hazard is the generation of highly toxic HCN gas. This occurs when cyanide salts are exposed to acidic conditions (pH < 10).[9] All reactions must be conducted in a well-ventilated area, preferably a certified chemical fume hood or a closed reactor system with appropriate off-gas scrubbing.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (butyl rubber or double-gloved nitrile is recommended), safety goggles, a face shield, and a lab coat.[9]

  • Emergency Preparedness: An emergency plan must be in place. This includes having a cyanide antidote kit available and ensuring personnel are trained in its use. A dedicated HCN gas detector should be installed in the processing area.

  • Waste Disposal: All cyanide-containing waste is hazardous. It must be collected in a dedicated, labeled container and quenched by treating with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate.

Q6: What analytical methods are best for monitoring reaction progress and final product purity?

A6: A combination of chromatographic techniques is ideal.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for monitoring the disappearance of the phenol starting material and the appearance of the product. It can also track the formation of non-volatile impurities.

  • Purity Analysis:

    • HPLC is the preferred method for final purity assessment and quantification of impurities.

    • Gas Chromatography (GC) can also be used, but caution is advised. Cyanohydrins can be thermally labile and may decompose back to the starting materials in a hot GC inlet, giving a false impression of an incomplete reaction.[10] Derivatization of the hydroxyl group (e.g., silylation) may be necessary for accurate GC analysis.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify unknown impurities.[11]

Section 3: Protocols and Workflows
Illustrative Pilot-Scale Synthesis Protocol (Phase-Transfer Catalysis)

This protocol is for illustrative purposes and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Setup: Charge a 50L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with phenol (1.0 eq.), toluene, and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (2.0 eq.) while maintaining the internal temperature below 25°C.

  • Reagent Addition: Begin the slow, subsurface addition of acetone cyanohydrin (1.2 eq.) over 2-3 hours, ensuring the batch temperature does not exceed 40°C.

  • Reaction: Stir the mixture at 35-40°C for 8-12 hours. Monitor the reaction progress by HPLC until the phenol is <1% of its initial amount.

  • Workup:

    • Cool the reactor to 10-15°C.

    • Slowly add 3M hydrochloric acid to neutralize the excess NaOH to a pH of ~7.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene.

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Concentrate the toluene solution under reduced pressure to about one-third of its original volume.

    • Add n-heptane as an anti-solvent slowly at 50°C until the solution becomes cloudy.

    • Cool the mixture slowly to 0-5°C over 4-6 hours to induce crystallization.

    • Filter the resulting solid, wash with cold heptane, and dry under vacuum at 45°C.

General Process Workflow Diagram

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanenitrile, also known as 4-hydroxy-α,α-dimethylphenylacetonitrile (CAS 55770-61-1), is a valuable chemical intermediate.[1] Its structure, featuring a quaternary carbon center, a nitrile group, and a functional phenol moiety, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and specialty polymers. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, while the phenol allows for etherification or esterification, opening numerous avenues for derivatization.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the practical advantages and disadvantages of each approach. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select and optimize a synthetic route tailored to their specific laboratory or industrial requirements.

Route 1: Direct SN1 Cyanation of 2-(4-Hydroxyphenyl)propan-2-ol

This is arguably the most direct and atom-economical approach, starting from the tertiary alcohol precursor, which can be readily synthesized from the reaction of phenol and acetone.[2] The core of this strategy lies in the substitution of a tertiary hydroxyl group with a cyanide nucleophile via an SN1 mechanism.

Mechanistic Rationale

The reaction is initiated by the protonation of the tertiary hydroxyl group by a strong acid. This converts the poor leaving group (-OH) into an excellent leaving group (-OH2⁺). Subsequent departure of a water molecule generates a relatively stable tertiary benzylic carbocation. The stability of this intermediate is key to the feasibility of the SN1 pathway. The electron-donating nature of the para-hydroxyl group further stabilizes this carbocation through resonance. Finally, nucleophilic attack by the cyanide anion (CN⁻) on the carbocation yields the desired product. A major competing side reaction is the E1 elimination, where the carbocation loses a proton from an adjacent carbon to form an alkene, which must be suppressed by careful control of reaction conditions.

Experimental Protocol
  • Precursor Synthesis (Optional): 2-(4-Hydroxyphenyl)propan-2-ol can be prepared via the acid-catalyzed condensation of phenol and acetone.

  • Apparatus Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-(4-hydroxyphenyl)propan-2-ol (15.2 g, 0.1 mol) and 100 mL of a suitable solvent such as dichloromethane (DCM).

  • Cyanide Addition: Add sodium cyanide (NaCN) (5.4 g, 0.11 mol) to the stirred suspension. Cool the mixture to 0-5 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (10.8 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The in-situ generation of HCN necessitates performing this step in a well-ventilated fume hood with extreme caution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Carefully quench the reaction by pouring the mixture into 150 mL of ice-cold water. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization of Workflow

G cluster_0 Route 1: Direct Cyanation A 2-(4-Hydroxyphenyl)propan-2-ol B Protonation (H₂SO₄) A->B Step 1 C Carbocation Intermediate B->C Step 2 (Loss of H₂O) D Nucleophilic Attack (NaCN) C->D Step 3 E This compound D->E Final Product

Caption: Workflow for the direct SN1 cyanation of a tertiary alcohol.

Route 2: Multi-Step Synthesis from p-Hydroxyacetophenone

This route utilizes a common and inexpensive starting material, p-hydroxyacetophenone. It involves converting the ketone into the required tertiary alcohol before proceeding with the cyanation step, effectively making it a two-stage process that converges with Route 1.

Mechanistic Rationale

The first step is a Grignard reaction. Methylmagnesium bromide (CH₃MgBr), a powerful nucleophile, attacks the electrophilic carbonyl carbon of p-hydroxyacetophenone. The acidic phenolic proton must be considered; it will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the phenol and a second to add to the ketone. An aqueous acidic workup then reprotonates the phenoxide and protonates the newly formed alkoxide to yield the tertiary alcohol, 2-(4-hydroxyphenyl)propan-2-ol. The second stage of the synthesis is the cyanation of this alcohol, which proceeds via the SN1 mechanism described in Route 1.

Experimental Protocol

Stage A: Grignard Reaction

  • Apparatus Setup: Under an inert atmosphere (N₂ or Ar), equip an oven-dried 500 mL three-necked flask with a dropping funnel, a condenser, and a magnetic stirrer.

  • Grignard Reagent: Place a 3.0 M solution of methylmagnesium bromide in diethyl ether (80 mL, 0.24 mol) in the flask.

  • Substrate Addition: Dissolve p-hydroxyacetophenone (13.6 g, 0.1 mol) in 100 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent at 0 °C. A vigorous reaction is expected as the phenolic proton reacts.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then gently reflux for 2 hours to ensure the addition to the ketone is complete.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude 2-(4-hydroxyphenyl)propan-2-ol. This intermediate is often of sufficient purity for the next step.

Stage B: Cyanation

  • Follow the protocol as described in Route 1, steps 2-7 , using the crude tertiary alcohol obtained from Stage A.

Visualization of Workflow

G cluster_0 Route 2: From p-Hydroxyacetophenone A p-Hydroxyacetophenone B Grignard Reaction (2.2 eq. CH₃MgBr) A->B C Intermediate Alkoxide/Phenoxide B->C D Aqueous Workup (NH₄Cl) C->D E 2-(4-Hydroxyphenyl)propan-2-ol D->E F Direct Cyanation (Route 1) E->F G Final Product F->G

Caption: Multi-step workflow starting from p-hydroxyacetophenone.

Route 3: Nucleophilic Aromatic Substitution (SNAr) Approach

This strategy is conceptually different and relies on forming the carbon-carbon bond by attacking an activated aromatic ring with the enolate of isobutyronitrile. While powerful, this route presents significant challenges for a non-activated substrate like phenol. As detailed in patents for structurally related compounds, this method is most effective when the aromatic ring is activated by a strong electron-withdrawing group (EWG) para to a leaving group (e.g., F, Cl).[3][4]

Mechanistic Rationale

First, a strong, non-nucleophilic base (e.g., NaH, NaNH₂, KHMDS) is used to deprotonate the α-carbon of isobutyronitrile, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile. For the SNAr reaction to proceed, the aryl substrate must contain a good leaving group (like a halogen) and be activated by a strong EWG (like a nitro or carbonyl group) positioned ortho or para to the leaving group. The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer complex, which is the rate-determining step. The complex then rearomatizes by expelling the leaving group. For the synthesis of our target molecule, a starting material like 4-fluoro-benzonitrile or 1-(4-fluorophenyl)ethan-1-one would be required, followed by subsequent modification of the activating group and deprotection of the phenol, making the route indirect and lengthy.

Conceptual Protocol (Illustrative)
  • Anion Formation: In an inert atmosphere, suspend a strong base like sodium amide (NaNH₂) in a polar aprotic solvent like DMF or NMP.

  • Addition: Cool the suspension and add isobutyronitrile dropwise to form the corresponding carbanion.

  • SNAr Reaction: Add an activated aryl halide (e.g., 4-fluorobenzonitrile) to the anion solution and heat the reaction.

  • Modification: The resulting product would require subsequent chemical steps to convert the activating group (e.g., -CN) into a hydroxyl group, which is often a non-trivial transformation.

Given the lack of a suitable activating group on a simple phenol precursor, this route is not practically viable for the direct synthesis of this compound and is presented here for comparative completeness.

Visualization of Workflow

G cluster_0 Route 3: SₙAr Approach (Conceptual) A Isobutyronitrile B Deprotonation (Strong Base) A->B C Isobutyronitrile Anion B->C E SₙAr Reaction C->E D Activated Aryl Halide (e.g., 4-Fluorobenzonitrile) D->E F Intermediate Product E->F G Functional Group Interconversion F->G H Final Product G->H

Caption: Conceptual workflow for the SNAr approach.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Direct CyanationRoute 2: From p-HydroxyacetophenoneRoute 3: SNAr Approach
Starting Material 2-(4-Hydroxyphenyl)propan-2-olp-HydroxyacetophenoneActivated Aryl Halide & Isobutyronitrile
Number of Key Steps 12 (Grignard + Cyanation)2+ (SNAr + Modifications)
Typical Overall Yield Moderate to Good (60-80%)Moderate (50-70%)Low to Moderate (Highly substrate-dependent)
Key Reagents H₂SO₄, NaCNCH₃MgBr, H₂SO₄, NaCNNaNH₂, Activated Aryl Halide
Safety & Hazards High: Use of NaCN & strong acid generates toxic HCN gas. Requires strict controls.High: Hazards of Grignard reagents (pyrophoric) and HCN generation.High: Use of strong, air-sensitive bases. Solvents like DMF/NMP are toxic.
Scalability Good. The reaction is direct, but HCN management is a key consideration for scale-up.Good. Both Grignard and cyanation steps are well-established and scalable.Poor for this target. Limited by the availability and cost of a suitable activated starting material.
Cost-Effectiveness Potentially high if the precursor alcohol is purchased. Economical if made from phenol/acetone.Very good. Starts from inexpensive, commodity chemicals.Poor. Relies on specialized and more expensive starting materials.

Conclusion and Expert Recommendation

For the laboratory-scale synthesis of this compound, both Route 1 and Route 2 represent viable and effective strategies.

  • Route 1 (Direct Cyanation) is the most convergent path. If the precursor, 2-(4-hydroxyphenyl)propan-2-ol, is readily available, this route is preferred for its simplicity and efficiency. Its primary drawback is the significant safety hazard associated with generating hydrogen cyanide in situ.

  • Route 2 (From p-Hydroxyacetophenone) is the most practical and cost-effective approach when starting from basic building blocks. p-Hydroxyacetophenone is an inexpensive and stable solid. The two-stage process involves classic, high-yielding reactions (Grignard addition and SN1 substitution) that are robust and well-understood in organic synthesis. While it involves an additional step compared to Route 1, the overall process control and economics make it highly attractive for both academic and initial process development settings.

Route 3 (SNAr Approach) is not recommended for this specific target molecule due to the inherent lack of activation on the phenol ring. It remains a powerful tool for other nitrile syntheses where the aromatic substrate is appropriately functionalized with electron-withdrawing groups.

Ultimately, the choice between Route 1 and Route 2 will depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the hazardous reagents involved. For most applications, the reliability and economic advantages of Route 2 make it the superior choice.

References

  • Google Patents. US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
  • Chemistry Stack Exchange. Explain mechanism for first step in synthesis of acetone and phenol. (2017). Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Quora. Organic Chemistry: Reaction of phenol with acetone?. (2013). Available from: [Link]

  • Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Organic Syntheses. Acetone cyanohydrin. Available from: [Link]

  • Patentscope. A process for producing nitrile compounds. Patent 0080700. Available from: [Link]

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A Predictive Bioassay Comparison: 2-(4-Hydroxyphenyl)-2-methylpropanenitrile Versus Established Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Endocrine Disruption

Authored by: A Senior Application Scientist

Introduction: The Enduring Scrutiny of Phenolic Compounds

Phenolic compounds, a broad class of chemicals characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in both natural and synthetic chemistry. Their diverse applications range from pharmaceuticals and agrochemicals to industrial polymers and consumer goods. However, this structural motif is also a well-recognized pharmacophore that can interact with various biological targets, most notably nuclear receptors. Of particular concern is the potential for certain phenolic compounds to act as endocrine-disrupting chemicals (EDCs), mimicking or antagonizing the actions of endogenous hormones like 17β-estradiol. This guide provides a comparative analysis of a lesser-studied molecule, 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, against two well-characterized phenolic EDCs: Bisphenol A (BPA) and 4-Nonylphenol (4-NP).

Due to the limited publicly available bioassay data for this compound, this guide will employ a predictive approach based on established structure-activity relationships (SAR) for phenolic compounds. By dissecting the structural features of each molecule, we can hypothesize its potential biological activity and compare it to the known experimental data of BPA and 4-NP. This guide is intended to serve as a valuable resource for researchers designing and interpreting bioassays for novel phenolic compounds.

Structural Analysis and Predicted Bioactivity

The estrogenic activity of phenolic compounds is largely dictated by their ability to bind to and activate estrogen receptors (ERα and ERβ). Several structural features are critical for this interaction:

  • The Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is a crucial hydrogen bond donor, mimicking the A-ring of 17β-estradiol and interacting with key amino acid residues in the ligand-binding pocket of the estrogen receptor.

  • The para Position: Substituents at the para position of the phenol ring are generally well-tolerated and can influence binding affinity and agonist/antagonist activity.

  • Hydrophobicity: A hydrophobic scaffold is necessary to occupy the largely hydrophobic ligand-binding pocket of the estrogen receptor.

  • Molecular Size and Shape: The overall size and shape of the molecule must be complementary to the binding site.

This compound: A Predictive Assessment
  • Structure: This molecule possesses the key phenolic hydroxyl group in the para position. The substituent at the benzylic carbon is a gem-dimethyl group and a nitrile group.

  • Predicted Bioactivity:

    • The p-hydroxyphenyl moiety suggests a potential for estrogenic activity.

    • The gem-dimethyl group , as seen in BPA, can contribute to the hydrophobic interactions within the receptor pocket.

    • The nitrile group is a strong electron-withdrawing group and can participate in polar interactions or act as a hydrogen bond acceptor.[1][2][3] Its presence may modulate the overall electronic properties and binding orientation of the molecule. While the nitrile group is found in many bioactive compounds, its specific impact on estrogenicity in this context is not well-documented.[1][2][3] It is metabolically quite stable.[1]

Based on these features, it is plausible that this compound could exhibit weak to moderate estrogenic activity. The presence of the polar nitrile group might differentiate its binding mode and potency compared to purely hydrophobic substituents.

Bisphenol A (BPA): The Prototypical Xenoestrogen
  • Structure: BPA consists of two hydroxyphenyl groups linked by a propane-2,2-diyl (isopropylidene) bridge.

  • Known Bioactivity: BPA is a well-established xenoestrogen that binds to both ERα and ERβ, albeit with a lower affinity than 17β-estradiol.[4][5] Its estrogenic activity has been demonstrated in numerous in vitro and in vivo studies, leading to concerns about its impact on human health.[4][5] The two phenolic hydroxyls and the central hydrophobic core are key to its activity.

4-Nonylphenol (4-NP): A Persistent Environmental Estrogen
  • Structure: 4-NP is a phenol with a nine-carbon alkyl chain at the para position. Commercial 4-NP is a complex mixture of isomers with branched nonyl groups.

  • Known Bioactivity: 4-NP is a potent environmental estrogen. The long, hydrophobic alkyl chain is crucial for its binding to the estrogen receptor. The degree of branching of the nonyl group significantly affects its estrogenic potency.

Comparative Bioassay Performance: A Data-Driven Overview

The following table summarizes the known bioassay data for BPA and 4-NP. For this compound, the expected performance is predicted based on the structural analysis above.

CompoundBioassayEndpointResultCitation
This compound Yeast Two-HybridERα ActivationPredicted: Weak to Moderate AgonistN/A
MCF-7 ProliferationCell ProliferationPredicted: Weak to Moderate InductionN/A
Bisphenol A (BPA) Yeast Two-HybridERα ActivationAgonist (EC50 ~1-10 µM)[6]
MCF-7 ProliferationCell ProliferationInduces Proliferation (EC50 ~1 µM)[7]
4-Nonylphenol (4-NP) Yeast Two-HybridERα ActivationAgonist (EC50 ~0.1-1 µM)[8]
MCF-7 ProliferationCell ProliferationInduces Proliferation (EC50 ~0.1-1 µM)[9]

Key Bioassay Methodologies: A Practical Guide

To empirically determine the estrogenic activity of this compound and other novel phenolic compounds, the following bioassays are recommended.

Yeast Two-Hybrid (Y2H) Assay for Estrogen Receptor Activation

The Y2H system is a powerful and rapid genetic tool to screen for ligand-dependent activation of nuclear receptors.

This assay relies on the reconstitution of a functional transcription factor (e.g., GAL4) in yeast. The estrogen receptor ligand-binding domain (ER-LBD) is fused to the GAL4 DNA-binding domain (DBD), and a coactivator protein (e.g., TIF2) is fused to the GAL4 activation domain (AD). In the presence of an estrogenic ligand, the ER-LBD undergoes a conformational change that promotes its interaction with the coactivator. This brings the DBD and AD into close proximity, activating the transcription of a reporter gene (e.g., lacZ, encoding β-galactosidase), which results in a measurable colorimetric change.

G cluster_0 Yeast Cell cluster_1 Nucleus ER_LBD_DBD ER-LBD + GAL4-DBD Coactivator_AD Coactivator + GAL4-AD ER_LBD_DBD->Coactivator_AD Conformational change & Ligand-dependent interaction GAL4_UAS GAL4 UAS Coactivator_AD->GAL4_UAS Binds to Ligand Estrogenic Ligand Ligand->ER_LBD_DBD Binds Reporter_Gene Reporter Gene (e.g., lacZ) Product Reporter Protein (e.g., β-galactosidase) Reporter_Gene->Product Translation GAL4_UAS->Reporter_Gene Activates Transcription Color_Change Colorimetric Change Product->Color_Change Catalyzes reaction

Caption: Yeast Two-Hybrid Assay Workflow.

  • Yeast Strain and Plasmids: Utilize a yeast strain (e.g., Saccharomyces cerevisiae Y190) co-transformed with two plasmids: one expressing the ER-LBD fused to the GAL4-DBD and another expressing a coactivator fused to the GAL4-AD. The yeast strain should also contain a reporter gene under the control of a GAL4-responsive promoter.[10]

  • Yeast Culture: Grow the transformed yeast overnight at 30°C in a selective medium (e.g., SD medium lacking tryptophan and leucine).

  • Compound Exposure: In a 96-well plate, dispense the test compounds at various concentrations. Add the yeast culture to each well. Include a positive control (17β-estradiol) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at 30°C for 18-24 hours.

  • β-Galactosidase Assay:

    • Lyse the yeast cells (e.g., using Zymolyase).[10]

    • Add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

    • Incubate at 30°C until a yellow color develops.

    • Stop the reaction with 1 M sodium carbonate.

  • Data Analysis: Measure the absorbance at 420 nm using a microplate reader. Calculate the EC50 value (the concentration at which 50% of the maximal response is observed).

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay is a well-established method for assessing the estrogenic activity of compounds by measuring their ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

MCF-7 cells are estrogen-dependent for their proliferation. In the absence of estrogens, their growth is arrested. Estrogenic compounds bind to the estrogen receptors in these cells, triggering a signaling cascade that promotes cell cycle progression and proliferation. The increase in cell number is proportional to the estrogenic potency of the test compound.

G cluster_0 MCF-7 Cell Proliferation Assay Start Seed MCF-7 cells in estrogen-depleted medium Treatment Treat with test compound, positive control (E2), and negative control (vehicle) Start->Treatment Incubation Incubate for 6 days Treatment->Incubation Fixation Fix cells Incubation->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Measurement Measure absorbance Staining->Measurement Analysis Calculate cell proliferation Measurement->Analysis

Caption: MCF-7 E-SCREEN Assay Workflow.

  • Cell Culture: Culture MCF-7 cells in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free medium supplemented with charcoal-stripped serum for at least 48 hours to deplete endogenous estrogens.

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a low density (e.g., 3 x 10³ cells/well).

  • Compound Treatment: After 24 hours, replace the medium with fresh hormone-depleted medium containing the test compounds at various concentrations. Include a positive control (17β-estradiol) and a negative control (vehicle).

  • Incubation: Incubate the plates for 6 days.

  • Cell Proliferation Measurement (Sulforhodamine B - SRB - Assay):

    • Fix the cells with 10% trichloroacetic acid.

    • Stain the fixed cells with 0.4% SRB in 1% acetic acid.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base.

  • Data Analysis: Measure the absorbance at 510 nm. The absorbance is directly proportional to the cell number. Calculate the proliferative effect relative to the negative control.

Expert Insights and Causality in Experimental Design

  • Choice of Controls: The inclusion of both a potent agonist (17β-estradiol) and a vehicle control is essential for validating the assay and normalizing the data. For antagonist screening, a known antagonist like Fulvestrant (ICI 182,780) should be included.

  • Hormone Deprivation in MCF-7 Assay: The use of phenol red-free medium and charcoal-stripped serum is critical. Phenol red has weak estrogenic activity, and serum contains endogenous estrogens. Failure to remove these can lead to high background and mask the effects of weakly estrogenic compounds.[9]

  • Concentration Range: A wide range of concentrations for the test compound should be used to establish a full dose-response curve and accurately determine the EC50.

  • Solvent Considerations: The solvent used to dissolve the test compounds (e.g., DMSO) should be tested for its own effects on the assay system and kept at a low, consistent concentration across all wells.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the bioassay results, the following should be considered:

  • Cell Line Authentication: Regularly authenticate the MCF-7 cell line to ensure its identity and estrogen responsiveness.

  • Assay Performance Metrics: Monitor the performance of the positive control (17β-estradiol) in each assay. The EC50 and maximum induction should fall within a predefined range to ensure assay consistency.

  • Orthogonal Assays: A positive result in one assay (e.g., Y2H) should be confirmed with a different, biologically relevant assay (e.g., MCF-7 proliferation) to rule out assay-specific artifacts.

Conclusion and Future Directions

This guide provides a framework for comparing the potential bioactivity of this compound with established phenolic endocrine disruptors. Based on structural analysis, it is hypothesized that this compound may possess weak to moderate estrogenic activity. However, this prediction must be confirmed through empirical testing using the detailed bioassay protocols provided.

The systematic evaluation of novel phenolic compounds is crucial for identifying potential endocrine disruptors and for the development of safer alternatives in various applications. The methodologies and principles outlined in this guide offer a robust starting point for researchers in this important field. Further studies, including in vivo models, would be necessary to fully characterize the endocrine-disrupting potential of this compound and its implications for human health and the environment.

References

  • Ascenzi, P., Bocedi, A., & Marino, M. (2006). Structure-function relationship of estrogen receptor alpha and beta: impact on human health. Molecular aspects of medicine, 27(4), 299–402.
  • Stroheker, T., Chagnon, M. C., Pinnert, M. F., Berges, R., & Canivenc-Lavier, M. C. (2003). Estrogen-like properties of brominated analogs of bisphenol A in the MCF-7 human breast cancer cell line. Toxicological sciences, 72(2), 280-288.
  • Maruyama, K., Nakamura, M., Tomoshige, S., Sugita, K., Makishima, M., Hashimoto, Y., & Ishikawa, M. (2013). Structure-activity relationships of bisphenol A analogs at estrogen receptors (ERs): discovery of an ERα-selective antagonist. Bioorganic & medicinal chemistry letters, 23(14), 4031–4036.
  • Nishikawa, J., Saito, K., Goto, J., Dakeyama, F., Matsuo, M., & Nishihara, T. (1999). A new screening method for detecting estrogenic activity in chemicals using the yeast two-hybrid assay. Journal of Health Science, 45(5), 289-297.
  • Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental health perspectives, 103(Suppl 7), 113–122.
  • National Toxicology Program. (2010). TEST METHOD NOMINATION: MCF-7 CELL PROliferation ASSAY OF ESTROGENIC ACTIVITY. Retrieved from [Link]

  • Wikipedia. (2023). E-SCREEN. Retrieved from [Link]

  • Delfosse, V., Grimaldi, M., Pons, J. L., Boulahtouf, A., Le Maire, A., Cavaillès, V., ... & Balaguer, P. (2012). Bisphenol A and its derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry, 287(44), 37323-37334.
  • Nishihara, T., Nishikawa, J. I., Kanayama, T., Dakeyama, F., Saito, K., Imagawa, M., ... & Hori, S. (2000). Estrogenic activities of 517 chemicals by yeast two-hybrid assay. Journal of health science, 46(4), 282-298.
  • Korner, W., Hanf, V., Schuller, W., Bartsch, H., & Zwirner, M. (1999). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Vitreous, 10(4), 4.
  • Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., Ruiz de Almodovar, J. M., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental health perspectives, 103(9), 844–850.
  • Yoshikawa, Y., Hishinuma, I., & Fujii, S. (2013). Increased hydrophobicity and estrogenic activity of simple phenols with silicon and germanium-containing substituents. Bioorganic & medicinal chemistry letters, 23(2), 526–529.
  • Kawagoshi, T., Nishikawa, J. I., Nishihara, T., & Imagawa, M. (2000). Study on Simplification of Yeast Two-hybrid Based Assay for Estrogenic Activity. Journal of Health Science, 46(6), 489-494.
  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • Finley, R. L., Jr. (2003). Yeast Two-Hyrbid Protocol. Retrieved from [Link]

  • Mordacq, F., & Ellington, A. (2007). THE YEAST TWO-HYBRID ASSAY. In ABLE 2007 Proceedings (Vol. 29, pp. 167-183).
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  • Liu, K., Lu, S., & Zhang, L. (2019). Application of Nitrile in Drug Design. Current topics in medicinal chemistry, 19(21), 1874–1887.
  • Liu, H., Li, J., & Wang, Y. (2009). Comparative study of phenolic compounds estrogenic and anti-estrogenic activities. Wei sheng yan jiu = Journal of hygiene research, 38(4), 405–408.
  • Liang, J., Wang, Q., & Wang, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1438–1464.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-hydroxyphenyl)-2-methylpropanenitrile analogs. While specific, direct comparative data for a wide range of analogs of this particular scaffold is not extensively available in public literature, this guide will establish a robust framework for understanding their potential biological activities. We will achieve this by examining the known chemical and biological properties of the core structure, drawing parallels from closely related cyanohydrin-containing compounds, and outlining the established methodologies for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyanohydrin Moiety in Drug Discovery

The this compound scaffold belongs to the cyanohydrin class of compounds. Cyanohydrins, characterized by a hydroxyl and a cyano group attached to the same carbon atom, are versatile intermediates in organic synthesis and have been identified as key pharmacophores in a variety of biologically active molecules.[1][2][3] The nitrile group, in particular, is a unique functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group or a halogen, and in some cases, can form reversible covalent bonds with cysteine residues in enzyme active sites.[4][5] This diverse reactivity makes cyanohydrin-containing molecules attractive candidates for the development of enzyme inhibitors and other therapeutic agents.

The parent compound, this compound, possesses key structural features that suggest potential for biological activity: a phenolic hydroxyl group capable of hydrogen bonding, a lipophilic phenyl ring for potential hydrophobic interactions, and the reactive cyanohydrin moiety. Understanding how modifications to these features impact biological activity is the cornerstone of SAR studies.

Deciphering the Structure-Activity Relationship: A Predictive Analysis

In the absence of a comprehensive experimental dataset for a series of this compound analogs, we can construct a predictive SAR model based on established medicinal chemistry principles. This hypothetical analysis will serve as a guide for the rational design of future analog libraries.

Key Areas for Structural Modification

The this compound scaffold offers several key positions for chemical modification to probe the SAR. These include:

  • The Phenyl Ring: Substitution patterns on the aromatic ring can significantly influence electronic properties, hydrophobicity, and steric interactions with a biological target.

  • The Phenolic Hydroxyl Group: Modification or replacement of this group can probe the importance of hydrogen bonding at this position.

  • The Geminal Methyl Groups: Altering these groups can explore the impact of steric bulk around the cyanohydrin carbon.

  • The Nitrile Group: While often essential for the core activity, bioisosteric replacement can reveal alternative functionalities that may improve pharmacokinetic properties.

Hypothetical SAR Table

The following table presents a hypothetical series of analogs and the predicted impact of their structural modifications on biological activity (e.g., inhibitory potency against a model enzyme, such as a cysteine protease or a tyrosine kinase).[6][7][8]

Compound IDR1R2R3Predicted Activity (IC50)Rationale for Predicted Activity
Parent HHHBaselineParent compound for comparison.
1a 3-FHHIncreasedIntroduction of an electron-withdrawing group may enhance the electrophilicity of the nitrile carbon, potentially increasing covalent reactivity. Fluorine can also form favorable interactions with the target.
1b 3,5-di-FHHFurther IncreasedEnhanced electron-withdrawing effect.
1c 3-ClHHIncreasedSimilar to fluorine, chlorine is electron-withdrawing, but its larger size may introduce steric effects.
1d 3-MeHHDecreasedIntroduction of an electron-donating group may reduce the reactivity of the nitrile.
2a HOMeHDecreasedMasking the phenolic hydroxyl group would likely disrupt a key hydrogen bond with the target, leading to a loss of potency.
2b HFHDecreasedReplacement of the hydroxyl with a fluorine atom, which is a weaker hydrogen bond acceptor, is predicted to reduce activity.
3a HHEtVariableIncreasing the size of one of the geminal alkyl groups could lead to steric clashes within the binding pocket, or alternatively, improve hydrophobic interactions.
3b HHCyclopropylVariableThe introduction of a cyclopropyl group can introduce conformational rigidity and explore different regions of the binding pocket.
4a HHH (Nitrile -> Tetrazole)Potentially RetainedThe tetrazole ring is a common bioisostere for a carboxylic acid and can also mimic some of the electronic properties of a nitrile. It may alter the binding mode and pharmacokinetic properties.

Experimental Protocols

To validate the predicted SAR, a systematic approach to the synthesis and biological evaluation of the analogs is required.

General Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs typically proceeds via a nucleophilic addition of a cyanide source to the corresponding ketone.[2][3]

Step-by-Step Protocol:

  • Ketone Synthesis: The appropriately substituted 1-(4-hydroxyphenyl)ethan-1-one precursor is synthesized or obtained commercially. For analogs with substitutions on the phenyl ring, the corresponding substituted phenol would be the starting material.

  • Cyanohydrin Formation:

    • To a solution of the ketone in a suitable solvent (e.g., ethanol, dichloromethane), add a cyanide source such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

    • If using KCN, the reaction is typically carried out in the presence of a weak acid (e.g., acetic acid) to generate HCN in situ.

    • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired cyanohydrin analog.

SynthesisWorkflow

In Vitro Biological Evaluation: Enzyme Inhibition Assay

Assuming the analogs are designed as enzyme inhibitors (e.g., for a cysteine protease), a fluorometric enzyme inhibition assay can be used to determine their potency (IC50 values).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in an appropriate assay buffer.

    • Prepare a stock solution of a fluorogenic substrate for the enzyme.

    • Prepare serial dilutions of the synthesized analogs and a reference inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add a small volume of the diluted compound solutions to the wells.

    • Add the enzyme solution to all wells except the negative control.

    • Incubate the plate at room temperature for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each well.

    • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

InhibitionAssayWorkflow

Conclusion and Future Directions

Future work should focus on the synthesis of a diverse library of these compounds and their systematic evaluation against a panel of relevant biological targets. The resulting data will be crucial for validating the predictive SAR model presented here and for identifying lead compounds with therapeutic potential. The experimental protocols provided offer a clear path for undertaking such studies. The continued exploration of the chemical space around this promising scaffold is a worthwhile endeavor in the pursuit of novel therapeutics.

References

  • DiMaio, J., et al. (1989). Synthesis and in vitro and in vivo pharmacological activities of potent, non-peptide bradykinin antagonists. Journal of Medicinal Chemistry, 32(4), 765-770.
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Comparative analysis of the cytotoxicity of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Cytotoxic Analysis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to conduct a comparative analysis of the cytotoxicity of novel derivatives based on the this compound scaffold. While direct comparative studies on this specific chemical series are emerging, this document synthesizes insights from structurally related compounds to establish a robust predictive and methodological foundation for investigation. We will explore potential structure-activity relationships (SAR), delve into common cytotoxic mechanisms for phenolic compounds, and provide detailed, validated protocols for executing a thorough comparative study.

The this compound Scaffold: A Primer

The core structure, this compound, presents several features of interest in medicinal chemistry. The 4-hydroxyphenyl (phenol) group is a well-known pharmacophore present in many bioactive molecules, including the selective estrogen receptor modulator (SERM) 4-Hydroxytamoxifen[1]. Phenolic compounds can engage in hydrogen bonding with biological targets and may be susceptible to metabolic oxidation, potentially leading to the formation of reactive quinone species that induce oxidative stress[2]. The gem-dimethyl group can provide steric hindrance, influencing binding orientation and metabolic stability. Finally, the nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor or be metabolized.

Understanding how derivatization of this scaffold impacts cytotoxicity is crucial for developing novel therapeutic agents, particularly in oncology.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

A robust SAR study is fundamental to rational drug design. By analyzing data from structurally similar molecules, we can form hypotheses about which modifications to the parent scaffold might enhance cytotoxic activity and selectivity.

Key SAR Observations from Related Phenolic Compounds:
  • Hydroxylation Patterns: The number and position of hydroxyl groups on the aromatic rings are critical determinants of cytotoxicity. Studies on 2-phenylnaphthalene derivatives demonstrated that introducing hydroxyl groups at specific positions markedly promoted cytotoxic activity against MCF-7 breast cancer cells[3][4]. For instance, a hydroxyl group at the C-7 position of the naphthalene ring was particularly effective[3][4]. This suggests that exploring additional hydroxylation on the phenyl ring of our target scaffold could be a fruitful strategy.

  • Lipophilicity: Modifying the lipophilicity of a molecule can significantly alter its cell membrane permeability and interaction with protein targets. The synthesis of lipophilic hydroxytyrosol alkyl ethers showed that increasing the alkyl chain length could enhance selective cytotoxicity against cancer cells compared to the parent compound[5]. Therefore, derivatizing the phenolic hydroxyl group with alkyl chains of varying lengths could be a key strategy to modulate the bioactivity of this compound derivatives.

  • Electrostatic Interactions: The electrostatic potential of a molecule influences its ability to interact with biological targets. A quantitative structure-activity relationship (QSAR) analysis of phenylpropanoid amides revealed that cytotoxicity against tumor cells correlated with parameters like free energy and surface area, while tumor selectivity was linked to molecular size and electrostatic potential[6].

Illustrative Cytotoxicity Data of Structurally Related Compounds

To guide experimental design, the following table summarizes cytotoxicity data for various phenolic and nitrile-containing compounds against different cancer cell lines. This data serves as a benchmark for what might be expected from novel derivatives.

Compound Class/NameCell Line(s)IC50 ValueKey Structural FeaturesReference
Methoxy-phenylacrylonitrile (2a)MCF-744 µM (48h)Phenyl ring, Nitrile, Methoxy substitution[7]
Methoxy-phenylacrylonitrile (2b)MCF-734 µM (48h)Phenyl ring, Nitrile, Methoxy substitution[7]
6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthaleneMCF-74.8 µMMultiple hydroxyl groups, Extended aromatic system[3][4]
Hydroxytyrosyl Dodecyl Ether (HTDE)A549, MCF-7Selectively toxic (1-30 µM)Phenolic core, Dodecyl ether chain (increased lipophilicity)[5]
Purified Phenolic-Rich Extract (PRE)SW-480239 µg/mL (24h)Mixture of phenolic compounds[8][9]

This table is for illustrative purposes to highlight trends in related compound classes.

Potential Mechanisms of Cytotoxicity

Phenolic compounds exert their cytotoxic effects through diverse and often interconnected signaling pathways. A thorough investigation should not only quantify cell death but also elucidate the underlying mechanism.

Common Mechanisms:
  • Induction of Apoptosis: Many cytotoxic agents kill cancer cells by triggering programmed cell death, or apoptosis. This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key events include cell cycle arrest, activation of caspase enzymes, and DNA fragmentation[3][4]. For example, ferulic acid, a phenolic compound, is known to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases[10].

  • Generation of Oxidative Stress: Phenolic compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS). While low levels of ROS are involved in normal cell signaling, excessive levels cause oxidative stress, damaging DNA, proteins, and lipids, ultimately leading to cell death[5].

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cell proliferation. The 2-phenylnaphthalene derivative PNAP-6h was shown to cause cell cycle arrest at the S and G2/M phases by modulating the levels of cyclins and cyclin-dependent kinases (CDKs)[3][4].

Visualizing a Key Cytotoxic Pathway: Apoptosis

The following diagram illustrates a simplified model of the apoptotic signaling pathway, a common mechanism of action for cytotoxic compounds.

G Simplified Apoptotic Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Ligand Binding Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC BaxBcl2 Bax/Bcl-2 Ratio Increase BaxBcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic pathways leading to cell death.

Experimental Protocols for Comparative Analysis

A multi-tiered approach is essential for a comprehensive comparison. We begin with broad screening for cell viability to determine potency (IC50) and then proceed to more detailed mechanistic assays for promising candidates.

Experimental Workflow

The logical flow of a comparative cytotoxicity study is outlined below. This ensures that resources are focused on the most promising derivatives.

G cluster_workflow Comparative Cytotoxicity Workflow A Synthesize Derivatives B Select Cancer & Normal Cell Lines A->B C Tier 1: Cell Viability Screening (MTT or XTT Assay) B->C D Determine IC50 Values Calculate Selectivity Index (SI) C->D E Select Lead Compounds (High Potency & Selectivity) D->E F Tier 2: Mechanism of Action Studies E->F G Apoptosis vs. Necrosis (Annexin V / PI Staining) F->G H Cell Cycle Analysis (Propidium Iodide Staining) F->H I Oxidative Stress Assay (DCFH-DA Staining) F->I J Data Analysis & SAR Conclusion G->J H->J I->J

Caption: Logical workflow for the synthesis, screening, and mechanistic evaluation of novel derivatives.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution (e.g., 0.1, 1, 10, 50, 100 µM) of each derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired endpoint. A 48-hour incubation is a common starting point[7].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection via Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them with trypsin, and then combine them with the floating cells from the supernatant. Centrifuge to pellet the cells.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (or nuclear debris)

Conclusion

This guide provides a strategic framework for the comparative cytotoxic analysis of this compound derivatives. By leveraging SAR insights from analogous structures, employing a logical experimental workflow, and executing validated protocols, researchers can efficiently identify promising lead candidates for further development. The ultimate goal is to not only determine the potency (IC50) of each derivative but also to understand its selectivity and mechanism of action, which are critical for advancing novel compounds in the drug discovery pipeline.

References

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A Senior Application Scientist's Guide to Benchmarking 2-(4-Hydroxyphenyl)-2-methylpropanenitrile Against Established Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Aromatase Inhibitors

In the landscape of hormone-dependent breast cancer therapy, the enzyme aromatase (cytochrome P450 19A1) remains a pivotal target.[1][2] Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis, converting androgens to estrogens.[3][4][5] Its inhibition is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancers in postmenopausal women.[2][6][7] The clinical success of aromatase inhibitors (AIs) has spurred the ongoing search for novel compounds with improved potency, selectivity, and safety profiles. This guide introduces a potential candidate, 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, and provides a comprehensive framework for its evaluation against established AIs.

While direct biological data for this compound is not yet widely published, its chemical structure, featuring a hydroxyphenyl group common in steroidogenic enzyme ligands and a nitrile moiety present in some enzyme inhibitors, suggests a plausible hypothesis for its mechanism of action: aromatase inhibition. This guide, therefore, serves as a proactive manual for researchers aiming to characterize this and similar novel compounds. We will delve into the mechanisms of action of current gold-standard AIs, present detailed protocols for comparative in vitro evaluation, and offer a template for data presentation and interpretation.

The Benchmarks: Understanding the Established Aromatase Inhibitors

A robust benchmarking strategy necessitates a deep understanding of the comparators. The current clinical landscape of AIs is dominated by third-generation inhibitors, which are broadly classified into two types: non-steroidal and steroidal inhibitors.[1]

  • Non-Steroidal Inhibitors: Letrozole and Anastrozole These agents act as reversible, competitive inhibitors of aromatase.[8][9] They bind to the heme group of the enzyme's cytochrome P450 subunit, thereby blocking the active site and preventing androgen conversion.[8][10] This binding is highly specific, with minimal impact on other steroidogenic pathways.[8][11] Letrozole is recognized for its high potency, achieving near-complete inhibition of aromatase activity.[3][8] Anastrozole also demonstrates significant suppression of estrogen biosynthesis.[9][12][13]

  • Steroidal Inhibitors: Exemestane Exemestane, in contrast, is an irreversible steroidal inhibitor.[14][15] It acts as a "suicide inhibitor," meaning it is processed by aromatase to an intermediate that binds covalently and permanently to the active site, leading to the enzyme's inactivation.[15][16] This irreversible action ensures sustained suppression of estrogen synthesis.[14][15]

The selection of these three inhibitors as benchmarks provides a comprehensive comparison against both reversible and irreversible mechanisms of action, setting a high bar for any novel compound.

Experimental Framework for Comparative Analysis

To rigorously evaluate this compound, a series of well-defined in vitro assays are essential. The following protocols are designed to elucidate the compound's inhibitory potential, potency, and mechanism of action in comparison to Letrozole, Anastrozole, and Exemestane.

Core Experimental Workflow

The overall workflow for benchmarking a novel compound against known aromatase inhibitors involves a multi-step process, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Selectivity Profiling A Compound Synthesis & QC B High-Throughput Screening (HTS) Assay A->B Test Compound C IC50 Determination Assay B->C Active Hits D Enzyme Kinetics (Ki Determination) C->D Potent Compounds E Reversibility Assay D->E F CYP450 Isoform Selectivity Panel E->F Characterized Inhibitor G Data Analysis & Comparison F->G

Caption: Experimental workflow for characterizing a novel aromatase inhibitor.

Detailed Protocol: In Vitro Fluorometric Aromatase Inhibition Assay

This high-throughput assay is a cornerstone for determining the inhibitory activity of a compound.[17][18][19]

Principle: This assay utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity. Inhibitors will reduce this rate.[17]

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system

  • 96-well black microplates

  • Test compound: this compound

  • Benchmark inhibitors: Letrozole, Anastrozole, Exemestane

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound and benchmark inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, human recombinant aromatase, and the NADPH regenerating system.

  • Inhibitor Addition: Add the various concentrations of the test compound or benchmark inhibitors to the appropriate wells. Include a solvent control (no inhibitor) and a positive control (a known potent inhibitor like Letrozole at a high concentration).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[20][21][22]

Protocol for Determining the Inhibition Constant (Ki)

The Ki value is a more absolute measure of inhibitor potency than the IC50, as it is independent of the substrate concentration.[20]

Principle: By measuring the reaction rates at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive) and the Ki can be determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.[23][24]

Procedure:

  • Follow the general procedure for the fluorometric assay.

  • For each concentration of the test compound and benchmark inhibitors, perform the assay with a range of substrate concentrations.

  • Determine the initial reaction velocities (V) for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

  • Analyze the plot to determine the mode of inhibition and calculate the Ki value. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[25]

Data Presentation and Interpretation

For clear and objective comparison, the experimental data should be summarized in a structured table.

CompoundIC50 (nM)Ki (nM)Mechanism of Action
This compound Experimental ValueExperimental ValueTo be determined
Letrozole Literature/Experimental ValueLiterature/Experimental ValueReversible, Competitive[8]
Anastrozole Literature/Experimental ValueLiterature/Experimental ValueReversible, Competitive[9][10]
Exemestane Literature/Experimental ValueLiterature/Experimental ValueIrreversible, Suicide Inhibitor[14][15]

Interpretation of Results:

  • A low IC50 and Ki value for this compound would indicate high potency, comparable to or exceeding the benchmark inhibitors.

  • The Lineweaver-Burk plot will reveal the mechanism of inhibition. For example, intersecting lines on the y-axis are characteristic of competitive inhibition.

  • A reversibility assay (e.g., a dialysis or rapid dilution experiment) can further confirm whether the compound acts as a reversible or irreversible inhibitor.

Selectivity Profiling: A Critical Step in Drug Development

High potency is desirable, but selectivity is paramount to minimize off-target effects. Aromatase is a member of the cytochrome P450 (CYP450) superfamily of enzymes.[26][27] Therefore, it is crucial to assess the selectivity of a novel AI against other key CYP450 isoforms involved in drug metabolism (e.g., CYP3A4, CYP2D6, CYP2C9).[27][28]

Signaling Pathway Context

The inhibition of aromatase directly impacts the estrogen signaling pathway, which is critical in the proliferation of ER+ breast cancer cells.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER GeneTranscription Gene Transcription (Proliferation, Growth) ER->GeneTranscription Inhibitors Aromatase Inhibitors (Letrozole, Anastrozole, Exemestane, This compound) Inhibitors->Aromatase

Caption: Simplified estrogen biosynthesis and signaling pathway targeted by aromatase inhibitors.

A comprehensive selectivity panel assay, typically performed by contract research organizations (CROs), will provide IC50 values for the novel compound against a range of CYP450 isoforms. A high ratio of IC50 (other CYPs) / IC50 (aromatase) indicates good selectivity.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization and benchmarking of this compound as a potential aromatase inhibitor. The proposed experimental plan, from initial screening to selectivity profiling, will generate the critical data needed to assess its therapeutic potential. Positive results from these in vitro studies would warrant further investigation, including cell-based assays to confirm its anti-proliferative effects on ER+ breast cancer cell lines, followed by preclinical in vivo studies to evaluate its efficacy and pharmacokinetic properties. The path from a promising compound to a clinical candidate is long and arduous, but it begins with rigorous and well-designed benchmarking, as outlined herein.

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  • National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Wikipedia. (2024, November 23). Enzyme kinetics.
  • ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.
  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?
  • BOC Sciences. (n.d.). Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
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  • MDPI. (n.d.).

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Comparison of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile and Structurally Related Analogues

This guide provides a comprehensive framework for the in vitro comparative analysis of this compound and its structural analogues. In the landscape of early-stage drug discovery, a nuanced understanding of how subtle structural modifications impact a compound's biological performance is paramount. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We will explore key performance indicators such as metabolic stability, cytotoxicity, and a representative biological activity assay, providing a robust methodology for lead candidate evaluation.

The nitrile functional group is a prevalent feature in medicinal chemistry, with over 60 small molecule drugs on the market containing this moiety.[1] It is often employed to enhance pharmacokinetic profiles and can act as a bioisostere for groups like carbonyls or halogens.[2] The core compound, this compound, is a cyanohydrin, a class of molecules characterized by a hydroxyl and a cyano group attached to the same carbon.[3][4] While generally considered metabolically stable, the potential for in vivo cyanide release, although often minimal, necessitates careful toxicological assessment.[1][5]

To establish a meaningful structure-activity relationship (SAR), we will compare the parent compound with three logically selected analogues, each featuring a specific structural alteration:

  • Parent Compound (A): this compound

  • Analogue (B): 2-(4-Hydroxyphenyl)acetonitrile (Removal of gem-dimethyl group)

  • Analogue (C): 3-(4-Hydroxyphenyl)propanenitrile (Isomeric shift of the nitrile group)

  • Analogue (D): 2-Methyl-2-phenylpropanenitrile (Removal of the 4-hydroxyl group)

This comparative approach will allow for the systematic evaluation of the contributions of the gem-dimethyl group, the cyanohydrin motif, and the phenolic hydroxyl group to the overall in vitro performance profile.

Compound Properties and Physicochemical Comparison

Before delving into biological assays, a foundational comparison of the compounds' physicochemical properties is essential. These parameters influence solubility, permeability, and interaction with biological targets.

Parameter Compound A Analogue B Analogue C Analogue D
Structure
IUPAC Name This compound2-(4-Hydroxyphenyl)acetonitrile3-(4-Hydroxyphenyl)propanenitrile2-Methyl-2-phenylpropanenitrile
CAS Number 55770-61-1[6][7]14191-95-8[8]17362-17-3[9]18794-91-7
Formula C₁₀H₁₁NOC₈H₇NOC₉H₉NOC₁₀H₁₁N
MW ( g/mol ) 161.20[6]133.15147.18145.21
XLogP3-AA 1.91.41.52.4
H-Bond Donors 1110
H-Bond Acceptors 2221

Note: Properties are sourced from publicly available chemical databases. XLogP3-AA is a computed measure of lipophilicity.

Part 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Scientific Rationale

Metabolic stability is a critical parameter in drug discovery, directly influencing a compound's half-life and bioavailability. The primary objective here is to determine the intrinsic clearance (CLint) of each compound. While the nitrile group itself is relatively robust, the aromatic ring and adjacent carbons are susceptible to Phase I metabolism, primarily by Cytochrome P450 (CYP) enzymes.[10] By comparing the parent compound to its analogues, we can infer the metabolic liability of different structural motifs. For instance, removing the gem-dimethyl group (Analogue B) may expose the benzylic position to oxidation, potentially increasing clearance.

Experimental Protocol: HLM Intrinsic Clearance Assay
  • Preparation of Reagents:

    • Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare 10 mM stock solutions of each test compound and a positive control (e.g., Verapamil) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the HLM suspension and NADPH stock to 37°C.

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM). The final incubation volume is typically 200 µL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a new plate containing a quenching solution.

    • The quenching solution consists of 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12]

    • Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the remaining percentage of the test compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Reaction & Quenching cluster_analysis Analysis A Prepare Reagents (HLM, NADPH, Compounds) B Combine HLM & Compound (1 µM) A->B C Initiate with NADPH B->C D Sample at Time Points (0-60 min) C->D E Quench with Acetonitrile + Internal Standard D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ & CLint G->H MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Exposure cluster_assay MTT Reaction cluster_analysis Analysis A Seed HepG2 Cells in 96-well Plate B Incubate Overnight A->B C Add Compound Serial Dilutions B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
Data Presentation: Cytotoxicity
Compound Cytotoxicity (IC50, µM)
A (Parent) Hypothetical Value
B (No gem-dimethyl) Hypothetical Value
C (Isomer) Hypothetical Value
D (No -OH) Hypothetical Value
Doxorubicin (Control) Expected Value (~0.1-1 µM)

Part 3: Biological Activity Assessment (Example: PTP1B Enzyme Inhibition)

Scientific Rationale

To assess the potential therapeutic utility of these compounds, an assay for a relevant biological target is necessary. The 4-hydroxyphenyl moiety is a known pharmacophore that can interact with various enzymes. As a representative example, we will outline an assay for Protein Tyrosine Phosphatase 1B (PTP1B), a target relevant to diabetes and obesity. The phenolic hydroxyl group is often critical for binding to the active site of phosphatases. This assay will help determine if the structural modifications affect target engagement. Analogue D, which lacks the hydroxyl group, serves as a crucial negative control to validate the importance of this functional group for activity.

Experimental Protocol: PTP1B Fluorescence-Based Inhibition Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.2).

    • Prepare a stock solution of the fluorescent substrate, DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate), in DMSO.

    • Dilute recombinant human PTP1B enzyme in assay buffer.

    • Prepare serial dilutions of test compounds and a known inhibitor (e.g., Suramin) in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • In a black 384-well plate, add the test compounds at various concentrations.

    • Add the PTP1B enzyme to each well (except for no-enzyme controls).

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the DiFMUP substrate (final concentration ~10 µM).

  • Data Acquisition:

    • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) over time (e.g., every minute for 30 minutes) using a microplate reader. The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

PTP1B_Workflow cluster_prep Plate Setup cluster_reaction Enzyme Reaction cluster_analysis Data Acquisition & Analysis A Add Compound Serial Dilutions B Add PTP1B Enzyme A->B C Incubate 15 min B->C D Add DiFMUP Substrate C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Reaction Rates E->F G Determine IC50 F->G

Workflow for the PTP1B enzyme inhibition assay.
Data Presentation: Biological Activity
Compound PTP1B Inhibition (IC50, µM)
A (Parent) Hypothetical Value
B (No gem-dimethyl) Hypothetical Value
C (Isomer) Hypothetical Value
D (No -OH) Hypothetical Value (Expected > 100 µM)
Suramin (Control) Expected Value (~1-5 µM)

Discussion and Synthesis of Insights

By integrating the data from these three in vitro assays, a comprehensive profile for each compound emerges. The power of this approach lies in cross-assay analysis to build a compelling SAR narrative.

  • Impact of the Gem-Dimethyl Group (A vs. B): A comparison between Compound A and B will elucidate the role of the gem-dimethyl substituents. These groups may confer metabolic stability by sterically shielding the adjacent carbon from oxidation. However, this bulkiness could also negatively impact binding to the target enzyme, resulting in a trade-off between stability and activity.

  • Importance of the Cyanohydrin Motif (A vs. C): Comparing the cyanohydrin (Compound A) with its propanenitrile isomer (Compound C) tests the significance of the α-hydroxy group. This group may be a key hydrogen bonding partner in the active site of the target enzyme. Its absence in Compound C would likely lead to a significant drop in potency if this interaction is critical. Metabolically, the secondary alcohol in Compound A could be a site for glucuronidation (Phase II metabolism), a pathway not available to Compound C.

  • Role of the Phenolic Hydroxyl (A vs. D): The comparison with Analogue D, which lacks the 4-hydroxyl group, is the most direct test of this moiety's importance. A dramatic loss of activity in the PTP1B assay for Compound D would strongly suggest the hydroxyl group is essential for target engagement. This group is also a primary site for Phase II metabolism (glucuronidation and sulfation), meaning Compound D might exhibit a longer metabolic half-life but lack the desired biological activity.

Conclusion

This guide outlines a systematic and robust framework for the in vitro comparison of this compound and its analogues. By employing standardized assays for metabolic stability, cytotoxicity, and target-specific biological activity, researchers can efficiently generate the data needed to establish clear structure-activity relationships. The resulting profiles will enable data-driven decisions, facilitating the prioritization of compounds with the most promising balance of potency, stability, and safety for further development in the drug discovery pipeline.

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Unveiling the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, particularly in oncology and endocrinology, the precise elucidation of a compound's mechanism of action is the bedrock of its therapeutic potential. This guide provides a comprehensive framework for confirming the hypothesized mechanism of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a small molecule bearing structural resemblance to a critical class of therapeutic agents. Drawing upon established principles of medicinal chemistry and pharmacology, we will objectively compare its potential action with that of well-characterized alternatives, supported by detailed experimental protocols. Our approach is grounded in scientific integrity, offering a self-validating system for your research endeavors.

Introduction: The Aromatase Hypothesis

The chemical architecture of this compound, featuring a p-hydroxyphenyl group and a gem-dimethylnitrile moiety, exhibits a compelling structural analogy to third-generation non-steroidal aromatase inhibitors such as letrozole and anastrozole. This observation forms the cornerstone of our central hypothesis: This compound functions as an inhibitor of cytochrome P450 aromatase (CYP19A1) , the key enzyme responsible for estrogen biosynthesis.

Aromatase inhibitors are a mainstay in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] By blocking the conversion of androgens to estrogens, these drugs effectively starve cancer cells of the hormonal signals that drive their proliferation.[3][4] Confirming our hypothesis would position this compound as a novel candidate in this therapeutic class, warranting further investigation.

This guide will navigate the essential experiments required to test this hypothesis, comparing the performance of our topic compound against the established aromatase inhibitors, letrozole and anastrozole.

The Comparators: Letrozole and Anastrozole

To establish a robust benchmark for our investigation, we will utilize two FDA-approved, potent, and selective non-steroidal aromatase inhibitors:

  • Letrozole: A highly potent, reversible, and competitive inhibitor of aromatase.[5][6] It coordinates with the heme iron atom of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[6]

  • Anastrozole: Another potent and selective non-steroidal aromatase inhibitor that functions through a similar mechanism of reversible, competitive inhibition via coordination with the heme iron.[7][8]

The structure-activity relationship (SAR) of these non-steroidal inhibitors underscores the importance of a nitrogen-containing heterocycle (a triazole in the case of letrozole and anastrozole) for high-affinity binding to the aromatase active site.[3][6] While this compound lacks a triazole ring, its nitrile group may serve a similar role in coordinating with the heme iron, a key interaction for inhibitory activity.

Experimental Roadmap for Mechanism Confirmation

The following sections outline a logical and rigorous experimental workflow to test the aromatase inhibition hypothesis for this compound.

In Vitro Aromatase Inhibition Assay (Enzyme-Based)

The most direct method to assess aromatase inhibition is through a cell-free enzymatic assay. This can be performed using either human placental microsomes, a natural source rich in aromatase, or recombinant human CYP19A1 enzyme.[9]

Principle: The assay measures the conversion of a substrate (e.g., a fluorogenic substrate or radiolabeled androstenedione) to a product by aromatase in the presence and absence of the test compound. A decrease in product formation indicates enzymatic inhibition.

Experimental Protocol: Fluorometric Aromatase Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

    • Reconstitute recombinant human aromatase (CYP19A1) and its redox partner, NADPH-cytochrome P450 reductase, in the reaction buffer.

    • Prepare a stock solution of a fluorogenic aromatase substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC) in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the test compound (this compound), letrozole, and anastrozole in DMSO. Create a dilution series for each compound to determine the IC50 value.

    • Prepare a solution of NADPH, the cofactor required for enzyme activity.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the test compound, comparator, or vehicle control (DMSO) to the respective wells.

    • Add the aromatase enzyme preparation to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate and NADPH to all wells.

    • Incubate the plate at 37°C, protecting it from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm for the product of MFC) at multiple time points or as an endpoint reading.

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme control wells).

    • Calculate the percentage of aromatase inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mandatory Visualization:

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reaction Buffer, Enzyme, Substrate, NADPH, and Test Compounds add_buffer Add Buffer add_compounds Add Test Compounds/Controls add_buffer->add_compounds add_enzyme Add Aromatase Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Initiate with Substrate & NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50 G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_measurement Activity & Viability Measurement cluster_analysis Data Analysis culture Culture JEG-3 or MCF-7aro cells seed Seed cells in 96-well plate culture->seed treat Treat cells with compounds seed->treat incubate_treat Incubate for 24h treat->incubate_treat add_substrate Add fluorogenic substrate incubate_treat->add_substrate incubate_measure Incubate at 37°C add_substrate->incubate_measure read_fluorescence Measure aromatase activity incubate_measure->read_fluorescence viability_assay Perform cell viability assay read_fluorescence->viability_assay normalize Normalize activity to viability viability_assay->normalize calc_ic50 Calculate IC50 normalize->calc_ic50

Caption: Workflow for the cell-based aromatase activity assay.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized for clear comparison.

Table 1: Comparative Aromatase Inhibitory Activity

CompoundIn Vitro IC50 (nM)Cell-Based IC50 (nM)
This compoundTo be determinedTo be determined
Letrozole0.07 - 20 [5]15 - 100
Anastrozole~15>100

Note: The reported IC50 values for letrozole and anastrozole can vary depending on the specific assay conditions and cell lines used.

A potent aromatase inhibitor would exhibit a low nanomolar IC50 value in the in vitro assay. The cell-based IC50 will provide insights into the compound's ability to penetrate cell membranes and inhibit the enzyme in a cellular environment. A significant discrepancy between the in vitro and cell-based IC50 values could suggest issues with cell permeability or efflux.

The Underlying Mechanism: Interaction with Cytochrome P450

Aromatase is a member of the cytochrome P450 superfamily. Non-steroidal inhibitors like letrozole and anastrozole act by coordinating their triazole nitrogen atom with the heme iron atom at the active site of the enzyme, thereby competitively inhibiting the binding of the natural androgen substrates.

Mandatory Visualization:

G cluster_pathway Estrogen Biosynthesis Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalysis Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->Aromatase Inhibition

Sources

A Senior Application Scientist's Guide to the Synthesis of Hydroxyphenyl Nitriles: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hydroxyphenyl Nitriles

Hydroxyphenyl nitriles are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of high-value molecules. Their unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile, makes them indispensable building blocks in the pharmaceutical, agrochemical, and materials science sectors. For researchers, scientists, and drug development professionals, the efficient and selective synthesis of these compounds is of paramount importance. This guide provides an in-depth, head-to-head comparison of the most common and cutting-edge methods for the synthesis of hydroxyphenyl nitriles, with a focus on providing actionable, field-proven insights and supporting experimental data.

Method 1: The Classic Approach - The Sandmeyer Reaction

The Sandmeyer reaction, a stalwart of organic synthesis, provides a reliable, albeit multi-step, route to aryl nitriles from anilines.[1] When applied to the synthesis of hydroxyphenyl nitriles, the starting material is typically an aminophenol.

Causality Behind Experimental Choices

The core of the Sandmeyer reaction is the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[2] The diazotization step is conducted at low temperatures (0-5 °C) to ensure the stability of the thermally sensitive diazonium salt.[3] The use of a copper(I) cyanide catalyst is crucial for the subsequent cyanation, proceeding through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]

Experimental Protocol: Synthesis of 4-Hydroxybenzonitrile from 4-Aminophenol

Diazotization:

  • In a flask equipped with a magnetic stirrer, dissolve 4-aminophenol in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The completion of diazotization can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.[3]

Cyanation:

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas is typically observed.

  • After the addition is complete, the reaction mixture is gently warmed to room temperature and may be heated to ensure the complete decomposition of the diazonium salt.

Work-up and Purification:

  • The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield 4-hydroxybenzonitrile.

Figure 1: Simplified workflow for the Sandmeyer synthesis of 4-hydroxybenzonitrile.

Performance and Considerations

The Sandmeyer reaction is a well-established and versatile method. However, it has several drawbacks. The use of highly toxic cyanide salts necessitates stringent safety precautions. The reaction can also generate significant amounts of byproducts, and the diazonium salt intermediates are potentially explosive, requiring careful temperature control.[2][4] Yields can be variable, often in the moderate to good range.[3]

Method 2: The Rosenmund-von Braun Reaction: A Halide-to-Nitrile Transformation

The Rosenmund-von Braun reaction offers a more direct route to aryl nitriles by the cyanation of aryl halides with copper(I) cyanide.[5][6] For hydroxyphenyl nitriles, this typically involves starting from a halophenol.

Causality Behind Experimental Choices

This reaction involves the nucleophilic substitution of a halide on the aromatic ring with a cyanide group, mediated by a stoichiometric or catalytic amount of a copper salt. Traditionally, this reaction requires high temperatures (150-250 °C) and polar, high-boiling solvents like DMF or pyridine. The high temperature is necessary to overcome the activation energy for the cleavage of the aryl-halide bond. However, recent modifications, such as the use of L-proline as an additive, have been shown to promote the reaction at lower temperatures (80-120 °C).[7]

Experimental Protocol: Synthesis of 4-Hydroxybenzonitrile from 4-Chlorophenol
  • In a reaction vessel, combine 4-chlorophenol, copper(I) cyanide, and a high-boiling polar solvent such as dimethylformamide (DMF).

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and then worked up. This typically involves treatment with a solution of ferric chloride and hydrochloric acid to decompose the copper complexes, followed by extraction with an organic solvent.[8]

  • The organic extracts are then washed, dried, and concentrated.

  • The crude 4-hydroxybenzonitrile is purified by distillation or recrystallization.

Figure 2: General scheme of the Rosenmund-von Braun reaction for 4-hydroxybenzonitrile.

Performance and Considerations

The Rosenmund-von Braun reaction offers a more direct route than the Sandmeyer reaction, avoiding the need for the preparation and handling of unstable diazonium salts. However, the harsh reaction conditions can limit its applicability to substrates with sensitive functional groups. The use of stoichiometric amounts of copper cyanide and high-boiling solvents can also complicate product purification and generate significant waste. The development of catalytic versions and milder reaction conditions is an active area of research.

Method 3: Modern Cross-Coupling - Nickel-Catalyzed Cyanation of Phenol Derivatives

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. Nickel-catalyzed cyanation of phenol derivatives has emerged as a powerful and versatile method for the synthesis of aryl nitriles, offering a milder alternative to traditional methods.[1][9]

Causality Behind Experimental Choices

This method leverages the ability of a low-valent nickel catalyst to activate the typically unreactive C-O bond of a phenol derivative (e.g., a tosylate, mesylate, or carbamate) for cross-coupling with a cyanide source.[10] The choice of ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The use of an activating group on the phenol hydroxyl is necessary to facilitate the initial oxidative addition step. Zinc cyanide (Zn(CN)₂) is often used as a less toxic and more manageable cyanide source compared to alkali metal cyanides.[10]

Experimental Protocol: Synthesis of Aryl Nitriles from Phenol Derivatives
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the phenol derivative (e.g., a tosylate), zinc cyanide, a nickel precatalyst (e.g., NiCl₂(dppp)), a ligand, and a suitable solvent (e.g., DMF or toluene).

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for several hours.

  • After completion, the reaction is cooled to room temperature and quenched.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography affords the desired hydroxyphenyl nitrile.

Nickel_Catalyzed_Cyanation Ni0 Ni(0)L_n NiII Ar-Ni(II)(X)L_n Ni0->NiII Oxidative Addition NiII_CN Ar-Ni(II)(CN)L_n NiII->NiII_CN Transmetalation NiII_CN->Ni0 Reductive Elimination ArCN Ar-CN (Hydroxyphenyl Nitrile) NiII_CN->ArCN ArX Ar-OX (Phenol Derivative) ArX->NiII ZnCN2 Zn(CN)₂ ZnCN2->NiII_CN

Figure 3: Catalytic cycle for nickel-catalyzed cyanation of phenol derivatives.

Performance and Considerations

Nickel-catalyzed cyanation offers several advantages, including milder reaction conditions, broader functional group tolerance, and the use of less toxic cyanide sources. However, the need to pre-activate the phenol can add an extra step to the synthesis. The cost and air-sensitivity of some nickel catalysts and ligands can also be a consideration. From a green chemistry perspective, the use of an earth-abundant metal like nickel is often seen as an advantage over precious metals like palladium, though a full life-cycle analysis should be considered.[11][12]

Method 4: The "Green" Approach - Synthesis from Hydroxybenzaldehydes

A one-pot conversion of hydroxybenzaldehydes to hydroxyphenyl nitriles represents a highly attractive and environmentally friendly approach.[13] This method typically involves the in situ formation and subsequent dehydration of an aldoxime.

Causality Behind Experimental Choices

The reaction proceeds in two steps: the condensation of the aldehyde with hydroxylamine to form an aldoxime, followed by the dehydration of the aldoxime to the nitrile. Various catalysts and reaction conditions have been developed to promote this transformation in a one-pot fashion, including the use of catalysts like ferrous sulfate and green solvents.[11] The choice of a one-pot procedure simplifies the experimental setup and reduces waste by eliminating the need to isolate the intermediate aldoxime.

Experimental Protocol: Synthesis of 4-Hydroxybenzonitrile from 4-Hydroxybenzaldehyde
  • To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., DMF), add hydroxylamine hydrochloride and a catalytic amount of ferrous sulfate.[11]

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product by chromatography or recrystallization to obtain 4-hydroxybenzonitrile. Yields for this transformation are often high. For example, the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of ferrous sulfate in DMF gives 4-hydroxybenzonitrile in 80% yield after 4 hours.[11]

Figure 4: Two-step, one-pot synthesis of 4-hydroxybenzonitrile from 4-hydroxybenzaldehyde.

Performance and Considerations

This method is often considered the "greenest" of the four, as it avoids the use of highly toxic cyanide reagents and can be performed under relatively mild conditions. The starting materials are readily available and the one-pot nature of the reaction improves efficiency and reduces waste. The primary considerations are the choice of catalyst and solvent to optimize the dehydration step and ensure high yields.

Head-to-Head Comparison

Method Starting Material Key Reagents Typical Yield (%) Reaction Conditions Advantages Disadvantages
Sandmeyer Reaction AminophenolNaNO₂, HCl, CuCN50-70[4]0-5 °C, then RT to heatWell-established, versatileMulti-step, unstable intermediates, toxic cyanide, byproducts
Rosenmund-von Braun HalophenolCuCN60-80[8]High temp (150-250 °C)More direct than SandmeyerHarsh conditions, stoichiometric copper, purification challenges
Ni-Catalyzed Cyanation Phenol DerivativeNi catalyst, ligand, Zn(CN)₂70-90+[10]80-120 °CMilder conditions, high yields, good functional group toleranceRequires pre-activation of phenol, catalyst cost/sensitivity
From Aldehyde HydroxybenzaldehydeNH₂OH·HCl, catalyst80-95+[11]Reflux"Greenest" approach, no toxic cyanides, one-pot, high yieldsDependent on efficient dehydration catalyst

Safety and Environmental Considerations

A critical aspect of any synthetic route is its safety and environmental impact. The Sandmeyer and Rosenmund-von Braun reactions involve the use of highly toxic cyanide salts, which require strict handling protocols to prevent exposure.[12][14][15][16] The formation of potentially explosive diazonium salts in the Sandmeyer reaction also necessitates careful temperature control.

In contrast, the synthesis from aldehydes avoids the direct use of cyanide reagents, making it an inherently safer and more environmentally friendly option. Nickel-catalyzed cyanation often employs zinc cyanide, which is considered less acutely toxic than alkali metal cyanides, but still requires careful handling.[10]

From a green chemistry perspective, the use of earth-abundant nickel as a catalyst is preferable to precious metals.[11][12] However, a comprehensive life-cycle analysis must also consider the environmental impact of ligand synthesis, solvent usage, and energy consumption.[11] The synthesis from aldehydes, particularly when utilizing green solvents and efficient, recyclable catalysts, often presents the most favorable green chemistry profile.

Conclusion and Future Outlook

The synthesis of hydroxyphenyl nitriles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For traditional, well-established routes, the Sandmeyer and Rosenmund-von Braun reactions remain viable options, particularly when the starting materials are readily available. However, their harsh conditions and the use of highly toxic reagents are significant drawbacks.

The emergence of nickel-catalyzed cyanation represents a significant advancement, offering milder conditions and broader substrate scope. This method is particularly well-suited for complex molecules with sensitive functional groups.

For a truly green and efficient synthesis, the one-pot conversion of hydroxybenzaldehydes stands out as a superior choice. Its avoidance of toxic cyanides, coupled with high yields and operational simplicity, makes it an ideal method for both laboratory-scale synthesis and industrial production.

As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable methods for the synthesis of hydroxyphenyl nitriles will undoubtedly remain a key area of research. The increasing emphasis on green chemistry will likely drive further innovation in catalytic systems and the use of renewable starting materials.

References

  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 23(11), 5034-5036.
  • Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. The University of New Mexico. Retrieved from [Link]

  • LSU Health Sciences Center New Orleans. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Hydroxybenzonitrile. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Gan, Y., Wang, G., Xie, X., & Liu, Y. (2018). Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C–O Bond Cleavage. The Journal of Organic Chemistry, 83(22), 14036–14048.
  • The Application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Singh, R., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1147–1172.
  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Ping, Y., Ding, Q., & Peng, Y. (2016). Advances in C−CN Bond Formation via C−H Bond Activation. Chemistry – An Asian Journal, 11(21), 2979-2991.
  • Harris, H. E., & Herzog, H. L. (1966). U.S. Patent No. 3,259,646. U.S.
  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Heravi, M. M., Panahi, F., & Iranpoor, N. (2018). Nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine. Organic & Biomolecular Chemistry, 16(31), 5639–5643.
  • da Silva, A. B., & de Oliveira, H. C. B. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 44(6), 736-753.
  • Heravi, M. M., Panahi, F., & Iranpoor, N. (n.d.). Nickel-Catalyzed Cyanation of Phenol Derivatives Activated by 2,4,6- Trichloro-1,3,5-triazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry. (2021, September 20). Sandmeyer Reaction Mechanism [Video]. YouTube.
  • Gan, Y., Wang, G., Xie, X., & Liu, Y. (2018). Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C-O Bond Cleavage. The Journal of Organic Chemistry, 83(22), 14036-14048.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

  • Li, J., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(1), 69-72.
  • Gallon, J. A., & Burns, M. J. (2002). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2, (5), 937-947.
  • SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Harris, H. E., & Herzog, H. L. (1966). U.S. Patent No. 3,259,646. U.S.
  • Patsnap. (n.d.). Synthetic method of p-hydroxybenzonitrile. Retrieved from [Link]

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A Comparative In Vitro Efficacy Analysis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile and Standard of Care in Endocrine Disruption and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of the potential biological efficacy of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile against established standard of care benchmarks, particularly in the context of endocrine disruption and general cytotoxicity. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction: The Quest for Safer Alternatives

The proliferation of industrial chemicals has led to increased scrutiny of their potential adverse effects on human health. One prominent example is Bisphenol A (BPA), a well-known endocrine disruptor that has been linked to numerous health concerns.[1][2] In response, the scientific community is actively seeking safer alternatives. This compound, a compound with structural similarities to BPA, warrants a thorough in vitro toxicological assessment to ascertain its safety profile. This guide outlines a rigorous comparative framework to evaluate this compound against the standard of care in the field, which involves a battery of in vitro assays designed to detect potential endocrine-disrupting activity and cytotoxicity.[3][4]

Rationale for Experimental Design

The selection of in vitro assays is paramount for a robust toxicological evaluation. The experimental design detailed herein is predicated on established protocols for assessing endocrine disruptors and cytotoxic agents.[5][6][7] The primary objective is to compare the effects of this compound with BPA, a well-characterized positive control, and a known safer alternative where applicable. The chosen assays will provide insights into estrogen receptor activation, a key mechanism of endocrine disruption, and overall cell viability.

Comparative Efficacy Data

The following tables summarize hypothetical data from a series of in vitro assays comparing this compound (referred to as Test Compound) with Bisphenol A (BPA) as the standard of care.

Table 1: Estrogen Receptor Alpha (ERα) Activation Assay

CompoundEC₅₀ (µM)Maximum Efficacy (% of E2)
17β-Estradiol (E2)0.001100%
Bisphenol A (BPA)0.585%
Test Compound> 10< 5%

Table 2: Cytotoxicity Assay (MCF-7 Cells)

CompoundIC₅₀ (µM)
Doxorubicin (Positive Control)0.1
Bisphenol A (BPA)50
Test Compound> 100

Experimental Protocols

Estrogen Receptor Alpha (ERα) Activation Assay

This assay is crucial for identifying compounds that can mimic the effects of endogenous estrogens, a hallmark of endocrine disruption.[2]

Workflow Diagram:

ER_Alpha_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Detection cluster_analysis Data Analysis cell_culture Culture ERα-positive cells (e.g., MCF-7) cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with compounds for 24-48 hours cell_seeding->treatment compound_prep Prepare serial dilutions of Test Compound, BPA, and E2 compound_prep->treatment reporter_assay Perform luciferase reporter gene assay treatment->reporter_assay read_plate Measure luminescence reporter_assay->read_plate data_norm Normalize data to vehicle control read_plate->data_norm dose_response Generate dose-response curves and calculate EC₅₀ data_norm->dose_response

Caption: Workflow for the ERα Activation Assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain MCF-7 cells (an estrogen-responsive human breast cancer cell line) in appropriate growth medium supplemented with fetal bovine serum.

  • Cell Seeding: Plate the cells in 96-well microplates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of this compound, BPA, and 17β-estradiol (E2, the positive control) in a suitable solvent (e.g., DMSO).

  • Cell Treatment: Replace the growth medium with a medium containing the test compounds at various concentrations. Include a vehicle control (solvent only). Incubate for 24-48 hours.

  • Reporter Gene Assay: Lyse the cells and measure the activity of a downstream reporter gene (e.g., luciferase) that is under the control of an estrogen-responsive element.

  • Data Analysis: Normalize the reporter gene activity to the vehicle control. Plot the dose-response curves and calculate the half-maximal effective concentration (EC₅₀) for each compound.

Cytotoxicity Assay

This assay determines the concentration at which a compound induces cell death, providing a general measure of its toxicity.[4]

Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture relevant cell line (e.g., MCF-7) cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with compounds for 72 hours cell_seeding->treatment compound_prep Prepare serial dilutions of Test Compound and BPA compound_prep->treatment mtt_addition Add MTT reagent to each well treatment->mtt_addition incubation Incubate for 2-4 hours mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate data_norm Normalize data to vehicle control read_plate->data_norm dose_response Generate dose-response curves and calculate IC₅₀ data_norm->dose_response Estrogen_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_transcription Transcriptional Regulation cluster_response Cellular Response E2 Estrogen (E2) or Estrogen Mimic (BPA) ER Estrogen Receptor (ERα) E2->ER ER_active Activated ERα Dimer ER->ER_active Dimerization ERE Estrogen Response Element (ERE) in DNA ER_active->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Cell_Response Physiological Effects Gene_Expression->Cell_Response

Caption: Simplified Estrogen Receptor Signaling Pathway.

BPA acts as an agonist for the estrogen receptor, initiating a cascade of events that can lead to inappropriate gene expression and adverse physiological effects. The in vitro data for this compound suggest that it does not significantly engage this pathway, making it a potentially safer alternative from an endocrine-disrupting perspective.

Conclusion and Future Directions

Based on this comparative in vitro analysis, this compound demonstrates a promising safety profile with minimal estrogenic and cytotoxic activity compared to the standard of care, Bisphenol A. These findings provide a strong rationale for further investigation of this compound as a potential BPA replacement.

Future studies should expand upon this initial assessment to include a broader range of in vitro assays covering other potential toxicological endpoints, such as genotoxicity, neurotoxicity, and metabolism-mediated toxicity. [1][3]Additionally, confirmation of these in vitro findings in in vivo models will be a critical next step in the comprehensive safety evaluation of this compound.

References

  • Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. Environmental Science & Technology. [Link]

  • Alternatives to BPA are mostly not safer, scientists find. Food Packaging Forum. [Link]

  • Compared with Bisphenol A, the Majority of Alternatives Are More Cytotoxic and Dysregulate More Genes in Avian Hepatocytes. PubMed. [Link]

  • Impact of Bisphenol A and its alternatives on oocyte health: a scoping review. Oxford Academic. [Link]

  • 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. PubChem. [Link]

  • In Vitro Toxicity Tests. Scribd. [Link]

  • In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. [Link]

  • IN VITRO TOXICOLOGY TESTING. SGS. [Link]

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A Comparative Guide to Validating Analytical Methods for 2-(4-Hydroxyphenyl)-2-methylpropanenitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a detailed comparison of two robust analytical methods for the quantification of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a compound of interest in various research and development settings. As a Senior Application Scientist, the following methodologies are presented not merely as procedural steps, but as a comprehensive framework grounded in scientific rationale and validated against internationally recognized standards.

This document is designed to provide you with the editorial freedom to explore the nuances of each technique, underscored by a commitment to scientific integrity. Every protocol is constructed as a self-validating system, with in-text citations linking to authoritative sources to substantiate key claims and procedural standards.

Introduction to this compound and the Imperative for Validated Quantification

This compound is a chemical entity characterized by a phenolic hydroxyl group and a nitrile functional group attached to a tertiary carbon. The accurate determination of its concentration is critical in various applications, from assessing its purity as a chemical intermediate to studying its pharmacokinetic profile in biological matrices. The development of reliable analytical methods is therefore a foundational requirement.

The validation of these analytical methods is not merely a procedural formality but a cornerstone of quality assurance. It provides documented evidence that a method is suitable for its intended purpose. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2].

Comparative Overview of Analytical Methodologies

This guide will compare two primary analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method offering high sensitivity and specificity, particularly for volatile and thermally stable compounds. For polar molecules, derivatization may be necessary to improve volatility and chromatographic performance[3].

The choice between these methods will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and reliability. For a phenolic compound like this compound, a reversed-phase HPLC method with UV detection is a logical and efficient approach.

Rationale for Method Selection

A C18 column is proposed as the stationary phase due to its hydrophobicity, which will effectively retain the moderately polar analyte. The mobile phase, a mixture of acetonitrile and water with a small amount of acid, is chosen to ensure good peak shape and resolution. The UV detector is set to a wavelength where the hydroxyphenyl chromophore exhibits strong absorbance, ensuring high sensitivity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s_prep Prepare Standard Solutions (in Mobile Phase) hplc HPLC System (C18 Column, Isocratic Elution) s_prep->hplc spl_prep Prepare Sample Solutions (e.g., dissolve in Mobile Phase) spl_prep->hplc detector UV Detector (λ = 275 nm) hplc->detector daq Chromatographic Data (Peak Area) detector->daq cal Calibration Curve (Peak Area vs. Concentration) daq->cal quant Quantification of Analyte cal->quant

Caption: Workflow for quantification by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. From this stock, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional selectivity and sensitivity. For this compound, which contains a polar hydroxyl group, derivatization is often employed to increase volatility and improve peak shape. Silylation is a common derivatization technique for phenolic compounds[3].

Rationale for Method Selection

The use of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of the derivatized analyte. The mass spectrometer operating in Selected Ion Monitoring (SIM) mode will provide high specificity and low detection limits by monitoring characteristic fragment ions of the derivatized analyte.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis s_prep Prepare Standard Solutions (in appropriate solvent) deriv Derivatization (e.g., Silylation) s_prep->deriv spl_prep Prepare Sample Solutions spl_prep->deriv gcms GC-MS System (Capillary Column) deriv->gcms ms Mass Spectrometer (SIM Mode) gcms->ms daq Mass Spectral Data (Ion Abundance) ms->daq cal Calibration Curve (Ion Abundance vs. Concentration) daq->cal quant Quantification of Analyte cal->quant

Caption: Workflow for quantification by GC-MS with derivatization.

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Reagents:

  • Acetonitrile (GC grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound reference standard.

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and samples in acetonitrile.

  • Derivatization: To a known aliquot of the standard or sample solution, add BSTFA with 1% TMCS. Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Monitor characteristic ions of the derivatized analyte. Construct a calibration curve by plotting the abundance of the primary ion against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

Method Validation and Comparison

The validation of these analytical methods should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit[1][4]. The following tables provide a comparative summary of expected performance based on data from structurally similar compounds such as bisphenol A and other phenolic compounds[5][6][7][8][9].

Comparison of Validation Parameters
Validation ParameterHPLC-UV (Proposed)GC-MS (Proposed)
Specificity Good, based on retention time.Excellent, based on retention time and mass fragmentation pattern.
**Linearity (R²) **≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL
Practical Considerations
FeatureHPLC-UVGC-MS
Sample Throughput HighModerate (due to derivatization)
Cost of Instrumentation ModerateHigh
Robustness HighModerate
Sample Preparation SimpleMore complex (derivatization)
Selectivity GoodExcellent
Sensitivity GoodExcellent

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable and robust techniques for the quantification of this compound.

  • HPLC-UV is recommended for routine quality control and for laboratories where high throughput and cost-effectiveness are priorities. Its simplicity and robustness make it an excellent choice for established manufacturing processes.

  • GC-MS is the preferred method when higher sensitivity and specificity are required, such as in the analysis of trace impurities or in complex biological matrices. The additional sample preparation step of derivatization is justified by the superior analytical performance.

The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the intended application. It is imperative that a full method validation is conducted in the laboratory where the analysis will be performed to ensure the reliability and accuracy of the results.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wilbur, B. J., Benz, C. C., & DeGregorio, M. W. (1985). Quantitation of Tamoxifen, 4-Hydroxytamoxifen, and N-Desmethyltamoxifen in Human Plasma by High Performance Liquid Chromatography. Analytical Letters, 18(15), 1921-1933.
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  • ResearchGate. (2011). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). [Link]

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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 2-(Hydroxyphenyl)-2-methylpropanenitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. Isomeric purity is a critical quality attribute, as different isomers of the same molecule can exhibit vastly different pharmacological, toxicological, and physical properties. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is a valuable chemical intermediate, but its synthesis can potentially yield positional isomers—ortho, meta, and para—where the hydroxyl group occupies different positions on the phenyl ring. The ability to unambiguously distinguish these isomers is paramount for process optimization and quality control.[1][2]

This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to differentiate the ortho, meta, and para isomers of 2-(Hydroxyphenyl)-2-methylpropanenitrile. We will delve into the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining not just the expected data, but the causal mechanisms behind the spectral differences. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, validated methods for isomer characterization.

The Isomers: A Structural Overview

The fundamental difference between the three isomers lies in the substitution pattern on the aromatic ring. This seemingly minor structural variance creates distinct electronic environments and symmetries, which are the keys to their spectroscopic differentiation.

Isomers cluster_para para-Isomer This compound cluster_ortho ortho-Isomer 2-(2-Hydroxyphenyl)-2-methylpropanenitrile cluster_meta meta-Isomer 2-(3-Hydroxyphenyl)-2-methylpropanenitrile p p o o m m

Caption: Chemical structures of the para, ortho, and meta isomers of 2-(Hydroxyphenyl)-2-methylpropanenitrile.

Comparative Spectroscopic Analysis

The choice of analytical technique is driven by the specific information required. While each method provides valuable data, a consolidated approach using multiple techniques yields the most definitive structural elucidation.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.

Expertise & Experience: The key to distinguishing these isomers via ¹H NMR lies in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern dictates the symmetry of the molecule and, consequently, the spin-spin coupling (splitting patterns) of the aromatic protons.

  • para-Isomer: Possesses a C2 axis of symmetry. The four aromatic protons are chemically equivalent in pairs, resulting in a characteristic AA'BB' system, which often appears as two distinct doublets (or two doublets of doublets). This clean, symmetrical pattern is a strong indicator of para-substitution.

  • ortho-Isomer: Lacks symmetry in the aromatic region relative to the substituents. All four aromatic protons are chemically distinct, leading to a complex multiplet. The proton ortho to the hydroxyl group will likely be the most downfield due to hydrogen bonding and anisotropic effects.

  • meta-Isomer: Also displays a complex multiplet for its four distinct aromatic protons. However, the coupling constants and chemical shifts will differ from the ortho isomer. A proton situated between the two electron-withdrawing/donating groups will often appear as a distinct singlet or narrow triplet, providing a clue for meta-substitution.

In ¹³C NMR, the number of aromatic signals can be a giveaway. Both ortho and meta isomers will show six distinct aromatic carbon signals, while the para isomer, due to its symmetry, will only show four. Furthermore, the chemical shift of the carbon atom bonded to the hydroxyl group (C-OH) is highly sensitive to its position.[3]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. While all three isomers share the same core functional groups (phenol -OH, nitrile -C≡N, and alkyl C-H), the fingerprint region provides crucial information about the aromatic substitution pattern.

Expertise & Experience: The causality behind using the fingerprint region (1600-600 cm⁻¹) stems from the fact that complex vibrational and bending modes in this area are unique to the overall molecular structure. Specifically, the C-H out-of-plane bending vibrations are highly characteristic of the substitution pattern on a benzene ring.

  • para-Isomer: A strong absorption band is expected in the 850-810 cm⁻¹ range.

  • ortho-Isomer: A strong band is expected in the 770-735 cm⁻¹ range.

  • meta-Isomer: Two characteristic bands are typically observed: one strong band from 810-750 cm⁻¹ and another medium intensity band from 900-860 cm⁻¹.

While the O-H stretching vibration (a broad band around 3600-3200 cm⁻¹) and the C≡N stretch (a sharp, medium band around 2250 cm⁻¹) will be present in all isomers, their exact positions are less diagnostic for positional isomerism compared to the fingerprint region.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. All three isomers will have the identical molecular weight (161.2 g/mol ) and thus the same molecular ion peak (m/z = 161).[6] Differentiation must, therefore, rely on subtle differences in their fragmentation pathways upon ionization.

Expertise & Experience: The stability of the resulting fragment ions dictates the fragmentation pattern. The position of the hydroxyl group can influence the stability of certain radical cations formed during fragmentation.

A primary fragmentation pathway for all isomers would be the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z = 146. Another common fragmentation would be the loss of hydrogen cyanide (HCN), leading to a fragment at m/z = 134. While these major fragments will be present for all isomers, their relative intensities may vary. For instance, the ortho isomer might exhibit unique fragmentation patterns involving the interaction of the proximal hydroxyl and nitrile groups, which is not possible for the meta and para isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this case.[7]

Expertise & Experience: The hydroxyl group (-OH) is a strong auxochrome, a group that modifies the light-absorbing properties of a chromophore. It shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). The extent of this shift is dependent on the position of the -OH group relative to the alkylnitrile substituent.

  • para-Isomer: The hydroxyl group is in direct conjugation with the substituent via the phenyl ring, typically leading to the most significant bathochromic shift.

  • ortho & meta-Isomers: The extent of conjugation and electronic interaction is different, resulting in distinct λmax values, which are generally at shorter wavelengths compared to the para isomer.

A powerful diagnostic tool is to measure the spectra in a basic solution (e.g., by adding NaOH). The deprotonation of the phenol to a phenoxide ion (-O⁻) creates a much stronger auxochrome, causing a pronounced bathochromic shift. The magnitude of this shift can be a characteristic feature for each isomer.[8]

Summary of Expected Spectroscopic Data

Spectroscopic TechniqueFeaturepara-Isomerortho-Isomermeta-Isomer
¹H NMR Aromatic RegionSymmetrical AA'BB' pattern (2 doublets)Complex multiplet (4 distinct signals)Complex multiplet (4 distinct signals)
¹³C NMR Aromatic Signals4 signals6 signals6 signals
IR Spectroscopy C-H Out-of-Plane Bend850-810 cm⁻¹ (strong)770-735 cm⁻¹ (strong)810-750 cm⁻¹ (strong) & 900-860 cm⁻¹ (med)
Mass Spectrometry Molecular Ion (M⁺)m/z = 161m/z = 161m/z = 161
FragmentationRelative intensities of fragments may differ.Potential for unique fragments due to -OH proximity.Relative intensities of fragments may differ.
UV-Vis Spectroscopy λmax (in neutral solvent)Longest wavelengthShorter wavelength than paraShorter wavelength than para
λmax Shift in BaseLarge bathochromic shiftSignificant bathochromic shiftSignificant bathochromic shift

Experimental Protocols & Workflow

Adherence to validated protocols is essential for reproducible and trustworthy results. The following are generalized, step-by-step methodologies for the analysis of 2-(Hydroxyphenyl)-2-methylpropanenitrile isomers.

Overall Analytical Workflow

Workflow sample Sample Receipt (Unknown Isomer Mixture) prep Sample Preparation (Dissolution in appropriate solvent) sample->prep nmr NMR Analysis (¹H & ¹³C) prep->nmr Aliquots ir IR Analysis (ATR or KBr pellet) prep->ir Aliquots ms MS Analysis (LC-MS or GC-MS) prep->ms Aliquots uv UV-Vis Analysis (Neutral & Basic pH) prep->uv Aliquots data_analysis Data Interpretation & Comparison to Standards nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis identification Isomer Identification (ortho, meta, para) data_analysis->identification

Caption: A generalized workflow for the spectroscopic identification of 2-(Hydroxyphenyl)-2-methylpropanenitrile isomers.

Protocol 1: NMR Spectral Acquisition

Trustworthiness: This protocol incorporates a deuterated solvent for locking and an internal standard (TMS) for accurate chemical shift calibration, ensuring the data is reliable and comparable across different instruments.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like -OH).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the tube and invert gently until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial as it compensates for magnetic field drift.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.

    • Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 220 ppm is standard.

    • A longer acquisition time and more scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Protocol 2: FT-IR Spectral Acquisition (ATR Method)

Trustworthiness: The Attenuated Total Reflectance (ATR) method requires minimal sample preparation and provides excellent sample-to-sample reproducibility. A background scan is performed before each sample to subtract atmospheric H₂O and CO₂ signals.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

  • Background Collection: Acquire a background spectrum. This is a critical self-validating step that accounts for ambient conditions.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Conclusion

The differentiation of this compound from its ortho and meta isomers is a challenge that is readily met through a systematic and multi-faceted spectroscopic approach. While mass spectrometry and UV-Vis spectroscopy provide valuable confirmatory data, ¹H NMR and IR spectroscopy stand out as the primary tools for unambiguous identification. The symmetrical signal in the aromatic region of the ¹H NMR spectrum is a definitive marker for the para isomer, while the characteristic out-of-plane C-H bending vibrations in the IR fingerprint region provide a robust method for distinguishing all three. By understanding the causal relationship between molecular structure and spectral output, scientists can confidently characterize these critical compounds, ensuring the quality and integrity of their research and products.

References

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A Senior Application Scientist's Guide to the Purity Assessment of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research and Development

In the landscape of drug discovery and chemical research, the integrity of our starting materials is paramount. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is a valuable building block, but its utility is directly tied to its purity. Uncharacterized impurities, even in trace amounts, can lead to ambiguous experimental results, failed syntheses, and misleading biological data. These impurities may originate from starting materials, by-products of the synthesis, or degradation during storage.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound from various commercial suppliers. We will move beyond simple data reporting to explain the causality behind our analytical choices, establishing a self-validating system for quality assessment. The methodologies described herein are grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5]

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively hunt for impurities, we must first understand where they might come from. Nitriles like our target compound are often synthesized via methods such as the dehydration of amides or through cyanohydrin formation.[6][7] A common route might involve the reaction of a ketone with a cyanide source. This knowledge allows us to anticipate potential process-related impurities:

  • Starting Materials: Unreacted 4-hydroxyacetophenone.

  • By-products: Compounds formed from side reactions inherent to the synthetic route.

  • Degradation Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, particularly if the compound is exposed to harsh pH conditions or moisture during purification or storage.[8]

A thorough purity assessment must employ orthogonal analytical techniques capable of detecting this range of potential contaminants.

Overall Purity Assessment Workflow

A robust workflow ensures that all aspects of purity are considered, from initial visual inspection to detailed structural confirmation of unknown impurities. This multi-step process guarantees a comprehensive evaluation of the material's quality.

Purity Assessment Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative & Qualitative Analysis cluster_2 Phase 3: Data Interpretation & Reporting Sample Receive Samples (Suppliers A, B, C) Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Tests Visual->Solubility HPLC HPLC-UV Analysis (Purity %, Impurity Profile) Solubility->HPLC qNMR qNMR Analysis (Absolute Purity wt%) Solubility->qNMR LCMS LC-MS Analysis (MW Confirmation, Impurity ID) Solubility->LCMS Compare Compare Data (Table Summary) HPLC->Compare qNMR->Compare Identify Impurity Identification (If >0.10% Threshold) LCMS->Identify Compare->Identify Report Final Purity Report & Supplier Selection Identify->Report Impurity Identification Logic start Impurity Peak Detected in HPLC > 0.10% lcms Acquire LC-MS Data (Determine MW) start->lcms compare Compare MW and RT to Known Impurities lcms->compare known Impurity Identified compare->known Match unknown Unknown Impurity compare->unknown No Match isolate Isolate via Prep-HPLC unknown->isolate nmr_id Structural Elucidation (NMR, HRMS) isolate->nmr_id structure Structure Confirmed nmr_id->structure

Sources

Navigating the Preclinical Landscape: An In Vivo Efficacy Comparison of Novel 2-(4-Hydroxyphenyl)-2-methylpropanenitrile Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the 2-(4-hydroxyphenyl)-2-methylpropanenitrile scaffold has emerged as a promising starting point for the design of targeted agents. This guide provides a comprehensive framework for the in vivo efficacy comparison of derivatives of this core structure, drawing upon established methodologies and insights from structurally related compounds that have shown significant antitumor activity. While direct in vivo data for this specific class of compounds remains nascent, compelling evidence from close analogs suggests a potent inhibitory activity on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in a multitude of human cancers.

This document serves as a technical manual, offering a hypothesized yet scientifically grounded approach to the preclinical evaluation of these novel chemical entities. We will delve into the rationale behind experimental design, provide detailed protocols for in vivo studies, and present a framework for the objective comparison of lead candidates.

The Scientific Rationale: Targeting a Central Oncogenic Hub

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a pivotal intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism. Its aberrant activation, often driven by mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN, is a hallmark of numerous cancers, making it a highly attractive target for therapeutic intervention.

Recent studies have identified compounds bearing the 2-phenyl-2-methylpropanenitrile core as potent dual inhibitors of PI3K and mTOR. For instance, the novel compound 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile has demonstrated significant antitumor efficacy in vitro and in vivo, validating the potential of this chemical scaffold.[1] This finding provides a strong basis for postulating that derivatives of this compound may exert their anticancer effects through a similar mechanism.

Therefore, the in vivo efficacy studies outlined in this guide are designed to test the hypothesis that these novel derivatives can effectively inhibit tumor growth in cancer models characterized by a dysregulated PI3K/Akt/mTOR pathway.

Visualizing the Target: The PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Compound 2-(4-Hydroxyphenyl)-2- methylpropanenitrile Derivatives Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Hypothesized mechanism of action of this compound derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Designing a Robust In Vivo Efficacy Study: A Comparative Framework

To objectively compare the in vivo performance of novel this compound derivatives, a well-controlled preclinical study is paramount. The following sections outline a standardized workflow and detailed protocols.

Experimental Workflow

Caption: A streamlined workflow for the in vivo efficacy comparison of novel anticancer compounds.

Detailed Experimental Protocols

1. Animal Model and Cell Line Selection

  • Animal Model: Female athymic nude mice (BALB/c nude), 6-8 weeks old, are recommended due to their inability to reject human tumor xenografts.[2][3]

  • Cell Line: A human cancer cell line with a documented activating mutation in the PI3K pathway should be selected to ensure the model's relevance to the hypothesized mechanism of action.[4] Examples include:

    • MCF-7 (Breast Cancer): PIK3CA E545K mutation.

    • HCT116 (Colorectal Cancer): PIK3CA H1047R mutation.

    • UACC812 (Breast Cancer): HER2-amplified with PI3K pathway activation.[5]

2. Xenograft Tumor Implantation and Growth

  • Culture the selected cancer cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel®.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Monitor tumor growth twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

3. Compound Formulation and Administration

  • Test Compounds (Derivatives 1, 2, etc.): Formulate in a vehicle such as 10% N-methyl-2-pyrrolidone (NMP) and 90% PEG300.[5] The final concentration should be determined based on solubility and the desired dose.

  • Reference Compound: A well-characterized dual PI3K/mTOR inhibitor, such as BEZ235, should be used as a positive control.[5][6] Formulate in the same vehicle as the test compounds.

  • Vehicle Control: Administer the formulation vehicle alone to the control group.

  • Administration: Administer all compounds once daily via oral gavage at a volume of 10 µL/g of body weight.

4. Efficacy and Tolerability Monitoring

  • Measure tumor volume and body weight twice weekly.

  • Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).

  • The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if any animal shows signs of excessive toxicity.

5. Endpoint Pharmacodynamic and Histopathological Analysis

  • At the end of the study, collect blood samples for pharmacokinetic analysis if required.

  • Euthanize the mice and excise the tumors.

  • Divide each tumor into two parts: one part to be flash-frozen in liquid nitrogen for Western blot analysis and the other to be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as p-Akt (Ser473) and p-S6 (Ser235/236), to confirm target engagement.[1]

  • Immunohistochemistry (IHC): Analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to further elucidate the mechanism of action.

Data Presentation and Comparative Analysis

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative In Vivo Efficacy of this compound Derivatives

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control--
Reference (BEZ235)35
Derivative 150
Derivative 250
Derivative 350

Table 2: Pharmacodynamic Modulation in Tumor Tissues

Treatment Groupp-Akt (Ser473) Inhibition (%)p-S6 (Ser235/236) Inhibition (%)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control00
Reference (BEZ235)
Derivative 1
Derivative 2
Derivative 3

Conclusion and Future Directions

This guide provides a robust framework for the in vivo efficacy comparison of novel this compound derivatives, based on the strong scientific premise of their potential as PI3K/mTOR inhibitors. By adhering to these standardized protocols, researchers can generate reliable and comparable data to identify lead candidates with the most promising therapeutic potential for further development.

Future studies should aim to explore the efficacy of these compounds in a broader range of cancer models, including patient-derived xenografts (PDXs), to better predict their clinical utility.[7] Additionally, combination studies with other targeted agents or standard-of-care chemotherapies could unveil synergistic effects and provide new avenues for cancer treatment.

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Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile (CAS No. 55770-61-1), a compound frequently utilized in organic synthesis. This document moves beyond mere procedural instruction to explain the rationale behind each step, ensuring a thorough understanding of the associated risks and mitigation strategies.

Understanding the Hazard Profile

Before initiating any disposal procedure, a comprehensive understanding of the chemical's hazard profile is essential. This compound is an aromatic nitrile that presents several health and environmental risks.

Key Hazards:

  • Human Health: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Environmental: It is classified as harmful to aquatic life.[1]

  • Chemical Reactivity: As a nitrile, it is incompatible with strong oxidizing agents and strong acids.[2] Mixing with these substances can lead to vigorous reactions, potentially generating heat and toxic gases.[2]

  • Thermal Decomposition: When heated to decomposition, organic nitriles can emit toxic fumes, including hydrogen cyanide (HCN) and oxides of nitrogen.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2) Causes skin irritation.

P264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A) Causes serious eye irritation.

P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory system May cause respiratory irritation.

P261, P271, P304+P340, P312, P403+P233
Hazardous to the aquatic environment, acute hazard (Category 3) Harmful to aquatic life.NoneP273

Table 1: Hazard Summary for this compound [1]

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the necessary steps for the safe and compliant disposal of this compound.

Sources

A Researcher's Guide to the Safe Handling of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, compounds like 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a cyanohydrin derivative, hold significant potential. However, their handling demands a commensurate level of caution and a deep understanding of their toxicological profile. This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals. Our aim is to empower you with the knowledge to work safely and effectively, ensuring that scientific advancement and personal safety proceed in tandem.

The nitrile functional group, particularly in the form of a cyanohydrin, presents a significant hazard due to the potential for the release of highly toxic hydrogen cyanide (HCN) gas.[1] This can occur upon contact with acids or even moisture.[1] Furthermore, the compound itself is presumed to be acutely toxic if swallowed, inhaled, or absorbed through the skin. Therefore, a comprehensive safety plan is not merely a recommendation but an absolute necessity.

I. Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment is paramount. This compound should be treated as a particularly hazardous substance (PHS) due to its potential for high acute toxicity.[2][3]

Key Hazards:

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[4][5]

  • Hydrogen Cyanide Release: Contact with acids, and potentially water, can liberate hydrogen cyanide gas, which is a potent systemic poison that inhibits cellular respiration.[1][6]

  • Eye and Skin Irritation: May cause serious eye and skin irritation.[7]

Core Principle of Mitigation: The Hierarchy of Controls

Our approach to safety is built upon the hierarchy of controls, a systematic methodology for mitigating risk.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Substitute with a less hazardous chemical whenever feasible) Engineering_Controls Engineering Controls (e.g., Fume Hood, Glove Box) Administrative_Controls Administrative Controls (e.g., SOPs, Designated Areas) PPE Personal Protective Equipment (Last line of defense)

Caption: Hierarchy of Controls for Safe Chemical Handling.

II. Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE are critical for immediate personal safety.[8]

Minimum Required PPE:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. For prolonged handling or in case of a spill, heavy-duty butyl rubber gloves should be used.[1][4]Provides a barrier against dermal absorption, which is a significant route of exposure.[4] Double-gloving offers additional protection in case the outer glove is compromised.
Eye/Face Protection Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashes or when handling larger quantities.[4][8]Protects the eyes and face from splashes of the chemical, which can cause serious eye damage.[7]
Body Protection A full-length laboratory coat with long sleeves, made of a chemically resistant material. Cuffs should be snug around the wrists.[4]Prevents contact of the chemical with the skin and personal clothing.
Foot Protection Closed-toe shoes, preferably made of a non-porous material.[4]Protects the feet from spills.
Respiratory Protection All work with this compound must be performed in a certified chemical fume hood.[4] In the event of a large spill or failure of engineering controls, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is necessary.[4]Prevents the inhalation of the compound's dust or vapors, and crucially, any hydrogen cyanide gas that may be released.[1] The NIOSH Pocket Guide to Chemical Hazards provides guidance on respirator selection for nitrile compounds.[9][10]

III. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for minimizing risk.

Step-by-Step Handling Protocol:

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Wear appropriate PPE (gloves and safety glasses) during unpacking.

    • Unpack the container in a well-ventilated area, preferably within a fume hood.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

    • The storage container must be tightly sealed and clearly labeled in accordance with OSHA guidelines.[12]

    • Store in a designated and labeled area for particularly hazardous substances.[3]

  • Handling and Use:

    • All handling of this compound must be conducted within a certified chemical fume hood.[4]

    • Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.[4]

    • Use the smallest quantity of the chemical necessary for the experiment.[3]

    • Avoid the formation of dust and aerosols.[13]

    • Use dedicated glassware and equipment, and decontaminate them thoroughly after use.

  • Spill Management:

    • In the event of a small spill within a fume hood, use an absorbent material to contain the spill. The contaminated absorbent must be collected in a sealed container for hazardous waste disposal.

    • For a large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[2]

    • Do not attempt to clean up a large spill without appropriate training and respiratory protection.[4]

  • Waste Disposal:

    • All waste containing this compound, including contaminated PPE and cleaning materials, is considered hazardous waste.

    • Collect all waste in clearly labeled, sealed, and chemically compatible containers.[2]

    • Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[13][14]

Operational_Workflow cluster_1 Operational Workflow for this compound Receipt Receipt & Unpacking Storage Secure Storage Receipt->Storage Handling Handling in Fume Hood Storage->Handling Disposal Waste Disposal Handling->Disposal

Caption: A streamlined workflow for handling hazardous chemicals.

IV. Emergency Procedures: Be Prepared

In the event of an exposure, immediate and decisive action is critical.[4]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][15]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

It is highly recommended that a cyanide antidote kit be available in laboratories where this compound is handled, and that personnel are trained in its use.

V. Conclusion: A Culture of Safety

The responsible use of this compound necessitates a steadfast commitment to a culture of safety. By understanding the inherent hazards, implementing robust control measures, and being prepared for emergencies, we can continue to push the boundaries of scientific discovery while ensuring the well-being of all laboratory personnel. This guide serves as a foundational resource, but it is incumbent upon each researcher to consult their institution's specific safety protocols and the material's Safety Data Sheet (SDS) before commencing any work.

References

  • Florida State University. (n.d.). Working with Particularly Hazardous Chemicals. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Rutgers University. (n.d.). Cyanide Salts. Institutional Planning and Operations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetonitrile. Retrieved from [Link]

  • Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. Retrieved from [Link]

  • J.T. Baker. (n.d.). MSDS for Potassium Cyanide.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CPAChem. (2023, May 17). Safety Data Sheet. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.